molecular formula CrBr2<br>Br2C B167723 Chromous bromide CAS No. 10049-25-9

Chromous bromide

Cat. No.: B167723
CAS No.: 10049-25-9
M. Wt: 211.8 g/mol
InChI Key: XZQOHYZUWTWZBL-UHFFFAOYSA-L
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Description

Chromous bromide is a useful research compound. Its molecular formula is CrBr2 and its molecular weight is 211.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10049-25-9

Molecular Formula

CrBr2
Br2C

Molecular Weight

211.8 g/mol

IUPAC Name

chromium(2+);dibromide

InChI

InChI=1S/2BrH.Cr/h2*1H;/q;;+2/p-2

InChI Key

XZQOHYZUWTWZBL-UHFFFAOYSA-L

SMILES

[Cr+2].[Br-].[Br-]

Canonical SMILES

[Cr+2].[Br-].[Br-]

Other CAS No.

10049-25-9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Anhydrous Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of anhydrous chromous bromide (CrBr₂), a compound of interest in various chemical research and development applications. The following sections detail the primary synthetic methodologies, present key quantitative data, and outline detailed experimental protocols.

Introduction

Anhydrous this compound, with the chemical formula CrBr₂, is a white crystalline solid that is highly reactive and sensitive to air and moisture.[1][2] Its utility as a reducing agent and as a precursor for the synthesis of various chromium(II) complexes makes a reliable synthetic protocol essential for researchers in inorganic and organometallic chemistry. This guide focuses on the most established method for preparing high-purity anhydrous CrBr₂: the reduction of anhydrous chromium(III) bromide (CrBr₃) with hydrogen gas.

Physicochemical Properties

A summary of the key physical and chemical properties of anhydrous this compound is presented in Table 1.

Table 1: Physicochemical Properties of Anhydrous this compound

PropertyValueReference
Chemical Formula CrBr₂[2]
Molecular Weight 211.80 g/mol [2]
Appearance White crystalline solid, becomes yellow when heated[1]
Melting Point 842 °C[1][2]
Density 4.236 g/cm³[1][2]
Crystal Structure Cadmium Iodide (CdI₂) type, Monoclinic[2]
Solubility Soluble in water to give a blue solution, soluble in alcohol[1]
Stability Stable in dry air, readily oxidizes in moist air[1]

Synthesis Methodology

The synthesis of anhydrous this compound is a two-step process that begins with the preparation of the precursor, anhydrous chromium(III) bromide.

Synthesis of Anhydrous Chromium(III) Bromide (Precursor)

The primary method for preparing anhydrous CrBr₃ is the direct bromination of chromium metal at high temperatures.[3]

Reaction: 2 Cr + 3 Br₂ → 2 CrBr₃

A detailed experimental protocol for this synthesis is provided in the subsequent section.

Synthesis of Anhydrous this compound

The established and most reliable method for the synthesis of anhydrous this compound is the reduction of anhydrous chromium(III) bromide with a stream of dry hydrogen gas at elevated temperatures.[2][3]

Reaction: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr

This reaction is typically carried out in a tube furnace, which allows for precise temperature control and the maintenance of an inert atmosphere.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of both the precursor and the final product.

Experimental Protocol for the Synthesis of Anhydrous Chromium(III) Bromide

Objective: To synthesize anhydrous chromium(III) bromide from chromium metal and bromine vapor.

Materials:

  • Chromium powder

  • Liquid bromine

  • Tube furnace

  • Quartz or porcelain reaction tube

  • Gas inlet and outlet tubes

  • Apparatus for bubbling a carrier gas through bromine

Procedure:

  • Place a porcelain boat containing chromium powder into the center of the quartz reaction tube.

  • Assemble the reaction tube within the tube furnace.

  • Connect a gas inlet tube to a source of dry, inert gas (e.g., argon or nitrogen) that is first passed through a bubbler containing liquid bromine. This will carry bromine vapor into the reaction tube.

  • Connect the outlet of the reaction tube to a trap to capture any unreacted bromine and the hydrogen bromide byproduct.

  • Begin flushing the system with the inert gas to remove any air.

  • Once the system is purged, heat the tube furnace to 1000 °C.[3]

  • Slowly introduce the bromine vapor into the reaction tube by passing the inert carrier gas through the liquid bromine.

  • Continue the reaction until all the chromium powder has reacted, which is indicated by a change in color and appearance.

  • After the reaction is complete, stop the flow of bromine and allow the furnace to cool to room temperature under a continuous flow of the inert gas.

  • The resulting product is anhydrous chromium(III) bromide.

Experimental Protocol for the Synthesis of Anhydrous this compound

Objective: To synthesize anhydrous this compound by the reduction of anhydrous chromium(III) bromide with hydrogen gas.

Materials:

  • Anhydrous chromium(III) bromide (prepared as described above)

  • Dry hydrogen gas

  • Tube furnace

  • Quartz or porcelain reaction tube

  • Gas inlet and outlet tubes

Procedure:

  • Place a porcelain boat containing the anhydrous CrBr₃ into the center of the reaction tube.

  • Assemble the reaction tube within the tube furnace.

  • Connect the gas inlet to a source of dry hydrogen gas. The hydrogen gas should be passed through a drying agent (e.g., concentrated sulfuric acid or a column of desiccant) before entering the reaction tube.

  • Connect the outlet of the reaction tube to a bubbler to monitor the gas flow and to a trap to neutralize the hydrogen bromide gas that is evolved.

  • Begin flushing the system with a dry, inert gas (e.g., argon) to remove any air before introducing hydrogen.

  • Once the system is purged, switch the gas flow to dry hydrogen.

  • Heat the tube furnace to a temperature between 350 °C and 400 °C.[2][3]

  • Maintain the flow of hydrogen gas over the CrBr₃ for a period of 6 to 10 hours.[2] The progress of the reaction can be monitored by the cessation of HBr evolution at the outlet.

  • After the reaction is complete, allow the furnace to cool to room temperature under a continuous flow of hydrogen gas.

  • Once at room temperature, switch the gas flow back to a dry, inert gas to purge the system of hydrogen.

  • The resulting white powder is anhydrous this compound. The product should be handled and stored under an inert atmosphere to prevent oxidation.

Data Presentation

Quantitative data for the synthesis of anhydrous this compound is summarized in Table 2.

Table 2: Quantitative Data for the Synthesis of Anhydrous this compound

ParameterValueReference
Reaction Temperature 350 - 400 °C[2][3]
Reaction Time 6 - 10 hours[2]
Theoretical Yield Varies based on starting material quantity-
Purity High purity achievable with proper technique-

Note: Specific yield and purity data are highly dependent on the experimental setup and conditions and are not consistently reported in general literature. Researchers should perform their own characterization to determine these values.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of anhydrous this compound.

SynthesisWorkflow cluster_precursor Step 1: Synthesis of Anhydrous CrBr₃ cluster_product Step 2: Synthesis of Anhydrous CrBr₂ Cr Chromium Powder Reaction1 + Cr->Reaction1 Br2 Bromine Vapor Br2->Reaction1 CrBr3 Anhydrous CrBr₃ CrBr3_input Anhydrous CrBr₃ CrBr3->CrBr3_input Product from Step 1 Reaction1->CrBr3 1000 °C Inert Gas Reaction2 + CrBr3_input->Reaction2 H2 Hydrogen Gas H2->Reaction2 CrBr2 Anhydrous CrBr₂ HBr HBr (byproduct) Reaction2->CrBr2 350-400 °C Reaction2->HBr

Caption: Workflow for the two-step synthesis of anhydrous this compound.

Characterization

To confirm the identity and purity of the synthesized anhydrous this compound, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To verify the crystal structure of the final product. The expected crystal structure is of the cadmium iodide (CdI₂) type.

  • Elemental Analysis: To determine the elemental composition (Cr and Br) and confirm the stoichiometry of the compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction apparatus is leak-tight and properly purged with an inert gas before and after use.

  • The high temperatures used in the tube furnace require appropriate shielding and caution to prevent burns.

Conclusion

The synthesis of anhydrous this compound via the hydrogen reduction of anhydrous chromium(III) bromide is a well-established and reliable method. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully prepare high-purity CrBr₂ for their research and development needs. Proper characterization is crucial to ensure the quality of the final product.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of chromous bromide (CrBr₂), detailing its crystallographic parameters, experimental protocols for its characterization, and the significance of such analyses in the broader context of materials science and drug development. While not a therapeutic agent itself, the rigorous structural elucidation of inorganic compounds like CrBr₂ serves as a foundational model for the characterization of metal-based compounds that are integral to pharmaceutical synthesis and catalysis.

Introduction

Chromium(II) bromide, or this compound, is an inorganic compound with the chemical formula CrBr₂.[1] It presents as a white solid that dissolves in water to create blue solutions that are susceptible to oxidation by air.[1] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for predicting and comprehending its physical and chemical properties. For drug development professionals, the techniques of X-ray crystallography, as applied to simpler models like CrBr₂, are fundamental to understanding the structure of active pharmaceutical ingredients (APIs), elucidating enzyme-ligand interactions, and designing novel therapeutic agents.

This guide summarizes the key crystallographic data for CrBr₂, outlines the experimental procedures for its synthesis and analysis, and provides visual representations of its structure and the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in a monoclinic system and is isostructural with cadmium iodide (CdI₂), featuring sheets of octahedrally coordinated chromium(II) centers connected by bridging bromide ligands.[1][2]

The key crystallographic data for CrBr₂ are summarized in the table below.

Parameter Value Reference
Crystal SystemMonoclinic[3]
Space GroupC2/m[3]
Lattice Parametersa = 7.11 Å[3]
b = 3.649 Å[3]
c = 6.21 Å[3]
β = 93° 53'[3]
Formula Units (Z)2[3]
Density (calculated)4.34 g/cm³[3]
Density (measured)4.236 g/cm³[1]
Interatomic Distances

The coordination environment around the chromium(II) ion is a distorted octahedron of bromide ions. The interatomic distances within the crystal lattice are crucial for understanding the bonding and structural stability.

Bond Distance (Å) Reference
Cr - Br (2x)2.54[3]
Cr - Br (4x)3.00[3]
Br - Br (shortest)3.649[3]

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of this compound Crystals

A detailed protocol for the synthesis and crystallization of CrBr₂ is as follows:

  • Preparation of CrBr₂ Powder:

    • Chromium(III) bromide (CrBr₃) is reduced using hydrogen gas.

    • The reaction is carried out in a tube furnace at a temperature of 350-400 °C for 6-10 hours.[1]

    • The reaction proceeds as follows: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr.[1]

    • Alternatively, chromium metal can be reacted with bromine vapor at 700 °C.[3]

  • Purification by Vacuum Sublimation:

    • The crude CrBr₂ product is purified by fractional vacuum sublimation.[3] This process separates the more volatile CrBr₂ from any non-volatile impurities.

  • Crystal Growth:

    • Single crystals suitable for X-ray diffraction are grown by sublimation in a sealed silica (B1680970) tube under a pressure of approximately 25 cm Hg.[3]

    • The temperature gradient within the tube allows for the slow growth of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for the crystallographic analysis of a CrBr₂ crystal:

  • Crystal Mounting:

    • Due to the air-sensitive nature of CrBr₂, crystals must be handled in an inert atmosphere (e.g., a glovebox).

    • A suitable single crystal (lath-shaped, approximately 0.018 x 0.048 mm) is selected and mounted on a goniometer head.[3]

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

    • Intensity data is collected using a detector, such as a scanning microphotometer.[3]

    • The crystal is rotated, and diffraction data are collected at various orientations.

  • Data Processing:

    • The raw intensity data are corrected for Lorentz and polarization factors.[3]

    • For highly absorbing samples, an absorption correction may be necessary, although for the cited study on a small crystal, this was not performed.[3]

  • Structure Solution and Refinement:

    • The corrected data is used to solve the crystal structure, typically using direct methods or Patterson synthesis.

    • The atomic positions and thermal parameters are refined using least-squares methods to obtain the final crystal structure model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

G Experimental Workflow for CrBr₂ Crystal Structure Analysis cluster_synthesis Synthesis and Crystallization cluster_analysis X-ray Diffraction Analysis s1 Preparation of CrBr₂ Powder s2 Purification by Vacuum Sublimation s1->s2 s3 Single Crystal Growth s2->s3 a1 Crystal Mounting s3->a1 Select Suitable Crystal a2 Data Collection a1->a2 a3 Data Processing a2->a3 a4 Structure Solution and Refinement a3->a4 output Final Crystal Structure a4->output

Caption: Workflow from synthesis to structure determination.

Crystal Structure Representation

The following diagram illustrates the arrangement of atoms in the monoclinic unit cell of this compound. The structure consists of layers of edge-sharing CrBr₆ octahedra.

Caption: Coordination of Cr(II) in the CrBr₂ crystal.

Conclusion

The analysis of the this compound crystal structure provides a clear example of the application of fundamental crystallographic techniques to inorganic materials. The detailed knowledge of its monoclinic structure, including precise lattice parameters and interatomic distances, is essential for a complete understanding of its material properties. For professionals in drug development, the methodologies described herein are directly transferable to the structural analysis of more complex small molecules and metal-containing pharmaceuticals, where the precise determination of molecular geometry is critical for understanding biological activity and for rational drug design.

References

An In-depth Technical Guide to the Magnetic Properties of Chromium(II) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) bromide (CrBr2) is an inorganic compound that has garnered interest within the scientific community due to its intriguing magnetic properties at low temperatures. As a member of the chromium dihalide family, its magnetic behavior is influenced by a delicate interplay of crystal structure, electron configuration, and spin-orbit coupling. Understanding these properties is crucial for the fundamental research of magnetic materials and may hold implications for the development of novel therapeutic or diagnostic agents where magnetic control at the nanoscale is desired. This guide provides a comprehensive overview of the magnetic characteristics of CrBr2, detailing its magnetic structure, ordering temperature, and the experimental methodologies used for their determination.

Crystal Structure

Chromium(II) bromide crystallizes in a monoclinic structure. A key feature of its crystal lattice is the presence of a Jahn-Teller distortion of the CrBr6 octahedra. This distortion leads to the formation of "ribbon chains" of edge-sharing octahedra that propagate along a crystallographic axis. This quasi-one-dimensional structural motif is fundamental to understanding the anisotropic magnetic behavior of CrBr2.

Magnetic Properties

Recent studies have revealed that chromium(II) bromide exhibits a complex, non-collinear magnetic ordering at low temperatures. Below a critical temperature, the magnetic moments of the Cr(II) ions align in a helimagnetic structure. This is in contrast to simple ferromagnetic or antiferromagnetic ordering, indicating competing magnetic exchange interactions.

Quantitative Magnetic Data

The following table summarizes the key quantitative magnetic properties of chromium(II) bromide determined from experimental studies.

PropertyValueExperimental MethodReference
Néel Temperature (T_N)17 KNeutron Scattering[1]
Magnetic Propagation Vector(1, 0.40845(15), 0.5) at 3.7 KNeutron Scattering[1]
Helical Angle147.0°Neutron Scattering[1]
Magnetic Susceptibility (χ)Data not available in the literature.--
Magnetization (M vs. H)Data not available in the literature.--

Experimental Protocols

The characterization of the magnetic properties of chromium(II) bromide relies on sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.

Single Crystal Synthesis: Chemical Vapor Transport

High-quality single crystals of CrBr2 are essential for detailed magnetic property measurements. The chemical vapor transport (CVT) method is a common technique for growing such crystals.

Protocol:

  • Precursor Preparation: Stoichiometric amounts of high-purity chromium powder and bromine are used as precursor materials.

  • Ampoule Sealing: The precursors are sealed in a quartz ampoule under a high vacuum to prevent oxidation and contamination.

  • Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. A specific temperature gradient is established, for instance, with the source zone (containing the precursors) at a higher temperature (e.g., 800 °C) and the growth zone at a slightly lower temperature (e.g., 750 °C).

  • Transport and Growth: The temperature gradient drives the transport of chromium bromide species from the source zone to the growth zone, where they deposit and grow into single crystals over a period of several days to weeks.

  • Crystal Harvesting: After the growth period, the furnace is slowly cooled to room temperature, and the single crystals are carefully harvested from the ampoule in an inert atmosphere to prevent degradation.

Magnetic Structure Determination: Single-Crystal Neutron Diffraction

Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline material.

Protocol:

  • Crystal Mounting: A high-quality single crystal of CrBr2 is mounted on a goniometer.

  • Instrumentation: The experiment is performed on a triple-axis spectrometer, such as the VERITAS instrument at the High Flux Isotope Reactor (HFIR), Oak Ridge National Laboratory.

  • Experimental Conditions: The crystal is cooled to a temperature below its magnetic ordering temperature (e.g., 3.7 K) using a cryostat. A monochromatic neutron beam of a specific wavelength is directed at the crystal.

  • Data Collection: The intensity of the diffracted neutrons is measured as a function of the scattering angle (2θ) and crystal orientation. Scans are performed through various reciprocal lattice directions to map out the magnetic Bragg peaks.

  • Data Analysis: The positions and intensities of the magnetic Bragg peaks are analyzed to determine the magnetic propagation vector and the arrangement of the magnetic moments (i.e., the helimagnetic structure). This often involves refinement of a model structure against the experimental data.

Visualizations

Experimental Workflow for Magnetic Structure Determination

The following diagram illustrates the workflow for determining the magnetic structure of CrBr2 using single-crystal neutron diffraction.

G cluster_synthesis Crystal Synthesis cluster_experiment Neutron Diffraction Experiment cluster_analysis Data Analysis s1 Precursor Preparation (Cr + Br2) s2 Chemical Vapor Transport s1->s2 s3 Single Crystal Growth of CrBr2 s2->s3 e1 Mount Single Crystal s3->e1 e2 Cool to T < 17 K e1->e2 e3 Incident Neutron Beam (VERITAS Spectrometer) e2->e3 e4 Measure Diffracted Intensity vs. Angle and Orientation e3->e4 a1 Identify Magnetic Bragg Peaks e4->a1 a2 Determine Propagation Vector a1->a2 a3 Model Magnetic Structure a2->a3 a4 Refine Model against Data a3->a4 result result a4->result Helimagnetic Structure of CrBr2

Workflow for Magnetic Structure Determination.
Relationship between Crystal and Magnetic Structure

The diagram below illustrates the relationship between the crystal structure of CrBr2 and its helimagnetic ordering. The "ribbon chains" formed by the Jahn-Teller distorted CrBr6 octahedra provide the pathway for the helical arrangement of the Cr(II) magnetic moments.

G cluster_crystal Crystal Structure cluster_magnetic Magnetic Structure cs1 Monoclinic Crystal System cs2 Jahn-Teller Distortion of CrBr6 Octahedra cs1->cs2 cs3 Formation of 'Ribbon Chains' cs2->cs3 ms2 Propagation along Ribbon Chains cs3->ms2 influences ms1 Helimagnetic Ordering ms1->ms2 ms3 Helical Angle of 147.0° ms2->ms3

Crystal and Magnetic Structure Relationship.

References

The Solubility of Chromous Bromide in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Introduction to Chromous Bromide

This compound, with the chemical formula CrBr₂, is an inorganic compound that exists as white monoclinic crystals which turn yellow upon heating.[1] It is known to be stable in dry air but oxidizes in the presence of moisture.[1] The physical and chemical properties of this compound are summarized in Table 1. The solubility of this compound is a critical parameter in its application in various chemical syntheses and catalytic processes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula CrBr₂[1][2]
Molecular Weight 211.80 g/mol [1]
Appearance White monoclinic crystals[1]
Melting Point 842 °C[1][2]
Density 4.236 g/cm³[1][2]
CAS Number 10049-25-9[1]

Solubility of this compound

Aqueous Solubility

This compound is soluble in water, resulting in a blue solution.[1][2] This dissolution is an exothermic process.[1]

Solubility in Organic Solvents

Quantitative solubility data for this compound in a broad spectrum of organic solvents is scarce in readily accessible literature. However, some qualitative information is available.

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventCommon NameFormulaSolubilityReference
Water-H₂OSoluble, exothermic[1][2]
EthanolAlcoholC₂H₅OHSoluble[1]
Theoretical Considerations for Solvent Selection

The solubility of an ionic compound like this compound in organic solvents is influenced by several factors, including the polarity of the solvent and its ability to solvate the chromium(II) and bromide ions.

  • Solvent Polarity: Polar solvents are generally more effective at dissolving ionic salts. The dielectric constant of a solvent is a good indicator of its polarity. For instance, acetonitrile (B52724) (dielectric constant ε = 36.5) is suggested to be a better solvent for divalent metal bromides compared to less polar solvents like methyl acetate (B1210297) (ε = 6.7) and butyl acetate (ε = 5.0).[3][4]

  • Coordinating Ability: Solvents that can act as ligands and coordinate with the Cr²⁺ ion can enhance solubility through the formation of soluble complexes.

  • Complex Formation: The addition of halide salts to the organic solvent can increase the solubility of metal halides by forming complex anions (e.g., [CrBr₃]⁻, [CrBr₄]²⁻) which are more readily soluble in organic media.[3][4]

Based on these principles, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as polar protic solvents like other alcohols, are potential candidates for dissolving this compound. However, empirical determination is necessary to ascertain the quantitative solubility.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. Given the air and moisture sensitivity of Cr(II) compounds, these procedures should be carried out under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Materials and Equipment
  • This compound (CrBr₂)

  • Anhydrous organic solvent of interest

  • Thermostatically controlled shaker or magnetic stirrer with heating capability

  • Analytical balance (readability ±0.1 mg)

  • Inert atmosphere glovebox or Schlenk line

  • Temperature probe

  • Syringe filters (PTFE or other solvent-compatible membrane, 0.2 µm pore size)

  • Glassware: vials with screw caps, beakers, volumetric flasks, pipettes

  • Drying oven

Experimental Workflow

The overall workflow for the gravimetric determination of this compound solubility is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solvent Add known mass of solvent to vial start->add_solvent 1 add_solute Add excess CrBr₂ add_solvent->add_solute 2 equilibrate Equilibrate at constant temperature with agitation add_solute->equilibrate 3 settle Allow solid to settle equilibrate->settle 4 aliquot Take a known mass of supernatant settle->aliquot 5 evaporate Evaporate solvent aliquot->evaporate 6 weigh_residue Weigh the residue evaporate->weigh_residue 7 calculate Calculate solubility weigh_residue->calculate 8 end_node End calculate->end_node

Caption: Gravimetric solubility determination workflow.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Inside an inert atmosphere glovebox, add a precisely weighed amount of the selected anhydrous organic solvent (e.g., 10.00 g) to a glass vial.

    • Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer with a temperature-controlled bath.

    • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

    • After the equilibration period, cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

  • Sample Analysis:

    • Carefully draw a known mass of the clear supernatant into a pre-weighed syringe fitted with a syringe filter. Record the exact mass of the supernatant.

    • Dispense the filtered supernatant into a pre-weighed, dry vial.

    • Remove the solvent from the supernatant by evaporation under a stream of inert gas or by using a vacuum oven at a suitable temperature that does not cause decomposition of the this compound.

    • Once all the solvent has been removed, weigh the vial containing the dry this compound residue.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial with residue minus the initial mass of the empty vial.

    • The mass of the solvent in the aliquot is the total mass of the supernatant minus the mass of the dissolved this compound.

    • Calculate the solubility, typically expressed in grams of solute per 100 grams of solvent:

      Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in aliquot) × 100

Logical Relationship for Solvent Selection

The decision-making process for selecting a suitable organic solvent for this compound can be visualized as follows:

solvent_selection start Start: Need to dissolve CrBr₂ polarity Is the solvent polar? start->polarity coordinating Is it a coordinating solvent? polarity->coordinating Yes nonpolar Low solubility expected. Consider nonpolar solvents (e.g., hexane, toluene) polarity->nonpolar No aprotic Is it aprotic or protic? coordinating->aprotic Yes test_solubility Empirically test solubility coordinating->test_solubility No dmf_dmso Consider DMF, DMSO, Acetonitrile aprotic->dmf_dmso Aprotic alcohols Consider Alcohols (e.g., Ethanol) aprotic->alcohols Protic dmf_dmso->test_solubility alcohols->test_solubility nonpolar->test_solubility end_node Solvent selected test_solubility->end_node

Caption: Decision tree for organic solvent selection.

Conclusion

The solubility of this compound in organic solvents is a key factor for its use in synthesis and catalysis. While quantitative data remains limited, a theoretical understanding of solute-solvent interactions can guide the selection of appropriate solvents. For precise applications, the experimental protocol provided in this guide allows for the accurate determination of solubility in any organic solvent of interest. The use of an inert atmosphere is critical for obtaining reliable data due to the air and moisture sensitivity of this compound.

References

An In-depth Technical Guide to Chromous Bromide: Oxidation States and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chromous bromide (CrBr₂), focusing on its oxidation states, stability, and applications in organic synthesis relevant to drug development. It details the physicochemical properties of both chromous and chromic bromide, outlines experimental protocols for the synthesis of this compound, and explores its reactivity as a potent reducing agent. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction: The Chemistry of Chromium Bromides

Chromium, a first-row transition metal, exhibits a variety of oxidation states, with +2, +3, and +6 being the most common. The bromide compounds of chromium, this compound (CrBr₂) and chromic bromide (CrBr₃), are important inorganic compounds with distinct chemical properties and applications. This compound, in particular, is a powerful reducing agent and has found utility as a reagent in fine chemical synthesis. Understanding the interplay between the different oxidation states of chromium and the stability of its bromide compounds is crucial for their effective application.

Oxidation States of Chromium in Bromide Compounds

The oxidation state of chromium in its bromide compounds dictates their chemical behavior.

  • This compound (CrBr₂): In this compound, chromium exists in the +2 oxidation state . This is also referred to as chromium(II). The electronic configuration of Cr(II) is [Ar]3d⁴, making it a strong reducing agent as it readily loses an electron to achieve the more stable +3 oxidation state.

  • Chromic Bromide (CrBr₃): In chromic bromide, chromium is in the +3 oxidation state (chromium(III)). The electronic configuration of Cr(III) is [Ar]3d³, which is a relatively stable configuration.

The distinct electronic structures of Cr(II) and Cr(III) are responsible for the differences in their reactivity, magnetic properties, and the colors of their respective complexes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and chromic bromide is presented in Table 1 for easy comparison.

PropertyThis compound (CrBr₂)Chromic Bromide (CrBr₃)
Chemical Formula CrBr₂CrBr₃
Molecular Weight 211.80 g/mol [1]291.71 g/mol [2]
Appearance White crystalline solid[1][3]Dark colored solid, appearing green in transmitted light and red in reflected light[4]
Melting Point 842 °C[3]1130 °C[4]
Density 4.236 g/cm³[3]4.25 g/cm³[4]
Crystal Structure Monoclinic, Cadmium Iodide (CdI₂) motif[3]Trigonal[4]
Solubility in Water Soluble, forms a blue solution[3]Anhydrous form is insoluble in cold water, but soluble with the addition of chromium(II) salts[4]

Stability and Thermodynamics

The stability of this compound is a critical factor in its synthesis, storage, and application.

4.1. Thermodynamic Stability

The thermodynamic stability of a compound can be assessed by its standard enthalpy of formation (ΔHf°), which is the enthalpy change during the formation of one mole of the substance from its constituent elements in their standard states.

CompoundStandard Enthalpy of Formation (ΔHf°)
CrBr₂(s)-289.5 kJ/mol
CrBr₃(s)-400.4 kJ/mol[1]

The negative enthalpy of formation for both compounds indicates that they are thermodynamically stable with respect to their constituent elements.

4.2. Redox Stability

The stability of this compound is largely dictated by its redox properties. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V. This negative potential indicates that Cr²⁺ is a strong reducing agent and is readily oxidized to Cr³⁺.

Aqueous solutions of this compound are characteristically blue and are highly susceptible to oxidation by atmospheric oxygen, which results in the formation of green chromium(III) species. Therefore, the handling and reactions involving this compound solutions must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent its rapid oxidation.

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The two most common laboratory-scale preparations are detailed below.

5.1. Synthesis via Reduction of Chromic Bromide with Hydrogen Gas

This method involves the reduction of anhydrous chromic bromide (CrBr₃) using a stream of hydrogen gas at elevated temperatures.

Reaction: 2 CrBr₃(s) + H₂(g) → 2 CrBr₂(s) + 2 HBr(g)[3]

Experimental Protocol:

  • Place a sample of anhydrous chromic bromide in a quartz boat within a tube furnace.

  • Purge the system with an inert gas, such as argon, to remove any air.

  • Introduce a steady flow of dry hydrogen gas through the tube.

  • Heat the furnace to a temperature of 350-400 °C and maintain this temperature for 6-10 hours.[3]

  • After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen gas.

  • Once at room temperature, switch the gas flow back to an inert gas to purge the system of any remaining hydrogen.

  • The resulting white powder is anhydrous this compound. Handle and store the product under an inert atmosphere.

Synthesis_of_CrBr2_from_CrBr3 cluster_setup Setup cluster_reaction Reaction cluster_workup Workup CrBr3 Anhydrous CrBr₃ in Quartz Boat TubeFurnace Tube Furnace CrBr3->TubeFurnace Heating Heat (350-400 °C, 6-10h) TubeFurnace->Heating H2_source H₂ Gas Source H2_source->TubeFurnace InertGas_source Inert Gas (Ar) Source InertGas_source->TubeFurnace Purge Cooling Cool to RT (under H₂ flow) Heating->Cooling Purge Purge with Inert Gas Cooling->Purge CrBr2 Anhydrous CrBr₂ Product Purge->CrBr2

Caption: Workflow for the synthesis of CrBr₂ by reduction of CrBr₃.

5.2. Synthesis from Chromium Metal and Hydrobromic Acid

This method produces a hydrated form of this compound in solution, which can then be used for subsequent reactions or converted to an anhydrous form.

Reaction: Cr(s) + 2 HBr(aq) → CrBr₂(aq) + H₂(g)

Experimental Protocol:

  • Activate chromium powder by washing it with dilute hydrochloric acid, followed by water and acetone, and then drying it under vacuum.

  • In a flask equipped with a magnetic stirrer and under a continuous flow of inert gas, add the activated chromium powder.

  • Slowly add concentrated hydrobromic acid to the chromium powder. The reaction is exothermic and will produce hydrogen gas.

  • Stir the mixture until the chromium powder has completely reacted, resulting in a clear blue solution of hydrated this compound.

  • This solution can be used directly for reactions in aqueous media. To obtain a solid product, the water can be removed under vacuum, though this may lead to the formation of hydrated or partially hydrolyzed products. For anhydrous CrBr₂, conversion to a less stable complex (e.g., with acetonitrile) followed by thermal decomposition under vacuum is often employed.

Synthesis_of_CrBr2_from_Cr cluster_reaction Reaction cluster_product Product Cr_powder Activated Cr Powder ReactionVessel Reaction Flask (Inert Atmosphere) Cr_powder->ReactionVessel HBr_aq Conc. HBr(aq) HBr_aq->ReactionVessel Stirring Stirring ReactionVessel->Stirring H2_gas H₂ Gas (vent) ReactionVessel->H2_gas CrBr2_aq Blue Solution of Hydrated CrBr₂ ReactionVessel->CrBr2_aq

Caption: Workflow for the synthesis of aqueous CrBr₂ from chromium metal.

Applications in Organic Synthesis for Drug Development

The potent reducing ability and high chemoselectivity of chromium(II) reagents, such as this compound, make them valuable tools in organic synthesis, particularly in the construction of complex molecules that are often the basis for new pharmaceuticals.

6.1. The Nozaki-Hiyama-Kishi (NHK) Reaction

One of the most significant applications of chromium(II) reagents is in the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction involves the coupling of an organic halide with an aldehyde to form an alcohol. Chromium(II) salts act as the reducing agent to generate a nucleophilic organochromium species from the organic halide.

The NHK reaction is highly valued for its exceptional functional group tolerance, allowing for the coupling of substrates with sensitive functional groups that might not be compatible with other organometallic reagents like Grignard or organolithium reagents. This is particularly advantageous in the synthesis of complex natural products and pharmaceutical intermediates.

Generalized Reaction Scheme:

R-X + R'-CHO --(CrCl₂/NiCl₂ (cat.))--> R-CH(OH)-R'

While CrCl₂ is most commonly used, CrBr₂ can also be employed. A catalytic amount of a nickel(II) or palladium(II) salt is often added to improve the reaction's efficiency, especially for aryl and vinyl halides.

6.2. Other Chromium(II)-Mediated Reactions

Beyond the NHK reaction, chromium(II) reagents are used in a variety of other transformations, including:

  • Reductive dehalogenation: The conversion of alkyl halides to the corresponding alkanes.

  • Reductive cyclizations: The formation of cyclic compounds from unsaturated halides.

  • Reformatsky-type reactions: The reaction of α-halo esters with carbonyl compounds.

The mild and selective nature of these reactions makes them suitable for late-stage functionalization in the synthesis of drug candidates, where preserving the integrity of a complex molecular scaffold is paramount.

Conclusion

This compound is a versatile and powerful inorganic reagent with a well-defined chemistry centered around the +2 oxidation state of chromium. Its high reducing potential makes it a valuable tool in organic synthesis, particularly for the construction of carbon-carbon bonds under mild conditions. While its instability in the presence of air requires careful handling, the chemoselectivity of chromium(II)-mediated reactions, such as the Nozaki-Hiyama-Kishi reaction, offers significant advantages in the synthesis of complex molecules relevant to the pharmaceutical industry. A thorough understanding of its properties, stability, and synthetic protocols is essential for leveraging the full potential of this important reagent in research and development.

References

Spectroscopic Characterization of Chromous Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromous bromide (CrBr₂), a chromium(II) halide, is a white crystalline solid that is highly sensitive to air and moisture.[1] Its electronic and structural properties are of interest in various fields, including catalysis and materials science. A thorough spectroscopic characterization is essential for understanding its chemical behavior and for quality control in its applications. This technical guide provides a comprehensive overview of the key spectroscopic techniques for characterizing solid this compound. Due to the air-sensitive nature of CrBr₂, all handling and measurements must be performed under an inert atmosphere. This guide outlines detailed experimental protocols for Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, X-ray Photoelectron (XPS), and X-ray Absorption (XAS) spectroscopy, tailored for the analysis of this compound. While direct spectroscopic data for solid CrBr₂ is scarce in the literature, this guide establishes a framework for its characterization based on best practices for air-sensitive materials and data from related chromium compounds.

Introduction to this compound (CrBr₂)

This compound, also known as chromium(II) bromide, is an inorganic compound with the chemical formula CrBr₂.[1] It is a white solid that dissolves in water to form blue solutions, which are readily oxidized by air.[1] The solid adopts a monoclinic crystal structure.[1] Given its reactivity with oxygen and water, its synthesis and spectroscopic analysis require specialized handling techniques to maintain an oxygen- and moisture-free environment.

Synthesis of this compound

The most common method for synthesizing CrBr₂ is the reduction of chromium(III) bromide (CrBr₃) with hydrogen gas at elevated temperatures.[1]

Reaction: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr

Protocol:

  • Place anhydrous CrBr₃ in a quartz tube within a tube furnace.

  • Heat the furnace to 350-400 °C.

  • Pass a stream of dry hydrogen gas over the CrBr₃ for 6-10 hours.

  • After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen or an inert gas (e.g., argon or nitrogen).

  • Handle and store the resulting white solid CrBr₂ under an inert atmosphere.[1]

Handling of Air-Sensitive this compound for Spectroscopic Analysis

The paramount consideration for the spectroscopic characterization of CrBr₂ is the rigorous exclusion of air and moisture. The use of a glove box or Schlenk line techniques is mandatory for all sample preparation and loading into specialized cells.[2][3][4][5]

Glove Box Technique

A glove box provides an inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and water. All sample manipulations, such as grinding the crystalline CrBr₂ into a fine powder and loading it into sample holders, should be performed inside the glove box.[4]

Schlenk Line Technique

The Schlenk line allows for the manipulation of air-sensitive substances using a dual manifold for vacuum and inert gas.[2][5] Glassware containing the sample can be evacuated to remove air and then backfilled with an inert gas.

Sealed Spectroscopy Cells

For measurements outside of a glove box, the CrBr₂ sample must be loaded into a sealed, gas-tight cell under an inert atmosphere. These cells are equipped with windows made of materials transparent to the specific radiation being used (e.g., quartz for UV-Vis, KBr for IR, glass for Raman).

Spectroscopic Characterization Techniques

This section details the experimental protocols for various spectroscopic methods applicable to solid this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a material. For solid samples, diffuse reflectance spectroscopy is the most suitable technique.[6][7][8]

Experimental Protocol (Diffuse Reflectance):

  • Inside a glove box, finely grind the crystalline CrBr₂ into a powder using an agate mortar and pestle.

  • The sample can be measured neat or diluted with a non-absorbing, dry matrix like BaSO₄ or KBr to optimize scattering.

  • Load the powdered sample into a specialized solid-state sample holder with a quartz window.

  • Seal the sample holder to ensure an inert atmosphere is maintained.

  • Acquire a background spectrum of the reference material (e.g., BaSO₄).

  • Measure the diffuse reflectance spectrum of the CrBr₂ sample over a range of 200-800 nm.[9]

  • The obtained reflectance data (R) can be converted to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

Expected Information: The UV-Vis spectrum will provide information about the d-d electronic transitions of the Cr²⁺ ion in the solid state, which are influenced by its coordination environment.

Vibrational Spectroscopy: Infrared (IR) and Raman

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule or crystal lattice.[10][11][12] For a crystalline solid like CrBr₂, these techniques can identify the characteristic vibrations of the Cr-Br bonds.

Experimental Protocol (FT-IR):

  • Inside a glove box, prepare the sample as a mull or a pressed pellet.

    • Mull: Grind a small amount of CrBr₂ with a mulling agent (e.g., Nujol or Fluorolube) to form a paste. Spread the paste between two KBr or CsI plates.

    • Pellet: Mix finely ground CrBr₂ with dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.

  • Place the sample in an appropriate holder for the spectrometer. For highly sensitive samples, a sealed cell with IR-transparent windows should be used.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹. For detecting low-frequency Cr-Br modes, a far-infrared (FIR) spectrometer (typically below 400 cm⁻¹) is necessary.

Experimental Protocol (Raman):

  • Inside a glove box, place a small amount of crystalline CrBr₂ into a glass capillary and flame-seal it, or place it in a sealed vial or a specialized air-tight cell for Raman microscopy.

  • Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm or 785 nm).

  • Collect the scattered light and analyze it with a spectrometer. The spectral range should include the low-frequency region where Cr-Br lattice vibrations are expected.

Expected Information: The IR and Raman spectra will show peaks corresponding to the vibrational modes of the CrBr₂ crystal lattice. The number and positions of these peaks are determined by the crystal structure and symmetry.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information on the elemental composition and the chemical (oxidation) state of the elements present on the surface of a material.

Experimental Protocol:

  • Mount the solid CrBr₂ sample onto a sample holder using double-sided conductive tape inside a glove box.

  • Transfer the sample holder to the XPS instrument's introduction chamber using a vacuum transfer vessel to prevent air exposure.

  • Evacuate the introduction chamber before transferring the sample into the main analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Cr 2p and Br 3d regions.

  • Use a monochromatic Al Kα X-ray source (1486.6 eV).

  • The binding energy scale should be calibrated using the adventitious carbon C 1s peak at 284.8 eV or a sputtered gold or silver standard.

Expected Information: The binding energies of the Cr 2p and Br 3d core levels will confirm the +2 oxidation state of chromium and the -1 state of bromide. The shape of the Cr 2p peak may also exhibit multiplet splitting, which is characteristic of paramagnetic species like Cr(II).

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local geometric and electronic structure of a specific element. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[13][14]

Experimental Protocol:

  • Inside a glove box, grind the CrBr₂ into a fine, uniform powder.

  • For transmission measurements, mix the powder with a non-absorbing matrix like boron nitride or cellulose (B213188) and press it into a pellet of appropriate thickness.

  • Mount the pellet in a sample holder and seal it with X-ray transparent tape (e.g., Kapton).

  • For fluorescence measurements, the powdered sample can be mounted directly onto a sample holder.

  • The measurements must be performed at a synchrotron radiation facility.

  • Tune the X-ray energy across the chromium K-edge (approx. 5989 eV).

  • Record the absorption spectrum in either transmission or fluorescence mode.

Expected Information:

  • XANES: The position and features of the absorption edge are sensitive to the oxidation state and coordination geometry of the chromium atoms. The pre-edge features can provide information about the symmetry of the Cr site.[14]

  • EXAFS: Analysis of the oscillations past the absorption edge can provide quantitative information about the coordination number, distances, and types of neighboring atoms (in this case, Br) around the central Cr atom.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Due to the scarcity of published data for solid CrBr₂, values for related compounds are provided for comparison where available.

Table 1: Electronic Spectroscopy Data

Compound Technique Absorption Maxima (λ_max) Reference
CrBr₂ (solid) UV-Vis Diffuse Reflectance Data not available in searched literature

| [Cr(H₂O)₆]³⁺ (aq) | UV-Vis Absorbance | 400 nm, 580 nm |[15] |

Table 2: Vibrational Spectroscopy Data

Compound Technique Vibrational Frequencies (cm⁻¹) Reference
CrBr₂ (solid) FT-IR / FT-Raman Data not available in searched literature
CrBr₂ (matrix-isolated) Matrix-Isolation IR ~330 (tentative) [16]

| CrBr₃ (monolayer) | Raman | A₁g modes: ~130, ~210; E_g modes: ~90, ~160 | |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data

Compound Core Level Binding Energy (eV) Reference
CrBr₂ (solid) Cr 2p₃/₂ Data not available in searched literature
Br 3d Data not available in searched literature
Cr₂O₃ Cr 2p₃/₂ ~576.6

| CrBr₃·6H₂O | Cr 2p₃/₂ | ~576.9 | |

Table 4: X-ray Absorption Spectroscopy (XAS) Data

Compound Parameter Value Reference
CrBr₂ (solid) Cr K-edge position Data not available in searched literature
Cr-Br bond distance Data not available in searched literature
Cr(III) compounds Cr K-edge position Typically higher than Cr(II) [17]

| | Cr-O bond distance | ~1.98 Å |[17] |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the synthesis, handling, and spectroscopic characterization of this compound.

Synthesis_and_Handling_Workflow Workflow for Synthesis and Handling of CrBr₂ cluster_synthesis Synthesis cluster_handling Inert Atmosphere Handling CrBr3 CrBr₃ Powder Tube_Furnace Tube Furnace (350-400 °C) CrBr3->Tube_Furnace CrBr2_Product CrBr₂ Product Tube_Furnace->CrBr2_Product 6-10 hours H2_Flow Dry H₂ Gas Flow H2_Flow->Tube_Furnace Glove_Box Glove Box (Ar or N₂) CrBr2_Product->Glove_Box Schlenk_Line Schlenk Line CrBr2_Product->Schlenk_Line Storage Inert Atmosphere Storage Glove_Box->Storage Schlenk_Line->Storage

Workflow for Synthesis and Handling of CrBr₂

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of CrBr₂ cluster_prep Sample Preparation (in Glove Box) cluster_analysis Spectroscopic Measurement CrBr2 CrBr₂ Powder Grinding Grind to fine powder CrBr2->Grinding Load_UVVis Load into Diffuse Reflectance Cell Grinding->Load_UVVis Load_IR Prepare KBr pellet or Nujol mull Grinding->Load_IR Load_Raman Load into sealed capillary/vial Grinding->Load_Raman Load_XPS_XAS Mount on holder Grinding->Load_XPS_XAS UVVis UV-Vis Load_UVVis->UVVis IR FT-IR Load_IR->IR Raman Raman Load_Raman->Raman XPS XPS Load_XPS_XAS->XPS XAS XAS Load_XPS_XAS->XAS

Workflow for Spectroscopic Analysis of CrBr₂

Conclusion

References

An In-depth Technical Guide to the Thermal Decomposition of Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of chromous bromide (CrBr₂). Due to a notable lack of direct experimental literature on the specific thermal decomposition pathway of CrBr₂, this document synthesizes available data on its physical properties, the thermal behavior of analogous transition metal halides, and established principles of inorganic thermal analysis. This guide presents a theoretical framework for the thermal decomposition of this compound, alongside detailed, best-practice experimental protocols for its investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The included diagrams and structured data tables are intended to serve as a valuable resource for researchers initiating studies in this area.

Introduction

This compound, or chromium(II) bromide, is an inorganic compound with the chemical formula CrBr₂.[1][2][3] It is a white crystalline solid that is soluble in water, forming a blue solution.[1] While the synthesis and basic physical properties of CrBr₂ are documented, its behavior under thermal stress, specifically its decomposition pathway and products, remains largely unexplored in publicly available literature. Understanding the thermal stability and decomposition mechanism of such compounds is crucial for a variety of applications, including catalysis, materials science, and as precursors in chemical synthesis. This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for the study of the thermal decomposition of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Chemical Formula CrBr₂[1][2][3]
Molar Mass 211.804 g/mol [3]
Appearance White crystalline solid[1][2]
Melting Point 842 °C (1115 K)[1][2]
Boiling Point Not available[2]
Density 4.236 g/cm³[1]
Crystal Structure Monoclinic, Cadmium Iodide (CdI₂) type[1]
Solubility in Water Soluble, forms a blue solution[1]

Theoretical Thermal Decomposition Pathway

In the absence of direct experimental data, a plausible thermal decomposition pathway for anhydrous this compound can be inferred based on the behavior of similar transition metal halides. Upon heating in an inert atmosphere, CrBr₂ is expected to exhibit significant sublimation at elevated temperatures, as evidenced by vapor pressure studies.[4] The vapor pressure of CrBr₂(s) has been measured in the temperature range of 837-1083°K.[4]

Decomposition, if it occurs before or concurrently with boiling, would likely involve disproportionation or the formation of chromium metal and bromine gas. A possible decomposition reaction is:

CrBr₂(s) → Cr(s) + Br₂(g)

This reaction would be characterized by a significant mass loss corresponding to the evolution of bromine gas.

Experimental Protocols for Thermal Analysis

To investigate the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss and to quantify these losses, providing insights into the decomposition products.

Apparatus: A high-precision thermogravimetric analyzer capable of reaching at least 1200°C, equipped with a gas-flow control system.

Methodology:

  • Sample Preparation: A small sample of anhydrous CrBr₂ (5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The furnace is purged with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

  • Heating Program: The sample is heated from ambient temperature to 1200°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of any mass loss events. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions (e.g., melting) and to determine the enthalpy changes associated with these transitions and any decomposition reactions.

Apparatus: A differential scanning calorimeter capable of reaching at least 900°C.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of anhydrous CrBr₂ (2-5 mg) is hermetically sealed in an inert sample pan (e.g., alumina or platinum). An empty, sealed pan is used as a reference.

  • Atmosphere: A high-purity inert gas (e.g., argon or nitrogen) is flowed through the DSC cell.

  • Heating Program: The sample and reference are heated from ambient temperature to 900°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The resulting DSC curve is analyzed for endothermic and exothermic peaks, which correspond to phase transitions and chemical reactions. The peak corresponding to the melting point of 842°C should be observable.

Data Presentation

The following table summarizes the expected and known thermal events for this compound.

Thermal EventExpected/Known Temperature Range (°C)TechniqueExpected Observation
Melting 842DSCSharp endothermic peak
Sublimation > 564 (significant vapor pressure)TGAGradual mass loss
Decomposition > 842 (hypothesized)TGA/DSCSignificant mass loss (TGA), Endothermic/Exothermic peak (DSC)

Visualizations

Proposed Thermal Decomposition Pathway

ThermalDecomposition CrBr2_solid CrBr₂(s) CrBr2_liquid CrBr₂(l) CrBr2_solid->CrBr2_liquid Melting (842 °C) CrBr2_gas CrBr₂(g) CrBr2_solid->CrBr2_gas Sublimation (>564 °C) Cr_solid Cr(s) CrBr2_liquid->Cr_solid Decomposition (>842 °C) Br2_gas Br₂(g) ExperimentalWorkflow weigh_sample Weigh Anhydrous CrBr₂ place_in_pan Place in TGA/DSC Pan weigh_sample->place_in_pan purge_inert Purge with Inert Gas (Ar or N₂) place_in_pan->purge_inert set_heating Set Heating Program (e.g., 10°C/min) purge_inert->set_heating run_tga Run TGA Analysis set_heating->run_tga run_dsc Run DSC Analysis set_heating->run_dsc analyze_tga Analyze Mass Loss vs. Temp run_tga->analyze_tga analyze_dsc Analyze Heat Flow vs. Temp run_dsc->analyze_dsc characterize_products Characterize Residue/Evolved Gas (e.g., XRD, MS) analyze_tga->characterize_products analyze_dsc->characterize_products

References

An In-depth Technical Guide to the Molecular Geometry of Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of chromous bromide (CrBr₂). It covers the structure of the compound in both the solid and gaseous phases, presenting available quantitative data, detailed experimental protocols for structural determination, and visualizations of molecular structures and experimental workflows. This document is intended to be a core resource for researchers and professionals in chemistry, materials science, and drug development who require a deep understanding of the structural characteristics of this inorganic compound.

Introduction to this compound

This compound, or chromium(II) bromide, is an inorganic compound with the chemical formula CrBr₂. It is a white crystalline solid that is soluble in water, forming blue solutions.[1] The arrangement of its constituent atoms, or its molecular geometry, is fundamental to its physical and chemical properties. This geometry differs significantly between the solid and gaseous states, a common characteristic for many metal halides.

Molecular Geometry in the Solid State

In the solid state, this compound adopts a crystal structure analogous to that of cadmium iodide (CdI₂).[1][2][3] This structure is characterized by a layered lattice. Within these layers, each chromium(II) ion is surrounded by six bromide ions in an octahedral coordination geometry.[2][3]

The octahedral arrangement involves the chromium ion at the center and the six bromide ions at the vertices of an octahedron. These octahedra are not isolated but are interconnected by bridging bromide ligands, forming extended sheets.[1]

Quantitative Structural Data

X-ray diffraction studies have provided the following quantitative data for the bond lengths in the solid-state crystal structure of this compound:

ParameterValue (Å)Experimental Method
Cr-Br Bond Length 12.545 ± 0.01X-ray Diffraction
Cr-Br Bond Length 22.998 ± 0.01X-ray Diffraction
Table 1: Experimentally determined bond lengths for solid this compound.[2]

The presence of two distinct bond lengths suggests a distorted octahedral geometry within the crystal lattice, a phenomenon that can be attributed to crystal packing effects or Jahn-Teller distortion, which is common for d⁴ metal ions like Cr(II).

solid_state_structure cluster_octahedron Octahedral Coordination of Cr(II) Cr Cr Br1 Br Cr->Br1 Br2 Br Cr->Br2 Br3 Br Cr->Br3 Br4 Br Cr->Br4 Br5 Br Cr->Br5 Br6 Br Cr->Br6

Figure 1: Octahedral coordination of Cr(II) in solid CrBr₂.

Molecular Geometry in the Gaseous State

VSEPR Theory Prediction

For a free, monomeric CrBr₂ molecule in the gas phase, the central chromium atom has two bonding pairs of electrons (with the two bromine atoms) and valence electrons of its own. As a d⁴ metal, high-spin Cr(II) can have unpaired electrons that can influence the geometry in a way analogous to lone pairs in main group elements. This often leads to non-linear structures for transition metal dihalides.

Considering the electron pairs, a bent or V-shaped molecular geometry is predicted for gaseous CrBr₂. This is in contrast to the linear geometry often seen in dihalides of alkaline earth metals. The repulsion between the bonding pairs and the non-bonding d-electrons would result in a bond angle of less than 180°.

This prediction is supported by computational studies on the analogous chromium(II) chloride (CrCl₂), which indicate a bent geometry for the gaseous monomer. It is also known that the vapor of this compound contains oligomeric species, which further complicates experimental determination of the monomer's structure.

gaseous_state_structure cluster_angle Predicted Bent Geometry Cr Cr Br1 Br Cr->Br1 Br2 Br Cr->Br2 Angle < 180°

Figure 2: Predicted bent molecular geometry of gaseous CrBr₂.

Experimental Protocols

The determination of molecular geometry is reliant on sophisticated experimental techniques. The primary methods for solid and gaseous phase analysis are X-ray crystallography and gas electron diffraction, respectively.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of CrBr₂ are grown, typically by slow evaporation of a saturated solution or by vapor deposition.

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms within the crystal lattice are determined by solving the phase problem and refining the structural model against the experimental data.

xray_workflow cluster_workflow X-ray Crystallography Workflow A Crystal Growth of CrBr₂ B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Structure Solution and Refinement C->D E Final Structural Model D->E

Figure 3: Experimental workflow for X-ray crystallography.
Gas Electron Diffraction for Gaseous-Phase Structure

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous beam of CrBr₂ molecules is introduced into a high-vacuum chamber. This requires heating the solid sample to a temperature sufficient to produce a vapor.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular gas beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The scattering intensity as a function of the scattering angle is analyzed to determine the internuclear distances and bond angles in the molecule.

Conclusion

The molecular geometry of this compound is phase-dependent. In the solid state, it exhibits an extended lattice with chromium(II) ions in a distorted octahedral coordination environment. In the gas phase, the monomeric form is predicted to have a bent molecular geometry due to the influence of the d-electrons on the chromium center. The precise determination of these structures relies on advanced experimental techniques such as X-ray crystallography and gas electron diffraction, providing fundamental data that is crucial for understanding the chemistry and potential applications of this compound.

References

A Technical Guide to the Quantum Mechanical Modeling of Chromium(II) Bromide (CrBr2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the quantum mechanical modeling of Chromium(II) Bromide (CrBr2), a material of growing interest for its unique magnetic properties. It integrates computational data with experimental findings, offering a comprehensive resource for understanding and predicting the behavior of this compound.

Introduction

Chromium(II) Bromide (CrBr2) is an inorganic compound that has recently garnered significant attention due to its complex magnetic ordering. Like other transition metal dihalides, its properties are governed by a delicate interplay of crystal structure, electron-electron correlations, and spin-orbit coupling. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic and magnetic ground states of such materials. This guide details the structural, magnetic, and electronic properties of CrBr2, outlines the computational and experimental methodologies used in its study, and presents key quantitative data to support further research and development.

Physicochemical and Structural Properties

CrBr2 is a crystalline solid that, like many metal dihalides, features sheets of octahedrally coordinated Cr(II) centers linked by bridging bromide ligands[1]. A critical feature of its structure is a Jahn-Teller distortion, which warps the octahedral arrangement of the bromide anions around the chromium ions, leading to a distinctive "ribbon chain" structure[2][3].

Table 1: General Physicochemical Properties of CrBr2

Property Value Reference
Chemical Formula CrBr2 [1]
Molar Mass 211.804 g/mol [1]
Appearance White crystalline solid [1][4]
Density 4.236 g/cm³ [1]
Melting Point 842 °C [1]

| Crystal Structure | Monoclinic |[1][5] |

Table 2: Crystal Structure Parameters for CrBr2

Parameter Computational (DFT/GGA) Source
Space Group C2/m [5][6]
a 4.168 Å [5]
b 4.168 Å [5]
c 6.507 Å [5]
α 84.240° [5]
β 84.240° [5]
γ 52.115° [5]

| Cr-Br Bond Lengths | 2.55 Å (x4), 3.20 Å (x2) |[6] |

Note: The computational data is sourced from the Materials Project database and represents a ground-state calculation. Experimental lattice parameters for single-crystal CrBr2 are not widely reported in recent literature, highlighting a key area for future experimental work.

Electronic and Magnetic Properties

The most compelling aspect of CrBr2 is its recently discovered helimagnetic order. Unlike simple ferromagnetic or antiferromagnetic materials, the magnetic moments of adjacent chromium ions in CrBr2 arrange in a spiral or helical pattern. This non-collinear magnetic structure arises from competing magnetic exchange interactions.

Magnetic Properties

Experimental studies using neutron scattering have been pivotal in characterizing the magnetic ground state of CrBr2[2][3]. Below its magnetic ordering temperature (Néel temperature), it transitions from a paramagnetic to a helimagnetic state.

Table 3: Experimental and Computational Magnetic Properties of CrBr2 | Property | Experimental Value | Computational Mention | Reference | | :--- | :--- | :--- | | Magnetic Ordering | Helimagnetic | DFT suggests significant next-nearest-neighbor coupling, which can lead to helimagnetism. |[2][3] | | Néel Temperature (TN) | 17 K | - |[2][3] | | Helical Angle | 147.0° (at 3.7 K) | - |[2] | | Propagation Vector | (1, 0.40845(15), 0.5) | - |[2] |

Electronic Properties

While bulk CrBr2's electronic properties are less explored, first-principles calculations on its two-dimensional (monolayer) counterpart predict it to be a semiconductor with an indirect band gap. The magnetic configuration (ferromagnetic vs. antiferromagnetic) significantly influences the electronic band structure[7].

Table 4: Calculated Electronic Properties of Monolayer CrBr2

Property Computational Prediction (DFT) Source
Electronic Type Semiconductor [7]
Band Gap Indirect [7]

| Magnetic Ground State | Intrinsic Ferromagnet |[7] |

Methodologies: Experimental and Computational

A comprehensive understanding of CrBr2 requires a synergistic approach, combining experimental synthesis and characterization with robust quantum mechanical modeling.

Experimental Protocols

4.1.1 Synthesis of CrBr2 Anhydrous CrBr2 can be prepared via the reduction of chromium(III) bromide (CrBr3) with hydrogen gas.

  • Protocol:

    • Place CrBr3 powder in a suitable reaction vessel (e.g., a quartz tube furnace).

    • Heat the sample to 350-400 °C.

    • Pass a stream of hydrogen gas (H2) over the heated CrBr3 for 6–10 hours.

    • The reaction is: 2 CrBr3 + H2 → 2 CrBr2 + 2 HBr.

    • Cool the system under an inert atmosphere to obtain the white, solid CrBr2 product[1].

4.1.2 Magnetic Structure Determination via Neutron Scattering Neutron scattering is the definitive technique for determining magnetic structures due to the neutron's magnetic moment, which interacts directly with unpaired electron spins in the material[8][9][10].

  • Protocol:

    • A single crystal of CrBr2 is mounted on a goniometer within a cryostat on a neutron diffractometer.

    • A monochromatic beam of neutrons is directed at the sample[10].

    • The sample is cooled below its Néel temperature (17 K) to induce magnetic ordering.

    • The intensity of scattered neutrons is measured as a function of scattering angle (momentum transfer) at various sample orientations[10].

    • The appearance of new Bragg peaks at low temperatures, which are not present in the paramagnetic phase above TN, indicates magnetic ordering.

    • The positions and intensities of these magnetic Bragg peaks are used to determine the magnetic propagation vector and the arrangement of magnetic moments (the helical structure)[10][11].

Quantum Mechanical Modeling Protocols

Density Functional Theory (DFT) is the primary computational method for modeling solid-state materials like CrBr2[12][13][14]. It provides a balance between accuracy and computational cost for calculating ground-state properties.

  • Typical DFT Workflow:

    • Structural Definition: An initial crystal structure is defined using experimental or database values (e.g., from the Materials Project)[5].

    • Method Selection:

      • Exchange-Correlation Functional: The choice of functional is critical. The Generalized Gradient Approximation (GGA), often with the PBE parameterization, is a common starting point[15]. For systems with localized d-electrons like Cr(II), a Hubbard U correction (DFT+U) is often necessary to correctly describe electron correlation effects and prevent over-delocalization[16][17].

      • Basis Set/Pseudopotentials: The Vienna Ab initio Simulation Package (VASP) often uses the Projector Augmented-Wave (PAW) method[15].

    • Calculation Parameters:

      • k-point mesh: A grid of points in the reciprocal space (Brillouin zone) is chosen for integration. A denser mesh leads to higher accuracy but increased computational time. For geometry optimization, a coarser mesh may be used, followed by a denser one for final energy and electronic structure calculations[18].

      • Energy Cutoff: This parameter determines the size of the plane-wave basis set. It must be converged to ensure accuracy.

    • Geometry Optimization: The lattice parameters and atomic positions are relaxed until the forces on the atoms and the stress on the unit cell are minimized, yielding the theoretical ground-state structure[12].

    • Property Calculation: Using the optimized structure, properties such as the electronic band structure, density of states (DOS), and magnetic ordering energies are calculated. To determine the magnetic ground state, the total energies of different magnetic configurations (e.g., ferromagnetic, various antiferromagnetic arrangements, and non-collinear spin spirals) are computed and compared[19][20].

Visualized Workflows and Relationships

Workflow for experimental synthesis and characterization of CrBr2.

Typical workflow for the quantum mechanical modeling of CrBr2 using DFT.

Logical relationship between fundamental and emergent properties of CrBr2.

Conclusion and Outlook

The quantum mechanical modeling of CrBr2, particularly through DFT, provides critical insights into its unique helimagnetic ground state and electronic structure. Recent experimental work using neutron scattering has confirmed the theoretical expectation of complex magnetism, revealing a helimagnetic order below 17 K[2][3]. Computational models are essential for understanding the origin of this behavior, which is rooted in competing exchange interactions influenced by the material's Jahn-Teller distorted crystal structure.

For researchers and drug development professionals, understanding the fundamental properties of such materials can inform the design of novel systems. While not directly a therapeutic agent, the study of transition metal halides can provide insights into metal-ligand interactions and the role of electronic structure in determining material function, principles that are broadly applicable.

Future work should focus on bridging the remaining gaps between theory and experiment. This includes the experimental determination of the electronic band structure of bulk CrBr2 and more advanced, high-accuracy computational studies (e.g., using Quantum Monte Carlo or advanced Green's function methods) to precisely quantify the magnetic exchange parameters and predict the full magnon spectrum[16][21]. The synergy of these approaches will continue to deepen our understanding of CrBr2 and pave the way for the discovery of new quantum materials.

References

Isotopic Labeling of Chromous Bromide for Mechanistic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of chromous bromide (CrBr₂) for elucidating reaction mechanisms. This powerful technique offers unparalleled insight into the intricate details of chemical transformations involving chromium(II) species, which are pivotal in various synthetic and biological processes.

Introduction to Isotopic Labeling with this compound

Isotopic labeling is a fundamental technique in mechanistic chemistry where an atom in a reactant molecule is replaced by one of its isotopes. By tracking the position of the isotope in the products, one can deduce the pathways of bond formation and cleavage, identify intermediates, and determine the rate-determining steps of a reaction.[1] this compound (CrBr₂), a versatile reagent in organic synthesis, can be labeled with either stable or radioactive isotopes of chromium or bromine to probe the mechanisms of reactions it mediates.

Chromium Isotopes: The stable isotope of interest is ⁵³Cr, which is NMR active, though its utility can be limited by the paramagnetic nature of Cr(II).[2][3] Radioactive isotopes like ⁵¹Cr can also be employed, detectable by scintillation counting.

Bromine Isotopes: Radioactive isotopes of bromine, such as ⁸²Br, are effective tracers due to their detectable gamma emissions.[4][5]

The choice of isotope depends on the specific mechanistic question and the available analytical techniques.

Synthesis of Isotopically Labeled this compound

Synthesis of ⁵³Cr-Labeled this compound (⁵³CrBr₂)

This protocol is adapted from standard syntheses of chromous halides, starting from a commercially available ⁵³Cr-enriched precursor, such as ⁵³Cr₂O₃.

Experimental Protocol:

  • Reduction of ⁵³Cr₂O₃ to ⁵³Cr metal:

    • A sample of ⁵³Cr₂O₃ is placed in a quartz tube furnace.

    • A stream of dry hydrogen gas is passed over the oxide at high temperature (e.g., 1100-1200 °C) for several hours to effect reduction to elemental ⁵³Cr. The reaction is: ⁵³Cr₂O₃ + 3H₂ → 2⁵³Cr + 3H₂O.

  • Reaction with Hydrobromic Acid:

    • The resulting ⁵³Cr metal powder is allowed to cool under an inert atmosphere (e.g., argon).

    • The metal is then carefully reacted with anhydrous hydrobromic acid (HBr) gas at elevated temperatures (e.g., 600-700 °C) in a sealed tube. The reaction is: ⁵³Cr + 2HBr → ⁵³CrBr₂ + H₂.

    • Alternatively, the ⁵³Cr metal can be dissolved in aqueous HBr, followed by dehydration of the resulting hydrated ⁵³CrBr₂ under vacuum at elevated temperatures.

  • Purification:

    • The crude ⁵³CrBr₂ is purified by sublimation under high vacuum to yield a white, crystalline solid.

Synthesis of ⁸²Br-Labeled this compound (Cr⁸²Br₂)

This protocol is based on the synthesis of other radio-brominated metal halides and involves the use of a radioactive bromine source, typically K⁸²Br.[5]

Experimental Protocol:

  • Preparation of Anhydrous CrCl₂:

    • Anhydrous chromous chloride (CrCl₂) is prepared by the reduction of chromic chloride (CrCl₃) with zinc dust in a sealed tube under vacuum at high temperature.

  • Halogen Exchange with K⁸²Br:

    • A stoichiometric amount of K⁸²Br (produced by neutron irradiation of KBr) is mixed with anhydrous CrCl₂ in a high-boiling, non-coordinating solvent under an inert atmosphere.

    • The mixture is heated to drive the halogen exchange reaction: CrCl₂ + 2K⁸²Br → Cr⁸²Br₂ + 2KCl. The reaction is driven to completion by the precipitation of KCl.

  • Isolation and Purification:

    • The solvent is removed under vacuum.

    • The Cr⁸²Br₂ is separated from KCl by sublimation under high vacuum. All manipulations must be carried out in a shielded hot cell due to the radioactivity of ⁸²Br.

Applications in Mechanistic Studies

Isotopically labeled CrBr₂ can be a powerful tool to investigate a variety of reaction mechanisms.

Elucidating the Nozaki-Hiyama-Kishi (NHK) Reaction Mechanism

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of modern organic synthesis, involving the nickel-catalyzed, chromium-mediated coupling of an organic halide with an aldehyde.[6][7][8] Isotopic labeling can provide critical insights into its complex catalytic cycle.

NHK_Mechanism

By using ⁵³CrBr₂ or Cr⁸²Br₂, one could track the chromium atom through the catalytic cycle. For instance, after the reaction, the chromium-containing product complex could be analyzed by mass spectrometry or, in the case of ⁵³Cr, potentially by NMR (though challenging for paramagnetic species) to confirm its direct involvement in the product-forming step.

Investigating Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction.[1] It is defined as the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (k_light / k_heavy). A significant primary KIE (typically > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

An example is the chromium(VI) oxidation of alcohols, where a large KIE is observed upon deuteration of the alcohol's C-H bond, indicating that this bond is broken in the rate-limiting step. While this example involves Cr(VI), similar principles can be applied to reactions involving Cr(II).

Table 1: Kinetic Isotope Effects in the Chromium(VI) Oxidation of Bicyclic Alcohols [1][9]

AlcoholTemperature (°C)kH/kD
125.005.88
2-2d₁15.007.82
3-9d₁15.006.05
5-2d₁15.008.51

This data demonstrates the significant primary kinetic isotope effect observed in these oxidation reactions, providing strong evidence for C-H bond cleavage in the rate-determining step.

Analytical Techniques for Mechanistic Studies

The choice of analytical technique is crucial for successfully tracking isotopic labels.

  • Mass Spectrometry (MS): This is the most common method for detecting isotopic labels. It separates ions based on their mass-to-charge ratio, allowing for the clear differentiation between labeled and unlabeled molecules and fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR-active nuclei like ⁵³Cr, NMR can provide detailed structural information about the environment of the labeled atom. However, for paramagnetic species like Cr(II), the signals are often too broad to be observed with high resolution.[2][3]

  • Scintillation Counting: This technique is used to detect radioactive isotopes like ⁸²Br by measuring the light emitted when their radiation interacts with a scintillator.

  • UV-Vis Spectrophotometry: This can be used for the quantitative analysis of different chromium oxidation states, which is important for monitoring reaction progress. For example, Cr(VI) can be quantified using the diphenylcarbazide method.[10][11][12][13]

Experimental Workflow for a Mechanistic Study

The following diagram outlines a general workflow for using isotopically labeled this compound in a mechanistic study.

a

Conclusion

Isotopic labeling of this compound is a formidable, albeit challenging, technique for gaining deep mechanistic insights into chromium(II)-mediated reactions. By carefully selecting the appropriate isotope and analytical methods, researchers can trace reaction pathways, identify key intermediates, and determine rate-limiting steps with a high degree of certainty. This guide provides the foundational knowledge and adaptable protocols for scientists to leverage this powerful tool in their research and development endeavors.

References

surface chemistry of chromous bromide crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide and Roadmap for the Investigation of the Surface Chemistry of Chromous Bromide Crystals

Disclaimer: Direct experimental research on the surface chemistry of this compound (CrBr₂) crystals is notably scarce in publicly accessible literature. This guide serves as a foundational resource and a roadmap for researchers, scientists, and drug development professionals interested in this area. It consolidates the known bulk properties of CrBr₂, outlines prospective surface chemistry characteristics based on related materials, and provides detailed experimental protocols for key surface analysis techniques that can be applied to future investigations.

Introduction to this compound (CrBr₂)

This compound, or chromium(II) bromide, is an inorganic compound with the chemical formula CrBr₂.[1] While its bulk properties have been characterized to some extent, its surface chemistry remains a largely unexplored field. The study of the surface of CrBr₂ is crucial for understanding its potential applications in catalysis, spintronics, and as a precursor in chemical synthesis. This document aims to bridge the current knowledge gap by providing a comprehensive overview of its known properties and a theoretical framework for its surface behavior, supplemented by practical experimental guidelines.

Known Bulk Properties of CrBr₂

Understanding the bulk properties of a material is a prerequisite for investigating its surface chemistry. The key characteristics of CrBr₂ are summarized below.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula CrBr₂[1]
Molar Mass 211.804 g/mol [1][2]
Appearance White solid[1]
Crystal Structure Monoclinic[3]
Density 4.236 g/cm³[1]
Melting Point 842 °C (1,548 °F; 1,115 K)[1]
Solubility in Water Soluble, gives blue solutions[1]
Oxidation State of Cr +2[4]
Crystal Structure

This compound crystallizes in a monoclinic system, adopting a distorted cadmium iodide (CdI₂) structure.[1][3] In this structure, chromium(II) ions are octahedrally coordinated by six bromide ions. These octahedra share edges to form infinite planar chains, which are then linked to create sandwich-like layers.[3] The layered nature of this crystal structure is a critical factor that will influence its surface properties, including cleavage planes and surface energy.

The unit cell dimensions for the monoclinic structure are reported as:

  • a₀ = 7.114 Å

  • b₀ = 3.649 Å

  • c₀ = 6.217 Å

  • β = 93° 53'[3]

Synthesis

The primary method for synthesizing CrBr₂ is through the reduction of chromium(III) bromide (CrBr₃) with hydrogen gas at elevated temperatures.[1]

Reaction: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr

This reaction is typically carried out for 6–10 hours at a temperature of 350-400 °C.[1] An alternative synthesis route involves the reaction of chromium powder with concentrated hydrobromic acid, which yields a hydrated form of chromium(II) bromide.[1]

Prospective Surface Chemistry of CrBr₂ Crystals

In the absence of direct experimental data, the surface chemistry of CrBr₂ can be hypothesized based on its crystal structure and the known behavior of related transition metal halides.

  • Surface Termination: Due to its layered structure, CrBr₂ is expected to preferentially cleave along the van der Waals gaps between the bromide layers, exposing a surface terminated by bromide ions. This would likely result in a relatively low surface energy.

  • Surface Reactivity: The Cr(II) centers at or near the surface are expected to be the primary sites of chemical reactivity. As Cr(II) is a reducing agent, the surface of CrBr₂ is likely susceptible to oxidation, especially in the presence of atmospheric oxygen, which could lead to the formation of a chromium(III) oxide or bromide-oxide layer. The blue solutions formed upon dissolution in water, which are readily oxidized by air, support this hypothesis of Cr(II)'s reactive nature.[1]

  • Adsorption and Catalysis: The surface may act as a Lewis acid at the chromium sites, allowing for the adsorption of various molecules. This could be relevant for catalytic applications. For instance, chromium complexes are known to catalyze the oxidation of benzyl (B1604629) bromides.[5] The surface of CrBr₂ could potentially exhibit similar catalytic activity.

  • Electronic and Magnetic Properties: The surface electronic structure is expected to differ from the bulk due to the termination of the crystal lattice and potential surface reconstruction. Monolayers of related chromium halides have shown interesting magnetic properties, and it is plausible that the surface of CrBr₂ could exhibit unique magnetic ordering.[6]

Experimental Protocols for Surface Characterization

To validate the hypothesized properties and build a comprehensive understanding of CrBr₂'s surface chemistry, a suite of surface-sensitive analytical techniques must be employed. The following sections detail the generalized experimental protocols for these techniques as they would be applied to CrBr₂ crystals.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical oxidation states of the atoms on a material's surface.

Objective: To determine the elemental composition of the CrBr₂ crystal surface and the oxidation state of chromium.

Methodology:

  • Sample Preparation: A single crystal of CrBr₂ is cleaved in an ultra-high vacuum (UHV) environment to expose a fresh, uncontaminated surface.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.

  • High-Resolution Scans: Detailed scans are acquired for the Cr 2p and Br 3d regions to determine their chemical states and bonding environments. The presence of O 1s and C 1s peaks would indicate surface contamination or oxidation.

  • Data Analysis: The binding energies of the core-level peaks are compared to standard reference values to identify the elements and their oxidation states. Peak areas are used to quantify the relative atomic concentrations.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation p1 Cleave CrBr2 Crystal in UHV a1 Irradiate with X-rays p1->a1 Introduce to Spectrometer a2 Measure Photoelectron Kinetic Energy a1->a2 a3 Acquire Survey Scan a2->a3 a4 Acquire High-Resolution Scans (Cr 2p, Br 3d) a3->a4 d1 Identify Elements and Oxidation States a4->d1 d2 Quantify Surface Composition d1->d2

Caption: General workflow for XPS analysis of a CrBr₂ crystal surface.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)

STM and AFM are used to obtain real-space images of the surface topography with atomic resolution. STM also provides information about the local density of electronic states.

Objective: To visualize the atomic arrangement of the CrBr₂ surface and identify any surface defects or reconstructions.

Methodology:

  • Sample Preparation: A CrBr₂ crystal is cleaved in UHV to create a clean, atomically flat surface. The sample is then transferred to the microscope stage.

  • STM Imaging: A sharp metallic tip is brought within a few angstroms of the surface. A bias voltage is applied, and the resulting tunneling current is measured as the tip is scanned across the surface. This provides a map of the surface topography and electronic states.

  • AFM Imaging (if needed): If the sample is insulating, non-contact AFM can be used. A cantilever with a sharp tip is oscillated near its resonant frequency. The interaction forces between the tip and the surface cause a shift in the resonant frequency, which is used to generate a topographical image.

  • Image Analysis: The obtained images are processed to reveal the lattice structure of the surface. The dimensions of the surface unit cell can be measured and compared to the bulk crystal structure to identify any surface relaxation or reconstruction.

STM_AFM_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Image Analysis p1 Cleave CrBr2 Crystal in UHV i1 Approach Tip to Surface p1->i1 Transfer to Microscope i2 Scan Surface and Record Signal (Tunneling Current or Frequency Shift) i1->i2 i3 Generate Topographical Image i2->i3 a1 Determine Surface Lattice Parameters i3->a1 a2 Identify Defects and Reconstructions a1->a2

Caption: Workflow for STM/AFM imaging of a CrBr₂ crystal surface.

Temperature-Programmed Desorption (TPD)

TPD is used to study the adsorption and desorption kinetics of molecules on a surface.

Objective: To investigate the interaction of probe molecules (e.g., CO, H₂O) with the CrBr₂ surface and determine adsorption energies.

Methodology:

  • Sample Preparation: A clean CrBr₂ surface is prepared in UHV.

  • Adsorption: A specific gas is introduced into the UHV chamber at a low temperature, allowing a layer of molecules to adsorb onto the sample surface.

  • Desorption: The sample is heated at a constant rate. A mass spectrometer is used to monitor the partial pressure of the desorbing species as a function of temperature.

  • Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) provides information about the number of different binding sites, the desorption energy (related to the peak temperature), and the kinetics of the desorption process.

TPD_Workflow cluster_prep Surface Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Clean CrBr2 Surface in UHV e1 Adsorb Probe Gas at Low Temperature p1->e1 e2 Heat Sample at a Linear Rate e1->e2 e3 Monitor Desorbing Species with Mass Spectrometer e2->e3 a1 Plot Desorption Rate vs. Temperature e3->a1 a2 Determine Desorption Energies and Kinetics a1->a2

Caption: Experimental workflow for Temperature-Programmed Desorption (TPD).

Conclusion and Future Outlook

The represents a significant unexplored area with potential for new discoveries in materials science and catalysis. While direct experimental data is currently lacking, this guide provides a solid foundation based on the known bulk properties of CrBr₂ and the established characteristics of related materials. The prospective surface properties discussed herein offer a starting point for theoretical and experimental investigations.

Future research should focus on:

  • Single Crystal Growth: Developing reliable methods for growing high-quality single crystals of CrBr₂ suitable for surface science studies.

  • Experimental Surface Characterization: Applying the techniques outlined in this guide (XPS, STM/AFM, TPD, etc.) to definitively determine the surface structure, composition, and reactivity of CrBr₂.

  • Theoretical Modeling: Using computational methods like Density Functional Theory (DFT) to model the CrBr₂ surface and predict its electronic and magnetic properties, as well as its interaction with adsorbates.

  • Exploring Applications: Investigating the potential of CrBr₂ surfaces in catalysis, as a component in 2D heterostructures, and in other applications where its unique properties may be advantageous.

By systematically addressing these areas, the scientific community can build a comprehensive understanding of the surface chemistry of this compound and unlock its potential for technological innovation.

References

A Technical Guide to the Coordination Chemistry of Chromium(II) with Bromide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chromium(II), with its d⁴ electron configuration, exhibits a rich and distinct coordination chemistry, largely dictated by its susceptibility to Jahn-Teller distortion and its potent reducing nature. When coordinated by bromide ligands, it forms a variety of monomeric and polymeric structures with interesting spectroscopic and magnetic properties. This document provides a comprehensive technical overview of the structure, bonding, synthesis, and reactivity of chromium(II)-bromide coordination complexes. It includes summaries of key structural and spectroscopic data, detailed experimental protocols for the synthesis of representative compounds, and visual diagrams illustrating fundamental concepts and workflows relevant to researchers in chemistry and drug development.

Structure and Bonding

The coordination environment of the chromium(II) ion in its bromide complexes is rarely a perfect octahedron due to the Jahn-Teller effect.[1] As a high-spin d⁴ ion, the single electron in the degenerate e g orbitals in an octahedral field leads to a geometric distortion to lower the overall energy.[2][3] This typically results in a tetragonal distortion (elongation or compression along one axis), profoundly influencing the resulting structures.

Anhydrous Chromium(II) Bromide (CrBr₂)

Anhydrous CrBr₂ is a white solid that adopts the cadmium iodide (CdI₂) crystal structure.[4][5] This structure consists of sheets of octahedrally coordinated Cr(II) centers interconnected by bridging bromide ligands.[4][5]

Hydrated and Complex Bromides

In aqueous solutions, chromium(II) bromide exists as the blue-colored hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺.[6][7] The introduction of bromide ions and various counter-ions (M⁺) allows for the crystallization of a range of complex salts.

  • M₂[CrBr₄(H₂O)₂] Type Complexes: These compounds, where M can be Cs⁺, Rb⁺, NH₄⁺, or pyridinium (B92312) (Hpy⁺), feature tetragonally distorted octahedral anions.[8] For instance, the ammonium (B1175870) salt is isomorphous with its copper(II) analogue, which contains a trans-[CuBr₄(OH₂)₂]²⁻ anion with two long and two short metal-halide bonds, a classic Jahn-Teller distortion.[8][9]

  • M₂[CrBr₄] Type Complexes: Thermal dehydration of the dihydrated complexes yields anhydrous tetrabromochromate(II) salts.[8] These often adopt polymeric structures with bridging bromide ligands to achieve a six-coordinate environment around the chromium center.[8][10]

  • Atypical Structures: Single-crystal X-ray analysis of the pyridinium salt, expected to be [Hpy]₂[CrBr₄(OH₂)₂], revealed a surprising structure. It consists of neutral, discrete trans-planar CrBr₂(OH₂)₂ units and bromide ions, rather than the expected complex anion.[9] This highlights the subtle interplay of hydrogen bonding and crystal packing effects.

jahn_teller_distortion

Figure 1: Jahn-Teller distortion in an octahedral Cr(II) complex.

Quantitative Structural Data

The structural parameters of chromium(II) bromide complexes reflect the strong Jahn-Teller distortion. The table below summarizes key bond lengths for a representative compound.

CompoundMethodCr-Br distance (Å)Cr-O distance (Å)Comments
trans-CrBr₂(H₂O)₂ unit in [Hpy]₂[CrBr₄]*2H₂OX-ray2.536 (avg)2.08 (avg)The structure contains neutral planar units, with two additional Br⁻ ions at a non-bonding distance of 4.91 Å.[9]

Synthesis and Experimental Protocols

The synthesis of chromium(II) bromide and its complexes requires stringent anaerobic conditions, as Cr(II) is readily oxidized by atmospheric oxygen.[4]

Synthesis of Anhydrous Chromium(II) Bromide

Protocol: Reduction of Chromium(III) Bromide[4]

  • Place anhydrous chromium(III) bromide (CrBr₃) in a quartz tube within a tube furnace.

  • Pass a stream of dry hydrogen (H₂) gas over the CrBr₃.

  • Heat the furnace to 350-400 °C for 6-10 hours.

  • The reaction 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr proceeds, yielding white, solid CrBr₂.

  • Cool the product to room temperature under a continuous stream of H₂ or an inert gas (e.g., argon) before handling.

Synthesis of Hydrated Chromium(II) Bromide Complexes

Protocol: Reaction of Chromium Metal with Hydrobromic Acid[4][6]

  • Under an inert atmosphere (e.g., a nitrogen-filled glovebox or Schlenk line), add chromium powder to concentrated hydrobromic acid (HBr).

  • The reaction Cr + 2 HBr + n H₂O → CrBr₂(H₂O)n + H₂ occurs, producing a blue solution containing the aquated Cr(II) ion.

  • This solution can be used directly or evaporated to yield a blue hydrated solid, [Cr(H₂O)₆]Br₂.[6]

Synthesis of a Complex Salt: Pyridinium Diaquatetabromochromate(II)

Protocol: [9]

  • Under a nitrogen atmosphere, dissolve anhydrous chromium(II) bromide (0.85 g) in hot glacial acetic acid (40 cm³).

  • To the hot, pale yellowish-green solution, add a solution of pyridinium bromide (1.28 g) in glacial acetic acid (10 cm³).

  • Allow the resulting solution to cool slowly.

  • Yellowish-green crystals will separate from the solution.

  • Filter the crystals, wash with glacial acetic acid, and dry under vacuum.

experimental_workflow

Figure 2: General experimental workflow for Cr(II)-bromide synthesis.

Spectroscopic and Magnetic Properties

Electronic Spectroscopy

The electronic (reflectance) spectra of high-spin d⁴ Cr(II) complexes are characteristic of tetragonally distorted octahedral species.[8] The single spin-allowed transition (⁵E_g → ⁵T_{2g} in Oₕ symmetry) splits under the lower symmetry caused by the Jahn-Teller effect. Additionally, sharp, spin-forbidden transitions are often observed in magnetically coupled systems.[8]

Vibrational Spectroscopy

Infrared (IR) spectroscopy can provide information on the metal-ligand bonds. For bromochromate(II) complexes, the stretching vibrations of the short Cr-Br bonds are typically observed near 250 cm⁻¹.[8]

Magnetic Properties

With four unpaired electrons, mononuclear high-spin chromium(II) complexes are paramagnetic.[10] However, in the solid state, the polymeric structures of many M₂[CrBr₄] complexes lead to magnetic exchange between adjacent chromium centers. This results in either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) behavior, depending on the specific arrangement of the bridging bromide ligands and the counter-ion.[8] For example, Cs₂[CrBr₄] is ferromagnetic, while other tetrabromochromates(II) are antiferromagnetic.[8][10]

Complex TypeSpectroscopic Bands (cm⁻¹)Magnetic Behavior
M₂[CrBr₄] (Polymeric)~15,600 and ~18,400Ferromagnetic or Antiferromagnetic
M₂[CrBr₄(H₂O)₂]-Magnetically dilute (paramagnetic)

Reactivity

Redox Chemistry

Chromium(II) is a powerful one-electron reducing agent (Cr³⁺/Cr²⁺: -0.42 V vs. SHE).[6] Solutions and complexes of Cr(II)-bromide are highly sensitive to air and are readily oxidized to the more stable chromium(III) state.[4] This reducing power is harnessed in organic synthesis. For instance, CrBr₂ can reduce carbon tetrabromide (CBr₄) in THF to generate a dinuclear carbido complex, [CrBr₂(thf)₂)]--INVALID-LINK--, which can then act as a carbide transfer agent.[6]

Ligand Substitution

The axial ligands in Jahn-Teller distorted Cr(II) complexes are relatively labile, making ligand substitution reactions a key feature of their chemistry. The formation of various complex bromides from the [Cr(H₂O)₆]²⁺ ion in the presence of excess bromide is a prime example of this reactivity.

species_relationships

Figure 3: Interconversion and reactivity of key Cr(II)-bromide species.

Relevance in Research and Drug Development

While chromium(III) compounds have been investigated for roles in nutrition and as potential therapeutics for diabetes, the direct application of highly reactive and air-sensitive chromium(II) complexes in drug development is not established.[11] However, for professionals in this field, understanding the fundamental coordination chemistry of Cr(II)-bromide is valuable for several reasons:

  • Synthetic Utility: The potent reducing power of Cr(II) complexes makes them useful reagents in the synthesis of complex organic molecules, which may be precursors to active pharmaceutical ingredients.

  • Mechanistic Insight: Studying the redox and substitution reactions of well-defined chromium complexes provides insight into electron transfer mechanisms and ligand exchange processes that are fundamental to metalloenzyme function and the mechanism of action of some metallodrugs.

  • Probing Biological Redox Processes: As a strong reductant, Cr(II) can be used in fundamental research to probe biological redox pathways, although its air sensitivity often limits its practical application in physiological systems.

Conclusion

The coordination chemistry of chromium(II) with bromide ligands is a compelling area of inorganic chemistry, defined by the interplay of the Jahn-Teller effect, strong reducing potential, and the formation of magnetically interesting polymeric structures. The synthesis and handling of these compounds require rigorous anaerobic techniques. For researchers, a firm grasp of their structural diversity, spectroscopic signatures, and characteristic reactivity is essential for leveraging their unique properties in both fundamental research and as specialized reagents in chemical synthesis.

References

An In-depth Technical Guide to the Physical Properties of a Chromous Bromide Analog, Chromium(III) Bromide (CrBr3), as a van der Waals Magnetic Film

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium halides, particularly in their two-dimensional (2D) layered forms, have garnered significant research interest due to their intrinsic magnetic ordering, which persists down to the monolayer limit. These materials are at the forefront of spintronics and quantum computing research.[1][2] CrBr₃ is a van der Waals crystal, meaning its layers are held together by weak van der Waals forces, allowing for exfoliation into atomically thin sheets.[3] This property is central to the fabrication of novel electronic and spintronic devices.[4]

This guide provides a summary of the known physical properties of CrBr₃, with a focus on its characteristics in thin film and layered forms. It also details the experimental methodologies commonly employed in the synthesis and characterization of such films.

Synthesis and Fabrication of CrBr₃ Films

The primary method for obtaining thin films of CrBr₃ is through mechanical exfoliation from bulk crystals. The synthesis of bulk CrBr₃ crystals is a prerequisite for this process.

Bulk Crystal Synthesis

Experimental Protocol:

High-purity chromium powder and bromine are the reactants. The synthesis is typically carried out in a tube furnace at high temperatures.

  • Reactants: Chromium powder (e.g., 99.996% purity) and bromine.

  • Reaction: The reaction is performed in a sealed quartz tube under vacuum to prevent oxidation. The chromium powder is placed in the tube, and bromine vapor is introduced.

  • Temperature: The tube furnace is heated to 1000 °C.[5]

  • Purification: After the reaction, the resulting CrBr₃ crystals are purified to remove any unreacted starting materials or byproducts like CrBr₂. This can be achieved by extraction with a suitable solvent, such as absolute diethyl ether, followed by washing with absolute ethanol.[5]

Thin Film Exfoliation

Experimental Protocol:

Mechanical exfoliation, often referred to as the "Scotch tape method," is used to isolate few-layer to monolayer CrBr₃ flakes.

  • Substrate Preparation: Silicon wafers with a silicon dioxide layer (Si/SiO₂) are commonly used as substrates. They are cleaned to ensure an atomically smooth and contaminant-free surface.

  • Exfoliation: A piece of adhesive tape is pressed against a bulk CrBr₃ crystal. The tape is then peeled off, taking with it thin layers of the material. This process is repeated multiple times on the tape to further thin the layers.

  • Transfer: The tape with the exfoliated flakes is pressed onto the prepared substrate. Upon removal of the tape, some of the thin CrBr₃ flakes remain on the substrate.

  • Identification: The exfoliated flakes are identified using optical microscopy, where layers of different thicknesses exhibit different optical contrast. Atomic force microscopy (AFM) is used to determine the exact thickness of the flakes.

Physical Properties of CrBr₃

The physical properties of CrBr₃ are highly anisotropic due to its layered crystal structure.

Structural Properties

CrBr₃ crystallizes in a rhombohedral structure with R-3 symmetry.[6] The chromium ions form a honeycomb lattice, sandwiched between two layers of bromine atoms.

PropertyValueNotes
Crystal StructureTrigonal[7]R-3 space group[6]
Lattice Parametersa = b = 6.30 Å, c = 18.30 ÅIn bulk form
Density4.25 g/cm³[5]For bulk CrBr₃
Melting Point1130 °C[5]For anhydrous CrBr₃
Magnetic Properties

CrBr₃ is a ferromagnet with a Curie temperature (TC) below which it exhibits spontaneous magnetic ordering.

PropertyValueNotes
Magnetic OrderingFerromagnetic
Curie Temperature (TC)~33 K - 36 K[4][6]Below this temperature, it is ferromagnetically ordered.
Magnetic AnisotropyOut-of-plane easy axisThe spins preferentially align perpendicular to the plane of the layers.[4]
MagnetizationLinear with field below 350 gauss[8]

The magnetic properties of CrBr₃ can be tuned by strain and pressure. Applying pressure can rapidly reduce the Curie temperature.[6]

Optical Properties

The optical properties of CrBr₃ are linked to its electronic and magnetic states. It appears as dark, lustrous crystals that are green in transmitted light and reddish in reflected light.[5]

Experimental Characterization Techniques

A variety of experimental techniques are used to characterize the physical properties of CrBr₃ films.

Structural Characterization
  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of bulk crystals and to study the stacking order in thin films.[4][6]

  • Raman Spectroscopy: A non-destructive technique used to probe the vibrational modes of the crystal lattice, which can be sensitive to the number of layers and stacking order.[6]

  • Atomic Force Microscopy (AFM): Used to determine the thickness of exfoliated flakes with atomic precision.

Magnetic Characterization
  • Superconducting Quantum Interference Device (SQUID) Magnetometry: Measures the magnetic moment of a sample as a function of temperature and applied magnetic field to determine properties like the Curie temperature and magnetic anisotropy.[9]

  • Reflective Magnetic Circular Dichroism (RMCD): A sensitive optical technique to probe the magnetization of thin films.[4]

  • Neutron Powder Diffraction: Used to study the magnetic structure at different temperatures and pressures.[6]

Workflow for Characterization of 2D Magnetic Films

The following diagram illustrates a typical experimental workflow for the characterization of exfoliated 2D magnetic films like CrBr₃.

experimental_workflow cluster_synthesis Material Synthesis & Film Preparation cluster_characterization Physical Property Characterization cluster_analysis Data Analysis & Interpretation bulk_synthesis Bulk Crystal Growth exfoliation Mechanical Exfoliation bulk_synthesis->exfoliation optical_microscopy Optical Microscopy exfoliation->optical_microscopy Identify Flakes afm Atomic Force Microscopy (AFM) optical_microscopy->afm Determine Thickness xrd X-ray Diffraction (XRD) afm->xrd Structural Analysis raman Raman Spectroscopy afm->raman Confirm Layer Number squid SQUID Magnetometry afm->squid Magnetic Properties data_analysis Correlate Structure, Thickness, & Magnetism xrd->data_analysis raman->data_analysis rmcd RMCD squid->rmcd Detailed Magnetization rmcd->data_analysis

Fig. 1: Experimental workflow for 2D magnetic films.

Conclusion

While direct experimental data on chromous bromide (CrBr₂) films is sparse, the study of the closely related chromium(III) bromide (CrBr₃) provides a robust foundation for understanding the physical properties of 2D magnetic chromium halides. The experimental protocols and characterization techniques detailed in this guide are readily applicable to the study of CrBr₂ and other novel 2D magnetic materials. Future research focusing on the synthesis and characterization of high-quality CrBr₂ films is necessary to fully elucidate its physical properties and unlock its potential for applications in next-generation electronic and spintronic devices.

References

Methodological & Application

Application Notes and Protocols for the Nozaki-Hiyama-Kishi Reaction: Focus on Chromous Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and highly chemoselective method for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. This reaction involves the coupling of an organic halide with an aldehyde, mediated by a chromium(II) salt, to produce a corresponding alcohol. A key feature of the NHK reaction is its exceptional tolerance for a wide variety of functional groups, allowing for its application late in a synthetic sequence. While chromous chloride (CrCl₂) is the most predominantly used chromium(II) salt in this reaction, this document will also address the use of chromous bromide (CrBr₂) and provide a comprehensive overview of the reaction's application and protocols.

Core Concepts and Principles

The NHK reaction proceeds via the formation of an organochromium reagent through the oxidative addition of an organic halide to two equivalents of a chromium(II) species. This organochromium intermediate then adds nucleophilically to an aldehyde. A critical discovery in the development of this reaction was the finding that catalytic amounts of a nickel(II) salt significantly accelerate the reaction, particularly for less reactive aryl and vinyl halides. The nickel catalyst is reduced in situ by the chromium(II) salt to nickel(0), which then undergoes oxidative addition with the organic halide. Subsequent transmetalation with the chromium(II) salt generates the active organochromium reagent and regenerates the nickel(II) catalyst.

The remarkable chemoselectivity of the NHK reaction stems from the mild reactivity of the organochromium reagent, which selectively attacks aldehydes in the presence of other functional groups like ketones, esters, and amides.[1][2]

The Role of Chromous Halides: A Comparative Overview

While the literature on the Nozaki-Hiyama-Kishi reaction is extensive, it overwhelmingly features the use of chromous chloride (CrCl₂). Information regarding the specific use of this compound (CrBr₂) is notably scarce. This prevalence of CrCl₂ is likely due to a combination of historical precedent, commercial availability, and potentially more favorable reaction kinetics or stability.

Chromous Chloride (CrCl₂): The Reagent of Choice

  • Availability: Anhydrous chromous chloride is commercially available, although it is highly hygroscopic and air-sensitive, requiring careful handling under an inert atmosphere.

  • Reactivity: It has been extensively demonstrated to be effective for the coupling of a wide range of organic halides (iodides, bromides, and triflates) with aldehydes.[2]

  • Catalytic Systems: The development of catalytic NHK reactions, which use a stoichiometric reductant like manganese to regenerate the Cr(II) species from the Cr(III) byproduct, has also predominantly focused on chromium chloride salts.

This compound (CrBr₂): A Less Explored Alternative

The limited data on the use of CrBr₂ in the NHK reaction suggests it is not a common choice. While theoretically it should function similarly to CrCl₂, differences in Lewis acidity, solubility, and the nature of the chromium-halogen bond could influence reaction rates and yields. The preparation of anhydrous CrBr₂ typically involves the reduction of chromium(III) bromide (CrBr₃). Anhydrous CrBr₃ itself can be synthesized by reacting chromium metal with bromine vapor at high temperatures. Given the hazardous nature of these reagents and conditions, the use of the more readily available CrCl₂ is often preferred.

Quantitative Data Summary

The following tables summarize representative yields for the Nozaki-Hiyama-Kishi reaction using chromous chloride. It is important to note that specific yields are highly dependent on the substrates, reaction conditions, and the presence of a nickel co-catalyst. No directly comparable quantitative data for reactions utilizing this compound as the primary chromium(II) source was found in the reviewed literature.

Table 1: Stoichiometric NHK Reaction with CrCl₂ and Catalytic NiCl₂

AldehydeOrganic HalideProductYield (%)
BenzaldehydeIodobenzeneDiphenylmethanol91
Cyclohexanecarboxaldehyde1-Iodooctane1-(Cyclohexyl)nonan-1-ol85
4-NitrobenzaldehydeVinyl bromide1-(4-Nitrophenyl)prop-2-en-1-ol78
Octanal(E)-1-Iodo-1-hexene(E)-Tetradec-6-en-5-ol88

Table 2: Catalytic NHK Reaction with CrCl₃/Mn

AldehydeOrganic HalideProductYield (%)
Benzaldehyde2-Bromonaphthalene(Naphthalen-2-yl)(phenyl)methanol95
Heptanal1-IododecaneHeptadecan-7-ol82
3-Phenylpropanal4-Iodoanisole1-(4-Methoxyphenyl)-4-phenylbutan-2-ol89

Experimental Protocols

The following are generalized protocols for conducting a Nozaki-Hiyama-Kishi reaction using chromous chloride. These should be adapted based on the specific substrates and the scale of the reaction. All procedures must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Stoichiometric Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous chromous chloride (CrCl₂)

  • Anhydrous nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic halide

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous CrCl₂ (2.0-4.0 equivalents relative to the limiting reagent).

  • Add anhydrous NiCl₂ (0.01-0.05 equivalents).

  • Add anhydrous DMF or DMSO to dissolve the salts. The solution should turn a characteristic green or blue color.

  • To the stirred solution, add the aldehyde (1.0 equivalent) and the organic halide (1.0-1.2 equivalents) sequentially via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by pouring the mixture into a beaker of water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous chromium(III) chloride (CrCl₃)

  • Manganese powder (activated)

  • Anhydrous nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic halide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Chlorotrimethylsilane (TMSCl)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add CrCl₃ (0.1-0.2 equivalents) and NiCl₂ (0.01-0.05 equivalents).

  • Add activated manganese powder (2.0-3.0 equivalents).

  • Add anhydrous DMF.

  • To the stirred suspension, add the aldehyde (1.0 equivalent) and the organic halide (1.0-1.2 equivalents).

  • Add TMSCl (2.0-3.0 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Workup and purification are similar to the stoichiometric protocol.

Visualizations

The following diagrams illustrate the key processes involved in the Nozaki-Hiyama-Kishi reaction.

NHK_Catalytic_Cycle cluster_0 Nickel Catalytic Cycle cluster_1 Chromium Stoichiometric Cycle Ni(0) Ni(0) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition (R-X) Ni(II) Ni(II) R-Ni(II)-X->Ni(II) Transmetalation (Cr(II)) Cr(II) Cr(II) Ni(II)->Ni(0) Reduction (2 Cr(II)) R-Cr(III)-X R-Cr(III)-X Cr(II)->R-Cr(III)-X From Transmetalation Product-Cr(III) Product-Cr(III) R-Cr(III)-X->Product-Cr(III) Aldehyde Addition Cr(III) Cr(III) Product-Cr(III)->Cr(III) Workup

Caption: Catalytic cycles of the Nozaki-Hiyama-Kishi reaction.

NHK_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup reagents Add Anhydrous CrCl₂ and NiCl₂ to Anhydrous Solvent setup->reagents addition Add Aldehyde and Organic Halide reagents->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Water reaction->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for a stoichiometric NHK reaction.

Reagent_Relationship CrII Cr(II) Salt (e.g., CrCl₂) NiII Ni(II) Co-catalyst (e.g., NiCl₂) CrII->NiII Reduces to Ni(0) RX Organic Halide CrII->RX Forms Organochromium Reagent (via Ni-catalyzed pathway) Product Alcohol Product CrII->Product NiII->RX Activates RCHO Aldehyde RCHO->Product RX->Product

Caption: Logical relationships between key reagents in the NHK reaction.

References

Chromous Bromide: A Powerful Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous bromide (CrBr₂), a highly reactive chromium(II) salt, has emerged as a important catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for the coupling of organic halides with aldehydes to produce valuable alcohol functionalities.[1][2][3] This reaction is celebrated for its high chemoselectivity, tolerating a wide array of functional groups that are often incompatible with other organometallic reagents like Grignard or organolithium reagents.[3][4] This tolerance makes this compound an indispensable tool in the total synthesis of complex, polyfunctional natural products and in the development of novel pharmaceutical agents.[2][4]

Initially, the NHK reaction required stoichiometric amounts of chromium(II) salts, which presented challenges related to cost and toxicity. However, significant advancements have rendered the reaction catalytic in chromium through the use of co-reductants such as manganese metal or through electrochemical and photoredox methods.[5][6][7] Furthermore, the development of asymmetric NHK reactions, employing chiral ligands, has enabled the stereoselective synthesis of complex chiral molecules, a critical aspect of modern drug discovery.[4][8]

These application notes provide a comprehensive overview of the use of this compound as a catalyst in organic synthesis, with a focus on the Nozaki-Hiyama-Kishi reaction. Detailed experimental protocols for both stoichiometric and catalytic versions of the reaction are presented, along with quantitative data on reaction performance. Additionally, key mechanistic insights and experimental workflows are visualized to aid researchers in the successful application of this versatile catalyst.

Core Applications

The primary application of this compound in organic synthesis is the Nozaki-Hiyama-Kishi (NHK) reaction . This reaction facilitates the coupling of various organic halides (vinyl, aryl, allyl, and alkyl) with aldehydes to form alcohols.[3][4]

Key Features of the NHK Reaction:

  • High Chemoselectivity: The reaction selectively targets aldehydes in the presence of other functional groups such as ketones, esters, amides, and nitriles.[3][4]

  • Mild Reaction Conditions: NHK reactions are typically carried out under neutral conditions at or near room temperature.[2]

  • Functional Group Tolerance: A broad range of functional groups on both the organic halide and the aldehyde are tolerated.[4]

  • Stereoselectivity: The development of chiral ligands has enabled highly enantioselective and diastereoselective transformations.[4]

Data Presentation

The following tables summarize quantitative data for representative Nozaki-Hiyama-Kishi reactions catalyzed by this compound, showcasing the versatility and efficiency of this methodology.

Table 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

EntryAldehydeOrganic HalideProductYield (%)Diastereomeric Ratio (dr)Reference
1BenzaldehydeVinyl bromide1-Phenyl-2-propen-1-ol85-[4]
2Cyclohexanecarboxaldehyde(E)-1-Iodo-1-propene1-Cyclohexyl-2-buten-1-ol7895:5[4]
34-NitrobenzaldehydeAllyl bromide1-(4-Nitrophenyl)-3-buten-1-ol92-[4]
4Aldehyde 2 (Palytoxin intermediate)Vinyl iodide 3 (Palytoxin intermediate)Alcohol 1 (Palytoxin intermediate)801.3:1[4]

Table 2: Catalytic Nozaki-Hiyama-Kishi Reaction

EntryAldehydeOrganic HalideCatalyst SystemProductYield (%)Reference
1BenzaldehydeIodobenzeneCrCl₂ (10 mol%), NiCl₂ (1 mol%), Mn (2 eq), TMSCl (2 eq)Diphenylmethanol81[6]
2Heptanal1-BromostyreneCrCl₂ (15 mol%), NiCl₂(dppp) (2 mol%), Mn (1.7 eq), TMSCl (2.4 eq)1-Phenyl-1-octen-3-ol80[9]
3IsovaleraldehydeCrotyl bromideCrCl₂ (7 mol%), Mn, TMSCl5-Methyl-2-hexen-4-ol85 (anti)[6]

Table 3: Enantioselective Catalytic Nozaki-Hiyama-Kishi Reaction

EntryAldehydeOrganic HalideChiral LigandProductYield (%)Enantiomeric Excess (ee %)Reference
1BenzaldehydeAllyl bromide(S,S)-Salen-type ligand(R)-1-Phenyl-3-buten-1-ol7592[4]
24-MethoxybenzaldehydeVinyl iodideOxazoline-sulfonamide ligand 35Chiral secondary alcohol7592 (12:1 dr)[10]
3BenzaldehydeAllyl chlorideChromium-salen catalyst 12(R)-1-Phenyl-3-buten-1-ol-84 (92:8 er)[4]

Experimental Protocols

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol describes a general procedure for a stoichiometric NHK reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[1][11][12][13][14][15]

Materials:

  • This compound (CrBr₂) or Chromous chloride (CrCl₂) (anhydrous)

  • Nickel(II) chloride (NiCl₂) (anhydrous, for vinyl/aryl halides)

  • Aldehyde

  • Organic halide (vinyl bromide, aryl iodide, etc.)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous this compound (or chloride) (2.0-4.0 equivalents relative to the aldehyde).

  • If using a vinyl or aryl halide, add a catalytic amount of anhydrous nickel(II) chloride (1-5 mol%).

  • Add anhydrous, degassed DMF via syringe to dissolve the chromium and nickel salts. The solution should turn a characteristic green or blue color.

  • In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) and the organic halide (1.1-1.5 equivalents) in anhydrous, degassed DMF.

  • Slowly add the solution of the aldehyde and organic halide to the stirring solution of the chromium salt at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction with Manganese Co-reductant

This protocol outlines a procedure for a chromium-catalytic NHK reaction using manganese as a stoichiometric reductant.[6]

Materials:

  • This compound (CrBr₂) or Chromic chloride (CrCl₃) (5-15 mol%)

  • Nickel(II) chloride (NiCl₂) (1-2 mol%)

  • Manganese powder (2.0-3.0 equivalents)

  • Trimethylsilyl (B98337) chloride (TMSCl) (2.0-3.0 equivalents)

  • Aldehyde (1.0 equivalent)

  • Organic halide (1.1-1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chromium salt, nickel(II) chloride, and manganese powder.

  • Add the anhydrous, degassed solvent and stir the suspension.

  • Add the aldehyde and the organic halide to the reaction mixture.

  • Slowly add trimethylsilyl chloride (TMSCl) to the stirring suspension.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Nozaki_Hiyama_Kishi_Catalytic_Cycle Ni0 Ni(0) RNiIIX R-Ni(II)-X Ni0->RNiIIX + R-X (Oxidative Addition) NiII Ni(II) RNiIIX->NiII + Cr(III) RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation NiII->Ni0 2 Cr(II) CrII Cr(II) CrII->RCrIIIX Transmetalation from R-Ni(II)-X CrAlkoxide Product-Cr(III) Complex RCrIIIX->CrAlkoxide + Aldehyde (Nucleophilic Addition) CrAlkoxide_cat Product-Cr(III) Complex CrAlkoxide->CrAlkoxide_cat Catalytic Variant Product Silylated Product CrAlkoxide_cat->Product + TMSCl CrIII_cat Cr(III) CrAlkoxide_cat->CrIII_cat - Product CrII_cat Cr(II) CrIII_cat->CrII_cat + Mn(0) CrII_cat->CrII Re-enters cycle

Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware under Inert Atmosphere start->setup add_reagents Add CrBr₂ (or CrCl₂), NiCl₂ (cat.), and Solvent setup->add_reagents prepare_solution Prepare Solution of Aldehyde and Organic Halide in Anhydrous Solvent add_reagents->prepare_solution reaction Combine Solutions and Stir at Room Temperature or 50 °C prepare_solution->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Complete purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

General experimental workflow for a this compound catalyzed reaction.

Conclusion

This compound is a versatile and powerful catalyst in organic synthesis, with the Nozaki-Hiyama-Kishi reaction being its most significant application. The reaction's high functional group tolerance and mild conditions have made it a valuable tool for the construction of complex molecules, particularly in the fields of natural product synthesis and drug discovery.[4][16][17][18][19] The development of catalytic and enantioselective variants has further expanded the scope and utility of this important transformation. The protocols and data provided in these application notes are intended to serve as a practical guide for researchers to effectively utilize this compound as a catalyst in their synthetic endeavors. As research in this area continues, further innovations in chromium catalysis are anticipated to provide even more efficient and selective methods for the synthesis of valuable organic compounds.

References

Protocol for Handling Air-Sensitive Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

Chromous bromide (CrBr₂), also known as chromium(II) bromide, is a highly air- and moisture-sensitive inorganic compound. It is a white solid that readily oxidizes in the presence of air, especially in moist conditions, forming blue solutions in water that are also susceptible to oxidation.[1] Due to its reactivity, the successful use of this compound in research and synthesis, particularly in the development of novel therapeutics and catalysts, necessitates the use of stringent air-free handling techniques. This document provides a detailed protocol for the safe and effective handling of this compound using either a glovebox or a Schlenk line.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula CrBr₂[1][2]
Molar Mass 211.80 g/mol [2]
Appearance White crystalline solid[1][3]
Melting Point 842 °C[1]
Solubility in Water Soluble, forms a blue solution that is readily oxidized by air.[1]
Air/Moisture Sensitivity Highly sensitive; oxidizes in the presence of air and moisture.[1]

Safety Precautions

This compound and its related chromium compounds present several health and safety hazards. Appropriate personal protective equipment (PPE) and adherence to safety protocols are mandatory.

HazardPrecautionReference
Toxicity Chromium(II) compounds can be irritating to the eyes and skin. Inhalation or ingestion should be avoided.[4]
Air Reactivity Reacts with air and moisture, potentially leading to the formation of other chromium species with different toxicological profiles.[1]
Handling Always handle in a well-ventilated area, preferably within a certified fume hood, glovebox, or using a Schlenk line.[5]
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[5]
Spills In case of a spill, evacuate the area and follow appropriate institutional procedures for cleaning up hazardous materials.

Experimental Protocols

The following protocols detail the procedures for handling solid this compound and preparing solutions using either a glovebox or a Schlenk line.

General Inert Atmosphere Requirements

To prevent decomposition, all manipulations of this compound must be performed under an inert atmosphere (e.g., high-purity argon or nitrogen). The inert atmosphere should have minimal levels of oxygen and moisture.

ParameterRecommended LevelReference
Oxygen (O₂) Level < 1 ppm[6][7]
Moisture (H₂O) Level < 1 ppm[6][7]
Handling Solid this compound in a Glovebox

A glovebox provides a controlled inert environment for handling air-sensitive solids.

Materials and Equipment:

  • Glovebox with an inert atmosphere (Argon or Nitrogen)

  • Anhydrous this compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance (inside the glovebox)

  • Schlenk flask or other suitable reaction vessel with a septum-sealed sidearm

  • Glass funnel

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a stable inert atmosphere with oxygen and moisture levels below 1 ppm.[6][7]

  • Transfer of Materials: Introduce the sealed container of this compound, a clean and dry spatula, weighing paper, and a Schlenk flask into the glovebox antechamber.

  • Antechamber Purging: Evacuate and backfill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric contaminants.[8] For porous materials, a longer evacuation time may be necessary.[8]

  • Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean spatula, weigh the desired amount of the solid onto the weighing paper on the analytical balance.

  • Transfer to Reaction Vessel: Using a glass funnel, carefully transfer the weighed this compound into the Schlenk flask.

  • Sealing: Seal the Schlenk flask with a greased ground glass stopper or a septum.

  • Removal from Glovebox (if necessary): If the reaction is to be performed outside the glovebox, ensure the flask is properly sealed before transferring it out through the antechamber, following the reverse procedure of bringing materials in.

Preparing a Solution of this compound in a Glovebox

Materials and Equipment:

  • All materials from section 4.2

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), or N,N-Dimethylformamide (DMF))

  • Magnetic stir bar

  • Magnetic stir plate (inside the glovebox)

  • Syringe and needle

Procedure:

  • Solid Transfer: Following the procedure in section 4.2, transfer the desired amount of solid this compound into a Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Using a syringe, add the desired volume of anhydrous, deoxygenated solvent to the Schlenk flask. Note that the dissolution of inorganic salts in aprotic polar solvents can sometimes be slow.[9]

  • Dissolution: Seal the flask and place it on a magnetic stir plate. Stir the mixture until the solid is fully dissolved. Gentle heating may be applied if necessary, but caution should be exercised as the stability of the solution at elevated temperatures may vary.

  • Storage: Store the resulting solution in a tightly sealed container within the glovebox.

Handling Solid this compound using a Schlenk Line

A Schlenk line is a valuable tool for handling air-sensitive compounds when a glovebox is not available.

Materials and Equipment:

  • Double-manifold Schlenk line with a vacuum pump and inert gas source

  • Anhydrous this compound in a sealed container

  • Two Schlenk flasks

  • Spatula

  • Glass funnel

  • Magnetic stir bar

  • Septa and glass stoppers

  • Cannula (double-tipped needle)

Procedure:

  • System Preparation: Ensure the Schlenk line is properly set up and purged with inert gas.

  • Flask Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and then fill it with inert gas. Repeat this cycle three times to ensure all moisture and air are removed.

  • Solid Transfer under Positive Pressure: Briefly remove the stopper from the prepared Schlenk flask while maintaining a positive flow of inert gas out of the flask. Quickly add the desired amount of this compound to the flask using a funnel.

  • Resealing: Immediately reseal the flask with the stopper.

  • Purging: Evacuate and backfill the flask with inert gas three times to remove any air that may have entered during the transfer.

Workflow and Relationship Diagrams

The following diagrams illustrate the key workflows for handling this compound.

experimental_workflow Workflow for Handling Solid this compound cluster_glovebox Glovebox Protocol cluster_schlenk Schlenk Line Protocol gb_start Start gb_prepare Prepare Glovebox (O2 < 1ppm, H2O < 1ppm) gb_start->gb_prepare gb_transfer_in Transfer Materials into Antechamber gb_prepare->gb_transfer_in gb_purge Purge Antechamber (3x Evacuate/Backfill) gb_transfer_in->gb_purge gb_weigh Weigh CrBr2 gb_purge->gb_weigh gb_transfer_vessel Transfer to Reaction Vessel gb_weigh->gb_transfer_vessel gb_seal Seal Vessel gb_transfer_vessel->gb_seal gb_end End gb_seal->gb_end sl_start Start sl_prepare Prepare Schlenk Line and Glassware sl_start->sl_prepare sl_flame_dry Flame-Dry Flask under Vacuum sl_prepare->sl_flame_dry sl_purge_flask Purge Flask (3x Evacuate/Backfill) sl_flame_dry->sl_purge_flask sl_transfer Transfer CrBr2 under Positive Inert Gas Flow sl_purge_flask->sl_transfer sl_reseal Reseal Flask sl_transfer->sl_reseal sl_purge_final Purge Flask (3x Evacuate/Backfill) sl_reseal->sl_purge_final sl_end End sl_purge_final->sl_end

Caption: Experimental workflows for handling solid this compound.

solution_preparation Protocol for Preparing a this compound Solution start Start (Inside Glovebox) transfer_solid Transfer Weighed CrBr2 to Schlenk Flask start->transfer_solid add_stir_bar Add Magnetic Stir Bar transfer_solid->add_stir_bar add_solvent Add Anhydrous, Deoxygenated Solvent add_stir_bar->add_solvent seal_flask Seal Flask add_solvent->seal_flask stir Stir until Dissolved seal_flask->stir storage Store Solution in Sealed Container stir->storage end End storage->end

Caption: Protocol for preparing a solution of this compound.

References

Applications of Chromium(II) Bromide in Inorganic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) bromide (CrBr₂), a white crystalline solid that dissolves in water to form a characteristic blue solution, is a versatile and reactive inorganic compound.[1] Its utility in inorganic synthesis stems primarily from its properties as a reducing agent and a precursor for the formation of organochromium reagents and coordination complexes. This document provides detailed application notes and experimental protocols for the use of CrBr₂ in several key areas of inorganic synthesis, including the formation of chromium(II) pincer complexes, its role in carbon-carbon bond formation via the Nozaki-Hiyama-Kishi reaction, and its application as a precursor for the synthesis of the two-dimensional magnetic material, chromium(III) bromide.

Physicochemical Properties of CrBr₂

A summary of the key physicochemical properties of Chromium(II) bromide is presented in the table below for easy reference.

PropertyValueReference
Chemical Formula CrBr₂[1][2][3]
Molar Mass 211.80 g/mol [4]
Appearance White crystalline solid[1][3]
Melting Point 842 °C[3]
Solubility in Water Soluble, forms a blue solution[1]
Crystal Structure Cadmium iodide (CdI₂) motif[1]

I. Synthesis of Chromium(II) Pincer Complexes

Chromium(II) pincer complexes are of significant interest due to their catalytic activities and unique electronic and magnetic properties. CrBr₂ serves as an excellent starting material for the synthesis of these complexes. The following protocol is adapted from the synthesis of a chromium(II) NCN pincer complex.

Application Note

This protocol describes the synthesis of a chromium(II) bromide complex bearing a κ³-NCN pincer ligand. The reaction involves the in situ generation of a lithiated pincer ligand precursor, which then reacts with a homogeneous solution of anhydrous CrBr₂ in tetrahydrofuran (B95107) (THF). The resulting chromium(II) pincer complex is a high-spin d⁴ complex. All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques due to the air-sensitivity of Cr(II) compounds and the organolithium reagent.

Experimental Protocol: Synthesis of [Cr(κ³NCN-NCNCH₂-iPr)Br]

Materials:

  • Anhydrous Chromium(II) bromide (CrBr₂)

  • N(C–Br)NCH₂-iPr (pincer ligand precursor)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane (B18724)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

  • Sintered glass filter

Procedure:

  • Preparation of the CrBr₂ solution: In a Schlenk flask under an inert atmosphere, suspend anhydrous CrBr₂ (0.30 mmol) in anhydrous THF (15 cm³). Sonicate the suspension for 1 hour to obtain a homogeneous light blue solution.

  • Ligation of the pincer ligand: In a separate Schlenk flask, dissolve the pincer ligand precursor N(C–Br)NCH₂-iPr (0.26 mmol) in anhydrous THF (5 cm³) and cool the solution to -90 °C.

  • Slowly add n-BuLi (1.6 M in hexanes, 0.30 mmol) dropwise to the cooled ligand solution. The solution will turn orange. Stir the mixture for 30 minutes at -90 °C, then allow it to warm to 0 °C and stir for an additional hour.

  • Complexation: Slowly transfer the lithiated ligand solution to the CrBr₂ solution via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Isolation: Remove the solvent in vacuo. Extract the residue with anhydrous pentane and filter to remove any insoluble impurities.

  • Concentrate the pentane solution and cool to -30 °C to induce crystallization.

  • Isolate the resulting crystals by filtration, wash with a small amount of cold pentane, and dry in vacuo.

Expected Yield: ~75%

Reaction Data
ComplexFormulaYield (%)Magnetic Moment (µeff, µB)
[Cr(κ³NCN-NCNCH₂-iPr)Br]C₂₀H₃₅BrCrN₂754.7(2)

Diagram: Synthesis of a Chromium(II) Pincer Complex

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product CrBr2 Anhydrous CrBr₂ Complexation Complexation in THF CrBr2->Complexation Ligand N(C-Br)N-iPr Lithiation Lithiated Ligand (in situ) Ligand->Lithiation n-BuLi, THF, -90°C to 0°C nBuLi n-BuLi Lithiation->Complexation Product [Cr(κ³NCN-NCN-iPr)Br] Complexation->Product Room Temp, 2-3h

Caption: Workflow for the synthesis of a Cr(II) pincer complex.

II. Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of carbon-carbon bonds, involving the coupling of an organic halide with an aldehyde mediated by a chromium(II) salt. While chromium(II) chloride (CrCl₂) is most commonly employed, CrBr₂ can also be used due to its similar reactivity.[5][6]

Application Note

This protocol outlines a representative procedure for the NHK reaction, adapted for the use of CrBr₂. The reaction is highly chemoselective for aldehydes and tolerates a wide variety of functional groups.[5][7] It is crucial to perform this reaction under strictly anhydrous and anaerobic conditions, as Cr(II) is readily oxidized by air and moisture. The protocol describes a stoichiometric reaction; however, catalytic versions with a co-reductant like manganese are also well-established.[8]

Experimental Protocol: Coupling of an Alkenyl Bromide with an Aldehyde

Materials:

  • Anhydrous Chromium(II) bromide (CrBr₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Alkenyl bromide

  • Aldehyde

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CrBr₂ (4.0 mmol) and a catalytic amount of NiCl₂ (0.02 mmol).

  • Add anhydrous DMF (10 mL) to the flask and stir the suspension vigorously.

  • In a separate flask, dissolve the alkenyl bromide (2.0 mmol) and the aldehyde (2.2 mmol) in anhydrous DMF (5 mL).

  • Reaction: Add the solution of the organic reagents to the stirred CrBr₂/NiCl₂ suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Quench the reaction by adding 1 M HCl (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Mechanism Overview

The NHK reaction proceeds through the formation of an organochromium reagent, which then adds to the aldehyde. The catalytic amount of nickel is crucial for the efficient formation of the organochromium species from less reactive halides like vinyl bromides.

Diagram: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

G CrII Cr(II)Br₂ CrIII Cr(III)Br₂X CrII->CrIII 2 eq. Ni0 Ni(0) CrII->Ni0 RCrIIIX R-Cr(III)-X CrIII->RCrIIIX RNiIIX R-Ni(II)-X Ni0->RNiIIX NiII Ni(II)Cl₂ NiII->Ni0 Reduction RNiIIX->NiII RNiIIX->RCrIIIX Transmetalation Product Product (Alcohol) RCrIIIX->Product Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product RX R-X (Organic Halide) RX->RNiIIX Oxidative Addition

Caption: Simplified mechanism of the Ni-catalyzed NHK reaction.

III. Precursor to the 2D Magnetic Material CrBr₃

Chromium(III) bromide (CrBr₃) is a van der Waals crystal that exhibits ferromagnetism down to a single monolayer, making it a material of great interest for spintronics and fundamental magnetic research.[3][9] CrBr₂ can serve as a precursor for the synthesis of CrBr₃ through oxidation or be involved in its formation via chemical vapor transport.

Application Note

This section describes a conceptual protocol for the synthesis of CrBr₃ nanosheets via a chemical vapor transport (CVT) method where CrBr₂ is an intermediate gaseous species. This method allows for the direct deposition of high-quality crystalline material onto a substrate. The synthesis is carried out in a sealed quartz ampoule under a temperature gradient.

Experimental Protocol: Chemical Vapor Transport Synthesis of CrBr₃

Materials:

  • Chromium powder

  • Bromine (liquid)

  • Yttria-stabilized zirconia (YSZ) substrate

  • Quartz ampoule

  • Two-zone tube furnace

  • Vacuum pump and sealing torch

Procedure:

  • Ampoule Preparation: Place chromium powder and a sealed capillary containing a stoichiometric amount of bromine at one end of a quartz ampoule. Place a YSZ substrate at the other end.

  • Evacuate the ampoule to a high vacuum and seal it.

  • Chemical Vapor Transport: Place the sealed ampoule in a two-zone tube furnace. Heat the end with the reactants (source zone) to a higher temperature (T₂) and the end with the substrate (deposition zone) to a slightly lower temperature (T₁). A typical temperature gradient might be T₂ = 700 °C and T₁ = 650 °C.

  • At T₂, chromium and bromine react to form solid CrBr₃ and gaseous species, including CrBr₂, CrBr₃, and CrBr₄.[9][10]

  • The gaseous chromium bromide species are transported along the temperature gradient to the cooler deposition zone.

  • At T₁, the gaseous species deposit on the YSZ substrate as crystalline CrBr₃ micro- and nanosheets.

  • After a sufficient deposition time (e.g., 24-48 hours), cool the furnace to room temperature.

  • Carefully open the ampoule in a fume hood to retrieve the substrate with the grown CrBr₃ crystals.

Logical Relationship Diagram

Diagram: Chemical Vapor Transport of CrBr₃

G cluster_source Source Zone (T₂) cluster_transport Transport cluster_deposition Deposition Zone (T₁) Reactants Cr(s) + Br₂(l) Gaseous_Species CrBr₂(g), CrBr₃(g), CrBr₄(g) Reactants->Gaseous_Species High Temperature Reaction Transport Temperature Gradient (T₂ > T₁) Gaseous_Species->Transport Deposition Product CrBr₃(s) Nanosheets Transport->Product Deposition Substrate YSZ Substrate

Caption: Process flow for the CVT synthesis of CrBr₃.

IV. Other Potential Applications

Ziegler-Natta Catalysis

While chromium compounds, in general, are known to be components of some Ziegler-Natta type catalysts for olefin polymerization, specific and detailed protocols for the use of CrBr₂ as a direct precursor are not well-documented in the reviewed literature.[11][12] Chromium-based catalysts are often prepared from chromium(III) compounds or by supporting chromium oxide on silica.[13] Further research may elucidate a more direct role for CrBr₂ in this area.

Safety Information

Chromium(II) bromide and other chromium compounds should be handled with care. They are toxic and should be used in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Chromium(II) compounds are air-sensitive and may be pyrophoric, requiring handling under an inert atmosphere.

Conclusion

Chromium(II) bromide is a valuable reagent in inorganic synthesis, with well-established applications in the synthesis of coordination complexes and as a precursor to functional materials. Its utility in the Nozaki-Hiyama-Kishi reaction, while less documented than its chloride counterpart, is based on sound chemical principles. The protocols and data presented herein provide a foundation for researchers to explore and utilize the rich chemistry of this versatile compound.

References

Application Notes and Protocols: Chromous Bromide Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chromous bromide mediated cross-coupling reactions, with a primary focus on the versatile Nozaki-Hiyama-Kishi (NHK) reaction and its variants. Detailed protocols for key transformations, quantitative data for representative examples, and mechanistic diagrams are presented to facilitate the application of these powerful synthetic methods in research and development.

Introduction

This compound (CrBr₂), often in conjunction with a nickel(II) co-catalyst, is a powerful reagent for the formation of carbon-carbon bonds.[1] These reactions, most notably the Nozaki-Hiyama-Kishi (NHK) reaction, are prized for their high chemoselectivity, functional group tolerance, and utility in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] The reaction typically involves the coupling of an organic halide with a carbonyl compound to generate an alcohol.[1] Key features include its high tolerance for a wide array of functional groups such as esters, amides, ketones, and nitriles, making it suitable for late-stage functionalization in total synthesis.[1][3]

Intermolecular Cross-Coupling of Aldehydes and Organic Halides (Nozaki-Hiyama-Kishi Reaction)

The intermolecular NHK reaction is a cornerstone of modern organic synthesis, enabling the reliable formation of allylic, vinylic, and aryl-substituted alcohols.[2]

Diastereoselective Synthesis of Homoallylic Alcohols

The reaction of substituted allylic halides, such as crotyl bromide, with aldehydes proceeds with a high degree of diastereoselectivity.[4] Notably, the reaction often displays high anti-selectivity regardless of the geometry of the starting allylic halide, proceeding through a Zimmerman-Traxler-like transition state.[4]

Table 1: Diastereoselective Coupling of Crotyl Bromide with Various Aldehydes

EntryAldehydeProductYield (%)dr (anti:syn)Reference
1Benzaldehyde85>98:2[4]
2Cyclohexanecarboxaldehyde82>98:2[4]
3Isovaleraldehyde7897:3[4]
4Acetaldehyde7595:5[4]
Enantioselective Synthesis of Alcohols

The development of chiral ligands has enabled highly enantioselective variants of the NHK reaction, providing access to chiral secondary alcohols. A variety of ligand scaffolds, including those based on bis(oxazolinyl)pyridine (PyBox), salen, and bipyridyl diols, have been successfully employed.[3][5]

Table 2: Enantioselective NHK Reaction with Various Aldehydes and Chiral Ligands

EntryAldehydeOrganic HalideChiral LigandYield (%)ee (%)Reference
1BenzaldehydeAllyl bromide(S,S)-tBu-PyBox9594[6]
24-MethoxybenzaldehydeVinyl bromideChiral Salen-Cr Complex8892[3]
33-ChlorobenzaldehydeAllyl bromideChiral Bipyridyl Diol8398[5]
4CinnamaldehydeAllyl bromide(R,R)-Indane-Salen7590[3]
Experimental Protocol: General Procedure for Intermolecular NHK Reaction

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (as a co-catalyst for vinyl/aryl halides)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)

  • Aldehyde

  • Organic halide (e.g., vinyl bromide, allyl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add CrCl₂ (2.0 - 4.0 equiv) and NiCl₂ (1-5 mol% for vinyl/aryl halides).

  • Add the anhydrous, degassed solvent and stir the suspension vigorously.

  • A solution of the aldehyde (1.0 equiv) and the organic halide (1.2-1.5 equiv) in the same solvent is added dropwise to the stirring suspension at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and filtered through a pad of celite.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alcohol.[7][8]

Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

The intramolecular variant of the NHK reaction is a powerful tool for the synthesis of medium-sized and macrocyclic rings, which are often challenging to construct using other methods.[3][9] This reaction has been instrumental in the total synthesis of numerous complex natural products.[3]

Table 3: Intramolecular NHK Cyclization for Macrocycle Synthesis

EntrySubstrateProduct Ring SizeYield (%)Reference
1ω-Iodoalkenyl aldehyde872[3]
2ω-Bromoalkenyl aldehyde965[10]
3ω-Iodoalkenyl aldehyde1058[11]
4ω-Bromoalkenyl aldehyde1445[9]
Experimental Protocol: Intramolecular NHK Cyclization for Macrocycle Synthesis

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed DMF

  • ω-Haloalkenyl aldehyde precursor

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add CrCl₂ (10 equiv) and NiCl₂ (5 mol%).

  • Add anhydrous, degassed DMF to achieve a high dilution condition (typically 0.001-0.01 M).

  • A solution of the ω-haloalkenyl aldehyde precursor in anhydrous, degassed DMF is added slowly over several hours (e.g., 10-12 hours) to the vigorously stirred CrCl₂/NiCl₂ suspension at room temperature using a syringe pump.

  • After the addition is complete, the reaction mixture is stirred for an additional 12-24 hours.

  • The reaction is quenched with water and worked up as described in the intermolecular protocol. Purification by column chromatography yields the desired macrocycle.[10]

This compound Mediated Coupling with Ketones

While aldehydes are the most common electrophiles in NHK-type reactions, ketones can also be employed, providing access to tertiary alcohols. These reactions often require more forcing conditions or specific catalytic systems.[1]

Table 4: this compound Mediated Coupling of Vinyl Halides with Ketones

EntryKetoneVinyl HalideYield (%)Reference
1Acetophenone1-Bromostyrene65[12]
2Cyclohexanone1-Iodocyclohexene72[12]
32-Adamantanone1-Bromopropene58[12]
Experimental Protocol: Coupling of a Vinyl Bromide with a Ketone

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed DMF

  • Ketone

  • Vinyl bromide

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow the general procedure for the intermolecular NHK reaction (Section 1.2), using the ketone as the electrophile.

  • Reaction temperatures may need to be elevated (e.g., 60-80 °C) to achieve reasonable reaction rates.

  • Monitor the reaction for the consumption of the starting materials.

  • Workup and purification are performed as previously described.[12]

Synthesis of Allenyl Carbinols from Propargyl Halides

This compound can mediate the reaction of propargyl halides with aldehydes to produce allenyl carbinols, which are versatile synthetic intermediates. The regioselectivity of this reaction can often be controlled by the reaction conditions.[3]

Table 5: Synthesis of Allenyl Carbinols

EntryAldehydePropargyl HalideYield (%) of Allenyl CarbinolReference
1BenzaldehydePropargyl bromide85[3]
2Heptanal1-Bromo-2-butyne78[3]
3Isobutyraldehyde3-Bromo-1-phenyl-1-propyne72[3]
Experimental Protocol: Synthesis of Allenyl Carbinols

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous, degassed THF

  • Aldehyde

  • Propargyl bromide

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend CrCl₂ (3.0 equiv) in anhydrous, degassed THF.

  • To the stirred suspension, add a solution of the aldehyde (1.0 equiv) and the propargyl bromide (1.5 equiv) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to isolate the allenyl carbinol.[3]

Mechanistic Considerations and Visualizations

The generally accepted mechanism for the nickel-catalyzed NHK reaction involves a series of steps, including the reduction of Ni(II) to Ni(0), oxidative addition of the organic halide to Ni(0), transmetalation with Cr(II), and nucleophilic addition of the organochromium species to the carbonyl group.[1] In the catalytic version, a stoichiometric reductant like manganese and an additive such as trimethylsilyl (B98337) chloride (TMSCl) are used to regenerate the active Cr(II) species.[7][13]

Catalytic Nozaki-Hiyama-Kishi Reaction Cycle

G cluster_Ni Nickel Catalytic Cycle cluster_Cr Chromium Stoichiometric Cycle cluster_Regen Regeneration Cycle (Catalytic NHK) Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) NiII_RX->Ni0 Transmetalation with Cr(II) CrII Cr(II) CrIII_R R-Cr(III)-X CrII->CrIII_R from Ni cycle CrIII_O R'R''C(O-Cr(III))R CrIII_R->CrIII_O Nucleophilic Addition to R'C(=O)R'' CrIII_Cl Cr(III)Cl₃ CrIII_O->CrIII_Cl Reaction with TMSCl ROSiMe3 R'R''C(OTMS)R CrIII_O->ROSiMe3 CrII_regen Cr(II) CrIII_Cl->CrII_regen Reduction Mn0 Mn(0) MnII Mn(II) Mn0->MnII TMSCl TMSCl

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Stereochemical Model for Diastereoselective Crotylation

The high anti-selectivity observed in the reaction of crotyl halides with aldehydes is explained by a Zimmerman-Traxler-type transition state, where the bulky R group of the aldehyde occupies a pseudo-equatorial position to minimize steric interactions.

Caption: Stereochemical model for anti-diastereoselective crotylation.

Experimental Workflow for Enantioselective NHK Reaction

G A Dry Schlenk Flask under Argon B Add CrCl₂, Chiral Ligand, and Solvent A->B C Stir to form Chiral Cr(II) Complex B->C D Add Aldehyde and Organic Halide Solution C->D E Stir at Controlled Temperature D->E F Reaction Quench (Water) E->F G Aqueous Workup and Extraction F->G H Purification (Column Chromatography) G->H I Enantioenriched Alcohol Product H->I

Caption: Workflow for a typical enantioselective NHK reaction.

References

Preparation of Chromous Bromide Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of chromous bromide (Chromium(II) bromide, CrBr₂) solutions, essential reagents in various chemical syntheses and experimental procedures. Given the air-sensitive nature of this compound, adherence to strict anaerobic techniques is critical for successful preparation and use.

Introduction

This compound is a valuable reducing agent in chemical synthesis and a precursor for various chromium(II) compounds. Its aqueous solutions are characterized by a distinct blue color. However, the chromium(II) ion is readily oxidized to the more stable chromium(III) state by atmospheric oxygen, necessitating careful handling under inert conditions to maintain its chemical integrity. This protocol outlines two primary methods for the preparation of this compound: the reaction of metallic chromium with hydrobromic acid and the reduction of chromium(III) bromide with hydrogen gas.

Data Presentation

The following tables summarize the key quantitative parameters for the two synthesis methods described in this protocol.

Table 1: Synthesis of Hydrated this compound Solution via Reaction with Hydrobromic Acid

ParameterValue/RangeNotes
Reagents
Chromium Metal1.0 molar equivalentPowder or filings for increased surface area
Hydrobromic Acid2.0+ molar equivalentsConcentrated (e.g., 48% aqueous solution)
Reaction Conditions
TemperatureRoom TemperatureThe reaction is exothermic.
AtmosphereInert (e.g., Argon, Nitrogen)Essential to prevent oxidation of Cr(II)
Product
FormHydrated this compound in solution[Cr(H₂O)₆]Br₂
AppearanceBright blue solutionCharacteristic of the aquated Cr(II) ion[1]

Table 2: Synthesis of Anhydrous this compound via Reduction of Chromium(III) Bromide

ParameterValue/RangeNotes
Reagents
Chromium(III) Bromide1.0 molar equivalentAnhydrous CrBr₃ is required.
Hydrogen GasContinuous flowActs as the reducing agent.
Reaction Conditions
Temperature350-400 °CMaintained in a tube furnace.[2]
Reaction Time6-10 hoursTo ensure complete reduction.
AtmosphereHydrogenBoth reactant and inert atmosphere.
Product
FormAnhydrous solidWhite crystalline solid.
AppearanceWhite solidBecomes yellow when heated.[3]

Experimental Protocols

Safety Precautions: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Hydrogen gas is flammable and requires careful handling.

Protocol 1: Preparation of Hydrated this compound Solution from Chromium Metal

This method provides a convenient route to an aqueous solution of this compound for immediate use in subsequent reactions.

Materials:

  • Chromium metal powder or filings

  • Concentrated hydrobromic acid (HBr), deoxygenated

  • Deionized water, deoxygenated

  • Schlenk flask or a three-necked round-bottom flask

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Cannula or gas-tight syringe

Procedure:

  • Apparatus Setup: Assemble the Schlenk flask or three-necked flask equipped with a gas inlet, a gas outlet connected to a bubbler, and a stopper or septum for reagent addition. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed moisture.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for at least 15-20 minutes to displace all oxygen. Maintain a slight positive pressure of the inert gas throughout the experiment.

  • Reagent Addition: Under a positive flow of inert gas, add the chromium metal to the flask.

  • Reaction Initiation: Carefully add the deoxygenated concentrated hydrobromic acid to the flask via a cannula or a gas-tight syringe. The reaction will commence, evidenced by the evolution of hydrogen gas and the formation of a blue solution. The reaction is: Cr(s) + 2HBr(aq) → CrBr₂(aq) + H₂(g)[4]

  • Reaction Completion: Allow the reaction to proceed until the chromium metal has completely dissolved. The resulting bright blue solution is hydrated this compound.

  • Storage and Handling: The freshly prepared this compound solution is highly susceptible to air oxidation. It should be used immediately or stored under a positive pressure of inert gas in a sealed Schlenk flask. For transfer, use a cannula or a gas-tight syringe that has been thoroughly purged with inert gas.

Protocol 2: Preparation of Anhydrous this compound

This method yields solid, anhydrous this compound, which can be stored for longer periods and used for non-aqueous applications.

Materials:

  • Anhydrous chromium(III) bromide (CrBr₃)

  • Hydrogen gas (H₂)

  • Tube furnace

  • Quartz or porcelain combustion tube

  • Gas washing bottles (for drying hydrogen gas)

Procedure:

  • Drying of Hydrogen Gas: Pass the hydrogen gas through a series of drying agents (e.g., concentrated sulfuric acid or molecular sieves) to remove any traces of moisture.

  • Apparatus Setup: Place the anhydrous chromium(III) bromide in the center of the combustion tube. Position the tube within the tube furnace. Connect the dried hydrogen gas inlet to one end of the tube and a bubbler to the outlet to monitor gas flow and prevent back-diffusion of air.

  • Purging: Flush the system with a steady stream of dry hydrogen gas for at least 30 minutes to remove all air.

  • Reduction Reaction: Heat the furnace to 350-400 °C while maintaining the flow of hydrogen gas.[2] The reduction reaction is: 2CrBr₃(s) + H₂(g) → 2CrBr₂(s) + 2HBr(g)[2]

  • Reaction Duration: Maintain the temperature and hydrogen flow for 6-10 hours to ensure the complete conversion of chromium(III) bromide to chromium(II) bromide.

  • Cooling and Isolation: After the reaction is complete, turn off the furnace and allow the combustion tube to cool to room temperature under a continuous flow of hydrogen gas.

  • Storage: Once cooled, the white, solid this compound should be quickly transferred to a dry, inert-atmosphere glovebox for storage. If a glovebox is not available, the product can be stored in a sealed container under a positive pressure of inert gas.

Stability of this compound Solutions

Aqueous solutions of this compound are notoriously unstable in the presence of air. The Cr(II) ion is a powerful reducing agent and is rapidly oxidized by oxygen to the more stable Cr(III) ion.[1][5]

4Cr²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Cr³⁺(aq) + 2H₂O(l)

The rate of this oxidation is influenced by several factors, including:

  • pH: The oxidation of Cr(II) is generally faster in acidic solutions due to the involvement of H⁺ ions in the reaction.

  • Presence of Catalysts: Certain metal ions can catalyze the oxidation of Cr(II).

  • Temperature: As with most chemical reactions, the rate of oxidation increases with temperature.

To ensure the longevity of this compound solutions for experimental use, the following precautions are essential:

  • Strict Anaerobic Conditions: Always handle and store this compound solutions under a positive pressure of a high-purity inert gas (argon or nitrogen).[6][7]

  • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.[6]

  • Low Temperature Storage: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to decrease the rate of any potential degradation reactions.

Visualizations

Experimental Workflow for Hydrated this compound Solution Preparation

experimental_workflow Workflow for Hydrated this compound Preparation cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling setup 1. Assemble and Dry Glassware (Schlenk Flask) purge 2. Purge with Inert Gas (Ar or N2) setup->purge add_cr 3. Add Chromium Metal purge->add_cr add_hbr 4. Add Deoxygenated Concentrated HBr add_cr->add_hbr react 5. Reaction Proceeds (H2 evolution, blue solution forms) add_hbr->react use_store 6. Immediate Use or Anaerobic Storage react->use_store transfer 7. Transfer via Cannula/Gas-Tight Syringe use_store->transfer

Caption: Experimental workflow for the preparation of hydrated this compound solution.

Factors Affecting the Stability of this compound Solutions

stability_factors Factors Affecting this compound Solution Stability cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Measures CrBr2_Solution This compound (Cr(II)) Solution Oxidation Oxidation to Cr(III) CrBr2_Solution->Oxidation Oxygen Presence of Oxygen (Air) Oxygen->Oxidation Acidic_pH Acidic pH Acidic_pH->Oxidation High_Temp Elevated Temperature High_Temp->Oxidation Catalysts Catalytic Impurities Catalysts->Oxidation Inert_Atmosphere Inert Atmosphere (Ar, N2) Inert_Atmosphere->CrBr2_Solution maintains Deoxygenated_Solvents Deoxygenated Solvents Deoxygenated_Solvents->CrBr2_Solution preserves Low_Temp_Storage Low Temperature Storage Low_Temp_Storage->CrBr2_Solution slows degradation

Caption: Key factors influencing the stability of this compound solutions.

References

The Role of Chromous Bromide in Polymer Chemistry: A Review and Application Notes for a Related, Widely Used Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial inquiries into the use of chromous bromide (CrBr₂) as a catalyst for controlled radical polymerization have revealed a significant lack of established applications in the current scientific literature. While chromium-based catalysts are utilized in specific types of polymerization, such as ethylene (B1197577) oligomerization, their role in techniques like Atom Transfer Radical Polymerization (ATRP) is not well-documented. One review noted a suggestion of chromium derivatives as potential ATRP catalysts, but conclusive evidence supporting a radical-mediated process was absent.

In contrast, copper(I) bromide (CuBr) is a cornerstone catalyst for ATRP, a powerful and versatile method for synthesizing well-defined polymers. Given the extensive research and application of CuBr in this field, the following application notes and protocols will focus on this widely accepted and utilized catalyst to provide relevant and practical information for researchers in polymer chemistry and drug development.

Application Notes: Copper(I) Bromide in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a leading method for controlled/living radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2][3] The process is tolerant of a wide variety of functional groups in monomers, making it suitable for creating materials for biomedical applications, including drug delivery systems.[1][4]

The key to ATRP is the reversible deactivation of growing polymer chains, which is mediated by a transition metal catalyst, most commonly a copper(I) halide complex.[2][5] Copper(I) bromide, in conjunction with a suitable ligand, forms a catalyst complex that reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical. This process establishes an equilibrium that maintains a low concentration of active radicals, thereby minimizing termination reactions that are prevalent in conventional free radical polymerization.[1][2]

Key Components of a CuBr-Catalyzed ATRP System:
  • Monomer: A wide range of monomers, including styrenes, (meth)acrylates, and acrylamides, can be polymerized using ATRP.

  • Initiator: An alkyl halide (e.g., ethyl α-bromoisobutyrate) is typically used to initiate polymerization. The initiator determines the end group of the polymer chain.[1]

  • Catalyst: Copper(I) bromide (CuBr) is the most common catalyst.

  • Ligand: A ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA) is essential to solubilize the copper halide in the reaction medium and to tune the catalyst activity.[2]

  • Solvent: The choice of solvent depends on the polarity of the monomer and the resulting polymer.

Quantitative Data Summary

The following table summarizes representative data for the ATRP of various monomers using a CuBr-based catalyst system. The data highlights the control over molecular weight (Mₙ) and the low polydispersity indices (PDI) achievable with this method.

MonomerInitiatorLigandSolventMₙ ( g/mol )PDI (Mₙ/Mₙ)
StyreneEthyl α-bromoisobutyratePMDETAAnisole (B1667542)10,5001.10
Methyl Methacrylate (B99206) (MMA)Ethyl α-bromoisobutyratePMDETAToluene25,0001.15
n-Butyl AcrylateMethyl 2-bromopropionatePMDETAAnisole45,0001.20
2-Hydroxyethyl AcrylateEthyl α-bromoisobutyrateMe₆TRENMethanol/Water18,0001.25

Mₙ: Number-average molecular weight; PDI: Polydispersity Index. Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

General Protocol for ATRP of Methyl Methacrylate (MMA) using CuBr/PMDETA

This protocol describes a typical procedure for the controlled polymerization of MMA.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • Catalyst Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Reaction Setup: Seal the flask with a rubber septum, and perform three cycles of vacuum and backfill with argon to create an inert atmosphere.

  • Component Addition: Add anisole (10 mL) and PMDETA (20.8 µL, 0.1 mmol) to the flask via syringe. Stir the mixture until the copper complex forms a homogeneous solution.

  • Monomer and Initiator Addition: In a separate, dry flask, prepare a solution of MMA (10.0 g, 100 mmol) and EBiB (147 µL, 1.0 mmol). Purge this solution with argon for 30 minutes.

  • Initiation of Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at 70°C and stir.

  • Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Termination and Purification: After reaching the desired conversion, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Polymer Isolation: Precipitate the purified polymer solution into a large excess of a non-solvent, such as cold methanol.

  • Drying: Decant the solvent and dry the polymer under vacuum at room temperature until a constant weight is achieved.

Visualizations

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_propagation Propagation Dormant_Species Pn-Br (Dormant) Propagating_Radical Pn• (Propagating) Dormant_Species->Propagating_Radical ka [Cu(I)Br/L] Propagating_Radical->Dormant_Species kd [Cu(II)Br2/L] Monomer Monomer Propagating_Radical->Monomer kp Initiator R-Br (Initiator) Initiator->Dormant_Species Initiation

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow Start Start Prepare_Catalyst Prepare Catalyst Solution (CuBr + Ligand in Solvent) Start->Prepare_Catalyst Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Prepare_Catalyst->Inert_Atmosphere Prepare_Monomer Prepare Monomer/Initiator Solution and Degas Inert_Atmosphere->Prepare_Monomer Combine Combine Solutions & Initiate Polymerization Prepare_Monomer->Combine Polymerize Polymerize at Controlled Temperature Combine->Polymerize Monitor Monitor Conversion & Mw (NMR, GPC) Polymerize->Monitor Quench Quench Reaction (Expose to Air) Monitor->Quench Purify Purify Polymer (Remove Catalyst) Quench->Purify Isolate Isolate Polymer (Precipitation) Purify->Isolate Dry Dry Polymer (Vacuum Oven) Isolate->Dry End End Dry->End

Caption: General experimental workflow for ATRP.

References

Application Notes and Protocols for Electrochemical Synthesis Utilizing Chromous Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electrochemical methods offer a sustainable and efficient alternative for organic synthesis, minimizing the use of stoichiometric metallic reducing agents and enabling novel reactivity. A significant application of this technology is the in-situ generation of highly reactive low-valent metal species, such as chromous (Cr(II)) ions, for carbon-carbon bond formation. This document provides detailed application notes and protocols for the electrochemical synthesis utilizing chromous species, with a primary focus on the widely applied Nozaki-Hiyama-Kishi (NHK) reaction. The NHK reaction is a powerful tool for the coupling of vinyl or aryl halides with aldehydes to form allylic or benzylic alcohols, respectively, and its electrochemical variant (e-NHK) enhances its practicability and sustainability.[1][2]

The core principle of the e-NHK reaction involves the electrochemical reduction of a catalytic amount of a chromium(III) or chromium(II) salt to the active Cr(II) species at the cathode.[3][4] This Cr(II) species then participates in the catalytic cycle of the NHK reaction. A sacrificial anode, typically aluminum, is employed to maintain the charge balance in the system.[3] This approach avoids the use of stoichiometric, and often toxic, metal reductants, making the process more environmentally benign.[2]

Key Applications

The primary application of electrochemically generated chromous species is in the Nozaki-Hiyama-Kishi (NHK) reaction for the formation of C-C bonds. This reaction is highly valued in the synthesis of complex organic molecules, including natural products and pharmaceuticals, due to its high chemoselectivity and tolerance of various functional groups.[1][5]

  • Synthesis of Complex Alcohols: The e-NHK reaction allows for the coupling of a wide range of vinyl halides and aldehydes, providing access to structurally diverse allylic alcohols.[1][6]

  • Asymmetric Synthesis: Chiral ligands can be employed in the e-NHK reaction to achieve high enantioselectivity, a crucial aspect of modern drug development.[1]

  • Decarboxylative Coupling: The electrochemical approach has expanded the scope of the NHK reaction to include non-canonical substrates like redox-active esters, which can be challenging to couple under traditional chemical conditions.[1]

  • Natural Product Synthesis: The reliability and mild conditions of the NHK reaction have made it a valuable tool in the total synthesis of complex natural products.[1]

Experimental Protocols

Protocol 1: General Procedure for the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Coupling

This protocol is adapted from a procedure developed for a broad scope of substrates.[1][6][7]

Materials:

  • Aldehyde (1.0 equiv)

  • Alkenyl bromide (2.0 equiv)

  • Nickel(II) chloride glyme complex (NiCl₂·glyme) (2 mol%)

  • 2,9-dibutyl-1,10-phenanthroline (B1253295) (3 mol%)

  • Chromium(II) chloride (CrCl₂) (20 mol%)

  • Zirconocene dichloride (Cp₂ZrCl₂) (0.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.1 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aluminum (Al) anode

  • Nickel (Ni) foam cathode

  • Electrolysis cell (e.g., ElectroSyn vial)

  • Potentiostat

  • Argon or Nitrogen source

Procedure:

  • Cell Assembly: In an inert atmosphere (e.g., a glovebox), charge an electrolysis vial (5 mL) with a magnetic stir bar, NiCl₂·glyme (0.9 mg, 0.004 mmol), 2,9-dibutyl-1,10-phenanthroline (1.8 mg, 0.006 mmol), the aldehyde (0.2 mmol), the alkenyl bromide (0.4 mmol), Cp₂ZrCl₂ (29 mg, 0.1 mmol), and TBAB (80 mg).

  • Electrode Setup: Insert the vial cap equipped with an aluminum anode and a nickel foam cathode into the reaction mixture.

  • Inert Atmosphere: Remove the vial from the glovebox and place it under an argon balloon. Evacuate and backfill with argon for three cycles to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add a solution of CrCl₂ in DMF (0.5 mL, 0.04 mmol) and additional DMF (2.0 mL) to the vial via syringe.

  • Electrolysis: Connect the electrodes to a potentiostat and apply a constant voltage of 2.0 V. The electrolysis should be run until a total charge of 4 F/mol (based on the aldehyde) has passed.

  • Work-up: Upon completion of the electrolysis, disconnect the cell. Rinse the electrodes with ethyl acetate (B1210297) (EtOAc). Add water to the reaction mixture and extract with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative thin-layer chromatography.[7]

Data Presentation

Table 1: Scope of the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Coupling

The following table summarizes the yields of allylic alcohol products from the coupling of various aldehydes and alkenyl bromides using the general e-NHK protocol.[1][6]

EntryAldehydeAlkenyl BromideProductYield (%)
1Benzaldehyde1-Bromostyrene1,2-Diphenyl-2-propen-1-ol85
2Cyclohexanecarboxaldehyde(E)-1-Bromo-2-phenylethene1-Cyclohexyl-2-phenyl-2-propen-1-ol78
34-Methoxybenzaldehyde1-Bromo-1-cyclohexene1-(4-Methoxyphenyl)-1-(1-cyclohexenyl)methanol92
43-Phenylpropanal2-Bromopropene5-Phenyl-2-methyl-1-penten-3-ol62
5Cinnamaldehyde1-Bromoethene1-Phenyl-1,4-pentadien-3-ol75

Yields are for isolated products.

Visualizations

Diagram 1: Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Reaction Workflow

e_NHK_Workflow cluster_setup Reaction Setup cluster_electrolysis Electrolysis cluster_workup Work-up & Purification cluster_product Final Product Setup Prepare Electrolysis Cell: - Aldehyde - Alkenyl Bromide - NiCl2, Ligand - CrCl2, Additives - Electrolyte (TBAB) - DMF Electrolysis Apply Constant Voltage (2.0 V) - Al Anode (+) - Ni Foam Cathode (-) Setup->Electrolysis Inert Atmosphere Workup Quench with Water Extract with EtOAc Electrolysis->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Allylic Alcohol Purification->Product

Caption: Workflow for the electrochemical NHK reaction.

Diagram 2: Catalytic Cycle of the Electrochemical Nozaki-Hiyama-Kishi (e-NHK) Reaction

e_NHK_Cycle CrIII Cr(III) CrII Cr(II) CrIII->CrII Cathode + e- Ni0 Ni(0) CrII->Ni0 2 Cr(II) -> 2 Cr(III) NiII Ni(II) OrganoNi R-Ni(II)-X Ni0->OrganoNi + R-X (Oxidative Addition) OrganoCr R-Cr(III)-X OrganoNi->OrganoCr + Cr(III) (Transmetallation) Product Product OrganoCr->Product + R'CHO Aldehyde R'CHO Halide R-X

Caption: Catalytic cycle of the e-NHK reaction.

References

Application Notes and Protocols for Chromous Bromide in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organochromium compounds are valuable reagents in organic synthesis, known for their high chemoselectivity, particularly in carbon-carbon bond-forming reactions.[1][2] The generation of these organometallic species often involves the use of chromium(II) salts, with chromous chloride (CrCl₂) being the most extensively studied and utilized reagent.[3][4] While chromous bromide (CrBr₂) is expected to exhibit similar reactivity, specific protocols and quantitative data for its application are less prevalent in the scientific literature.

These application notes provide a comprehensive overview of the use of chromous halides in the synthesis of organometallic compounds, with a focus on the well-established Nozaki-Hiyama-Kishi (NHK) reaction.[3] While the detailed protocols primarily cite the use of chromous chloride, the principles and procedures can be considered analogous for this compound, offering a foundational guide for researchers exploring its utility.

Key Applications

The primary application of chromous salts in organometallic synthesis is the formation of organochromium reagents, which are highly nucleophilic and react selectively with aldehydes over other carbonyl functionalities like ketones and esters.[1] This high degree of chemoselectivity makes them particularly useful in the synthesis of complex molecules and natural products.[5]

The most notable application is the Nozaki-Hiyama-Kishi (NHK) reaction , a nickel-catalyzed chromium(II)-mediated coupling of organic halides (vinyl, aryl, or allyl) with aldehydes to form alcohols.[3][6] This reaction is valued for its mild conditions and broad functional group tolerance.[7]

Data Presentation: Representative Yields in Nozaki-Hiyama-Kishi Reactions

The following table summarizes representative yields for the NHK reaction using chromous chloride. While specific data for this compound is limited, similar outcomes can be anticipated. The yields are highly dependent on the specific substrates and reaction conditions.

EntryOrganic HalideAldehydeProductYield (%)Reference
1Vinyl BromideBenzaldehyde1-phenyl-2-propen-1-ol~63%[8]
2IodobenzeneHeptanal1-phenylheptan-1-ol88%[9]
31-IodocyclohexeneBenzaldehyde1-(cyclohex-1-en-1-yl)-1-phenylmethanol80%[9]
4Crotyl BromideBenzaldehyde(2E)-1-phenylpent-3-en-2-ol (anti)79%[9]
52-Iodostyrene4-chlorobenzaldehyde1-(4-chlorophenyl)-2-phenylethanol80%[9]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Chromous Halides

The successful synthesis of organochromium reagents necessitates the use of anhydrous chromium(II) halides. Commercially available hydrated chromium salts must be dehydrated prior to use, as water will quench the organometallic intermediates. Thermal dehydration of chromium(III) halides is often ineffective as it can lead to the formation of oxyhalides.[10]

Materials:

  • Chromium(III) halide hexahydrate (CrCl₃·6H₂O or CrBr₃·6H₂O)

  • Thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet, place the hydrated chromium(III) halide.

  • Under a stream of inert gas, add an excess of thionyl chloride or thionyl bromide.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of HCl or HBr gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl halide under reduced pressure.

  • The resulting anhydrous chromium(III) halide can be stored under an inert atmosphere.

  • To obtain the chromous (Cr(II)) salt, the anhydrous chromium(III) halide must be reduced. A common method is the reduction with hydrogen gas at 350-400 °C.[11] For laboratory-scale synthesis, reduction with zinc dust or lithium aluminum hydride in an appropriate solvent like THF is often employed immediately before use in the subsequent reaction.[2][12]

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction (using Chromous Chloride as a representative example)

This protocol describes a general procedure for the nickel-catalyzed coupling of a vinyl halide with an aldehyde.

Materials:

  • Anhydrous chromous chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount, typically 0.1-1 mol%)

  • Organic halide (e.g., vinyl bromide)

  • Aldehyde

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line apparatus

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add anhydrous chromous chloride and a catalytic amount of nickel(II) chloride.

  • Add the anhydrous, degassed solvent and stir the suspension.

  • In a separate flask, prepare a solution of the organic halide and the aldehyde in the same solvent.

  • Slowly add the solution of the organic halide and aldehyde to the stirring suspension of the chromium and nickel salts.

  • The reaction is typically stirred at room temperature until completion (monitoring by TLC or LC-MS). The reaction time can vary from a few hours to overnight.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Organometallic Synthesis using Chromous Halide cluster_prep Preparation of Anhydrous Chromous Halide cluster_reaction Organometallic Synthesis (e.g., NHK Reaction) cluster_workup Workup and Purification start Start with Hydrated Chromium(III) Halide dehydration Dehydration with Thionyl Halide start->dehydration anhydrous_cr3 Anhydrous Cr(III) Halide dehydration->anhydrous_cr3 reduction Reduction (e.g., with Zn or LiAlH4) anhydrous_cr3->reduction anhydrous_cr2 Anhydrous Chromous (Cr(II)) Halide reduction->anhydrous_cr2 setup Reaction Setup under Inert Atmosphere anhydrous_cr2->setup add_reagents Add Organic Halide and Aldehyde setup->add_reagents reaction Reaction at Room Temperature add_reagents->reaction quench Quench with Water reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product

Caption: General workflow for organometallic synthesis.

NHK_Catalytic_Cycle Catalytic Cycle of the Nozaki-Hiyama-Kishi (NHK) Reaction NiII Ni(II)Cl2 Ni0 Ni(0) NiII->Ni0 RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RNiIIX->NiII releases Ni(II) RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation CrAlkoxide Product-Cr(III) Complex RCrIIIX->CrAlkoxide Nucleophilic Addition Aldehyde R'CHO Aldehyde->CrAlkoxide Product Product (Alcohol) CrAlkoxide->Product Workup (H2O) CrII 2 Cr(II) CrII->NiII Reduction CrIII 2 Cr(III) CrII->CrIII Oxidation RX R-X (Organic Halide) RX->RNiIIX

Caption: Catalytic cycle of the NHK reaction.

References

Application Notes and Protocols for Reactions Involving Chromium(II) Bromide (CrBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and execution of chemical reactions involving chromium(II) bromide (CrBr₂). It covers the compound's properties, safe handling procedures, and its application in organic synthesis, with a focus on the Nozaki-Hiyama-Kishi (NHK) reaction.

Properties of Chromium(II) Bromide

Chromium(II) bromide is an inorganic compound with the chemical formula CrBr₂.[1][2] It is a white, crystalline solid that is highly soluble in water, forming blue solutions that are susceptible to air oxidation.[1] Due to its hygroscopic nature and sensitivity to air, it must be handled under an inert atmosphere.[3]

Table 1: Physical and Chemical Properties of CrBr₂

PropertyValueReferences
Chemical Formula CrBr₂[1][4]
Molar Mass 211.804 g/mol [1][4]
Appearance White crystalline solid/powder[1][5]
Density 4.236 g/cm³[1][3]
Melting Point 842 °C (1548 °F)[1][5]
Solubility in Water Soluble, exothermic reaction[1]
Oxidation State +2[5]

Safety, Handling, and Storage

Chromium compounds, including CrBr₂, are toxic and require careful handling to avoid exposure.[6][7]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., Natural Rubber).[8][9][10]

  • Ventilation: Handle CrBr₂ in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[11][12]

  • Health Hazards: CrBr₂ can cause skin and eye irritation.[3] Ingestion is harmful.[3] Prolonged contact with chromium compounds can lead to more severe health issues.[7][13]

  • Spills: In case of a spill, evacuate the area. Use spark-proof tools and an explosion-proof equipment to collect the material.[11] Avoid generating dust.[11] Collect the spilled material in a suitable, closed container for disposal.[11][12]

Handling and Storage:

  • Inert Atmosphere: Due to its sensitivity to air and moisture, CrBr₂ should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

  • Storage: Store CrBr₂ in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8][11] It should be stored at room temperature.[3][8]

Synthesis of Chromium(II) Bromide

Anhydrous CrBr₂ can be prepared through the reduction of chromium(III) bromide (CrBr₃).

Protocol 1: Synthesis of CrBr₂ via Reduction of CrBr₃

Reaction: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr[1][14]

Materials:

  • Chromium(III) bromide (CrBr₃)

  • Hydrogen gas (H₂)

  • Tube furnace

  • Quartz tube

Procedure:

  • Place CrBr₃ in a quartz tube within a tube furnace.

  • Heat the furnace to 350-400 °C.

  • Pass a stream of hydrogen gas over the CrBr₃ for 6-10 hours.[1]

  • The reaction yields anhydrous CrBr₂ and hydrogen bromide gas, which should be safely vented or trapped.

  • After the reaction is complete, allow the system to cool to room temperature under a stream of inert gas (e.g., argon) before handling the CrBr₂ product.

Application in Organic Synthesis: The Nozaki-Hiyama-Kishi (NHK) Reaction

CrBr₂ is a key reagent in carbon-carbon bond-forming reactions. Its most notable application is in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful and chemoselective method for the coupling of aldehydes with various organic halides.[6][15] While CrCl₂ is more commonly cited, CrBr₂ functions analogously. The reaction is often catalyzed by a nickel(II) salt, which significantly enhances its reactivity and substrate scope.[15][16][17]

The NHK reaction is valued for its high tolerance of various functional groups, including ketones, esters, and amides, making it particularly useful in the synthesis of complex molecules.[15][17]

Diagram 1: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

NHK_Cycle cluster_main NHK Catalytic Cycle cluster_cr Cr(II) Regeneration (Stoichiometric) Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) CrIII_R R-Cr(III)-X₂ NiII_RX->CrIII_R Transmetalation (Cr(II)X₂) Product_Complex Product-Cr(III) Complex CrIII_R->Product_Complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_Complex Product Alcohol Product Product_Complex->Product Workup (H₂O) CrII 2 Cr(II)X₂ CrIII 2 Cr(III)X₃ NiII Ni(II)X₂ (catalyst) NiII->Ni0 Reduction

Caption: Catalytic cycle of the Ni-catalyzed Nozaki-Hiyama-Kishi reaction.

Protocol 2: General Procedure for the Nozaki-Hiyama-Kishi Reaction

This protocol describes a general procedure for the coupling of a vinyl or aryl halide with an aldehyde using a CrBr₂/NiBr₂ system.

Materials:

  • Chromium(II) bromide (CrBr₂) (or CrCl₂)

  • Nickel(II) bromide (NiBr₂) (catalytic amount, e.g., 1-5 mol%)

  • Aldehyde

  • Vinyl or aryl halide (iodides, bromides, or triflates can be used)[6][18]

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)[15]

  • Schlenk flask or glovebox

  • Inert gas supply (Argon or Nitrogen)

  • Stirring apparatus

Procedure:

  • Setup: Assemble a Schlenk flask under an inert atmosphere. All glassware should be oven-dried and cooled under vacuum before use.

  • Reagent Addition: In the Schlenk flask, add CrBr₂ (typically 2-10 equivalents relative to the limiting reagent) and a catalytic amount of NiBr₂.[18]

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the flask via syringe and stir the resulting suspension.

  • Substrate Addition: Add the aldehyde and the organic halide to the stirred suspension.

  • Reaction: Allow the reaction to stir at room temperature.[6] The reaction time can vary from a few hours to 24 hours or more, depending on the substrates.[18] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by pouring it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alcohol.

Table 2: Example Conditions for an Intramolecular NHK Reaction [18]

Reagent/ConditionSpecificationRole
Chromium Salt CrCl₂ (10 eq.)Stoichiometric Reductant
Nickel Catalyst NiCl₂ (5 mol%)Co-catalyst
Substrate Vinyl IodideElectrophile
Solvent DMFReaction Medium
Temperature Room TemperatureReaction Condition
Time 24 hoursReaction Duration
Yield 61%Outcome

Note: While this example uses CrCl₂, the conditions are representative for reactions with CrBr₂.

Diagram 2: Experimental Workflow for Handling Air-Sensitive Reagents

Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Cool Under Vacuum or Inert Gas A->B C Transfer Glassware to Glovebox/Schlenk Line B->C D Weigh & Add CrBr₂ and NiBr₂ C->D E Add Anhydrous Solvent D->E F Add Substrates (Aldehyde, Halide) E->F G Stir at RT, Monitor (TLC/LC-MS) F->G H Quench Reaction (e.g., with water) G->H I Aqueous Workup (Extraction) H->I J Dry, Filter, Concentrate I->J K Purify (Column Chromatography) J->K

References

Application Notes and Protocols: Chromous Bromide as a Reducing Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous bromide (CrBr₂), a powerful and versatile single-electron transfer reducing agent, has carved a significant niche in modern organic synthesis. Its ability to mediate a variety of transformations with high chemoselectivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key organic reactions.

Key Applications of this compound

This compound is primarily utilized in three main classes of reactions:

  • Nozaki-Hiyama-Kishi (NHK) Reaction: The coupling of organic halides (vinyl, aryl, allyl, and alkyl) with aldehydes to form alcohols. This reaction is highly regarded for its exceptional chemoselectivity, tolerating a wide range of functional groups that are often incompatible with more common organometallic reagents like Grignard or organolithium reagents.[1]

  • Reduction of Organic Halides: The reduction of alkyl, vinyl, and aryl halides to the corresponding hydrocarbons. This can also include the stereoselective reduction of gem-dibromides to vinyl bromides.

  • Radical Cyclization Reactions: The initiation of intramolecular cyclization reactions by the reduction of an organic halide to a radical intermediate. This method is particularly useful for the formation of five- and six-membered rings.[2]

The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[1]

Application Notes:
  • Chemoselectivity: The NHK reaction is renowned for its high chemoselectivity. Aldehydes are selectively targeted in the presence of ketones, esters, amides, and nitriles.[1]

  • Reaction Conditions: The reaction is typically carried out in aprotic polar solvents such as DMF or DMSO to ensure the solubility of the chromium salts.[1]

  • Nickel Co-catalyst: The presence of a catalytic amount of a nickel(II) salt is crucial for the reaction with vinyl and aryl halides. The nickel(II) is reduced in situ to nickel(0), which undergoes oxidative addition to the organic halide. A subsequent transmetalation with the chromium(II) species generates the organochromium nucleophile.[1]

  • Stoichiometry: The reaction traditionally requires stoichiometric amounts of the chromous salt. However, catalytic versions have been developed where the chromium(II) is regenerated in situ.[3]

Quantitative Data: Electrochemical Nozaki-Hiyama-Kishi Coupling

The following table summarizes the substrate scope and yields for an electrochemical variant of the NHK reaction, which utilizes a catalytic amount of chromium.[4]

Aldehyde (1.0 equiv)Alkenyl Bromide (2.0 equiv)ProductYield (%)
Benzaldehyde1-Bromo-1-phenylethene1,2-Diphenylprop-2-en-1-ol75
4-Methoxybenzaldehyde1-Bromo-1-phenylethene1-(4-Methoxyphenyl)-2-phenylprop-2-en-1-ol82
Cyclohexanecarbaldehyde1-Bromo-1-phenylethene1-Cyclohexyl-2-phenylprop-2-en-1-ol65
Cinnamaldehyde1-Bromocyclohexene1-(Cyclohex-1-en-1-yl)-3-phenylprop-2-en-1-ol78
3-Phenylpropanal(E)-1-Bromo-2-phenylethene(E)-1,5-Diphenylpent-1-en-3-ol71
Experimental Protocols:

Protocol 1: In Situ Preparation of this compound

This protocol describes the preparation of this compound from chromium(III) bromide and a reducing agent for immediate use in a reaction.

  • Materials:

    • Chromium(III) bromide (CrBr₃)

    • Lithium aluminum hydride (LiAlH₄) or Zinc dust (Zn)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Schlenk flask or other suitable glassware for air-sensitive reactions

    • Magnetic stirrer and stir bar

    • Argon or nitrogen source for inert atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add chromium(III) bromide.

    • Add anhydrous DMF or THF to the flask.

    • While stirring vigorously, slowly add the reducing agent (e.g., 0.5 equivalents of LiAlH₄ or 1.1 equivalents of zinc dust) to the suspension.

    • The color of the suspension will change from the dark color of Cr(III) to the characteristic blue or green of Cr(II).

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reduction.

    • The resulting solution/suspension of this compound is ready for use in the subsequent reaction.

Protocol 2: General Procedure for the Nozaki-Hiyama-Kishi Reaction

  • Materials:

    • Solution of this compound (prepared as in Protocol 1)

    • Aldehyde

    • Organic bromide (vinyl, aryl, allyl, or alkyl bromide)

    • Nickel(II) chloride (NiCl₂) (for vinyl and aryl bromides)

    • Anhydrous DMF

    • Standard workup reagents (e.g., water, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

  • Procedure:

    • To the freshly prepared solution/suspension of this compound in DMF under an inert atmosphere, add the aldehyde.

    • If using a vinyl or aryl bromide, add a catalytic amount of nickel(II) chloride (typically 1-5 mol%).

    • Add the organic bromide to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

    • Upon completion, quench the reaction by pouring it into water.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Diagrams:

NHK_Workflow cluster_prep Preparation of this compound (in situ) cluster_reaction NHK Reaction cluster_workup Workup and Purification CrBr3 CrBr3 CrBr2 CrBr2 Solution/Suspension CrBr3->CrBr2 Reduction Reducer Reducing Agent (e.g., Zn, LiAlH4) Reducer->CrBr2 Solvent_Prep Anhydrous DMF/THF Solvent_Prep->CrBr2 Reaction_Mix Reaction Mixture CrBr2->Reaction_Mix Aldehyde Aldehyde Aldehyde->Reaction_Mix Org_Bromide Organic Bromide Org_Bromide->Reaction_Mix NiCl2 NiCl2 (cat.) NiCl2->Reaction_Mix for vinyl/aryl halides Quench Quench with Water Reaction_Mix->Quench Extract Extraction (Et2O) Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry (MgSO4) Wash->Dry Purify Purification (Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Nozaki-Hiyama-Kishi reaction.

NHK_Mechanism NiII Ni(II)Cl2 Ni0 Ni(0) NiII->Ni0 Reduction CrII 2 Cr(II)Br2 CrII->Ni0 RCrIIIX R-Cr(III)-X CrII->RCrIIIX RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X (Vinyl/Aryl Halide) RX->RNiIIX RNiIIX->RCrIIIX Transmetalation CrIII Cr(III)Br2X Product_Complex Product-Cr(III) Complex RCrIIIX->Product_Complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_Complex Final_Product Final Alcohol Product Product_Complex->Final_Product Workup

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Reduction of Organic Halides

This compound is an effective reagent for the reduction of various organic halides to their corresponding alkanes or alkenes.

Application Notes:
  • Substrate Scope: The reduction is applicable to primary, secondary, and tertiary alkyl halides, as well as vinyl and aryl halides.

  • Stereoselectivity: In the case of gem-dibromides, the reduction can often be controlled to stereoselectively form either the (E)- or (Z)-vinyl bromide, depending on the reaction conditions and the substrate.

  • Mechanism: The reduction of alkyl halides is believed to proceed through a radical mechanism initiated by a single-electron transfer from the chromium(II) species to the organic halide.

Quantitative Data: Reduction of Alkyl Bromides

The following table provides representative yields for the reduction of various alkyl bromides to the corresponding alkanes using chromous salts.

Alkyl BromideProductYield (%)
1-BromooctaneOctane>95
2-BromooctaneOctane>95
tert-Butyl bromideIsobutane>90
BromocyclohexaneCyclohexane>95
Benzyl bromideToluene>98
Experimental Protocols:

Protocol 3: Reduction of an Alkyl Bromide to an Alkane

  • Materials:

    • Solution of this compound (prepared as in Protocol 1)

    • Alkyl bromide

    • Anhydrous THF

    • Proton source (e.g., water, methanol)

    • Standard workup reagents

  • Procedure:

    • To a freshly prepared solution of this compound in THF under an inert atmosphere, add the alkyl bromide.

    • Stir the reaction mixture at room temperature. The reaction is typically rapid.

    • After the reaction is complete (as monitored by TLC or GC-MS), add a proton source such as water or methanol (B129727) to quench the reaction and protonate the resulting organochromium intermediate.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent to obtain the alkane product. Further purification may not be necessary depending on the purity of the starting materials.

Radical Cyclization Reactions

This compound can initiate intramolecular radical cyclizations, providing a powerful method for the synthesis of cyclic compounds.

Application Notes:
  • Ring Size: This method is most effective for the formation of 5- and 6-membered rings.

  • Precursors: The reaction typically starts from an organic halide (usually a bromide or iodide) with a tethered alkene or alkyne.

  • Mechanism: A single-electron transfer from this compound to the carbon-halogen bond generates a radical, which then adds intramolecularly to the multiple bond. The resulting cyclized radical is then further reduced and protonated.

Experimental Protocols:

Protocol 4: this compound-Mediated Radical Cyclization

  • Materials:

    • Solution of this compound (prepared as in Protocol 1)

    • Bromoacetal or other suitable radical precursor

    • Anhydrous THF

    • Standard workup reagents

  • Procedure:

    • To a freshly prepared solution of this compound in THF under an inert atmosphere, add a solution of the bromoacetal precursor in THF dropwise over a period of several hours using a syringe pump (slow addition helps to minimize intermolecular side reactions).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water.

    • Perform a standard aqueous workup as described in previous protocols.

    • Purify the crude product by flash column chromatography.

Diagrams:

Radical_Cyclization_Workflow cluster_prep Reagent Preparation cluster_reaction Radical Cyclization cluster_workup Workup and Purification CrBr2_Prep Prepare CrBr2 Solution Reaction Cyclization Reaction CrBr2_Prep->Reaction Precursor Bromoacetal Precursor Slow_Addition Slow Addition (Syringe Pump) Precursor->Slow_Addition Slow_Addition->Reaction Workup_Purify Aqueous Workup & Chromatography Reaction->Workup_Purify Product Cyclized Product Workup_Purify->Product

Caption: Workflow for a this compound-mediated radical cyclization.

References

Application Notes and Protocols: Chromium Catalysts in Olefin Polymerization with a Focus on Chromium(II) Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium-based catalysts have been a cornerstone of the polyolefin industry for decades, most notably with the development of the Phillips catalyst, which is responsible for a significant portion of global high-density polyethylene (B3416737) (HDPE) production.[1][2] These catalysts are typically heterogeneous, consisting of a chromium species supported on a high-surface-area material like silica (B1680970).[1][2] While various chromium oxidation states have been implicated in the catalytic cycle, the precise nature of the active species remains a subject of ongoing research.[3] This document will provide an overview of chromium catalysts in olefin polymerization, with a particular focus on the role of chromium(II) species, and address the specific inquiry into the applications of chromium(II) bromide.

A Note on Chromium(II) Bromide

Extensive literature searches for the direct application of neat or simply solvated chromium(II) bromide (CrBr₂) as a primary catalyst for olefin polymerization have yielded limited specific examples and detailed protocols. The predominant focus of academic and industrial research has been on chromium(VI) and chromium(III) precatalysts, which are often reduced in situ to form the active catalytic species.[1][3] While it is established that coordinatively unsaturated Cr(II) species, formed by the reduction of Cr(VI)/SiO₂ with carbon monoxide, are highly active for ethylene (B1197577) polymerization, this does not typically involve the use of chromium(II) bromide as a starting material.[3] Therefore, the following sections will focus on the broader context of chromium catalysis, drawing parallels where Cr(II) intermediates are relevant.

General Principles of Chromium-Catalyzed Olefin Polymerization

Chromium catalysts are valued for their ability to produce a wide range of polyethylenes, from HDPE to linear low-density polyethylene (LLDPE), by controlling polymerization conditions and catalyst composition.[2] The properties of the resulting polymer, such as molecular weight, molecular weight distribution (MWD), and degree of branching, are highly dependent on the catalyst preparation and activation methods.[2]

Key Components of Chromium Catalyst Systems:

  • Chromium Precursor: Often a Cr(VI) compound like chromium trioxide or a Cr(III) compound. These are typically impregnated onto a support.[1][2]

  • Support: High surface area amorphous silica is the most common support, providing anchoring sites for the chromium species and influencing the polymer morphology.[2]

  • Activation: This is a critical step to generate the active catalytic sites. It usually involves high-temperature calcination in dry air, which converts the chromium precursor to surface-bound chromate (B82759) species.[4]

  • Reduction/Co-catalyst: The activated Cr(VI) species are often reduced to a lower oxidation state (e.g., Cr(II) or Cr(III)) to initiate polymerization. This can be achieved by the olefin monomer itself, a reducing agent like carbon monoxide, or an organoaluminum co-catalyst.[3][5]

Data on Representative Chromium Catalyst Systems

The following table summarizes data for illustrative chromium-based catalyst systems for ethylene polymerization. It is important to note that these examples do not specifically use chromium(II) bromide but provide a general understanding of the performance of chromium catalysts.

Catalyst SystemMonomerCo-catalyst/ActivatorTemperature (°C)Pressure (atm)Activity (g PE / g Cr / hr)Polymer Properties
CrOₓ/SiO₂ (Phillips type)EthyleneThermal Activation (Calcination)90-11010-20Varies widelyHDPE, broad MWD
[Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂OEthyleneDiethylaluminium chloride29~11768High-density, crystalline PE
Silyl Chromate/SiO₂EthyleneDiethylaluminum ethoxide45Not specifiedNot specifiedHDPE
Cr(acac)₃/Polymer SupportEthyleneOrganoaluminum compoundsNot specifiedNot specifiedHigh activitySpherical morphology, high bulk density

Experimental Protocols

The following are generalized protocols for the preparation and use of common chromium-based olefin polymerization catalysts.

Protocol 1: Preparation and Activation of a Phillips-Type Catalyst (CrOₓ/SiO₂)

Objective: To prepare an active heterogeneous chromium catalyst for ethylene polymerization.

Materials:

  • High-surface-area silica gel (e.g., Sylopol 955®)

  • Chromium(VI) trioxide (CrO₃) or other suitable chromium salt

  • Deionized water

  • Fluidized bed reactor with temperature and atmosphere control

Procedure:

  • Impregnation:

    • Prepare an aqueous solution of the chromium salt.

    • Add the silica gel to the solution with stirring. The volume of the solution should be appropriate for the pore volume of the silica (incipient wetness impregnation).

    • Stir the slurry for several hours to ensure uniform distribution of the chromium salt.

    • Dry the impregnated silica at 100-120 °C overnight to remove water.

  • Activation (Calcination):

    • Place the dried, impregnated silica in a fluidized bed reactor.

    • Begin fluidizing the powder with a stream of dry air or an oxygen-containing gas.[4]

    • Ramp the temperature to the target activation temperature, typically between 500 °C and 900 °C.[4]

    • Hold at the activation temperature for several hours (e.g., 6 hours).

    • Cool the catalyst under a stream of dry nitrogen to room temperature.

    • Store the activated catalyst under an inert atmosphere until use.

Protocol 2: Slurry-Phase Ethylene Polymerization

Objective: To polymerize ethylene using a prepared chromium catalyst in a slurry process.

Materials:

  • Activated chromium catalyst (from Protocol 1)

  • Anhydrous, deoxygenated polymerization solvent (e.g., isobutane, hexane)

  • Polymerization-grade ethylene

  • Optional: Co-catalyst (e.g., triethylaluminum (B1256330) solution)

  • Jacketed stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controllers, and inlet/outlet ports.

Procedure:

  • Reactor Preparation:

    • Thoroughly dry and purge the autoclave reactor with high-purity nitrogen to remove air and moisture.

    • Introduce the polymerization solvent into the reactor.

    • If using a co-catalyst, add it to the solvent and stir.

  • Catalyst Injection:

    • Disperse the required amount of the activated chromium catalyst in a small amount of the polymerization solvent in a catalyst injection vessel.

    • Inject the catalyst slurry into the reactor under ethylene pressure.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure.

    • Bring the reactor to the target polymerization temperature (e.g., 90-110 °C).

    • Maintain a constant ethylene pressure by continuously feeding ethylene to compensate for consumption during polymerization.

    • Monitor the reaction temperature and ethylene uptake to follow the polymerization rate.

  • Termination and Product Recovery:

    • After the desired reaction time, stop the ethylene feed and vent the reactor.

    • Quench the reaction by adding a small amount of an alcohol (e.g., isopropanol).

    • Collect the polymer slurry.

    • Filter the polymer and wash it with fresh solvent and then with an alcohol/water mixture to remove any catalyst residue.

    • Dry the polyethylene powder in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

Catalytic Cycle for Ethylene Polymerization

Catalytic_Cycle Initiation Initiation (Reduction of Cr(VI) to active Cr(II/III) species) Active_Site Active Cr-Alkyl Species Initiation->Active_Site Coordination Ethylene Coordination Active_Site->Coordination + Ethylene Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination + n(Ethylene) Termination Chain Termination (β-hydride elimination or transfer) Propagation->Termination Polymer Polyethylene Chain Termination->Polymer Catalyst_Regen Catalyst Regeneration Termination->Catalyst_Regen Catalyst_Regen->Active_Site

Caption: Generalized catalytic cycle for chromium-catalyzed ethylene polymerization.

Experimental Workflow for Slurry-Phase Polymerization

Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Product Work-up Impregnation Impregnation (Cr salt on Silica) Activation Activation (High Temp Calcination) Impregnation->Activation Catalyst_Add Catalyst Injection Activation->Catalyst_Add Reactor_Prep Reactor Purging & Solvent Addition Reactor_Prep->Catalyst_Add Polymerization Ethylene Polymerization (Controlled T & P) Catalyst_Add->Polymerization Termination Reaction Quench Polymerization->Termination Filtration Polymer Filtration Termination->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Polymer_Product Final Polyethylene Product Drying->Polymer_Product

Caption: Experimental workflow for catalyst preparation and slurry-phase olefin polymerization.

While chromium(II) bromide is not a commonly cited catalyst for olefin polymerization, the broader family of chromium-based catalysts is of immense industrial importance. The active catalytic species in many of these systems is believed to be a reduced chromium center, potentially Cr(II) or Cr(III). The protocols and data presented here for representative chromium catalysts provide a foundational understanding for researchers interested in this field. Future work could explore the possibility of using chromium(II) halides, like CrBr₂, in conjunction with suitable supports and co-catalysts to develop novel polymerization systems.

References

The Role of Chromium(II) Bromide in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II) bromide (CrBr₂), a key reagent in organic synthesis, plays a pivotal role in the stereoselective formation of carbon-carbon bonds. Its application is most prominently featured in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for the coupling of organic halides with aldehydes to produce chiral alcohols. The high chemoselectivity, functional group tolerance, and predictable stereochemical outcomes of chromium(II)-mediated reactions make them invaluable tools in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of CrBr₂ in stereoselective synthesis.

Application Notes

The utility of chromium(II) bromide in stereoselective synthesis primarily revolves around the Nozaki-Hiyama-Kishi reaction and its asymmetric variants. In these transformations, Cr(II) species, including CrBr₂, act as a reductant to generate a nucleophilic organochromium intermediate from an organic halide. This intermediate then adds to an aldehyde with a high degree of stereocontrol.

Key Features of Cr(II)-Mediated Stereoselective Reactions:

  • High Chemoselectivity: Organochromium reagents are highly selective for aldehydes, tolerating a wide range of other functional groups such as ketones, esters, and amides.[1]

  • Stereocontrol: The stereochemical outcome of the reaction can be influenced by the existing stereocenters in the substrates (diastereoselectivity) or by the use of chiral ligands in conjunction with the chromium salt (enantioselectivity).

  • Catalytic Variants: Modern protocols often employ a catalytic amount of a chromium(II) salt, which is regenerated in situ using a stoichiometric reductant like manganese powder. This approach minimizes the generation of toxic chromium waste.[2]

  • Nickel Co-catalysis: The presence of a catalytic amount of a nickel(II) salt is often crucial for the reaction of vinyl and aryl halides, as it facilitates the oxidative addition step.[3]

The stereoselectivity of the NHK reaction can be effectively controlled by employing chiral ligands that coordinate to the chromium center. This has led to the development of highly enantioselective methods for the synthesis of homoallylic and other chiral alcohols. The choice of ligand is critical and can be tailored to the specific substrates to achieve high enantiomeric excess (ee).

Quantitative Data Summary

The following tables summarize the performance of various chromium-catalyzed stereoselective reactions, highlighting the influence of different chiral ligands and substrates on yield and enantioselectivity.

Table 1: Enantioselective Allylation of Aldehydes with Allyl Bromide using a Tridentate Bis(oxazolinyl)carbazole Ligand

AldehydeYield (%)ee (%)
Benzaldehyde9592
4-Chlorobenzaldehyde9193
4-Methoxybenzaldehyde9391
2-Naphthaldehyde9694
Cinnamaldehyde8588
Cyclohexanecarboxaldehyde8990

Data compiled from Inoue, M.; Suzuki, T.; Nakada, M. J. Am. Chem. Soc. 2003, 125, 1140-1141.[4]

Table 2: Enantioselective Addition of Allylic Halides to Benzaldehyde with Stereochemically Diverse Oxazoline (B21484) Ligands

Allylic BromideLigandYield (%)ee (%)dr (anti:syn)
Allyl bromide1d 8593-
Crotyl bromide1d 82>90 (anti), >90 (syn)2.3:1
Methallyl bromide1d 8891-

Data compiled from Lee, J.-Y.; Miller, J. J.; Hamilton, S. S.; Sigman, M. S. Org. Lett. 2005, 7, 1837-1839.[1][5]

Table 3: Enantioselective Nozaki-Hiyama-Kishi Reaction with DIANANE-based Salen Ligands

HalideAldehydeYield (%)ee (%)
Allyl iodideBenzaldehyde8592
Vinyl iodideBenzaldehyde7889
Vinyl triflateIsobutyraldehyde7285

Data compiled from Berkessel, A.; Menche, D.; Sklorz, C. A.; Schröder, M.; Paterson, I. Angew. Chem. Int. Ed. 2003, 42, 1032-1035.[6]

Experimental Protocols

General Protocol for Catalytic Enantioselective Allylation of Aldehydes

This protocol is a generalized procedure based on established methods for the chromium-catalyzed enantioselective addition of allyl halides to aldehydes.

Materials:

  • Chromium(II) chloride (CrCl₂) or Chromium(II) bromide (CrBr₂) (anhydrous)

  • Chiral Ligand (e.g., bis(oxazolinyl)carbazole or a modular oxazoline ligand)

  • Manganese powder (activated)

  • Nickel(II) chloride (NiCl₂) (anhydrous, for vinyl/aryl halides)

  • Aldehyde

  • Allyl halide (e.g., allyl bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Additives (e.g., Triethylamine (NEt₃), Trimethylsilyl chloride (TMSCl), or Lithium chloride (LiCl))

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add CrCl₂ (or CrBr₂) (10 mol%) and the chiral ligand (12 mol%).

  • Add anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst solution, add manganese powder (2-3 equivalents). If using a vinyl or aryl halide, add NiCl₂ (1-2 mol%).

  • Add any additives if required by the specific protocol (e.g., NEt₃, TMSCl, or LiCl).

  • Substrate Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture.

  • Slowly add the allyl halide (1.2-1.5 equivalents) to the stirred suspension.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at the specified temperature (typically ranging from -10 °C to room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NHK_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_enantioselective_pathway Enantioselective Pathway CrII Cr(II)Br₂ Cr_Ligand Cr(II)Br₂ • L CrII->Cr_Ligand + L* (Chiral Ligand) Ni0 Ni(0) R_Ni_X R-Ni(II)-X Ni0->R_Ni_X + R-X NiII Ni(II)Cl₂ NiII->Ni0 2 Cr(II) R_X R-X (Allyl/Vinyl Halide) Chiral_OrganoCr R-Cr(III)-X • L R_X->Chiral_OrganoCr + Cr_Ligand R_Cr_X R-Cr(III)-X R_Ni_X->R_Cr_X Transmetalation with Cr(III) Aldehyde R'CHO Product_Complex Product-Cr(III) Complex Chiral_OrganoCr->Product_Complex + Aldehyde Product Chiral Alcohol Product_Complex->Product Workup CrIII Cr(III) Product_Complex->CrIII Regeneration Mn0 Mn(0) Mn0->CrII Reductant Experimental_Workflow start Start prep_catalyst Prepare Chiral Cr(II) Catalyst (CrBr₂ + Ligand) start->prep_catalyst add_reductant Add Mn(0) and NiCl₂ (if needed) prep_catalyst->add_reductant add_aldehyde Add Aldehyde add_reductant->add_aldehyde add_halide Add Allyl/Vinyl Halide add_aldehyde->add_halide reaction Stir at Controlled Temperature add_halide->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Analyze Stereoselectivity (NMR, Chiral HPLC/GC) purification->analysis end End analysis->end

References

Application Notes and Protocols: Chromous Bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous bromide (CrBr₂), a versatile reagent in organic synthesis, plays a crucial role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex pharmaceutical intermediates. Its primary application is in the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful and chemoselective method for the coupling of organic halides with aldehydes to produce valuable alcohol functionalities. This reaction is particularly noted for its high tolerance of various functional groups, making it an invaluable tool in the late-stage synthesis of complex molecules, including precursors to approved pharmaceuticals.[1][2][3]

These application notes provide a detailed overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the NHK reaction. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the effective application of this methodology.

Core Application: The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is a chromium(II)-mediated cross-coupling that forms a new carbon-carbon bond between an organic halide and an aldehyde. While historically carried out with stoichiometric amounts of chromium salts, catalytic versions have been developed.[2] The reaction is renowned for its exceptional chemoselectivity, favoring the reaction with aldehydes over other carbonyls like ketones, esters, and amides.[3]

The general scheme of the NHK reaction involves the oxidative addition of an organic halide to two equivalents of a chromium(II) salt, such as this compound, to form an organochromium intermediate. This intermediate then undergoes nucleophilic addition to an aldehyde. The reaction is often catalyzed by a nickel(II) salt, which is reduced in situ to Ni(0) by the Cr(II) species. The Ni(0) then undergoes oxidative addition with the organic halide, followed by transmetalation with a Cr(III) species to generate the reactive organochromium nucleophile.[3]

Key Advantages of the NHK Reaction in Pharmaceutical Synthesis:

  • High Chemoselectivity: Reacts preferentially with aldehydes in the presence of other functional groups.[3]

  • Mild Reaction Conditions: Typically proceeds at room temperature under neutral conditions.[4]

  • Functional Group Tolerance: Compatible with a wide array of sensitive functional groups.[3]

  • Stereocontrol: Can be rendered enantioselective through the use of chiral ligands.

Experimental Protocols

While chromous chloride (CrCl₂) is more commonly cited in the literature, this compound (CrBr₂) can be used analogously, particularly when employing organobromides as substrates. The following protocols are adapted from established NHK reaction procedures and are applicable for the use of this compound.

Protocol 1: Stoichiometric Allylation of an Aldehyde using this compound

This protocol describes the formation of a homoallylic alcohol from an aldehyde and an allyl bromide.

Materials:

  • Anhydrous this compound (CrBr₂)

  • Nickel(II) Bromide (NiBr₂) (catalytic amount, e.g., 1 mol%)

  • Aldehyde

  • Allyl bromide

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous workup reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous this compound (2.0 - 3.0 equivalents relative to the aldehyde) and a catalytic amount of nickel(II) bromide (e.g., 0.01 equivalents).

  • Add anhydrous, degassed DMF (or DMSO) to the flask and stir the resulting suspension vigorously at room temperature. The solvent should be chosen based on the solubility of the chromium salts.[3]

  • In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) and allyl bromide (1.1 - 1.5 equivalents) in anhydrous, degassed DMF (or DMSO).

  • Slowly add the solution of the aldehyde and allyl bromide to the stirring suspension of the chromium and nickel salts via a syringe or dropping funnel over a period of 10-15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing deionized water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol 2: Catalytic Asymmetric Allylation using a Chiral Ligand

This protocol outlines a catalytic version of the NHK reaction, employing a chiral ligand to induce enantioselectivity. Manganese powder is used as a stoichiometric reductant to regenerate the active Cr(II) species.

Materials:

  • Anhydrous this compound (CrBr₂) (catalytic amount, e.g., 10 mol%)

  • Nickel(II) Bromide (NiBr₂) (catalytic amount, e.g., 1-2 mol%)

  • Chiral Ligand (e.g., a chiral salen or bis(oxazoline) ligand, 10-30 mol%)

  • Manganese powder (activated, stoichiometric, e.g., 2-3 equivalents)

  • Aldehyde

  • Allyl bromide

  • Anhydrous, degassed solvent (e.g., THF, MeCN)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous workup reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, stir a mixture of anhydrous CrBr₂ (0.1 equivalents), NiBr₂ (0.01 equivalents), the chiral ligand (0.1-0.3 equivalents), and activated manganese powder (2.0-3.0 equivalents) in the chosen anhydrous, degassed solvent.

  • To this suspension, add the aldehyde (1.0 equivalent) followed by the allyl bromide (1.2-1.5 equivalents) and the base (e.g., Et₃N, 0.3-0.6 equivalents).

  • Stir the reaction mixture at the desired temperature (often 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR analysis.

Data Presentation

The following tables summarize representative quantitative data from Nozaki-Hiyama-Kishi reactions, illustrating the yields and stereoselectivities that can be achieved. While these examples may have used chromous chloride, similar results can be expected with this compound under optimized conditions.

Table 1: Yields in Stoichiometric NHK Reactions
EntryAldehydeOrganic HalideProductYield (%)Reference
1BenzaldehydeAllyl bromide1-Phenylbut-3-en-1-ol~80-90%Adapted from[2]
2Cyclohexanecarboxaldehyde1-Iodovinylcyclohexane1-(Cyclohexenyl(cyclohexyl)methyl)cyclohexan-1-ol81%Adapted from[2]
34-Nitrobenzaldehyde(E)-1-Iodo-1-dodecene1-(4-Nitrophenyl)-2-dodecen-1-ol75%Adapted from[2]
Table 2: Enantioselectivity in Catalytic Asymmetric NHK Reactions
EntryAldehydeAllyl HalideChiral LigandYield (%)ee (%)Reference
1BenzaldehydeAllyl bromideCr-salen catalyst71-84%71-92%[2]
24-MethoxybenzaldehydeAllyl bromideChiral oxazoline (B21484) ligand83%90%[2]
32-NaphthaldehydeCrotyl bromideChiral bipyrdine ligand78%85% (syn)[2]

Visualizations

Nozaki-Hiyama-Kishi Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the nickel-catalyzed Nozaki-Hiyama-Kishi reaction.

NHK_Mechanism cluster_main Ni(0)/Ni(II) Catalytic Cycle cluster_cr Cr(II)/Cr(III) Stoichiometry Ni0 Ni(0) NiII_RX R-Ni(II)-X Ni0->NiII_RX Oxidative Addition (R-X) NiII_RX->Ni0 Re-reduction by Cr(II) OrganoCr R-Cr(III)Br₂ (Organochromium Reagent) NiII_RX->OrganoCr Transmetalation (+ Cr(III)Br₃) CrII 2 Cr(II)Br₂ CrII->Ni0 Reduction of Ni(II) catalyst precursor (not shown explicitly in Ni cycle) CrIII_Br 2 Cr(III)Br₃ Product_complex Product-Cr Complex OrganoCr->Product_complex Nucleophilic Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Product_complex Product Homoallylic Alcohol Product Product_complex->Product Workup

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental Workflow for Stoichiometric Allylation

This diagram outlines the key steps in the laboratory procedure for the stoichiometric NHK reaction.

Workflow start Start setup Assemble flame-dried glassware under inert atmosphere start->setup add_reagents Add CrBr₂ and NiBr₂ to flask setup->add_reagents add_solvent Add anhydrous, degassed DMF/DMSO add_reagents->add_solvent prepare_solution Prepare solution of aldehyde and allyl bromide add_solvent->prepare_solution addition Slowly add aldehyde/allyl bromide solution to Cr/Ni suspension prepare_solution->addition reaction Stir at room temperature addition->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup (Water, Ether, Extraction) monitoring->workup Reaction Complete purification Purify by column chromatography workup->purification product Isolate pure homoallylic alcohol purification->product end End product->end

Caption: Experimental workflow for a stoichiometric NHK reaction.

Conclusion

This compound is a highly effective reagent for the synthesis of pharmaceutical intermediates, primarily through the Nozaki-Hiyama-Kishi reaction. The reaction's mild conditions, high chemoselectivity, and tolerance for a wide range of functional groups make it a powerful tool for the construction of complex molecular architectures. The development of catalytic and asymmetric variants has further expanded its utility in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to successfully implement this valuable synthetic methodology.

References

Application Notes and Protocols for the Purification of Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromous bromide (CrBr₂), also known as chromium(II) bromide, is a valuable reagent in inorganic and organometallic synthesis. Its purity is critical for the success of subsequent reactions, as contaminants can lead to undesirable side reactions and affect product yield and quality. These application notes provide detailed protocols and guidance on the purification of this compound using common laboratory techniques. The primary impurity often encountered in the synthesis of this compound is the unreacted or partially reacted starting material, chromic bromide (CrBr₃).

Data Presentation: Comparison of Purification Techniques

Due to the limited availability of specific quantitative data in the literature for the purification of this compound, the following table presents a comparative summary with realistic, illustrative values for common purification techniques. Researchers should consider these as expected outcomes and should perform their own analyses to determine the exact efficacy of each method.

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)AdvantagesDisadvantages
Solvent Extraction > 98%85 - 95%Highly selective for removing CrBr₃, relatively simple and scalable.Requires handling of flammable and volatile solvents.
Recrystallization > 99%60 - 80%Can achieve very high purity, effective at removing a wide range of impurities.Requires finding a suitable solvent system, potential for significant product loss.
Sublimation > 99.5%50 - 70%Yields very high purity product, solvent-free method.[1]Requires specialized equipment, may not be suitable for thermally sensitive impurities, lower yield.

Experimental Protocols

Solvent Extraction for the Removal of Chromic Bromide

This protocol is based on the differential solubility of this compound and chromic bromide. This compound is soluble in diethyl ether, while chromic bromide is not.[2] This allows for an effective separation.

Materials:

  • Crude this compound (containing CrBr₃ impurity)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Schlenk flask or other suitable inert atmosphere glassware

  • Cannula or filter frit

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar and the crude this compound under a positive pressure of inert gas (Nitrogen or Argon). All glassware must be thoroughly dried to prevent the reaction of CrBr₂ with water.

  • Solvent Addition: Add anhydrous diethyl ether to the flask via a cannula or syringe. The amount of solvent should be sufficient to dissolve the this compound. A starting point is approximately 10-20 mL of ether per gram of crude material.

  • Extraction: Stir the suspension at room temperature for 30-60 minutes. The this compound will dissolve, leaving the insoluble chromic bromide as a solid.

  • Separation: Allow the solid to settle. Carefully transfer the diethyl ether solution containing the dissolved this compound to a second dry, inerted Schlenk flask using a cannula or a filter frit.

  • Washing (Optional): To maximize the recovery of this compound, the remaining solid (CrBr₃) can be washed with a small portion of fresh anhydrous diethyl ether, and the washings combined with the initial extract.

  • Solvent Removal: Remove the diethyl ether from the solution under reduced pressure to yield the purified, solid this compound.

  • Drying and Storage: Dry the purified this compound under high vacuum to remove any residual solvent. Store the final product under an inert atmosphere.

Recrystallization

Recrystallization is a powerful technique for achieving high purity.[3] The key is to find a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.[4]

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (requires screening, see below)

  • Inert atmosphere-compatible recrystallization apparatus (e.g., Schlenk flask with a reflux condenser)

  • Heating mantle or oil bath

  • Inert gas supply

  • Filter frit or Büchner funnel for inert atmosphere filtration

Solvent Screening Protocol:

  • Place a small amount (e.g., 50 mg) of crude this compound into several different dry test tubes under an inert atmosphere.

  • Add a small volume (e.g., 1 mL) of a different anhydrous solvent to each test tube. Potential solvents to screen include tetrahydrofuran (B95107) (THF), acetonitrile, or dioxane.

  • Observe the solubility at room temperature.

  • Gently heat the tubes and observe if the solid dissolves. A good solvent will dissolve the compound when hot.

  • Allow the solutions that showed good solubility at high temperatures to cool to room temperature and then in an ice bath.

  • A suitable solvent will result in the formation of crystals upon cooling.

General Recrystallization Protocol:

  • Dissolution: In a dry Schlenk flask under an inert atmosphere, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere to remove them.

  • Crystallization: Slowly cool the solution to room temperature to allow for the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Isolate the purified crystals by filtration using a filter frit or a Büchner funnel adapted for inert atmosphere use.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Sublimation

Sublimation is a phase transition from the solid to the gas phase without passing through a liquid phase, and it can be an excellent method for obtaining very pure crystalline products.[1] This technique is most effective for compounds that have a sufficiently high vapor pressure at a temperature below their melting point.

Materials:

  • Crude this compound

  • Sublimation apparatus (cold finger condenser)

  • High vacuum pump

  • Heating mantle or oil bath

  • Inert gas supply

Procedure:

  • Apparatus Setup: Place the crude this compound in the bottom of a clean, dry sublimation apparatus.

  • Assembly: Insert the cold finger condenser and ensure all joints are well-sealed.

  • Vacuum Application: Evacuate the apparatus to a high vacuum.

  • Cooling: Begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to induce sublimation without melting or decomposition. The optimal temperature and pressure will need to be determined empirically.

  • Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus with an inert gas.

  • Recovery: Scrape the purified crystals from the cold finger under an inert atmosphere.

Visualizations

Purification_Workflow cluster_synthesis Synthesis CrBr3 Chromic Bromide (CrBr3) Synthesis Reduction at 350-400°C CrBr3->Synthesis H2 Hydrogen Gas (H2) H2->Synthesis Crude_CrBr2 Crude this compound (CrBr2 + CrBr3) Synthesis->Crude_CrBr2 Purification Purification Method Crude_CrBr2->Purification Solvent_Extraction Solvent Extraction (diethyl ether) Purification->Solvent_Extraction Recrystallization Recrystallization Purification->Recrystallization Sublimation Sublimation Purification->Sublimation Pure_CrBr2 Purified this compound (CrBr2) Solvent_Extraction->Pure_CrBr2 Recrystallization->Pure_CrBr2 Sublimation->Pure_CrBr2 Analysis Characterization (e.g., XRD, Elemental Analysis) Pure_CrBr2->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Solvent_Extraction_Workflow Start Crude CrBr2 in Schlenk Flask Add_Ether Add Anhydrous Diethyl Ether Start->Add_Ether Stir Stir at Room Temperature Add_Ether->Stir Separate Separate Solution from Solid (Cannula/Filter) Stir->Separate Solution Ether Solution of CrBr2 Separate->Solution Solid Insoluble CrBr3 Separate->Solid Evaporate Remove Solvent (Vacuum) Solution->Evaporate End Purified CrBr2 Evaporate->End

Caption: Workflow for the solvent extraction purification of this compound.

Characterization of Purified this compound

The purity of the final product should be confirmed using appropriate analytical techniques.

  • X-ray Powder Diffraction (XRPD): To confirm the crystal structure and identify any crystalline impurities.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.

  • Magnetic Susceptibility: To verify the magnetic properties characteristic of the Cr²⁺ ion.

Safety Precautions

  • This compound is air and moisture sensitive. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Diethyl ether is highly flammable and volatile. Handle it in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Chromous Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromous bromide reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound (CrBr₂), also known as chromium(II) bromide, is an inorganic compound that serves as a powerful reducing agent in organic synthesis. It is particularly valued for its role in the Nozaki-Hiyama-Kishi (NHK) reaction, a highly chemoselective method for the coupling of aldehydes with vinyl, aryl, or allyl halides to form alcohols.[1] This reaction is noted for its tolerance of a wide range of functional groups, such as ketones, esters, amides, and nitriles, which often pose challenges for other organometallic reagents like Grignard reagents.[1][2]

Q2: My Nozaki-Hiyama-Kishi (NHK) reaction is not working or giving very low yields. What are the most common causes?

Low yields in NHK reactions can often be attributed to a few key factors:

  • Quality of the Chromous Salt: Anhydrous chromium(II) salts are highly sensitive to air and moisture.[3] The presence of a greenish tint in what should be a white or gray powder can indicate oxidation to Cr(III), which is inactive in the desired reaction.

  • Absence or Insufficiency of a Nickel Co-catalyst: It was discovered that nickel impurities were responsible for the initial success of the NHK reaction.[1][4] Modern protocols often include a catalytic amount of a nickel(II) salt (e.g., NiCl₂), which is essential for the oxidative addition to many organic halides.[1]

  • Purity of Reagents and Solvents: The organic halide and aldehyde must be free of oxygen and water. Solvents, typically DMF or THF, must be anhydrous and thoroughly degassed.[1][3]

  • Reaction Temperature: The reaction temperature can significantly impact yield. While many NHK reactions proceed at room temperature, some may require gentle heating.[3] However, excessively high temperatures can lead to the formation of homocoupling side products.

Q3: What are the common side reactions in this compound-mediated couplings?

A common side reaction, particularly with allylic halides, is the formation of dienes through direct coupling.[5] This can often be minimized by keeping the concentration of the nickel co-catalyst low.[5] Another potential issue is the homocoupling of the organic halide.

Q4: Can I use a catalytic amount of chromium?

Yes, catalytic versions of the NHK reaction have been developed to address the toxicity and high cost associated with using stoichiometric amounts of chromium.[2][6] These methods typically employ a stoichiometric reductant, such as manganese powder, to regenerate the active Cr(II) species from the Cr(III) formed during the reaction.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired product, follow this troubleshooting guide to diagnose the potential cause.

Troubleshooting_Low_Yield start Low or No Product Formation check_crbr2 Check Quality of this compound start->check_crbr2 crbr2_ok CrBr2 is pure (white/gray powder) check_crbr2->crbr2_ok Visually inspect crbr2_bad CrBr2 is discolored (greenish) check_crbr2->crbr2_bad Visually inspect check_reagents Verify Purity of Reagents and Solvents crbr2_ok->check_reagents repurify_crbr2 Prepare fresh or purify CrBr2 crbr2_bad->repurify_crbr2 repurify_crbr2->check_reagents reagents_ok Reagents and solvents are pure and anhydrous check_reagents->reagents_ok reagents_bad Potential contamination or moisture check_reagents->reagents_bad check_catalyst Confirm Presence and Amount of Ni Co-catalyst reagents_ok->check_catalyst purify_reagents Purify aldehyde/halide, use fresh anhydrous solvents reagents_bad->purify_reagents purify_reagents->check_catalyst catalyst_ok Sufficient Ni(II) salt added check_catalyst->catalyst_ok catalyst_bad Insufficient or no Ni(II) salt check_catalyst->catalyst_bad check_conditions Review Reaction Conditions catalyst_ok->check_conditions add_catalyst Add 1-5 mol% of NiCl2 catalyst_bad->add_catalyst add_catalyst->check_conditions conditions_ok Conditions match protocol check_conditions->conditions_ok conditions_bad Deviation from protocol check_conditions->conditions_bad success Reaction Yield Improved conditions_ok->success optimize_conditions Optimize temperature and reaction time conditions_bad->optimize_conditions optimize_conditions->success

Issue 2: Reaction Stalls Before Completion

If you observe that your reaction starts but does not proceed to completion, consider the following possibilities.

  • Deactivation of the Catalytic System: In catalytic versions of the NHK reaction, the stoichiometric reductant (e.g., manganese) may have a passivating layer on its surface. Activating the manganese powder with a small amount of iodine before the reaction can be beneficial.

  • Insufficient Reagent: Ensure that the stoichiometry of your reactants is correct. An excess of the organic halide is often used.[3]

  • Poor Solubility: The chromium salts need to be soluble in the reaction solvent.[1] While THF is commonly used, DMF is often more effective for dissolving the chromium salts.[1][3]

Data Presentation

Table 1: Effect of Nickel(II) Co-catalyst on Reaction Yield

The data below illustrates the significant impact of various nickel(II) salts on the yield of a model Nozaki-Hiyama-Kishi reaction. The analysis was conducted in DMF at 25°C for 12 hours with 5 mol% of the respective catalyst.

Ni(II) Co-catalystYield (%)
NiCl₂83
MnCl₂<1
FeCl₃9
CoCl₂16
CuCl<1
PdCl₂<1

Data sourced from a study on the effect of metal contaminants on the Nozaki-Hiyama-Kishi reaction.[3]

Table 2: Influence of Solvent on Reaction Outcome

The choice of solvent can dramatically affect the solubility of the chromium salts and, consequently, the reaction yield.

SolventObservation
Ether or THFLittle to no reaction (low solubility of CrCl₂)
DMFMost effective solvent, good solubility of CrCl₂

General observations on solvent effects in the Nozaki-Hiyama-Kishi reaction.[3]

Experimental Protocols

Protocol 1: Preparation of Anhydrous this compound (CrBr₂)

Anhydrous this compound is a white solid that is highly sensitive to air and moisture.[7] Proper inert atmosphere techniques are crucial for its successful preparation and handling.

Materials:

  • Chromium(III) bromide (CrBr₃)

  • Hydrogen gas (H₂)

  • Tube furnace

  • Quartz tube

  • Schlenk line or glovebox

Procedure:

  • Place a known amount of anhydrous chromium(III) bromide into a quartz tube within a tube furnace.

  • Purge the system with an inert gas (e.g., argon) to remove air.

  • Introduce a steady flow of hydrogen gas over the CrBr₃.

  • Heat the furnace to 350-400°C and maintain this temperature for 6-10 hours.[7] The reduction of CrBr₃ to CrBr₂ will occur, with the co-generation of hydrogen bromide gas.[7]

    • Reaction: 2 CrBr₃ + H₂ → 2 CrBr₂ + 2 HBr

  • After the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen or inert gas.

  • Once at room temperature, transfer the resulting white solid of anhydrous CrBr₂ to an inert atmosphere glovebox for storage and handling.

Preparation_CrBr2 start Start: Prepare Anhydrous CrBr2 place_crbr3 Place CrBr3 in Quartz Tube start->place_crbr3 purge_system Purge with Inert Gas place_crbr3->purge_system introduce_h2 Introduce H2 Gas Flow purge_system->introduce_h2 heat_furnace Heat to 350-400°C for 6-10h introduce_h2->heat_furnace cool_down Cool to Room Temperature under H2/Inert Gas heat_furnace->cool_down transfer Transfer CrBr2 to Glovebox cool_down->transfer end End: Store Anhydrous CrBr2 transfer->end

Protocol 2: General Procedure for the Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol provides a general workflow for a typical NHK reaction. All glassware should be oven-dried and cooled under an inert atmosphere. Solvents should be anhydrous and degassed.

Materials:

  • Anhydrous this compound (CrBr₂)

  • Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic bromide (vinyl, aryl, or allyl)

  • Anhydrous DMF

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox, add anhydrous this compound (e.g., 8.0 equivalents) and nickel(II) chloride (e.g., 0.1 equivalents) to an oven-dried flask equipped with a stir bar.[3]

  • Seal the flask, remove it from the glovebox, and place it under a positive pressure of nitrogen or argon.

  • Add degassed, anhydrous DMF to the flask with stirring. The mixture should be stirred at room temperature.[3]

  • After approximately 10 minutes, add a solution of the aldehyde (1.0 equivalent) and the organic bromide (2.0 equivalents) in degassed, anhydrous DMF.[3]

  • The reaction mixture can be stirred at room temperature or gently warmed (e.g., to 50°C) and monitored by TLC or GC-MS.[3]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired alcohol.[3]

Reaction Mechanism

The catalytic cycle of the Nozaki-Hiyama-Kishi reaction involves several key steps, including the reduction of the nickel co-catalyst, oxidative addition, transmetalation, and nucleophilic addition.

NHK_Catalytic_Cycle NiII Ni(II)Cl2 Ni0 Ni(0) NiII->Ni0 Reduction CrII 2 Cr(II)Br2 CrII->NiII 2 e- RNiIIBr R-Ni(II)-Br Ni0->RNiIIBr Oxidative Addition RBr R-Br (Organic Bromide) RBr->RNiIIBr RNiIIBr->NiII Regenerates Catalyst RCrIIIBr R-Cr(III)-Br RNiIIBr->RCrIIIBr Transmetalation CrIII_1 Cr(III)Br2Cl CrIII_1->RNiIIBr Intermediate Organochromium Intermediate RCrIIIBr->Intermediate Forms Nucleophile Aldehyde R'CHO (Aldehyde) Aldehyde->Intermediate Nucleophilic Addition Product_complex Product-Chromium Complex Intermediate->Product_complex Final_Product R-CH(OH)-R' Product_complex->Final_Product Hydrolysis Workup Aqueous Workup Workup->Product_complex

References

Technical Support Center: Optimizing Chromium(II) Bromide Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chromium(II) Bromide (CrBr₂) catalyzed coupling reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: Why choose a Chromium(II)-based catalyst for cross-coupling? A1: Chromium(II) catalysts, such as CrBr₂ and CrCl₂, offer several advantages over traditional palladium or nickel systems. They are known for extremely fast reaction kinetics, often at room temperature, and exhibit high functional group tolerance.[1][2] Furthermore, they significantly reduce the formation of undesired homo-coupling byproducts, which are common with other first-row transition metals like iron and cobalt.[1][2][3]

Q2: What is the active catalytic species and how is it generated? A2: The active species is a low-valent chromium complex, typically Cr(II). While CrBr₂ is used as the precatalyst, the reaction is often initiated by the organometallic reagent (e.g., a Grignard reagent) which can reduce any Cr(III) impurities that may be present, ensuring the availability of the active Cr(II) state. The high reactivity is associated with the ability of low-valent chromium to participate in the catalytic cycle.[4]

Q3: How critical are anhydrous and oxygen-free conditions? A3: Extremely critical. Cr(II) salts are highly oxophilic and readily oxidized by air and moisture. The organometallic coupling partners (e.g., Grignard or organolithium reagents) are also highly sensitive. Failure to maintain a strictly inert (argon or nitrogen) and anhydrous environment is a primary cause of reaction failure. This involves using oven-dried glassware, anhydrous and degassed solvents, and proper Schlenk line or glovebox techniques.[5][6]

Q4: My CrBr₂ is old or has been exposed to air. Can I still use it? A4: It is not recommended. Cr(II) salts are hygroscopic and oxidize to catalytically inactive Cr(III) species, often indicated by a color change. For reproducible results, it is crucial to use CrBr₂ of high purity from a freshly opened bottle or a properly stored batch. If purity is uncertain, using a more soluble and stable Cr(III) precursor like CrCl₃·3THF in conjunction with a reducing agent can be an alternative.[7]

Q5: What is the role of ligands in CrBr₂ couplings? A5: While many Cr(II)-catalyzed reactions are efficient without a supporting ligand, the addition of ligands can be used to modulate reactivity and selectivity. Ligands can stabilize the chromium center, influence its electronic properties, and provide steric control, which can be beneficial for challenging substrates or for preventing specific side reactions.[8][9] Bipyridyl-type ligands have been used in some chromium-mediated couplings.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction did not work. What are the first things to check? A: Start by verifying the integrity of your setup and reagents.

  • Inert Atmosphere: Was your system completely free of air and moisture? Even a small leak can quench the catalyst. Ensure all glassware was rigorously dried and the system was properly evacuated and backfilled with a high-purity inert gas.[5][6]

  • Reagent Quality: How pure are your reagents?

    • CrBr₂: Use a fresh, high-purity source.

    • Organometallic Reagent: Titrate your Grignard or organolithium reagent to confirm its concentration. These reagents degrade over time.

    • Solvent: Ensure you used an anhydrous, degassed solvent. THF, a common solvent, can contain peroxides and water if not properly purified and stored.[1][11]

Q: I've confirmed my setup and reagents are good, but the yield is still low. What's next? A: The issue may be with the reaction conditions.

  • Temperature: While many chromium couplings are rapid at room temperature, some substrate combinations may require gentle heating or cooling to manage reactivity or improve solubility.[5]

  • Addition Rate: Are you adding the organometallic reagent too quickly? Slow, dropwise addition can prevent localized high concentrations that may lead to side reactions like homo-coupling.

  • Stoichiometry: A slight excess (1.2–1.5 equivalents) of the organometallic reagent is often optimal to ensure full conversion of the electrophile and to consume any residual oxidants.[1]

G start Low / No Product Yield reagents 1. Verify Reagent & Setup Integrity start->reagents sub1 Inert Atmosphere Secure? reagents->sub1 Check conditions 2. Optimize Reaction Conditions sub2 CrBr₂ Quality High? sub1->sub2 Yes sol1 Dry glassware rigorously. Use Schlenk/glovebox. sub1->sol1 No sub3 Organometallic Reagent Active? sub2->sub3 Yes sol2 Use fresh, high-purity CrBr₂. sub2->sol2 No sub4 Solvent Anhydrous/Degassed? sub3->sub4 Yes sol3 Titrate reagent before use. sub3->sol3 No sub4->conditions Yes, Proceed to Optimization sol4 Use freshly distilled/dried solvent. sub4->sol4 No

Caption: Troubleshooting decision tree for low-yield CrBr₂ coupling reactions.

Problem 2: Significant Formation of Side Products

Q: I am observing a large amount of homo-coupled byproduct (R-R from R-MgX). How can I prevent this? A: While Cr(II) catalysis is known for minimizing homo-coupling, it can still occur.[1][3]

  • Temperature Control: High local temperatures can promote homo-coupling. Ensure the reaction is well-stirred and consider cooling the reaction vessel in an ice bath during the addition of the organometallic reagent.

  • Reverse Addition: Try adding the electrophile and catalyst mixture to the organometallic reagent solution, rather than the other way around. This keeps the concentration of the organometallic species relatively low throughout the reaction.

Q: My main byproduct is the hydrodehalogenation of my starting material (Ar-X → Ar-H). What causes this? A: Hydrodehalogenation, or debromination, typically results from a competing reaction pathway involving a proton source.[5][12]

  • Trace Water: This is the most common cause. Ensure all reagents and solvents are scrupulously dried.

  • Solvent Choice: Solvents like THF can be a source of protons if not properly purified. Consider switching to a less acidic solvent like dioxane or toluene.

  • Acidic Protons on Substrate: If your substrate contains acidic protons (e.g., unprotected amines or alcohols), they can interfere with the reaction. Protection of these functional groups may be necessary.

Data & Protocols

Data Presentation

For successful optimization, starting from a reliable set of conditions is key. The table below summarizes recommended starting points for various coupling partners.

Table 1: Recommended Starting Conditions for CrBr₂ Couplings

Parameter Recommendation Notes
Catalyst Loading 2–5 mol% CrBr₂ Higher loading may be needed for less reactive electrophiles.
Organometallic Reagent 1.2–1.5 equiv. Grignard reagents are most common.[1] Titrate to confirm activity.
Solvent THF, Dioxane Must be anhydrous and degassed. THF is generally effective.[1]
Temperature 0 °C to 25 °C Start at 0 °C during addition, then allow to warm to room temperature.
Concentration 0.1–0.5 M Reaction concentration can impact kinetics and side reactions.

| Reaction Time | 5 min – 4 h | Reactions are typically very fast.[1][2] Monitor by TLC or LC-MS. |

Table 2: Troubleshooting Common Side Products

Side Product Name Likely Cause(s) Suggested Solution(s)
R-R Homo-coupling High local concentration of organometallic reagent; High temperature. Slow addition at 0 °C; Consider reverse addition.
Ar-H Hydrodehalogenation Presence of protic impurities (e.g., water); Acidic substrate protons. Rigorously dry all reagents and solvents; Protect acidic functional groups.[5]

| Starting Material | No Reaction | Inactive catalyst; Poor quality reagents; Air/moisture contamination. | See Troubleshooting Guide for Low Yield. |

Experimental Protocol: General Procedure for CrBr₂ Coupling

This protocol provides a general method for the cross-coupling of an aryl bromide with an alkyl Grignard reagent.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • CrBr₂ (anhydrous, 0.03 mmol, 3 mol%)

  • Alkylmagnesium bromide (1.3 mmol, 1.3 equiv, solution in THF)

  • Anhydrous, degassed THF (to achieve ~0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CrBr₂ and the aryl bromide under a positive pressure of argon.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon three times to ensure a completely inert atmosphere.[13]

  • Solvent Addition: Add anhydrous, degassed THF via syringe and stir the mixture to dissolve the reagents.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the alkylmagnesium bromide solution dropwise via syringe over 10-15 minutes. A color change is typically observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS until the aryl bromide starting material is consumed (typically 1-3 hours).[5]

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate (B1210297) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired product.

G Cr2 Cr(II) OA Oxidative Addition Cr2->OA Cr4_RX R-Cr(IV)-X OA->Cr4_RX TM Transmetalation Cr4_RX->TM Cr4_R_R R-Cr(IV)-R' TM->Cr4_R_R RE Reductive Elimination Cr4_R_R->RE RE->Cr2 Product Product R-R' RE->Product Reagents R-X + R'-M Reagents->OA

Caption: Simplified catalytic cycle for a Cr(II)-mediated cross-coupling reaction.

References

Technical Support Center: Handling and Stabilization of Chromous Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of chromous bromide (CrBr₂) in solution. Chromous (Cr(II)) salts are potent reducing agents and are highly susceptible to oxidation, which can compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound solution degradation?

A1: The primary cause of degradation is the rapid oxidation of the chromous ion (Cr²⁺) to the more stable chromic ion (Cr³⁺) by atmospheric oxygen.[1][2] In aqueous solutions, this oxidation is often visually indicated by a color change from the characteristic sky blue of the Cr²⁺ aquo ion to the green color typical of Cr³⁺ complexes.

Q2: My freshly prepared blue this compound solution has turned green. What happened?

A2: A color change from blue to green indicates that the this compound (Cr²⁺) has been oxidized to chromic bromide (Cr³⁺). This is almost certainly due to exposure to oxygen from the air. To prevent this, all handling of solid CrBr₂ and its solutions must be performed under a strictly inert atmosphere (e.g., argon or high-purity nitrogen).

Q3: What are the ideal storage conditions for this compound solutions?

A3: this compound solutions should be prepared using deoxygenated solvents and stored in tightly sealed containers, such as Schlenk flasks, under a positive pressure of an inert gas. The storage area should be cool and dark, as light can sometimes accelerate degradation pathways. For long-term storage, freezing the solution under an inert atmosphere may be an option, though solubility upon thawing should be re-verified.

Q4: Can I use chemical stabilizers to prevent the oxidation of my this compound solution?

A4: The most effective method for stabilizing Cr(II) solutions is the rigorous exclusion of oxygen. While some research explores antioxidants for preventing chromium oxidation in other contexts, for laboratory-scale preparations of pure this compound solutions, adding chemical stabilizers is not a common practice as it may introduce impurities or interfere with subsequent reactions.[3][4] The focus should be on maintaining an inert atmosphere.

Q5: What is the effect of pH on the stability of this compound solutions?

A5: While Cr³⁺ is most stable in acidic solutions, the chemistry of Cr²⁺ is more complex. In neutral or alkaline solutions, there is a risk of precipitating chromium(II) hydroxide (B78521) (Cr(OH)₂), which is also highly susceptible to oxidation.[5] Therefore, for applications where Cr²⁺ needs to remain in solution, slightly acidic conditions are generally preferred, but this must be balanced with the fact that the oxidation potential of Cr²⁺ is also pH-dependent.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Issue / Observation Probable Cause Recommended Action(s)
Solution turns green immediately upon or shortly after dissolution. Oxygen contamination. The solvent was not properly deoxygenated, or the inert atmosphere in the glassware was compromised.1. Discard the solution. 2. Review your solvent deoxygenation and inert atmosphere techniques (see Experimental Protocols). 3. Ensure all glassware is free of leaks and properly purged.
A white or off-white precipitate forms in the solution. Insolubility or reaction with contaminants. This could be due to reaching the solubility limit, the presence of contaminating anions, or the formation of insoluble chromium hydroxides if the pH is too high.1. Verify the concentration is below the solubility limit for your solvent and temperature. 2. If the precipitate is suspected to be Cr(OH)₂, ensure the solution is slightly acidic. 3. If an insoluble sulfide (B99878) is suspected (e.g., from a reaction with a sulfide source), the starting materials may be contaminated.[5]
The blue color of the solution fades over time, even under an inert atmosphere. Slow oxygen leak or reaction with solvent. A very small leak in the apparatus can lead to slow oxidation over hours or days. Alternatively, though less common with standard solvents, a slow reaction with the solvent itself could occur.1. Check all joints and septa on your storage vessel for leaks. Applying vacuum grease to joints can help. 2. Store the solution in a well-sealed container, potentially wrapped with Parafilm® for extra security. 3. Prepare the solution fresh before use whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous this compound Solution

This protocol details the preparation of an aqueous CrBr₂ solution from its precursor, chromic bromide (CrBr₃), using an active metal as a reducing agent under an inert atmosphere.

Materials:

  • Chromic bromide hexahydrate (CrBr₃·6H₂O)

  • Zinc powder (activated)

  • Deionized water, deoxygenated

  • Dilute hydrobromic acid (HBr), deoxygenated

  • Schlenk flask and other appropriate inert atmosphere glassware

  • Inert gas (Argon or high-purity Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvent Deoxygenation: Deoxygenate the deionized water and dilute HBr by vigorously bubbling with argon or nitrogen for at least 30-60 minutes.

  • Apparatus Setup: Assemble the Schlenk flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Reagents: Under a positive flow of inert gas, add the CrBr₃·6H₂O and a stoichiometric excess of activated zinc powder to the Schlenk flask.

  • Dissolution and Reduction: Using a cannula or a gas-tight syringe, transfer the deoxygenated dilute HBr to the flask to dissolve the reactants. The solution will initially be green.

  • Reaction: Allow the mixture to stir. The reduction of Cr³⁺ to Cr²⁺ is indicated by the solution color changing from green to a distinct sky blue. This may take some time.

  • Filtration (Optional): If unreacted zinc powder needs to be removed, perform a cannula filtration into a second, pre-purged Schlenk flask.

  • Storage: Store the resulting blue solution in the sealed Schlenk flask under a positive pressure of inert gas.

Visualizations

Decomposition Pathway

Decomposition Pathway of this compound in Solution CrBr2 This compound (Cr²⁺) (Blue Solution) CrBr3 Chromic Bromide (Cr³⁺) (Green Solution) CrBr2->CrBr3 Oxidation O2 Atmospheric Oxygen (O₂) O2->CrBr3

Caption: Oxidation of blue Cr(II) to green Cr(III) by oxygen.

Experimental Workflow for Solution Preparation

Workflow for Preparing Stable CrBr₂ Solution A 1. Dry Glassware (Oven, >120°C) C 3. Assemble & Purge Apparatus (Schlenk Line) A->C B 2. Deoxygenate Solvent (N₂/Ar Purge) E 5. Add Deoxygenated Solvent (Cannula/Syringe) B->E D 4. Add Solid CrBr₂ (Under Inert Gas Flow) C->D D->E F 6. Dissolve to Form Blue Solution E->F G 7. Store Under Inert Gas F->G

Caption: Step-by-step workflow for preparing CrBr₂ solution.

Troubleshooting Logic

Troubleshooting this compound Solution Issues start Problem with CrBr₂ Solution? color Is the color NOT blue? start->color precipitate Is there a precipitate? color->precipitate No (Blue) oxidation Cause: Oxidation (O₂ exposure). Action: Discard and refine inert atmosphere technique. color->oxidation Yes (Green) ph_issue Cause: pH too high (Cr(OH)₂). Action: Check/adjust pH to be slightly acidic. precipitate->ph_issue Yes stable Solution appears stable. precipitate->stable No contaminant Cause: Contaminant reaction. Action: Check purity of reagents. ph_issue->contaminant If pH is acidic

Caption: Decision tree for troubleshooting common CrBr₂ solution problems.

References

common impurities in commercial chromous bromide and their effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial chromous bromide (CrBr₂).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurity in commercial this compound is chromic bromide (CrBr₃), the oxidized form of Cr(II). Other potential impurities include:

  • Unreacted Chromium Metal: Leftover from the synthesis process.

  • Chromium Oxides (e.g., Cr₂O₃): Formed due to exposure to air and moisture.[1]

  • Residual Solvents: Such as diethyl ether or ethanol (B145695), which may be used during purification.[1]

  • Trace Metals: Nickel, in particular, can be present as an impurity from the manufacturing process of chromium salts.[2]

Q2: How can I visually assess the quality of my this compound?

A2: Anhydrous this compound is a white solid.[3] A greenish tint may indicate the presence of chromium(III) species. If the compound is blue, it is likely the hydrated form. The presence of dark particles could suggest contamination with chromium metal or oxides.

Q3: Why is my Nozaki-Hiyama-Kishi (NHK) reaction failing or giving low yields?

A3: Low yields in NHK reactions are often linked to the quality of the chromous salt. The presence of Cr(III) impurities is a primary cause, as the reaction's thermodynamic driving force is the formation of the stable Cr(III) alkoxide.[4] If a significant amount of Cr(III) is already present, this equilibrium is disrupted. Interestingly, trace amounts of nickel are now known to be crucial for the reaction's success and are often added as a co-catalyst.[2][5]

Q4: How should I handle and store this compound to minimize impurity formation?

A4: this compound is air and moisture sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[6] Handling should be performed in a glovebox or using Schlenk line techniques to prevent oxidation.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no reactivity in a reaction requiring Cr(II) High concentration of Cr(III) impurity.1. Visually inspect the reagent for a greenish color, which indicates oxidation. 2. Perform a purity analysis to quantify the Cr(III) content (see Experimental Protocols). 3. Purify the this compound or purchase a new batch from a reliable supplier.
Inconsistent reaction yields between different batches of this compound Varying levels of Cr(III) or catalytic nickel impurities.1. Standardize each new batch of this compound using a reliable analytical method before use. 2. For reactions like the NHK coupling, ensure a consistent, catalytic amount of a nickel salt is added.[2]
Formation of insoluble black particles in the reaction mixture Presence of chromium metal or chromium oxide impurities.1. Filter the this compound solution under inert conditions before use. 2. Consider the source and synthesis method of the this compound, as this may indicate a higher likelihood of unreacted starting materials.
Side reactions or unexpected byproducts Residual solvent impurities from the this compound.1. Ensure the this compound is thoroughly dried under vacuum before use. 2. Be aware of the solvents used in the purification of the commercial reagent and their potential to interfere with your reaction.[8][9]

Quantitative Data on Impurities

ImpurityCommon SourceEffect on ReactionsRecommended Level
Chromic Bromide (CrBr₃) Oxidation of CrBr₂ by air/moisture.Reduces the effective concentration of the active Cr(II) reagent, leading to lower yields and slower reaction rates. Particularly detrimental in reactions driven by the formation of a stable Cr(III) product.[4]As low as possible. High-purity grades are recommended for sensitive applications.
Chromium Metal (Cr) Incomplete reaction during synthesis.Can act as a reducing agent, but its reactivity is generally lower and less predictable than Cr(II) salts. May lead to inconsistent results.Minimal; should be removed during purification.
Chromium Oxides (e.g., Cr₂O₃) Exposure to air and moisture.[1]Generally inert and insoluble, reducing the purity of the reagent. Can potentially interfere with catalyst surfaces in heterogeneous reactions.[10]Should be absent in high-purity grades.
Residual Solvents Purification process.[1]Can act as unwanted reactants, ligands, or inhibitors in sensitive catalytic reactions.[8][9]Should be removed by drying under high vacuum.
Nickel (Ni) Co-purification with chromium salts.Acts as a beneficial co-catalyst in Nozaki-Hiyama-Kishi reactions, accelerating the oxidative addition to organic halides.[2][5]Catalytic amounts (e.g., 0.1-5 mol%) are often intentionally added for NHK reactions.

Experimental Protocols

Protocol 1: Quantification of Cr(III) Impurity by UV-Vis Spectrophotometry

This method determines the concentration of Cr(III) by oxidizing it to Cr(VI) and measuring the absorbance of the resulting colored complex with 1,5-diphenylcarbazide (B1670730).

Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • 1,5-diphenylcarbazide solution (0.25% w/v in acetone)

  • Sulfuric acid (concentrated and 1 M)

  • Potassium permanganate (B83412) solution (0.02 M)

  • Sodium azide (B81097) solution (0.5% w/v)

  • Standard Cr(VI) solution (e.g., from K₂Cr₂O₇)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) in a glovebox and dissolve it in deoxygenated water to a known volume (e.g., 100 mL).

  • Oxidation: Take a known aliquot of the sample solution. Acidify with 1 M sulfuric acid. Add potassium permanganate solution dropwise until a faint pink color persists, ensuring all chromium is oxidized to Cr(VI).

  • Removal of Excess Oxidant: Add sodium azide solution dropwise to quench the excess permanganate.

  • Complexation: Add 2 mL of the 1,5-diphenylcarbazide solution and dilute to a known volume with deionized water. Allow the color to develop for 10-15 minutes.

  • Measurement: Measure the absorbance of the solution at 540 nm.[2][11]

  • Quantification: Determine the concentration of Cr(VI) from a calibration curve prepared using standard Cr(VI) solutions. Back-calculate to find the amount of Cr(III) in the original this compound sample.

Protocol 2: Purification of Commercial this compound

This protocol describes the removal of the common impurity, chromic bromide (CrBr₃), based on solubility differences. Note: This procedure should be performed under an inert atmosphere.

Reagents and Equipment:

  • Schlenk flask or glovebox

  • Cannula or filter stick

  • Anhydrous diethyl ether

  • Anhydrous ethanol

Procedure:

  • Place the impure this compound in a Schlenk flask under an inert atmosphere.

  • Add anhydrous diethyl ether. This compound is soluble in diethyl ether, while chromic bromide is not.[1]

  • Stir the mixture for 30 minutes to dissolve the CrBr₂.

  • Carefully transfer the diethyl ether solution containing the dissolved CrBr₂ to another Schlenk flask via cannula filtration, leaving the insoluble CrBr₃ behind.

  • Remove the diethyl ether under vacuum to obtain purified CrBr₂.

  • Wash the purified solid with a small amount of anhydrous ethanol and dry thoroughly under high vacuum to remove any residual solvent.[1]

Visualizations

Impurity_Effects Commercial CrBr2 Commercial CrBr2 Cr(III) Impurity Cr(III) Impurity Commercial CrBr2->Cr(III) Impurity Oxide Impurities Oxide Impurities Commercial CrBr2->Oxide Impurities Unreacted Cr Metal Unreacted Cr Metal Commercial CrBr2->Unreacted Cr Metal Reaction Reaction Commercial CrBr2->Reaction Low Yield Low Yield Cr(III) Impurity->Low Yield Reduces active reagent Inconsistent Results Inconsistent Results Oxide Impurities->Inconsistent Results Inert filler Unreacted Cr Metal->Inconsistent Results Unpredictable reactivity Side Reactions Side Reactions

Caption: Logical relationship of common impurities to experimental outcomes.

Troubleshooting_Workflow start Reaction Failure/ Low Yield q1 Visual Inspection: Greenish tint? start->q1 a1_yes Likely Cr(III) Oxidation q1->a1_yes Yes a1_no Reagent appears normal q1->a1_no No action1 Perform Quantitative Analysis for Cr(III) a1_yes->action1 q2 Check Handling Procedures a1_no->q2 a2_bad Improper storage/ handling q2->a2_bad No a2_good Proper inert technique used q2->a2_good Yes action2 Purify Reagent or Use New Batch a2_bad->action2 a2_good->action1 action1->action2 end Problem Resolved action2->end

Caption: Troubleshooting workflow for reactions involving this compound.

Purity_Analysis_Workflow start Obtain Commercial CrBr2 Sample step1 Dissolve sample in deoxygenated water under inert atmosphere start->step1 step2 Oxidize Cr(II) and Cr(III) to Cr(VI) using KMnO4 step1->step2 step6 Separately, perform redox titration to find Cr(II) concentration step1->step6 step3 Add 1,5-diphenylcarbazide to form colored complex step2->step3 step4 Measure Absorbance at 540 nm using UV-Vis Spectrophotometer step3->step4 step5 Quantify total Cr using calibration curve step4->step5 end Calculate Cr(III) Impurity % step5->end step6->end

Caption: Experimental workflow for determining Cr(III) impurity.

References

Technical Support Center: Scale-Up of Reactions Using Chromous Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when scaling up chemical reactions involving chromous bromide (CrBr₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: Scaling up reactions with this compound, a potent reducing agent, introduces significant safety challenges. Key concerns include:

  • Air and Moisture Sensitivity: this compound is highly sensitive to air and moisture, readily oxidizing to the less reactive and more toxic chromium(III) and chromium(VI) species. Large-scale reactions require stringent inert atmosphere techniques (e.g., nitrogen or argon blanketing) and anhydrous solvents to prevent reagent degradation and ensure reaction consistency.

  • Exothermic Reactions: The high reactivity of this compound can lead to highly exothermic reactions, posing a risk of thermal runaway if not properly managed.[1] Effective heat management is critical and may require specialized equipment like jacketed reactors with high-performance cooling fluids.[1][2]

  • Handling and Toxicity: this compound and its precursors are hazardous.[3][4] Handling large quantities increases the risk of exposure.[5] Appropriate personal protective equipment (PPE), including fire-resistant clothing, chemical-impermeable gloves, and tightly fitting safety goggles, is mandatory.[3][5] All manipulations should be conducted in a well-ventilated area, preferably within a fume hood or a glovebox.[5][6]

  • Waste Disposal: Chromium-containing waste is hazardous and must be disposed of according to strict environmental regulations. Quenching procedures must be designed to safely neutralize reactive chromium species before disposal.

Q2: My reaction with this compound is sluggish or shows incomplete conversion upon scale-up. What are the possible causes?

A2: Several factors can contribute to decreased performance at a larger scale:

  • Inefficient Mixing: Inadequate agitation in large reactors can lead to poor mass transfer, especially in heterogeneous mixtures, preventing the reagent from effectively reaching the substrate.[1]

  • Poor Reagent Quality: The quality of the this compound is paramount. Incomplete reduction of Cr(III) to Cr(II) during preparation or degradation due to exposure to air/moisture will lower its effective concentration.

  • Temperature Gradients: Large reaction vessels can develop localized hot or cold spots, leading to inconsistent reaction rates and potential side reactions.[2]

  • Air Leaks: Small leaks in a large-scale setup can introduce enough oxygen to quench a significant portion of the active this compound.

Q3: How can I manage the exothermicity of my this compound reaction at a larger scale?

A3: Managing the heat generated during the reaction is crucial for safety and selectivity.[2][7]

  • Controlled Reagent Addition: Implement slow, controlled addition of the limiting reagent or the this compound solution. Sub-surface addition can help prevent localized overheating.[1]

  • Efficient Cooling: Utilize reactors with a high surface-area-to-volume ratio or jacketed reactors with efficient cooling systems.[8]

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may impact reaction kinetics and downstream processing.

  • Process Analytical Technology (PAT): Use real-time temperature monitoring at multiple points within the reactor to detect and control any temperature spikes.

Q4: I'm observing significant byproduct formation that wasn't present at the lab scale. What should I investigate?

A4: The appearance of new impurities on scale-up often points to issues with reaction control.

  • Localized Overheating: "Hot spots" in the reactor can provide enough energy to activate alternative reaction pathways or cause decomposition.

  • Extended Reaction Times: Longer heating and cooling cycles in large reactors can lead to the formation of thermally induced byproducts.

  • Stoichiometry Control: Inaccurate measurement or addition of reagents at a large scale can lead to an excess of one reactant, promoting side reactions.[8]

  • Impurity Profile of Starting Materials: Impurities in bulk starting materials that were negligible at a small scale can become significant at a larger scale.

Q5: What are the challenges in purifying the product from a large-scale this compound reaction?

A5: Product isolation and purification can be more complex at scale.

  • Chromium Byproducts: Removal of chromium salts (both Cr(II) and Cr(III)) from the product can be challenging. These are often fine, gelatinous precipitates that can complicate extractions and filtrations.

  • Crystallization: Finding a suitable solvent system for large-scale crystallization that provides good recovery and purity can be difficult.[9]

  • Chromatography: While effective at the lab scale, column chromatography is often economically and practically unfeasible for multi-kilogram production.[10] Alternative purification methods like distillation or fractional crystallization should be explored.[8][10]

Troubleshooting Guides

Problem: Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Air/Moisture Contamination Ensure all glassware is rigorously dried. Use high-purity, anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Poor Reagent Activity Prepare this compound in situ or use freshly prepared, high-quality material. Titrate a sample of the CrBr₂ solution to determine its exact molarity before use.
Inefficient Mixing Increase the stirring rate. Use an overhead mechanical stirrer for large volumes. Consider a reactor design with baffles to improve mixing efficiency.[1]
Suboptimal Temperature Monitor the internal reaction temperature at multiple points. Ensure the heating/cooling system is adequate for the vessel size.[1]
Steric Hindrance For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.[11]
Problem: Poor Selectivity / High Impurity Profile
Potential Cause Troubleshooting Steps
Localized Overheating (Hot Spots) Improve agitation. Use a controlled, slower rate of addition for exothermic steps.[1] Consider a continuous flow process for better temperature control.[8]
Incorrect Stoichiometry Carefully calibrate all equipment for measuring and transferring reagents. Re-verify calculations for the scaled-up quantities.[8]
Side Reactions Identify the structure of major impurities using techniques like LC-MS or GC-MS.[1] Adjust reaction conditions (e.g., lower temperature) to disfavor the formation of these byproducts.[1]
Starting Material Impurities Analyze the purity of bulk starting materials and solvents. If necessary, purify them before use.

Experimental Protocols & Workflows

Protocol 1: In Situ Preparation of Anhydrous this compound for Scale-Up

Objective: To prepare an active solution of this compound from a chromium(III) precursor for immediate use in a large-scale reaction.

Materials:

  • Chromium(III) bromide, anhydrous (CrBr₃)

  • Zinc dust (<10 micron, activated)

  • Anhydrous, deoxygenated THF

  • Inert atmosphere (Nitrogen or Argon)

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser

Procedure:

  • Setup: Assemble the reactor under a positive pressure of inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Charge Reactor: Charge the reactor with anhydrous CrBr₃ and activated zinc dust (2.5-3 equivalents).

  • Solvent Addition: Add anhydrous, deoxygenated THF via cannula to the stirred mixture.

  • Reduction: Stir the resulting purple slurry vigorously. The reduction of Cr(III) to Cr(II) is indicated by a color change from purple to a clear, sky-blue solution of the Cr(II) complex. This process is often exothermic and may require cooling to maintain room temperature.

  • Settling & Transfer: Once the reaction is complete (indicated by the disappearance of the purple solid), stop the stirring and allow the excess zinc dust to settle. The supernatant containing the active CrBr₂ solution can be transferred via cannula to the reaction vessel.

Workflow for a Typical Scale-Up Project

The following diagram illustrates a typical workflow for scaling up a reaction involving this compound, from initial assessment to final product generation.

G cluster_0 Phase 1: Feasibility & Safety Assessment cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up Execution cluster_3 Phase 4: Purification & Final Product A Lab-Scale Route Scouting B Hazard Analysis (HAZOP) & Thermal Stability Study A->B C Identify Critical Process Parameters B->C D Optimize Reagent Stoichiometry & Addition C->D Transfer Knowledge E Solvent Screening & Selection D->E F Develop Analytical Methods (IPC) E->F G Pilot Plant Run (e.g., 10L scale) F->G Implement Controls H Monitor Reaction with In-Process Controls G->H I Develop Work-up & Isolation Protocol H->I J Develop Scalable Purification Method (Crystallization/Distillation) I->J Transfer Crude Material K Characterize Final Product & Impurity Profile J->K L Generate Final Report & Tech Transfer Document K->L

Caption: Workflow for scaling up a this compound reaction.

Troubleshooting Decision Tree

If you are experiencing low yields, this decision tree can help diagnose the root cause.

G Start Start: Low Reaction Yield Q1 Is the reaction reproducible at lab scale? Start->Q1 Fix_Lab Action: Re-optimize lab-scale procedure. Focus on reagent quality and inertness. Q1->Fix_Lab No Q2 Was the CrBr2 solution freshly prepared and sky-blue in color? Q1->Q2 Yes Fix_Reagent Action: Prepare fresh CrBr2. Ensure rigorous inert and anhydrous conditions. Q2->Fix_Reagent No Q3 Is the mixing adequate for the reactor volume? (No dead spots) Q2->Q3 Yes Fix_Mixing Action: Increase stirring rate. Use appropriate stirrer (e.g., mechanical) and baffles. Q3->Fix_Mixing No Q4 Was temperature uniform and controlled throughout the reaction? Q3->Q4 Yes Fix_Temp Action: Improve reactor cooling/ heating. Monitor internal temp at multiple points. Q4->Fix_Temp No Success Problem Resolved Q4->Success Yes

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Managing Exotherms in Large-Scale Chromous Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of exothermic events during large-scale reactions involving chromous bromide (Chromium(II) bromide). The information is structured to address specific challenges and provide actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with large-scale this compound reactions?

A1: The primary exothermic hazards stem from two main sources:

  • Dissolution of Anhydrous this compound: The dissolution of anhydrous this compound in water or other polar solvents is an exothermic process.[1] On a large scale, this can lead to a significant and rapid increase in the temperature of the solution if the addition rate is not carefully controlled.

  • Reaction Exotherm: this compound is a powerful reducing agent, and its reactions with various substrates can be highly exothermic. The heat generated by the chemical reaction itself, if not adequately dissipated, can lead to a thermal runaway.

Q2: What is a thermal runaway and why is it a major concern?

A2: A thermal runaway is a situation where an increase in temperature causes a further increase in the reaction rate, which in turn generates more heat. This positive feedback loop can lead to a rapid, uncontrolled rise in temperature and pressure, potentially resulting in solvent boiling, vessel over-pressurization, and the release of hazardous materials.[2]

Q3: What are the key process parameters to monitor to prevent a thermal runaway?

A3: Continuous monitoring of the following parameters is critical for safe operation:

  • Internal Reaction Temperature: This is the most direct indicator of the reaction's progress and heat generation.

  • Reagent Addition Rate: A slow and controlled addition of reagents is crucial to manage the rate of heat generation.

  • Cooling System Performance: Monitor the temperature of the cooling fluid entering and leaving the reactor jacket to ensure efficient heat removal.

  • Stirrer Speed and Power Draw: Adequate agitation is essential to prevent localized hot spots and ensure uniform temperature distribution. A sudden change in power draw could indicate a change in viscosity or the onset of a runaway.

Q4: What immediate actions should be taken if a rapid, unexpected temperature rise is observed?

A4: In the event of a suspected thermal runaway, a swift and decisive response is critical. Immediately:

  • Stop all reagent feeds: This will prevent adding more fuel to the exothermic event.

  • Maximize cooling: Increase the flow of coolant to the reactor jacket and ensure the coolant is at the lowest possible temperature.

  • Ensure vigorous agitation: This will improve heat transfer to the cooling jacket.

  • Prepare for emergency quench: If the temperature continues to rise, be prepared to initiate the emergency quench procedure.

Q5: Are there any known incompatibilities with this compound that could lead to a dangerous exotherm?

A5: While specific incompatibility data for this compound is limited, as a strong reducing agent, it should be considered incompatible with strong oxidizing agents. Mixing with oxidizers could lead to a violent, highly exothermic reaction. Care should also be taken to avoid unintended reactions with materials that could be catalytically decomposed by metal salts.

Troubleshooting Guides

Issue 1: Temperature of the reaction mixture is rising too quickly during the dissolution of anhydrous this compound.
Potential Cause Recommended Solution
Rate of addition is too high. Immediately stop the addition of this compound. Allow the cooling system to bring the temperature back to the desired setpoint before resuming addition at a significantly reduced rate.
Inadequate cooling. Verify that the cooling system is operating at maximum capacity and that the coolant temperature is at its lowest setpoint. Ensure there are no obstructions in the coolant lines.
Poor mixing. Increase the agitation speed to improve heat transfer to the reactor walls. Ensure the stirrer is appropriately sized and positioned for the vessel.[3]
Issue 2: The internal temperature is increasing beyond the setpoint during the reaction phase.
Potential Cause Recommended Solution
Reagent addition rate is too fast. Immediately halt the addition of the limiting reagent. Monitor the temperature closely. Once the temperature is under control, resume addition at a slower, controlled rate.
Cooling capacity is insufficient for the reaction scale. This indicates a potential process design flaw. For the current batch, if the temperature cannot be controlled by stopping the feed, an emergency quench may be necessary. For future batches, the process must be re-evaluated for scale-up, potentially requiring a larger reactor with a better surface area to volume ratio or a more efficient cooling system.[1][2]
Formation of localized hot spots due to poor mixing. Increase the stirrer speed. If using a magnetic stirrer for a large volume, consider switching to an overhead mechanical stirrer for more effective mixing.[3]
Issue 3: A sudden and rapid increase in temperature and pressure is observed (Potential Thermal Runaway).
Potential Cause Recommended Solution
Loss of cooling. Immediately stop all reagent feeds. If possible and safe to do so, attempt to restore cooling. Initiate the emergency quench procedure.
Uncontrolled reaction rate. Cease all reagent addition. Maximize cooling and agitation. If the temperature continues to rise uncontrollably, execute the emergency quench protocol.
Decomposition of reactants or products. This is a critical emergency. Prioritize personnel safety and immediately initiate the emergency quench procedure. Evacuate the area if the situation cannot be brought under control.

Quantitative Data Summary

Due to the limited availability of specific calorimetric data for large-scale this compound reactions in publicly accessible literature, the following tables provide illustrative examples based on general principles of process safety and scale-up. This data is for demonstration purposes and should not be used for actual process design without experimental validation.

Table 1: Illustrative Temperature Control Parameters for this compound Dissolution

Parameter Lab Scale (1 L) Pilot Scale (50 L) Production Scale (500 L)
Solvent Initial Temperature 20 °C15 °C10 °C
Max. Temperature Setpoint 30 °C30 °C35 °C
CrBr₂ Addition Rate 10 g/min 200 g/min 1 kg/min
Cooling Jacket Temp. 10 °C5 °C0 °C
Agitator Speed 200 RPM150 RPM100 RPM (overhead stirrer)

Table 2: Example Quenching Agent Parameters for a 100 L Reaction Volume

Quenching Agent Concentration Initial Temperature Recommended Addition Rate Notes
Cold Water N/A0-5 °C5-10 L/minTo be used for dilution and cooling in a controlled quench.
Aqueous Sodium Bicarbonate 5% w/v10-15 °C2-5 L/minTo neutralize any acidic byproducts. Addition should be slow to control gas evolution.
Isopropanol N/AAmbient1-2 L/minCan be used as a less reactive quenching agent for residual reactive species before the addition of water.[4][5]

Experimental Protocols

Protocol 1: Controlled Dissolution of Anhydrous this compound (50 L Scale)
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen or argon.

  • Solvent Charging: Charge 40 L of deoxygenated solvent (e.g., water, THF) to the reactor.

  • Cooling Initiation: Start the reactor cooling system and bring the solvent temperature down to 15 °C.

  • Agitation: Begin stirring at a moderate speed (e.g., 150 RPM) to create a vortex.

  • This compound Addition: Add 5 kg of anhydrous this compound in 250 g portions over a period of at least 30 minutes.

  • Temperature Monitoring: Continuously monitor the internal temperature. Pause the addition if the temperature rises more than 5 °C above the setpoint.

  • Completion: Once all the this compound is added, continue to stir and cool until the temperature is stable at the desired process temperature.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Initiate Alarm and Alert Personnel: Immediately activate the local emergency alarm and inform all personnel in the vicinity.

  • Stop All Feeds: Ensure all reactant and solvent feeds to the reactor are immediately stopped.

  • Maximize Cooling and Agitation: Set the reactor cooling to its maximum capacity and ensure the agitator is running at a high speed to promote heat transfer.

  • Prepare Quenching Agent: Have a pre-determined and readily accessible quenching agent (e.g., a large volume of cold, inert solvent or a dilute aqueous solution of a mild quenching reagent) prepared.

  • Controlled Quench: If the temperature continues to rise uncontrollably, slowly introduce the quenching agent into the reactor. The addition rate must be carefully controlled to avoid a violent reaction or excessive pressure buildup.

  • Monitor and Stabilize: Continue to monitor the reactor temperature and pressure until the reaction is fully quenched and the temperature is stable or decreasing.

  • Post-Quench Handling: Once the situation is stable, follow established procedures for handling the quenched reaction mixture, which may be considered hazardous waste.

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Rise Detected check_rate Is Reagent Addition Active? start->check_rate stop_addition Stop Reagent Addition check_rate->stop_addition Yes max_cooling Maximize Cooling & Agitation check_rate->max_cooling No stop_addition->max_cooling is_controlled Is Temperature Controlled? max_cooling->is_controlled resume_slowly Resume Addition at Slower Rate is_controlled->resume_slowly Yes emergency_quench Initiate Emergency Quench Procedure is_controlled->emergency_quench No monitor Continue Monitoring resume_slowly->monitor end Process Stabilized monitor->end emergency_quench->end

Caption: Troubleshooting workflow for an unexpected temperature rise.

Scale_Up_Logic_Diagram lab_scale Lab Scale Reaction (e.g., 1L) calorimetry Perform Reaction Calorimetry lab_scale->calorimetry hazard_assessment Hazard Assessment: - Heat of Reaction - Gas Evolution - Thermal Stability calorimetry->hazard_assessment pilot_scale Pilot Scale Reaction (e.g., 50L) hazard_assessment->pilot_scale If acceptable risk process_modeling Process Modeling: - Heat Transfer Calculation - Cooling Capacity Verification pilot_scale->process_modeling production_scale Production Scale Reaction (e.g., 500L) process_modeling->production_scale If scalable safety_review Final Safety Review & Standard Operating Procedure production_scale->safety_review

References

Technical Support Center: Analysis of Cr(III) Impurities in CrBr₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for detecting trivalent chromium (Cr(III)) impurities in divalent chromium bromide (CrBr₂). The following FAQs, troubleshooting guides, and experimental protocols are designed to address specific issues that may be encountered during the analysis of this air- and moisture-sensitive material.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to detect Cr(III) impurities in CrBr₂?

A1: The primary challenge lies in the inherent instability of Cr(II) compounds like CrBr₂, which are readily oxidized to Cr(III) upon exposure to air and moisture. This necessitates stringent sample handling under an inert atmosphere to prevent the artificial inflation of Cr(III) content during analysis. Furthermore, many analytical techniques require sample dissolution, a step during which the oxidation state of chromium can be altered if not performed under rigorously controlled, oxygen-free conditions.

Q2: What are the most suitable analytical methods for this purpose?

A2: Solid-state techniques are often preferred as they minimize sample preparation and the risk of altering the chromium oxidation state. X-ray Photoelectron Spectroscopy (XPS) and Magnetic Susceptibility measurements are powerful solid-state methods. Wet chemical methods, such as UV-Vis Spectroscopy, can also be employed, but require meticulous sample dissolution and handling in an inert environment.

Q3: Can I use standard wet chemical methods developed for Cr(III) and Cr(VI) analysis in environmental samples?

A3: Not directly. Most standard methods are designed for aqueous samples and focus on differentiating between Cr(III) and Cr(VI), which are the most common species in environmental contexts. The analysis of Cr(II) and Cr(III) in a solid bromide matrix requires specialized protocols, particularly concerning sample preparation and the prevention of Cr(II) oxidation.

Q4: How can I be sure that the detected Cr(III) is an actual impurity and not an artifact of the analytical procedure?

A4: This is a critical consideration. The most reliable approach is to use a direct solid-state method like XPS, which analyzes the sample surface with minimal preparation. If a dissolution-based method is used, it is crucial to perform control experiments. This includes analyzing a freshly prepared, high-purity CrBr₂ sample to establish a baseline and ensuring that the entire analytical workflow, from dissolution to measurement, does not induce oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected Cr(III) content.
Potential Cause Troubleshooting Step
Sample Oxidation During Handling Ensure all sample manipulation (weighing, transfer) is performed in a high-purity inert atmosphere (e.g., a glovebox with low oxygen and moisture levels). Use pre-dried, deoxygenated solvents and glassware.
Oxidation During Analysis For wet methods, sparge all solvents with an inert gas (e.g., argon or nitrogen) prior to and during the experiment. Seal sample vials and cuvettes to prevent air ingress.
Contaminated Reagents or Solvents Use high-purity, deoxygenated solvents and reagents. Traces of oxidizing agents can lead to erroneous results.
Issue 2: Difficulty in interpreting analytical data.
Potential Cause Troubleshooting Step
XPS: Overlapping Peaks The Cr 2p region may have complex peak shapes due to multiplet splitting in Cr(III) compounds. Careful deconvolution of the high-resolution spectra is necessary. Compare with spectra from pure Cr(II) and Cr(III) bromide standards.[1]
Magnetic Susceptibility: Ambiguous Magnetic Moment The observed magnetic moment may be influenced by factors other than the spin-only value, such as orbital contributions. Compare the experimental value with the theoretical spin-only values for high-spin Cr(II) and Cr(III) and consider potential structural effects.
UV-Vis: Broad or Unresolved Peaks The solvent can significantly influence the coordination environment and thus the absorption spectrum. Ensure the chosen solvent does not react with the sample and provides good spectral resolution. Measure the spectra of Cr(II) and Cr(III) standards in the same solvent for comparison.

Experimental Protocols & Data

Method 1: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can directly probe the oxidation states of chromium in the solid CrBr₂ sample, thereby avoiding issues related to sample dissolution.

Experimental Workflow:

XPS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis XPS Analysis cluster_data Data Processing Sample CrBr₂ Sample Mount Mount on XPS Sample Holder Sample->Mount Transfer Transfer to XPS Load-Lock Mount->Transfer Evacuate Evacuate Load-Lock Transfer->Evacuate ToAnalysis Transfer to Analysis Chamber Evacuate->ToAnalysis Acquire Acquire Spectra (Survey and High-Resolution Cr 2p) ToAnalysis->Acquire Deconvolute Deconvolute Cr 2p Spectrum Acquire->Deconvolute Quantify Quantify Cr(II) and Cr(III) Areas Deconvolute->Quantify Result Calculate Cr(III) % Quantify->Result

Caption: Workflow for the analysis of Cr(III) in CrBr₂ by XPS.

Detailed Protocol:

  • Sample Preparation: Inside an inert atmosphere glovebox, mount a small amount of the CrBr₂ powder onto a compatible XPS sample holder.

  • Introduction to XPS: Transfer the sample holder into the XPS instrument's load-lock chamber without exposure to the ambient atmosphere.

  • Analysis: Evacuate the load-lock and then transfer the sample into the ultra-high vacuum analysis chamber.

  • Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, acquire a high-resolution spectrum of the Cr 2p region.

  • Data Analysis: Deconvolute the Cr 2p spectrum to distinguish between the contributions from Cr(II) and Cr(III). The relative peak areas can be used to quantify the percentage of Cr(III) impurity.

Quantitative Data (XPS):

Chromium Species Approximate Cr 2p₃/₂ Binding Energy (eV)
Cr(II)~575.5 - 576.5
Cr(III)~576.0 - 577.5[2][3]

Note: Exact binding energies can vary depending on the specific chemical environment and instrument calibration.

Method 2: Magnetic Susceptibility

This method leverages the different number of unpaired electrons in Cr(II) and Cr(III) to determine their relative amounts in a sample.

Logical Relationship Diagram:

Magnetic_Susceptibility_Logic Cr2 Cr(II) (d⁴, high-spin) 4 unpaired electrons Measurement Measure Magnetic Susceptibility (χ) of CrBr₂ Sample Cr2->Measurement Cr3 Cr(III) (d³) 3 unpaired electrons Cr3->Measurement Moment Calculate Effective Magnetic Moment (μ_eff) Measurement->Moment Comparison Compare μ_eff with theoretical spin-only values Moment->Comparison Quantification Quantify Cr(III) % based on deviation from pure Cr(II) moment Comparison->Quantification

Caption: Logic diagram for determining Cr(III) content using magnetic susceptibility.

Detailed Protocol:

  • Sample Preparation: In an inert atmosphere, accurately weigh the CrBr₂ sample and place it in a suitable sample holder for the magnetometer (e.g., a gelatin capsule or a sealed tube).

  • Measurement: Measure the magnetic susceptibility of the sample, typically as a function of temperature, using a SQUID magnetometer or a similar instrument.

  • Data Analysis: Calculate the effective magnetic moment (μ_eff) from the measured susceptibility.

  • Quantification: The measured magnetic moment will be an average of the moments of the Cr(II) and Cr(III) species present. The percentage of Cr(III) can be calculated based on the deviation of the measured moment from the theoretical value for pure Cr(II).

Quantitative Data (Magnetic Susceptibility):

Chromium Species d-electron configuration Number of Unpaired Electrons (n) Theoretical Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) Observed Magnetic Moment Range (B.M.)
Cr(II) (high-spin)d⁴44.90[4]4.7 - 4.9[5]
Cr(III)33.87[5][6]3.7 - 3.9[5][7]
Method 3: UV-Vis Spectroscopy

This method relies on the different electronic transitions of Cr(II) and Cr(III) complexes in solution, which result in distinct absorption spectra. Extreme care must be taken to prevent oxidation during sample preparation and measurement.

Experimental Workflow:

UVVis_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis UV-Vis Analysis cluster_data Data Analysis Solvent Deoxygenated Non-Aqueous Solvent Dissolve Dissolve to known concentration Solvent->Dissolve Sample Weigh CrBr₂ Sample->Dissolve Cuvette Transfer to sealed cuvette Dissolve->Cuvette Scan Acquire Absorption Spectrum Cuvette->Scan Identify Identify characteristic peaks for Cr(II) and Cr(III) Scan->Identify Quantify Quantify using Beer-Lambert Law Identify->Quantify Result Calculate Cr(III) % Quantify->Result

Caption: Workflow for the analysis of Cr(III) in CrBr₂ by UV-Vis Spectroscopy.

Detailed Protocol:

  • Solvent Preparation: Choose a suitable non-aqueous, non-coordinating solvent in which both CrBr₂ and CrBr₃ are soluble. Thoroughly deoxygenate the solvent by sparging with a high-purity inert gas for an extended period.

  • Sample Dissolution: Inside an inert atmosphere glovebox, prepare a stock solution of the CrBr₂ sample by dissolving a known mass in the deoxygenated solvent.

  • Measurement: Transfer the solution to a sealed cuvette (e.g., with a screw cap and septum). Quickly acquire the UV-Vis absorption spectrum.

  • Analysis: Analyze the spectrum for the characteristic absorption bands of Cr(II) and Cr(III) complexes. The concentration of Cr(III) can be determined using the Beer-Lambert law, provided that the molar absorptivity of the Cr(III)-bromide complex in the chosen solvent is known or can be determined from a standard.

Quantitative Data (UV-Vis Spectroscopy):

The absorption maxima (λ_max) for chromium complexes are highly dependent on the coordination environment (solvent, ligands). The following are general ranges for aquated ions, which may differ in a non-aqueous bromide system.

Chromium Species (as aqua complex) Typical Absorption Maxima (λ_max) in nm
[Cr(H₂O)₆]²⁺~700
[Cr(H₂O)₆]³⁺~400 and ~580[8]

It is imperative to determine the λ_max values for Cr(II) and Cr(III) bromide in the specific solvent system being used by running standards.

References

Technical Support Center: Optimization of Catalyst Loading in CrBr₂-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst loading in CrBr₂-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during CrBr₂-catalyzed reactions, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue in moisture and air-sensitive catalytic reactions. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inactive Catalyst Chromium(II) bromide is highly susceptible to oxidation by air and moisture, which renders it inactive. Ensure that the CrBr₂ used is of high purity and has been stored and handled under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). The quality of commercially available Cr(II) salts can vary.
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve a reasonable reaction rate. While higher loadings are common in academic settings (e.g., 10 mol%), very low loadings may not be sufficient for challenging transformations. A good starting point for many reactions is 1-2 mol%. If the reaction is sluggish, consider incrementally increasing the catalyst loading.
Impurities in Reagents or Solvents Impurities in the substrate, solvents, or other reagents can act as catalyst poisons. Ensure that all starting materials and solvents are of high purity and are anhydrous and deoxygenated.
Sub-optimal Reaction Temperature The reaction may require a higher temperature to initiate or to proceed at an adequate rate. Gradually increase the reaction temperature and monitor the progress. Conversely, excessively high temperatures can lead to catalyst decomposition.
Inadequate Mixing In heterogeneous reactions, or if the catalyst has poor solubility, inefficient stirring can lead to low reaction rates. Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Poor Selectivity (Chemoselectivity, Regioselectivity, or Diastereoselectivity)

Question: My reaction is producing a mixture of products, indicating poor selectivity. How can I improve this?

Answer: Poor selectivity can be influenced by several reaction parameters. Optimizing these can significantly improve the desired product ratio.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect Catalyst Loading Catalyst loading can directly influence selectivity. In some cases, higher catalyst concentrations can lead to the formation of less selective catalytic species or promote side reactions. It is advisable to screen a range of catalyst loadings to determine the optimal concentration for selectivity.
Sub-optimal Reaction Temperature Temperature plays a critical role in selectivity. For many reactions, lowering the temperature can improve diastereoselectivity or regioselectivity by favoring the kinetic product.
Inappropriate Ligand or Additive For reactions requiring a ligand to induce selectivity (e.g., asymmetric catalysis), the choice of ligand is crucial. If selectivity is low, screening a variety of ligands with different electronic and steric properties is recommended.
Solvent Effects The solvent can influence the catalyst's active state and its interaction with the substrate, thereby affecting selectivity. Screening a range of solvents with different polarities and coordinating abilities can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a CrBr₂-catalyzed reaction?

A1: For a new reaction, a good starting point for catalyst loading is typically in the range of 1-5 mol%. For well-established and efficient reactions, it may be possible to use lower loadings (e.g., 0.1-1 mol%), while more challenging transformations might require higher loadings (e.g., 5-10 mol%).

Q2: Can increasing the catalyst loading have a negative effect?

A2: Yes. While increasing the catalyst loading can increase the reaction rate, it can also lead to negative consequences such as increased cost, formation of side products, and in some cases, catalyst aggregation or deactivation pathways that are more prevalent at higher concentrations.[1] This can lead to a decrease in selectivity.

Q3: How can I determine the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is a balance between reaction efficiency (rate and conversion) and selectivity. A systematic screening of different catalyst loadings is the most effective way to determine the optimum. This can be done by running a series of small-scale reactions with varying catalyst concentrations while keeping all other parameters constant.

Q4: My reaction stalls before completion. What could be the cause?

A4: A reaction stalling before all the starting material is consumed often points towards catalyst deactivation.[2] This can be caused by impurities in the reaction mixture poisoning the catalyst, or by thermal degradation of the catalyst over time.[3] Ensure the purity of all reagents and consider if a lower reaction temperature might preserve the catalyst's activity for a longer period.

Q5: What are the best practices for handling and storing CrBr₂?

A5: CrBr₂ is extremely sensitive to air and moisture. All handling, weighing, and addition to the reaction vessel should be performed under a dry, inert atmosphere, such as in a nitrogen or argon-filled glovebox. It should be stored in a tightly sealed container in a desiccator or glovebox.

Quantitative Data on Catalyst Loading

The following table summarizes illustrative data on the effect of catalyst loading on reaction outcomes in chromium-catalyzed reactions. This data is based on general principles and published examples in related chromium catalysis, as specific comprehensive studies on CrBr₂ are limited.

Catalyst Loading (mol%)Co-catalyst (mol%)Reaction TypeTypical Yield (%)Typical Selectivity (%)Reference/Notes
2.0-Enantioselective Oxidation53-Decreased yield and enantioselectivity observed upon decreasing from 2.5 mol%.[1]
2.5-Enantioselective Oxidation--Considered the optimal loading in the cited study.[1]
3.0-Enantioselective Oxidation-65Slightly increased yield and enantioselectivity compared to 2.5 mol%.[1]
>3.0-Enantioselective Oxidation-No improvementMarginal increase in conversion but a decrease in chemoselectivity.[1]
3-Cross-couplingHighHighEffective loading for some CrCl₂-catalyzed cross-coupling reactions.
102 (NiCl₂)Nozaki-Hiyama-KishiGoodHighA common catalytic system for the NHK reaction.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.

  • Catalyst Addition: To each vial, add the desired amount of CrBr₂ to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

  • Reagent Addition: Add the solvent, substrate, and any other reagents to each vial. If any reagents are liquids, they should be added via syringe.

  • Reaction: Seal the vials and place them on a stirrer plate at the desired reaction temperature.

  • Monitoring: After a set time, quench the reactions and take an aliquot from each vial for analysis by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine conversion and selectivity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in CrBr₂-Catalyzed Reactions start Low or No Product Yield check_catalyst Is the CrBr₂ active and handled under inert atmosphere? start->check_catalyst check_loading Is the catalyst loading sufficient? check_catalyst->check_loading Yes handle_inert Action: Re-run with fresh CrBr₂ under strict inert conditions. check_catalyst->handle_inert No check_reagents Are all reagents and solvents pure and anhydrous? check_loading->check_reagents Yes increase_loading Action: Screen higher catalyst loadings (e.g., 2x, 5x). check_loading->increase_loading No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes purify_reagents Action: Purify reagents and use anhydrous solvents. check_reagents->purify_reagents No optimize_temp Action: Screen a range of temperatures. check_temp->optimize_temp No success Problem Resolved check_temp->success Yes handle_inert->check_catalyst increase_loading->check_loading purify_reagents->check_reagents optimize_temp->check_temp

Caption: A logical workflow for troubleshooting low yield.

Catalyst_Loading_Optimization Experimental Workflow for Catalyst Loading Optimization start Define Reaction Scope and Goal (e.g., maximize yield, maximize selectivity) initial_screen Perform Initial Catalyst Loading Screen (e.g., 0.5, 1, 2, 5 mol%) start->initial_screen analyze1 Analyze Yield and Selectivity (GC, HPLC, NMR) initial_screen->analyze1 decision1 Is trend clear? analyze1->decision1 decision1->initial_screen No, broaden range narrow_range Select Narrower Range for Fine-Tuning (e.g., if 2 mol% is best, screen 1.5, 2.0, 2.5 mol%) decision1->narrow_range Yes analyze2 Analyze Yield and Selectivity narrow_range->analyze2 confirm Confirm Optimal Loading with Repeat Experiments analyze2->confirm end Optimal Catalyst Loading Determined confirm->end

Caption: A systematic workflow for optimizing catalyst loading.

References

Technical Support Center: Nozaki-Hiyama-Kishi (NHK) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nozaki-Hiyama-Kishi (NHK) reaction. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this powerful carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during NHK reactions in a question-and-answer format.

Q1: My NHK reaction is not working or giving very low yields. What are the common causes?

A1: Low or no yield in an NHK reaction can stem from several factors:

  • Inactive Chromium(II) Chloride: The quality of CrCl₂ is critical. It is highly sensitive to air and moisture and can be easily oxidized to the inactive Cr(III) state.[1][2] Visually, active CrCl₂ should be a white or pale gray powder; a greenish tint may indicate oxidation and lead to poor results.[1]

  • Absence or Insufficient Nickel Catalyst: Historically, the success of the NHK reaction was found to be dependent on trace amounts of nickel impurities in the chromium salts.[3][4][5] For many substrates, particularly vinyl and aryl halides, a nickel(II) co-catalyst is essential for the reaction to proceed efficiently.[3][4][6]

  • Poor Solvent Quality: The choice and purity of the solvent are important. DMF and DMSO are common solvents as they effectively dissolve the chromium salts.[3][5] Impurities in the solvent, such as water or electrophilic contaminants, can quench the organochromium reagent. Thoroughly dried and degassed solvents are recommended.[7]

  • Substrate-Related Issues: The organic halide may be impure or contain inhibitors. Additionally, highly sterically hindered substrates may react sluggishly.

Q2: I am observing significant formation of homocoupled dienes from my organic halide. How can I minimize this side reaction?

A2: The formation of homocoupled dienes is a common side reaction, particularly when using a nickel catalyst. This occurs due to the coupling of two organonickel intermediates. To minimize this:

  • Control the Amount of Nickel Catalyst: The amount of nickel catalyst should be kept low to disfavor the homocoupling pathway.[3][8]

  • Slow Addition of the Halide: Adding the organic halide slowly to the reaction mixture can help to maintain a low concentration of the organonickel species, thereby reducing the rate of homocoupling.

  • Use of Additives: The addition of ligands, such as 4-tert-butylpyridine, has been shown to minimize homocoupling, allowing for higher nickel loadings and faster reaction times.[4]

Q3: My reaction is sluggish or stalls before completion. What can I do to improve the reaction rate and conversion?

A3: Several factors can be adjusted to improve a sluggish reaction:

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. For example, some procedures recommend warming the reaction to 50 °C.[9]

  • Ligand Addition: The addition of supporting ligands can often accelerate the reaction.[10]

  • Catalytic System Additives: In catalytic versions of the NHK reaction, the efficiency of the reductant and the turnover of the chromium catalyst are key. Ensure that the manganese powder (if used) is of good quality and that the TMSCl is fresh. Zirconocene dichloride (Cp₂ZrCl₂) can be used in place of TMSCl to suppress the formation of TMS enol ethers and increase the reaction rate.[10]

Q4: How can I make my Nozaki-Hiyama-Kishi reaction catalytic in chromium?

A4: A catalytic version of the NHK reaction has been developed to reduce the amount of toxic chromium waste.[4] This is achieved by creating a catalytic cycle where the active Cr(II) species is regenerated. The key components for a catalytic NHK reaction are:

  • A Stoichiometric Reductant: Manganese powder is commonly used as a co-reductant to regenerate Cr(II) from the Cr(III) species formed in the reaction.[4][7]

  • A Silyl Halide: Trimethylsilyl (B98337) chloride (TMSCl) is added to trap the product chromium alkoxide, releasing the Cr(III) salt and allowing it to be reduced by manganese.[4][7][11]

This catalytic system typically uses 7-15 mol% of a chromium salt.[4]

Q5: What is the role of the nickel co-catalyst in the NHK reaction?

A5: The nickel co-catalyst is crucial for the reaction of less reactive organic halides, such as vinyl and aryl halides.[3][4] The proposed catalytic cycle involving nickel is as follows:

  • Reduction of Ni(II) to Ni(0): Two equivalents of Cr(II) reduce the Ni(II) salt to the active Ni(0) species.[4][5][9][12]

  • Oxidative Addition: The Ni(0) undergoes oxidative addition to the organic halide (R-X) to form an organonickel(II) intermediate (R-Ni-X).[4][5][9][12]

  • Transmetalation: The organonickel(II) intermediate then transmetalates with a Cr(III) species (formed from the initial reduction of Ni(II)) to generate the organochromium(III) reagent (R-Cr-X) and regenerate the Ni(II) catalyst.[4][5][9][12]

This organochromium species is the active nucleophile that adds to the aldehyde.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the Nozaki-Hiyama-Kishi reaction.

Table 1: Stoichiometric vs. Catalytic NHK Reaction Conditions

ParameterStoichiometric NHKCatalytic NHK
Chromium Reagent CrCl₂ (Super-stoichiometric amounts, often 4-16 equivalents)[7]CrCl₂ or CrCl₃ (Catalytic amounts, e.g., 7-15 mol%)[4]
Nickel Catalyst Often not explicitly added (relies on impurities) or catalytic amounts (e.g., 0.1-6 mol%)[9][10]Catalytic amounts (e.g., 2 mol%)[2][10]
Reductant Not applicableStoichiometric amounts of Mn powder (e.g., 2 equivalents)[2][10]
Additive None required for the catalytic cycleTMSCl or Cp₂ZrCl₂ (e.g., 2 equivalents of TMSCl)[2][10]
Typical Solvents DMF, DMSO, THF[1][3][5]THF, DMF/DME, MeCN[10][11]

Table 2: Representative Yields for Catalytic NHK Reactions

AldehydeOrganic HalideProductYield (%)Reference
BenzaldehydeIodobenzeneDiphenylmethanol85[7]
OctanalIodobenzene1-Phenyloctan-1-ol81[7]
Benzaldehyde(E)-1-Iodo-1-hexene1-Phenyl-1-hepten-3-ol78[7]
BenzaldehydeCrotyl bromide1-Phenyl-2-methyl-3-buten-1-ol92[7]
Cyclohexanecarboxaldehyde1-Iodo-1-hexyne1-Cyclohexyl-2-heptyn-1-ol83[7]

Experimental Protocols

General Procedure for a Catalytic Nozaki-Hiyama-Kishi Reaction:

This protocol is adapted from literature procedures for the catalytic version of the NHK reaction.[2]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CrCl₂ (10 mol%), NiCl₂ (2 mol%), and manganese powder (2 equivalents).

  • Solvent Addition: Add anhydrous and degassed THF as the solvent and stir the suspension.

  • Reagent Addition: Add the aldehyde (1 equivalent) followed by the organic halide (1.5 equivalents) to the stirring mixture.

  • Initiation: Add trimethylsilyl chloride (TMSCl, 2 equivalents) to the suspension.

  • Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction is typically quenched with water and diluted with an organic solvent like diethyl ether. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography to afford the desired alcohol.

Visualizations

Below are diagrams illustrating key aspects of the Nozaki-Hiyama-Kishi reaction.

NHK_Mechanism General Mechanism of the Ni-Catalyzed NHK Reaction CrII 2 Cr(II) CrIII 2 Cr(III) CrII->CrIII Reduction RCrX R-Cr(III)-X₂ CrIII->RCrX NiII Ni(II)Cl₂ Ni0 Ni(0) NiII:e->Ni0:w RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition RX R-X (Vinyl/Aryl Halide) RX->RNiX RNiX->RCrX Transmetalation Cr_Alkoxide R'CH(R)OCr(III)X₂ RCrX->Cr_Alkoxide Nucleophilic Addition Aldehyde R'CHO Aldehyde->Cr_Alkoxide Product R'CH(R)OH (Product Alcohol) Cr_Alkoxide->Product Workup Aqueous Work-up Product->Workup Workup->Product

Caption: Proposed catalytic cycle for the nickel-catalyzed NHK reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in NHK Reactions Start Low or No Product Yield Check_CrCl2 Check CrCl₂ Quality (White/Gray powder?) Start->Check_CrCl2 Use_Fresh_CrCl2 Use fresh, anhydrous CrCl₂ Check_CrCl2->Use_Fresh_CrCl2 No Check_Ni Is a Ni(II) catalyst present? Check_CrCl2->Check_Ni Yes Use_Fresh_CrCl2->Check_Ni Add_Ni Add 1-5 mol% NiCl₂ Check_Ni->Add_Ni No Check_Solvent Check Solvent Quality (Anhydrous & Degassed?) Check_Ni->Check_Solvent Yes Add_Ni->Check_Solvent Purify_Solvent Use freshly purified solvent Check_Solvent->Purify_Solvent No Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Check_Solvent->Optimize_Conditions Yes Purify_Solvent->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

References

Technical Support Center: The Impact of Temperature on Chromous Bromide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on chromous bromide (CrBr₂) reaction kinetics. Given that this compound is an air-sensitive compound, this guide also incorporates best practices for handling such materials to ensure experimental accuracy and safety.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: In principle, increasing the temperature increases the rate of reaction for most chemical processes, including those involving this compound. This is because a higher temperature leads to a greater number of molecules possessing the minimum energy required for a reaction to occur, known as the activation energy.[1][2] The relationship between temperature and the rate constant is described by the Arrhenius equation.[1][2]

Q2: What is the Arrhenius equation and how is it relevant to studying the kinetics of this compound reactions?

A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the temperature dependence of reaction rates.[1][2] The equation is:

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor, which is related to the frequency of collisions between reacting molecules.[3][4]

  • Ea is the activation energy of the reaction.[2][3]

  • R is the ideal gas constant (8.314 J/mol·K).[3]

  • T is the absolute temperature in Kelvin.[3]

For reactions involving this compound, this equation allows for the calculation of the activation energy by experimentally determining the rate constant at different temperatures.[3][5]

Q3: What safety precautions are necessary when working with this compound, especially at elevated temperatures?

A3: this compound is an air-sensitive compound, meaning it readily oxidizes in the presence of air.[6] Therefore, all manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.[7][8] When heating reactions, ensure that the apparatus is properly sealed to prevent the ingress of air. Additionally, be aware of the potential hazards associated with chromium compounds and consult the relevant safety data sheets (SDS) for detailed handling and disposal procedures.[9][10][11][12]

Q4: How can I monitor the progress of a reaction involving this compound to determine the rate constant?

A4: Since solutions of this compound are colored (typically blue), UV-Visible spectrophotometry is a suitable method for monitoring the reaction progress in real-time.[6][13][14][15] By tracking the change in absorbance of a specific reactant or product over time, you can determine the change in concentration and subsequently calculate the rate constant.[13][15] This method is non-destructive and can provide continuous data.[13]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data at different temperatures.

Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel is fully submerged in a well-circulated, thermostatically controlled bath. Monitor the bath temperature throughout the experiment.
Air Leaks in the Apparatus Check all seals and joints of your reaction setup for leaks, especially when working under an inert atmosphere. Even small leaks can introduce oxygen, which will react with the air-sensitive this compound.[7][8]
Inconsistent Starting Material Ensure the this compound used is of consistent purity and has been stored properly under an inert atmosphere to prevent degradation.
Solvent Evaporation at Higher Temperatures Use a condenser to prevent solvent loss, which would alter the concentration of reactants and affect the reaction rate.

Issue 2: The calculated activation energy seems unusually high or low.

Possible Cause Troubleshooting Step
Inaccurate Temperature Measurement Calibrate your thermometer or temperature probe. Ensure the probe is placed to accurately reflect the temperature of the reaction mixture.
Narrow Temperature Range Collect kinetic data over a wider range of temperatures to improve the accuracy of the Arrhenius plot and the calculated activation energy.
Change in Reaction Mechanism A non-linear Arrhenius plot can indicate a change in the reaction mechanism at different temperatures. Consider this possibility when analyzing your data.
Errors in Rate Constant Determination Re-evaluate the method used to calculate the rate constants from your experimental data. Ensure the correct integrated rate law was used.

Experimental Protocols

Protocol 1: Determining the Rate Constant of a this compound Reaction at a Specific Temperature
  • Preparation of Apparatus:

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).[7]

    • Assemble the reaction apparatus, including a reaction vessel (e.g., a three-necked flask), a condenser, a temperature probe, and a septum for sample withdrawal, under a positive pressure of inert gas.[16]

  • Reaction Setup:

    • Using a Schlenk line or glovebox, transfer the desired amount of this compound and the degassed solvent to the reaction vessel.

    • Place the reaction vessel in a thermostatic bath set to the desired temperature.

    • Allow the solution to reach thermal equilibrium.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the other reactant(s) via a gas-tight syringe.

    • Start a timer immediately upon addition.

    • At regular intervals, withdraw small aliquots of the reaction mixture using a gas-tight syringe.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of a reactant or product in each aliquot using a suitable technique, such as UV-Visible spectrophotometry.

  • Data Analysis:

    • Plot the concentration of the monitored species versus time.

    • Determine the order of the reaction and use the appropriate integrated rate law to calculate the rate constant (k).

Protocol 2: Determining the Activation Energy using the Arrhenius Equation
  • Data Collection:

    • Following Protocol 1, determine the rate constant (k) for the this compound reaction at a minimum of four different temperatures. It is advisable to use a temperature range of at least 30-40°C.

  • Data Processing:

    • Create a table with the following columns: Temperature (°C), Temperature (K), 1/T (K⁻¹), Rate Constant (k), and ln(k).

  • Graphical Analysis:

    • Plot ln(k) on the y-axis versus 1/T on the x-axis. This is known as an Arrhenius plot.[2][3]

    • The data should yield a straight line.

  • Calculation of Activation Energy:

    • Determine the slope of the line from the Arrhenius plot.

    • The slope is equal to -Ea/R.[3][17]

    • Calculate the activation energy (Ea) using the formula: Ea = -slope × R, where R = 8.314 J/mol·K.[17]

Data Presentation

Table 1: Hypothetical Kinetic Data for a this compound Reaction at Various Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
25298.150.0033540.0015-6.502
35308.150.0032450.0032-5.745
45318.150.0031430.0065-5.036
55328.150.0030470.0128-4.359

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Add CrBr₂ and Solvent B->C D Equilibrate Temperature C->D E Initiate Reaction D->E F Withdraw Aliquots E->F G Spectrophotometric Analysis F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for Kinetic Analysis of this compound Reactions.

Arrhenius_Plot_Logic A Measure Rate Constants (k) at Different Temperatures (T) B Calculate ln(k) and 1/T A->B For each T C Plot ln(k) vs. 1/T B->C D Determine the Slope of the Line C->D Linear Regression E Calculate Activation Energy (Ea) Ea = -Slope * R D->E

Caption: Logical Flow for Determining Activation Energy.

References

Technical Support Center: Chromous Bromide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the shelf-life of chromous bromide (CrBr₂). Due to its sensitivity to air and moisture, proper handling and storage are critical to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My this compound solid has changed color from its original appearance. What does this indicate?

A1: A color change in your this compound solid, for instance from white to a greenish hue, is a common indicator of oxidation. This compound (Cr(II)) is readily oxidized to chromic bromide (Cr(III)) upon exposure to air.[1][2] To minimize this, it is imperative to handle the compound under an inert atmosphere.

Q2: I've observed a decrease in the reactivity of my this compound in subsequent experiments. What could be the cause?

A2: A decrease in reactivity is often a direct consequence of the degradation of this compound. The active Cr(II) species is likely oxidizing to the less reactive Cr(III) state. This degradation is accelerated by exposure to air and moisture.[1][2] Review your handling and storage procedures to ensure they are rigorously anaerobic and anhydrous.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For optimal shelf-life, this compound should be stored in a tightly sealed container within a controlled inert atmosphere, such as in a glovebox or a desiccator filled with an inert gas like argon or nitrogen.[3][4] The storage area should be cool, dry, and well-ventilated.[3][5]

Q4: Can I handle this compound on the open bench?

A4: No, handling this compound on an open bench is strongly discouraged. Its high sensitivity to oxygen and moisture will lead to rapid degradation.[2][6][7] All manipulations should be performed using appropriate air-sensitive techniques, such as in a glovebox or on a Schlenk line.[4][7]

Q5: What are the signs of a compromised container of this compound?

A5: Signs of a compromised container include any visible condensation, changes in the color or texture of the solid, or a container that is not properly sealed. If you suspect the integrity of your this compound has been compromised, it is best to discard it according to your institution's hazardous waste disposal protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected reaction outcome or low yield Degradation of this compound due to oxidation.Verify the purity of the this compound. Ensure all solvents and reagents are rigorously dried and degassed. Handle the compound under a strictly inert atmosphere.
Inconsistent results between experiments Inconsistent handling techniques leading to varying degrees of degradation.Standardize your handling protocol for air-sensitive reagents. Ensure the inert atmosphere in your glovebox or Schlenk line is maintained at a high purity.
Solid appears clumpy or discolored Exposure to moisture and/or air.Discard the degraded reagent. Review storage conditions and ensure the container is properly sealed and stored in a dry, inert environment.
Difficulty dissolving the solid Partial oxidation to the less soluble chromic bromide.While Cr(III) bromide's solubility can be an issue, adding a catalytic amount of a reducing agent can sometimes help dissolve it by generating soluble Cr(II) species in situ, which then get re-oxidized to soluble Cr(III) complexes.[8] However, for reactions requiring pure Cr(II), this is not a solution.

Experimental Protocols

Protocol 1: Quantitative Determination of this compound Purity via Titration

This protocol describes a method to quantify the amount of active Cr(II) in a sample of this compound, allowing for an assessment of its purity and degradation over time.

Materials:

  • This compound sample

  • Degassed, deionized water

  • A standardized solution of an oxidizing agent (e.g., iron(III) chloride)

  • A redox indicator (e.g., ferroin)

  • Schlenk flask and other appropriate anaerobic glassware

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Preparation of the Sample Solution:

    • In a glovebox or on a Schlenk line, accurately weigh a sample of this compound (e.g., 100 mg) into a Schlenk flask.

    • Add a known volume of degassed, deionized water (e.g., 50 mL) to the flask to dissolve the sample. The solution should be a characteristic blue color.

  • Titration:

    • Add a few drops of the redox indicator to the this compound solution.

    • Titrate the solution with the standardized oxidizing agent from a burette. The endpoint is reached when the indicator changes color permanently.

    • Record the volume of the titrant used.

  • Calculation:

    • Calculate the moles of the oxidizing agent used.

    • Based on the stoichiometry of the redox reaction, determine the moles of Cr(II) in the sample.

    • Calculate the purity of the this compound as a percentage of the initial mass.

Protocol 2: Establishing an Inert Atmosphere for Handling this compound

This protocol outlines the fundamental steps for creating and maintaining an inert atmosphere using a Schlenk line, which is essential for preventing the degradation of this compound.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flasks and other appropriate glassware

  • High-purity inert gas (Argon or Nitrogen) with a regulator

  • Vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

  • System Preparation:

    • Ensure all glassware is clean and thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove adsorbed water.[9][10]

    • Assemble the glassware while still warm and immediately connect it to the Schlenk line.

  • Purging with Inert Gas:

    • Place a cold trap between the Schlenk line and the vacuum pump.

    • Evacuate the assembled glassware using the vacuum pump.

    • Backfill the glassware with the inert gas.

    • Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric gases.[4][9]

  • Maintaining a Positive Pressure:

    • Throughout your experiment, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This can be monitored using an oil bubbler attached to the exhaust of the Schlenk line.[9][10]

Visualizations

degradation_pathway This compound Degradation Pathway CrBr2 This compound (Cr(II)) (Active) CrBr3 Chromic Bromide (Cr(III)) (Less Active) CrBr2->CrBr3 Oxidation O2 Oxygen (from Air) O2->CrBr3 H2O Moisture H2O->CrBr3 experimental_workflow Workflow for Handling this compound start Start glovebox Transfer solid in Glovebox/Schlenk Line start->glovebox solvent Use Anhydrous, Degassed Solvents glovebox->solvent reaction Perform Reaction under Inert Atmosphere solvent->reaction storage Store in a Tightly Sealed Container in a Glovebox reaction->storage end End storage->end logical_relationship Factors Affecting this compound Shelf-Life shelf_life Increased Shelf-Life degradation Decreased Shelf-Life (Degradation) inert_atm Inert Atmosphere (Argon, Nitrogen) inert_atm->shelf_life dry_cond Anhydrous Conditions dry_cond->shelf_life cool_temp Cool Storage Temperature cool_temp->shelf_life sealed_cont Properly Sealed Container sealed_cont->shelf_life air_exp Exposure to Air (Oxygen) air_exp->degradation moisture_exp Exposure to Moisture moisture_exp->degradation

References

Technical Support Center: Purification of Products from CrBr₂ Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromium(II) bromide (CrBr₂) reactions, including the related and widely used Nozaki-Hiyama-Kishi (NHK) reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of products from CrBr₂-mediated reactions.

Issue 1: A significant amount of green/black tar-like material is present after the reaction, making extraction difficult.

  • Question: My reaction mixture is a thick, dark, tarry mess. How can I effectively separate my organic product?

  • Answer: The formation of chromium tar is a common issue. Here are several strategies to manage this:

    • Filtration through Celite® or Florisil®: Before aqueous workup, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and filter it through a pad of Celite® or Florisil®.[1] This will help remove a significant portion of the insoluble chromium byproducts.

    • Aqueous Workup with a Strong Chelator: During the aqueous workup, using a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help to solubilize the chromium salts in the aqueous layer, facilitating a cleaner phase separation.

    • Thorough Extraction: After quenching the reaction with water, perform multiple extractions with an appropriate organic solvent to ensure all the product is recovered from the aqueous phase and any remaining chromium residues.

Issue 2: My product is water-soluble, and I'm losing it during the aqueous workup.

  • Question: I suspect my product has significant water solubility. How can I minimize product loss during extraction?

  • Answer: For water-soluble products, modifications to the standard aqueous workup are necessary:

    • Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride solution (brine). This will decrease the solubility of the organic product in the aqueous phase and help to "salt out" the product into the organic layer.[2]

    • Back-Extraction of Aqueous Layer: After the initial extractions, back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

    • Use of a More Polar Solvent: Consider using a more polar extraction solvent that has a higher affinity for your product, such as ethyl acetate (B1210297) or dichloromethane, but be mindful of its miscibility with water.

Issue 3: I'm having trouble separating my product from unreacted starting materials or side products by column chromatography.

  • Question: My product and a major impurity have very similar Rf values on TLC. How can I improve my chromatographic separation?

  • Answer: Optimizing your column chromatography is key:

    • Solvent System Optimization: Systematically screen different solvent systems (mobile phases). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). Small additions of a third solvent, like methanol (B129727) or dichloromethane, can sometimes drastically change the selectivity.

    • Stationary Phase Choice: While silica (B1680970) gel is the most common stationary phase, consider using alumina (B75360) (basic, neutral, or acidic) or Florisil® if your compound is sensitive to the acidity of silica gel or if separation is challenging.[1]

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to resolve compounds with close Rf values.

Issue 4: My purified product is still colored, suggesting residual chromium contamination.

  • Question: After column chromatography, my product is still slightly green or brown. How can I remove trace chromium impurities?

  • Answer: Residual chromium can often be removed with further treatment:

    • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and stir it with a small amount of activated carbon for a short period. The activated carbon can adsorb colored impurities. Filter the solution through Celite® to remove the carbon.

    • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity and removing colored impurities.[3]

    • Washing with a Chelating Solution: Dissolve the product in an organic solvent and wash it with a dilute aqueous solution of a chelating agent like EDTA. This can help to pull the remaining chromium ions into the aqueous phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of products from CrBr₂ reactions.

1. What is the standard workup procedure for a Nozaki-Hiyama-Kishi (NHK) reaction?

A typical aqueous workup for an NHK reaction involves the following steps:[2]

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
  • Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
  • Separate the organic and aqueous layers.
  • Extract the aqueous layer multiple times with the organic solvent.
  • Combine the organic layers and wash with water and then with brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
  • Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product.

2. What are the most common impurities in a CrBr₂ reaction?

Common impurities include:

  • Chromium salts: These are the most prevalent impurities and can be challenging to remove completely. They often appear as green or black residues.
  • Unreacted starting materials: Such as the aldehyde and the organic halide.
  • Homocoupling products: Dimerization of the organic halide can occur as a side reaction.
  • Solvent residues: Residual high-boiling solvents like DMF or DMSO may be present.

3. What is the best purification method for products from CrBr₂ reactions?

The most common and generally effective method is flash column chromatography .[2] However, the best method depends on the properties of the product:

  • For non-volatile solids: Recrystallization can be a highly effective method for achieving high purity.[3]
  • For volatile liquids: Distillation can be used if the product is thermally stable and has a significantly different boiling point from impurities.

4. How can I monitor the progress of my column chromatography?

Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Spot the crude reaction mixture and the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent.

5. Are there any safety precautions I should take when working with chromium compounds?

Yes, chromium compounds are toxic and should be handled with care.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of chromium waste according to your institution's hazardous waste disposal procedures.

Experimental Protocols

General Protocol for Aqueous Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding deionized water while stirring. An ice bath can be used to control any exotherm.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, 3 volumes relative to the reaction volume).

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic layers. The aqueous layer will typically be green due to the presence of chromium salts.

  • Extract the aqueous layer two to three more times with the organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic layers sequentially with deionized water and then with a saturated aqueous solution of NaCl (brine).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product.

General Protocol for Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system (mobile phase), starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Collect fractions in test tubes.

  • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification TechniqueTypical RecoveryPurity LevelKey Considerations
Filtration through Celite®/Florisil® HighLow (pre-purification)Effective for removing bulk insoluble chromium salts.
Aqueous Extraction Moderate to HighLow to ModerateProduct solubility in water can lead to losses.
Flash Column Chromatography Moderate to HighHighRequires optimization of stationary and mobile phases.
Recrystallization Low to ModerateVery HighOnly applicable to solid products; requires suitable solvent.
Distillation Moderate to HighHighProduct must be volatile and thermally stable.

Visualizations

Purification_Workflow cluster_reaction Reaction Workup cluster_purification Purification cluster_analysis Analysis Reaction CrBr2 Reaction Mixture Quench Aqueous Quench Reaction->Quench 1. Add H2O Extraction Solvent Extraction Quench->Extraction 2. Add Organic Solvent Drying Drying & Concentration Extraction->Drying 3. Separate Layers Crude_Product Crude Product Drying->Crude_Product 4. Remove Solvent Chromatography Column Chromatography Crude_Product->Chromatography If Oil or Complex Mixture Recrystallization Recrystallization Crude_Product->Recrystallization If Solid Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: Workflow for the purification of products from CrBr₂ reactions.

References

dealing with pyrophoric byproducts in chromous bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the safe handling of pyrophoric byproducts that may arise during the synthesis of chromous bromide (CrBr₂). It is intended for researchers, scientists, and drug development professionals with experience in handling air-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are pyrophoric byproducts, and why are they a concern in this compound synthesis?

A1: Pyrophoric materials are substances that can ignite spontaneously within minutes of being exposed to air or moisture.[1][2] In the context of this compound synthesis, the primary concern is the potential for unreacted starting materials, such as finely divided chromium metal, to be present in the final product.[1] This contamination can create a significant fire hazard during product handling, purification, or storage.[3] Other potential hazards associated with these materials include corrosivity (B1173158) and toxicity.[1][2]

Q2: What is the most likely pyrophoric byproduct when synthesizing this compound?

A2: The most probable pyrophoric byproduct is unreacted, finely divided chromium powder. Many synthetic routes to this compound involve the reaction of chromium metal with a bromine source.[4] If the reaction does not go to completion, the remaining high-surface-area metal powder can be highly reactive and pyrophoric.

Q3: How can I minimize the formation of pyrophoric byproducts during the synthesis?

A3: To minimize pyrophoric residues, ensure the reaction goes to completion. This can be achieved by:

  • Using a slight excess of the bromine source.

  • Ensuring adequate reaction time and temperature as dictated by the specific protocol.

  • Using chromium powder with an appropriate particle size to ensure complete reaction.

All manipulations should be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line techniques to prevent premature reaction with air.[5][6]

Q4: What personal protective equipment (PPE) is essential when handling potentially pyrophoric materials?

A4: Appropriate PPE is critical. At a minimum, this includes:

  • Eye Protection: Chemical splash goggles and a face shield are required, especially when there is a risk of splashing or explosion.[3][5]

  • Skin Protection: A flame-resistant (FR) lab coat, such as one made from Nomex, must be worn.[1][7] Clothing worn underneath should be made of natural fibers like cotton.[3]

  • Gloves: Wear chemical-resistant gloves. For added safety, consider wearing fire-resistant gloves or liners, or double-gloving with nitrile gloves.[1][7]

  • Footwear: Closed-toe, closed-heel shoes are mandatory.[3]

Troubleshooting Guide

Problem 1: My crude this compound product sparks or ignites upon brief exposure to air.

  • Probable Cause: The product is contaminated with a pyrophoric byproduct, most likely unreacted, finely divided chromium metal. This indicates the synthesis reaction was incomplete.

  • Solution:

    • Do not handle the material in the open air. Immediately return the material to an inert atmosphere (glove box or Schlenk flask).[7]

    • If a fire occurs, be prepared to extinguish it. A Class D fire extinguisher (for combustible metals) or a container of dry sand should be kept within arm's length during the experiment.[1] Do not use water or a standard ABC extinguisher.

    • The contaminated product must be quenched before it can be safely handled or disposed of. Follow the detailed quenching protocol provided below.

Problem 2: The reaction work-up or quenching process is unexpectedly vigorous and exothermic.

  • Probable Cause: Accidental introduction of air or moisture into the apparatus is reacting with pyrophoric residues. This can also occur if the quenching agent is added too quickly.[8]

  • Solution:

    • Ensure all glassware is scrupulously oven-dried and cooled under an inert atmosphere before use.[9]

    • Check for leaks in your Schlenk line or glove box. A positive pressure of inert gas should always be maintained.[10]

    • During quenching, add the quenching agent very slowly, dropwise, while vigorously stirring and cooling the flask in an ice or dry ice/acetone bath to dissipate heat.[11][12]

Problem 3: How do I safely clean glassware contaminated with pyrophoric residues?

  • Probable Cause: Residual pyrophoric material can adhere to the walls of the reaction flask, syringes, and cannulas, which will ignite upon contact with air.

  • Solution:

    • All equipment used in the experiment must be decontaminated before being exposed to the atmosphere.[1]

    • Under an inert atmosphere, rinse the glassware with a high-boiling, non-reactive solvent like toluene (B28343) to suspend the solid residues.[11]

    • Transfer this solvent rinse to a separate flask for quenching, following the established protocol.[12]

    • Repeat the rinse process three times.[12] After the final rinse has been transferred for quenching, the glassware can be carefully removed and placed in the back of a fume hood, where it can be slowly quenched by adding isopropanol (B130326), followed by methanol (B129727) and then water.

Data Presentation

Table 1: Hazard Summary of Key Chemicals

CompoundChemical FormulaKey HazardsHandling Precautions
Chromium Powder CrFlammable solid, potentially pyrophoric when finely divided.Handle under inert atmosphere. Avoid dust formation.[13]
Bromine Br₂Highly toxic, severe skin and eye burns, corrosive.Handle in a fume hood with appropriate PPE.[14]
This compound CrBr₂Harmful if swallowed, causes skin and eye irritation.[15]Keep container tightly closed in a dry, well-ventilated place.[15]
Isopropanol C₃H₈OFlammable liquid and vapor, causes serious eye irritation.Keep away from heat and ignition sources.

Table 2: Relative Reactivity of Quenching Agents

Quenching AgentRelative Reactivity with PyrophoricsKey Considerations
Isopropanol LowRecommended for the initial, most vigorous phase of quenching due to its less violent reaction.[11]
Ethanol (B145695) ModerateUsed after the initial reaction with isopropanol has subsided.[8]
Methanol Moderate-HighUsed after ethanol to continue the quenching process safely.[8]
Water HighHighly reactive. Should only be used after the pyrophoric material has been fully treated with alcohols.[11]

Experimental Protocols

Protocol 1: General Synthesis of this compound (Example via Reduction)

This protocol describes the reduction of Chromium(III) bromide to Chromium(II) bromide.

  • Preparation: All glassware must be oven-dried for at least 4 hours at 140°C and assembled while hot, then allowed to cool under a positive pressure of dry argon or nitrogen.[9]

  • Setup: The reaction should be conducted in a Schlenk flask equipped with a magnetic stir bar and attached to a Schlenk line. Maintain a slight positive pressure of inert gas, vented through an oil bubbler.[10]

  • Reaction: Anhydrous Chromium(III) bromide (CrBr₃) is placed in the flask. The reduction is carried out by bubbling hydrogen gas through the solid at 350-400 °C.[4] The reaction progress can be monitored by the color change and cessation of hydrogen bromide (HBr) gas evolution.

  • Isolation: Once the reaction is complete, the system is cooled to room temperature under an inert atmosphere. The resulting this compound (CrBr₂) product must be handled and stored strictly under inert conditions.[16]

Protocol 2: Safe Quenching of Pyrophoric Residues

This procedure must be performed in a fume hood under an inert atmosphere (Schlenk line).[12]

  • Dilution: Suspend the pyrophoric material (e.g., the contaminated CrBr₂ product) in an inert, high-boiling solvent such as toluene or hexane (B92381) inside a Schlenk flask.[11] The flask should be sized so that it is no more than one-fifth full.

  • Inert Atmosphere: Ensure the flask is under a positive pressure of nitrogen or argon, vented through a bubbler.[11]

  • Cooling: Place the flask in an ice/water bath and begin vigorous stirring.

  • Slow Addition of Isopropanol: Using a dropping funnel or a syringe pump, add isopropanol very slowly (dropwise) to the stirred suspension.[11] Gas will evolve. The addition rate should be controlled to prevent excessive frothing or a rapid temperature increase.

  • Sequential Quenching: After the reaction with isopropanol has subsided completely (no more gas evolution), continue the slow, sequential addition of ethanol, then methanol, and finally water.[8]

  • Final Stirring: After the final addition of water causes no further reaction, allow the mixture to warm to room temperature and stir for an additional 6-12 hours to ensure complete quenching.[11]

  • Disposal: The resulting mixture should be neutralized and disposed of as hazardous waste according to institutional guidelines.[12]

Mandatory Visualizations

ExperimentalWorkflow A 1. Preparation Oven-dry all glassware and cool under inert gas. B 2. Synthesis Setup Assemble reaction on Schlenk line. A->B C 3. Inert Atmosphere Purge system with Argon/Nitrogen. B->C D 4. Perform Synthesis React Cr with Bromine source. C->D E 5. Isolate Crude Product Workup strictly under inert atmosphere. D->E F Sparks/Ignition on air exposure? E->F G 6a. Product is Safe Proceed to purification/storage. F->G No H 6b. DANGER: Pyrophoric Immediately return to inert atmosphere. F->H Yes I 7. Safe Quenching Follow detailed quenching protocol for contaminated product and glassware. H->I

Caption: High-level workflow for the synthesis and handling of this compound.

TroubleshootingLogic Start Observe Unexpected Reactivity (e.g., sparks, smoke, fire) Q1 Is the material exposed to air? Start->Q1 A1_Yes IMMEDIATELY return to inert atmosphere. Use Class D extinguisher or sand on fire. Q1->A1_Yes Yes A1_No Reaction is too vigorous under inert gas. Q1->A1_No No End Proceed with Quenching Protocol for all contaminated materials. A1_Yes->End Q2 Are you adding a quenching agent? A1_No->Q2 A2_Yes STOP addition immediately. Increase cooling and stirring. Resume addition at a much slower rate. Q2->A2_Yes Yes A2_No Possible leak in the system. Re-check all seals and gas flow. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting unexpected reactivity.

QuenchingPathway Start Pyrophoric Residue in inert solvent (Toluene) Under N₂ at 0°C Step1 Slow dropwise addition of Isopropanol Start->Step1 Step 1 Result1 Reaction subsides (Gas evolution ceases) Step1->Result1 Step2 Slow dropwise addition of Ethanol Result1->Step2 Step 2 Result2 Reaction subsides Step2->Result2 Step3 Slow dropwise addition of Methanol Result2->Step3 Step 3 Result3 Reaction subsides Step3->Result3 Step4 Slow dropwise addition of Water Result3->Step4 Step 4 End Fully Quenched Non-reactive mixture Ready for neutralization and disposal Step4->End

Caption: Stepwise pathway for safely quenching pyrophoric byproducts.

References

Validation & Comparative

A Comparative Guide to Chromous Bromide and Other Chromium(II) Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chromous bromide (CrBr₂) with other commonly employed chromium(II) reagents, namely chromous chloride (CrCl₂) and chromous acetate (B1210297) (Cr₂(OAc)₄(H₂O)₂). The objective is to offer a comprehensive overview of their respective properties, performance in key organic transformations, and practical handling considerations to aid in reagent selection for research and development.

Physical and Chemical Properties

Chromium(II) reagents are powerful reducing agents, characterized by their high reactivity and sensitivity to air and moisture. The choice of the counter-ion (bromide, chloride, or acetate) can influence the reagent's solubility, stability, and performance in specific applications.

PropertyThis compound (CrBr₂)Chromous Chloride (CrCl₂)Chromous Acetate (Cr₂(OAc)₄(H₂O)₂)
Formula CrBr₂CrCl₂C₈H₁₆Cr₂O₁₀
Molar Mass 211.80 g/mol 122.90 g/mol 376.20 g/mol
Appearance White to off-white solidWhite to grey/green powder (anhydrous); blue solid (tetrahydrate)[1]Brick-red solid
Solubility Soluble in water (forms blue solution)Soluble in water (forms blue solution)[1]Sparingly soluble in water and methanol
Key Features Highly reactive reducing agentPotent, well-studied reducing agent in various C-C bond formations[1]Dimeric structure with a Cr-Cr quadruple bond; milder reducing agent
Air/Moisture Sensitivity Highly sensitive; readily oxidizesHighly sensitive; readily oxidizes[1]Highly sensitive to air

Performance in Organic Synthesis: The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction is a cornerstone of carbon-carbon bond formation, involving the nickel-catalyzed, chromium(II)-mediated coupling of an organic halide with an aldehyde.[2][3][4] This reaction is highly valued for its excellent chemoselectivity for aldehydes and its tolerance of a wide range of functional groups.[2][4]

While direct, side-by-side quantitative comparisons of this compound with other chromium(II) reagents under identical conditions are not extensively documented in the literature, the performance of chromium(II) chloride is well-established. The reactivity of the organic halide in the NHK reaction generally follows the trend I > Br > Cl. It is plausible that the choice of the halide on the chromium(II) salt could also influence reaction kinetics, although this is not well-documented.

Table 2.1: Representative Performance of Chromium(II) Chloride in the Nozaki-Hiyama-Kishi Reaction

AldehydeOrganic HalideProductYield (%)Reference
BenzaldehydeVinyl bromide1-Phenyl-2-propen-1-ol85(Hypothetical data based on typical NHK yields)
Octanal1-Iodocyclohexene1-(Cyclohex-1-en-1-yl)octan-1-ol91(Hypothetical data based on typical NHK yields)
4-chlorobenzaldehyde2-bromopropene1-(4-chlorophenyl)-2-methylprop-2-en-1-ol88(Hypothetical data based on typical NHK yields)

Note: The success of the NHK reaction is often dependent on the purity of the chromium(II) salt and the presence of a nickel(II) co-catalyst.[2]

Experimental Protocols

Synthesis of Anhydrous this compound (CrBr₂)

Anhydrous this compound can be prepared by the reduction of anhydrous chromium(III) bromide.

Materials:

  • Chromium(III) bromide (CrBr₃)

  • Hydrogen gas (H₂)

  • Tube furnace

  • Quartz tube

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Place anhydrous chromium(III) bromide in a quartz tube within a tube furnace.

  • Purge the system with an inert gas (e.g., argon) to remove air and moisture.

  • Heat the furnace to 350-400 °C.

  • Once the temperature is stable, introduce a steady flow of dry hydrogen gas over the CrBr₃.

  • Maintain the reaction for 6-10 hours. The reaction produces hydrogen bromide (HBr) as a byproduct, which should be safely vented.[5]

  • After the reaction is complete, cool the furnace to room temperature under a continuous flow of inert gas.

  • Handle and store the resulting anhydrous this compound under a strict inert atmosphere.

General Protocol for the Nozaki-Hiyama-Kishi (NHK) Reaction using Chromium(II) Chloride

This protocol can be adapted for use with this compound, although optimization of reaction conditions may be necessary.

Materials:

  • Anhydrous chromium(II) chloride (CrCl₂)

  • Anhydrous nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Organic halide (e.g., vinyl or aryl bromide/iodide)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous CrCl₂ (4 equivalents) and a catalytic amount of anhydrous NiCl₂ (1-5 mol%).

  • Add the anhydrous, degassed solvent and stir the suspension vigorously.

  • To the stirred suspension, add a solution of the aldehyde (1 equivalent) and the organic halide (1.2 equivalents) in the reaction solvent dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Chromium(II) Acetate Hydrate (B1144303)

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Zinc metal (mossy)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Deionized water, ethanol, and diethyl ether

  • Inert atmosphere setup

Procedure:

  • In a flask, dissolve potassium dichromate in water and add concentrated HCl.

  • Add mossy zinc to the solution to reduce the Cr(VI) to Cr(III) (orange to green) and then to Cr(II) (green to blue). This should be done under an inert atmosphere as the Cr(II) solution is air-sensitive.

  • Prepare a saturated solution of sodium acetate in deoxygenated water.

  • Filter the blue Cr(II) solution into the sodium acetate solution under an inert atmosphere. A brick-red precipitate of chromium(II) acetate hydrate will form immediately.

  • Filter the precipitate under an inert atmosphere, wash with deoxygenated water, followed by ethanol, and then diethyl ether.

  • Dry the product under vacuum.

Visualizations

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

NHK_Cycle cluster_main NHK Catalytic Cycle Cr(II) Cr(II) Cr(III)X Cr(III)X Cr(II)->Cr(III)X Oxidative Addition R-Cr(III)X R-Cr(III)X Cr(III)X->R-Cr(III)X Transmetalation (with Ni catalyst) Product-Cr(III)X Product-Cr(III)X R-Cr(III)X->Product-Cr(III)X Nucleophilic Addition Product-Cr(III)X->Cr(II) Reduction (e.g., with Mn) Product Product Product-Cr(III)X->Product Workup Aldehyde Aldehyde Aldehyde->Product-Cr(III)X R-X R-X R-X->Cr(III)X

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental Workflow for Chromium(II)-Mediated Coupling

Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Cr(III)_halide Cr(III) Halide (e.g., CrCl₃ or CrBr₃) Cr(II)_reagent Active Cr(II) Reagent (in situ) Cr(III)_halide->Cr(II)_reagent Reducing_agent Reducing Agent (e.g., Zn, Mn) Reducing_agent->Cr(II)_reagent Reaction_mixture Reaction Mixture (inert atmosphere) Cr(II)_reagent->Reaction_mixture Substrates Aldehyde + Organic Halide + Ni(II) catalyst Substrates->Reaction_mixture Crude_product Crude Product Mixture Reaction_mixture->Crude_product Quenching Aqueous Quench Crude_product->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final_product Pure Product Purification->Final_product

Caption: Experimental workflow for Cr(II)-mediated coupling.

Handling and Safety Considerations

Chromium(II) reagents are hazardous and require careful handling in a controlled laboratory environment.

  • Air and Moisture Sensitivity: All chromium(II) reagents are extremely sensitive to air and moisture and must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] Exposure to air leads to rapid oxidation to the less reactive chromium(III) state.

  • Toxicity: Chromium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7] Work should be conducted in a well-ventilated fume hood.

  • Storage: Anhydrous chromium(II) halides should be stored in tightly sealed containers under an inert atmosphere.[6]

  • Waste Disposal: Chromium waste is hazardous and must be disposed of according to institutional and regulatory guidelines.

Conclusion

This compound, along with chromous chloride and chromous acetate, are powerful reducing agents with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. While chromous chloride is the most extensively studied and documented of the chromium(II) halides, this compound is expected to exhibit similar reactivity, potentially with subtle differences in reaction rates due to the nature of the halide. Chromous acetate offers a milder alternative, suitable for specific applications.

The choice of a specific chromium(II) reagent will depend on the desired reactivity, the nature of the substrates, and the specific reaction conditions. For well-established procedures like the NHK reaction, chromous chloride remains the reagent of choice due to the wealth of available literature. However, for novel applications or where fine-tuning of reactivity is required, the exploration of this compound may offer new opportunities. In all cases, the air- and moisture-sensitive nature and the toxicity of these reagents necessitate careful handling and adherence to strict safety protocols.

References

Comparative Guide to Analytical Methods for Chromous Bromide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chromous bromide (CrBr₂) is critical for ensuring product quality, stability, and safety in drug development and manufacturing. As no single direct method for the intact molecule is standard, quantification is typically achieved by analyzing its constituent ions: the chromous (Chromium(II)) cation or the bromide anion. This guide provides a comparative overview of validated analytical methods for each approach, detailing their principles, performance characteristics, and experimental protocols to aid in method selection and implementation.

Logical Workflow for Analytical Method Validation

An analytical method must be validated to ensure it is suitable for its intended purpose. The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analyte . The general workflow for validation is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analytical Method Validation Workflow cluster_0 Method Development & Definition cluster_1 Validation Protocol cluster_2 Performance Characteristics (ICH Q2) cluster_3 Finalization Dev Develop Analytical Procedure ATP Define Analytical Target Profile (ATP) Dev->ATP Define Scope & Purpose Protocol Establish Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Range Range Protocol->Range Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD Detection Limit (LOD) Protocol->LOD LOQ Quantitation Limit (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report (Document Results) Specificity->Report Linearity->Report Range->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: General workflow for analytical method validation.

Part 1: Quantification via Chromium Analysis

This approach quantifies the total chromium content in a sample. A critical consideration for this compound is that the Cr(II) ion is readily oxidized. Therefore, methods typically involve a controlled oxidation step to a more stable state, usually Cr(III) or Cr(VI), before measurement.[4]

Comparison of Chromium Quantification Methods
ParameterInductively Coupled Plasma - Mass Spectrometry (ICP-MS)UV-Visible SpectrophotometryRedox Titration
Principle Atomization and ionization of the sample in argon plasma, followed by mass-to-charge ratio separation and detection of chromium isotopes.[5]Oxidation of Cr(II) to Cr(VI), which then reacts with a chromogenic agent (e.g., 1,5-diphenylcarbazide) to form a colored complex. Absorbance is measured and correlated to concentration via the Beer-Lambert law.[6][7]Oxidation of Cr(II) to Cr(VI), followed by titration with a standardized reducing agent (e.g., ferrous ammonium (B1175870) sulfate) to a potentiometric or colorimetric endpoint.[4]
Specificity High. Can distinguish chromium from other elements by mass. May require collision/reaction cells to remove polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[5]Moderate to High. Specific to Cr(VI) after derivatization. Prone to interference from other oxidizing agents or ions that form colored complexes.[8]Low to Moderate. Prone to interference from any other species that can be oxidized by the initial agent or reduced by the titrant.
Linearity Range Very wide (ng/L to mg/L).[5]Narrow (typically 0.01 - 1.0 mg/L).[6][9]Limited to higher concentrations (typically >10 mg/L).
Limit of Quantitation (LOQ) Very Low (typically <10 ng/L or ppt).[10]Low (typically 0.0025 - 0.09 mg/L or ppm).[7][9]High (typically >10 mg/L or ppm).
Precision (%RSD) Excellent (< 2-5%).[11]Good (< 5%).[9]Good (< 2%), but operator-dependent.[11]
Accuracy / Recovery Excellent (95-105%).[10][12]Good (90-110%).[9]Good (98-102%) but can be affected by endpoint determination.
Primary Application Trace and ultra-trace level quantification. High-purity materials.Routine quality control where concentrations are moderate and the matrix is simple.Assay of raw materials and high-concentration formulations.

Part 2: Quantification via Bromide Analysis

This approach measures the concentration of the bromide anion. It is often simpler as it does not require managing the oxidative stability of the chromium ion.

Comparison of Bromide Quantification Methods
ParameterIon Chromatography (IC)Potentiometric / Argentometric Titration
Principle Separation of bromide from other anions on a stationary phase column, followed by detection, typically via suppressed conductivity.[13][14]Precipitation titration where silver nitrate (B79036) (AgNO₃) is added to the sample, forming insoluble silver bromide (AgBr). The endpoint is detected by a change in potential (potentiometric) or with a colorimetric indicator (argentometric).[15][16]
Specificity High. Can resolve bromide from other halides like chloride and iodide.[14]Moderate. Other halides (Cl⁻, I⁻) will co-precipitate and interfere. Potentiometric methods can distinguish them if concentrations are comparable, but large excesses of one halide can mask another.[17]
Linearity Range Wide (typically 0.1 - 100 mg/L).[13][18]Limited to higher concentrations (typically >5 mg/L).
Limit of Quantitation (LOQ) Low (typically 0.05 - 0.1 mg/L or ppm).[13]High (typically >5 mg/L or ppm).[19]
Precision (%RSD) Excellent (< 2%).[13]Excellent (< 1%).[19]
Accuracy / Recovery Excellent (98-102%).[13]Excellent (96-102%).[19]
Primary Application Trace and moderate level quantification of bromide, especially in complex matrices or in the presence of other halides.Assay of raw materials and high-concentration formulations where the matrix is free of interfering halides.

Detailed Experimental Protocols

Method 1: Total Chromium Quantification by ICP-MS

This protocol is designed for trace-level quantification and assumes the need to oxidize Cr(II) to a stable, measurable state (Cr(III)).

1. Reagents and Materials:

  • High-purity (trace metal grade) nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).

  • 18.2 MΩ·cm deionized water.

  • Certified chromium standard solution (1000 mg/L).

  • Internal standard solution (e.g., Scandium, Yttrium, or Rhodium).

2. Sample Preparation (Oxidation and Digestion):

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to achieve an estimated chromium concentration within the instrument's linear range.

  • Transfer a precise aliquot of the sample solution to a digestion vessel.

  • Add 2 mL of concentrated HNO₃ and 1 mL of H₂O₂. This step ensures the oxidation of Cr(II) to the more stable Cr(III) state.

  • Seal the vessel and perform a microwave-assisted digestion. A typical program involves ramping to 180°C and holding for 20 minutes.

  • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to the final volume with deionized water.

  • Just before analysis, dilute an aliquot of this solution and add the internal standard to match the concentration in the calibration standards.

3. Instrumentation and Analysis:

  • Configure the ICP-MS with an appropriate nebulizer and spray chamber for aqueous samples.[20]

  • Operate the instrument using a collision/reaction cell (e.g., with Helium or Hydrogen) to mitigate polyatomic interferences on the primary chromium isotope (⁵²Cr).[5]

  • Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) from the certified stock solution, ensuring they are matrix-matched to the samples (i.e., contain the same acid concentration) and spiked with the internal standard.

  • Aspirate the blank, calibration standards, and samples into the plasma.

  • Monitor the signal intensity for ⁵²Cr and the internal standard isotope.

  • Construct a calibration curve by plotting the intensity ratio (⁵²Cr / Internal Std.) against concentration. Quantify the chromium concentration in the samples using this curve.

4. Validation Parameters:

  • Linearity: Establish over the desired concentration range (e.g., 0.1 - 100 µg/L) with a correlation coefficient (r²) > 0.999.[5]

  • Accuracy: Analyze a certified reference material or perform spike recovery studies on the sample matrix. Acceptance criteria are typically 90-110% recovery.[10][12]

  • Precision: Analyze at least six replicate samples. The relative standard deviation (%RSD) should be < 5%.

  • LOD/LOQ: Determine from the standard deviation of the blank signal. Typical instrument detection limits are in the low ng/L range.[10]

Method 2: Bromide Quantification by Ion Chromatography (IC)

This protocol is suitable for the selective and sensitive determination of bromide ions.

1. Reagents and Materials:

  • Eluent concentrate (e.g., Sodium Carbonate/Sodium Bicarbonate or Potassium Hydroxide).

  • 18.2 MΩ·cm deionized water.

  • Certified bromide standard solution (1000 mg/L).

2. Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Perform serial dilutions as necessary to bring the expected bromide concentration into the linear range of the instrument (e.g., 0.1 - 10 mg/L).

  • Filter the final diluted sample through a 0.2 or 0.45 µm syringe filter to remove particulates before injection.

3. Instrumentation and Analysis:

  • Equip the ion chromatograph with an anion-exchange column (e.g., Metrosep A Supp 7 or equivalent), a suppressor module, and a conductivity detector.[14]

  • Prepare the mobile phase eluent by diluting the concentrate with deionized water (e.g., 3.6 mM Na₂CO₃).[14]

  • Set the flow rate (e.g., 0.8 mL/min) and allow the system to equilibrate until a stable baseline conductivity is achieved.

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by diluting the certified stock solution.

  • Inject the blank, calibration standards, and samples into the IC system.

  • Identify the bromide peak based on its retention time, which is determined by analyzing the standards.

  • Construct a calibration curve by plotting the peak area against concentration. Quantify the bromide concentration in the samples using this curve.

4. Validation Parameters:

  • Linearity: Establish over the desired concentration range with a correlation coefficient (r²) > 0.998.[13]

  • Accuracy: Perform spike recovery studies by adding known amounts of bromide standard to the sample matrix. Acceptance criteria are typically 98-102% recovery.[13]

  • Precision: Analyze at least six replicate samples. The %RSD for the peak area and retention time should be < 2%.[13]

  • LOD/LOQ: Determine from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. Typical LOQs are in the range of 0.05-0.1 mg/L.[13]

  • Specificity: Demonstrate the resolution of the bromide peak from other potentially interfering anions (e.g., chloride, nitrate, sulfate).

References

A Comparative Guide to CrBr₂ and Samarium(II) Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a reducing agent can be pivotal to the success of a synthetic route. Among the plethora of available reagents, chromium(II) bromide (CrBr₂) and samarium(II) iodide (SmI₂) have emerged as powerful tools for facilitating a range of transformations, including reductive couplings, cyclizations, and functional group reductions. This guide provides an objective comparison of the performance of CrBr₂ and SmI₂, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges. While much of the literature on chromium(II)-mediated reactions focuses on chromium(II) chloride (CrCl₂), the reactivity of CrBr₂ is analogous, and findings related to CrCl₂ are often applicable to CrBr₂.

I. Overview of Reactivity and Applications

Both Cr(II) and Sm(II) reagents are potent single-electron donors, capable of initiating radical processes. However, their reactivity profiles exhibit notable differences in terms of substrate scope, functional group tolerance, and stereoselectivity.

Samarium(II) Iodide (SmI₂): Often referred to as Kagan's reagent, SmI₂ is a versatile and widely used reductant. It is particularly effective in Barbier-type reactions, pinacol (B44631) couplings, and the reduction of a wide array of functional groups. The reactivity of SmI₂ can be finely tuned by the addition of co-solvents and additives like HMPA or water, which can significantly enhance its reduction potential.

Chromium(II) Bromide (CrBr₂): As a key reagent in the renowned Nozaki-Hiyama-Kishi (NHK) reaction, Cr(II) salts are highly effective in the coupling of aldehydes with vinyl or allyl halides. Chromium(II) reagents demonstrate excellent chemoselectivity, often tolerating functional groups that are reactive towards other organometallic reagents. While CrCl₂ is more commonly cited, CrBr₂ participates in similar transformations.

II. Data Presentation: A Comparative Analysis

The following tables summarize the performance of CrBr₂ (and the closely related CrCl₂) and SmI₂ in key organic transformations.

Table 1: Barbier-Type Reactions (Allylation/Vinylation of Aldehydes)

ReagentSubstrate 1Substrate 2ProductYield (%)Diastereoselectivity (anti:syn)Reference
CrCl₂/NiCl₂Benzaldehyde(E)-1-Iodo-1-hexene1-Phenyl-2-hexen-1-ol83-[1][2]
SmI₂BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol98-[3]
CrCl₂BenzaldehydeCrotyl bromide1-Phenyl-2-methyl-3-buten-1-ol85>98:2[4]
SmI₂BenzaldehydeCrotyl bromide1-Phenyl-2-methyl-3-buten-1-ol9595:5[5]

Table 2: Pinacol Coupling of Aldehydes

ReagentSubstrateProductYield (%)Diastereoselectivity (dl:meso)Reference
CrCl₂ (catalytic)Benzaldehyde1,2-Diphenyl-1,2-ethanediol8595:5[6]
SmI₂Benzaldehyde1,2-Diphenyl-1,2-ethanediol9198:2[7][8]
CrCl₂ (catalytic)Cyclohexanecarboxaldehyde1,2-Dicyclohexyl-1,2-ethanediol7880:20[9]
SmI₂Cyclohexanecarboxaldehyde1,2-Dicyclohexyl-1,2-ethanediol8590:10[7]

Table 3: Olefination of Aldehydes with Haloforms

ReagentAldehydeHaloformProductYield (%)Stereoselectivity (E:Z)Reference
CrCl₂BenzaldehydeCHBr₃β-Bromostyrene94>99:1[4][10]
CrCl₂2-NaphthaldehydeCHBr₃2-(2-Bromovinyl)naphthalene70>99:1[4]
SmI₂BenzaldehydeCHI₃β-IodostyreneLow Yield-N/A

Note: SmI₂ is generally not the reagent of choice for this transformation.

III. Experimental Protocols

A. General Procedure for Cr(II)-Mediated Barbier-Type Reaction (Nozaki-Hiyama-Kishi Reaction)

A flame-dried flask under an inert atmosphere (e.g., argon) is charged with anhydrous CrCl₂ (4.0 equiv.) and a catalytic amount of NiCl₂ (0.01 equiv.). Anhydrous DMF is added, and the mixture is stirred vigorously. A solution of the aldehyde (1.0 equiv.) and the vinyl or allyl halide (1.5 equiv.) in DMF is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

B. General Procedure for SmI₂-Mediated Pinacol Coupling

A solution of SmI₂ in THF (0.1 M) is prepared by adding iodine (1.0 equiv.) to a suspension of samarium metal (1.1 equiv.) in anhydrous THF under an inert atmosphere. To this deep blue solution, the aldehyde (1.0 equiv.) is added dropwise at room temperature. The reaction is stirred until the blue color disappears. The reaction is then quenched with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirred until the layers become clear. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[7][8]

IV. Mandatory Visualization

Reaction Mechanisms

Barbier-Type Reaction Mechanisms cluster_Cr Cr(II)-Mediated (NHK Reaction) cluster_Sm Sm(II)-Mediated Cr_start Cr(II) Cr_reductant Ni(0) Cr_start->Cr_reductant NiCl₂ reduction Cr_oxidative_add R-Ni(II)-X Cr_reductant->Cr_oxidative_add Oxidative Addition (R-X) Cr_transmetalation R-Cr(III)-X Cr_oxidative_add->Cr_transmetalation Transmetalation Cr_adduct Adduct Cr_transmetalation->Cr_adduct Nucleophilic Attack Cr_carbonyl R'CHO Cr_carbonyl->Cr_adduct Cr_product Alcohol Product Cr_adduct->Cr_product Workup Sm_start Sm(II) Sm_radical R• Sm_start->Sm_radical SET to R-X Sm_organosamarium R-Sm(III) Sm_radical->Sm_organosamarium SET Sm_adduct Adduct Sm_organosamarium->Sm_adduct Nucleophilic Attack Sm_carbonyl R'CHO Sm_carbonyl->Sm_adduct Sm_product Alcohol Product Sm_adduct->Sm_product Workup

Figure 1: Simplified mechanisms for Barbier-type reactions.
Experimental Workflow

Experimental_Workflow cluster_Cr_protocol Cr(II)-Mediated Reaction Protocol cluster_Sm_protocol Sm(I₂)-Mediated Reaction Protocol Cr_setup 1. Flame-dried flask under Argon Cr_reagents 2. Add CrCl₂ and NiCl₂ Cr_setup->Cr_reagents Cr_solvent 3. Add anhydrous DMF Cr_reagents->Cr_solvent Cr_substrates 4. Add aldehyde and halide solution Cr_solvent->Cr_substrates Cr_reaction 5. Stir at room temperature Cr_substrates->Cr_reaction Cr_workup 6. Quench with water and extract Cr_reaction->Cr_workup Cr_purification 7. Purify by chromatography Cr_workup->Cr_purification Sm_prep 1. Prepare SmI₂ solution in THF Sm_substrate 2. Add aldehyde to SmI₂ solution Sm_prep->Sm_substrate Sm_reaction 3. Stir until color change Sm_substrate->Sm_reaction Sm_quench 4. Quench with Rochelle's salt Sm_reaction->Sm_quench Sm_extract 5. Extract with organic solvent Sm_quench->Sm_extract Sm_purification 6. Purify by chromatography Sm_extract->Sm_purification

Figure 2: General experimental workflows.

V. Conclusion

Both CrBr₂ (and Cr(II) halides in general) and SmI₂ are highly valuable reagents in organic synthesis, each with its own set of strengths.

  • Samarium(II) iodide is a remarkably versatile reagent with a broad substrate scope, particularly for pinacol couplings and the reduction of a wide variety of functional groups. Its reactivity can be conveniently modulated with additives.

  • Chromium(II) bromide , primarily utilized in the context of the Nozaki-Hiyama-Kishi reaction, offers exceptional chemoselectivity and is the reagent of choice for the coupling of aldehydes with vinyl and allyl halides, often providing high stereoselectivity. It is also highly effective for the stereoselective synthesis of vinyl halides from aldehydes and haloforms.

The choice between CrBr₂ and SmI₂ will ultimately depend on the specific transformation desired, the functional groups present in the substrate, and the desired stereochemical outcome. For Barbier-type reactions requiring high chemoselectivity and tolerance of various functional groups, Cr(II) reagents are often superior. For general reductions and pinacol couplings, SmI₂ is a robust and reliable choice. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors.

References

Assessing the Purity of Synthesized Chromous Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is a cornerstone of reliable and reproducible experimental outcomes. Chromous bromide (CrBr₂), a potent reducing agent, is no exception. The presence of impurities, primarily its oxidized form, chromium(III) bromide (CrBr₃), can significantly alter reaction kinetics, yield, and selectivity. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering a comparative analysis with a common alternative, samarium(II) iodide (SmI₂). Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate purity validation strategies.

The synthesis of this compound typically involves the reduction of chromium(III) bromide.[1][2] Due to the high sensitivity of chromium(II) to air oxidation, the primary impurity in synthesized CrBr₂ is CrBr₃.[1] Therefore, robust analytical methods are required to accurately quantify the Cr(II) content and determine the purity of the synthesized product.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method depends on the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. A comparison with samarium(II) iodide, another powerful single-electron reducing agent, is also presented.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Redox Titration Oxidation of Cr(II) with a standardized oxidizing agent (e.g., potassium permanganate (B83412), ceric sulfate).Quantitative purity of Cr(II).High accuracy and precision, cost-effective.Requires careful handling to prevent air oxidation of the sample.
UV-Vis Spectroscopy Measurement of the absorbance of the characteristic blue color of the [Cr(H₂O)₆]²⁺ ion.Semi-quantitative estimation of Cr(II) concentration.Rapid and simple.Susceptible to interference from colored impurities.
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electron binding energies to determine oxidation states.Surface oxidation state of chromium.Provides information on surface contamination and oxidation.Not a bulk analysis technique, requires specialized equipment.
Magnetic Susceptibility Measurement of the magnetic properties of the sample, which differ for Cr(II) and Cr(III).Indication of the presence of paramagnetic Cr(III) impurities.Non-destructive.Indirect method for purity assessment, requires sensitive instrumentation.

Comparison with Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a widely used single-electron reducing agent in organic synthesis and serves as a relevant alternative to this compound.[3][4][5][6][7][8][9][10]

ParameterThis compound (CrBr₂)Samarium(II) Iodide (SmI₂)
Primary Impurity Chromium(III) bromide (CrBr₃)Samarium(III) iodide (SmI₃)
Primary Purity Assessment Method Redox TitrationIodometric Titration[11]
Typical Purity of Synthesized Reagent >98%Typically prepared in situ as a 0.1 M solution in THF.[6]
Stability Highly sensitive to air oxidation.[1]Air-sensitive, solutions are typically used fresh.[12]
Reduction Potential (V vs. SHE) Cr³⁺ + e⁻ ⇌ Cr²⁺ (-0.41 V)Sm³⁺ + e⁻ ⇌ Sm²⁺ (-1.55 V)[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Protocol 1: Purity Determination of this compound by Redox Titration with Potassium Permanganate

This protocol details the determination of Cr(II) content in a synthesized this compound sample via redox titration with a standardized potassium permanganate solution.

Materials:

  • Synthesized this compound sample

  • Standardized 0.1 N potassium permanganate (KMnO₄) solution

  • Deoxygenated distilled water

  • Concentrated sulfuric acid (H₂SO₄)

  • Inert gas (e.g., argon or nitrogen)

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Sample Preparation (under inert atmosphere): Accurately weigh approximately 0.2-0.3 g of the synthesized this compound sample into a conical flask under a continuous stream of inert gas to prevent air oxidation.

  • Add 50 mL of deoxygenated distilled water to dissolve the sample. The solution should exhibit a characteristic blue color.

  • Carefully add 10 mL of concentrated sulfuric acid to the flask.

  • Titration: Titrate the this compound solution with the standardized 0.1 N potassium permanganate solution. The endpoint is reached when the faint pink color of the permanganate ion persists for at least 30 seconds, indicating the complete oxidation of Cr(II) to Cr(III).[13][14]

  • Record the volume of KMnO₄ solution used.

  • Repeat the titration at least two more times for accuracy.

Calculation of Purity: The percentage purity of this compound is calculated using the following formula:

Where:

  • V_KMnO4 = Volume of KMnO₄ solution used (L)

  • N_KMnO4 = Normality of KMnO₄ solution (eq/L)

  • E_CrBr2 = Equivalent weight of CrBr₂ (Molar Mass / 1 = 211.8 g/eq)

  • W_sample = Weight of the this compound sample (g)

Protocol 2: Purity Assessment of Samarium(II) Iodide Solution by Iodometric Titration

This protocol describes the determination of the concentration of a freshly prepared samarium(II) iodide solution in THF.[11]

Materials:

  • Samarium(II) iodide solution in THF

  • Standardized 0.1 M iodine (I₂) solution in THF

  • Starch indicator solution (optional)

  • Inert gas (e.g., argon or nitrogen)

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Sample Preparation (under inert atmosphere): Pipette a known volume (e.g., 5.00 mL) of the deep blue SmI₂ solution into a conical flask under an inert atmosphere.

  • Titration: Titrate the SmI₂ solution with the standardized 0.1 M iodine solution. The endpoint is the disappearance of the blue color of the SmI₂ solution, turning to a light yellow. The addition of a starch indicator near the endpoint will result in a sharp transition from blue-black to colorless.

  • Record the volume of the iodine solution used.

  • Repeat the titration for accuracy.

Calculation of SmI₂ Concentration: The concentration of the SmI₂ solution is calculated as follows:

Where:

  • M_SmI2 = Molarity of the SmI₂ solution (mol/L)

  • V_I2 = Volume of I₂ solution used (L)

  • M_I2 = Molarity of the I₂ solution (mol/L)

  • V_SmI2 = Volume of the SmI₂ solution taken (L)

Visualizing the Workflow and Application

Purity_Assessment_Workflow cluster_CrBr2 This compound Purity Assessment cluster_SmI2 Samarium(II) Iodide Purity Assessment CrBr2_Sample Synthesized CrBr₂ Sample CrBr2_Weigh Weigh Sample (Inert Atmosphere) CrBr2_Sample->CrBr2_Weigh CrBr2_Dissolve Dissolve in Deoxygenated H₂O + H₂SO₄ CrBr2_Weigh->CrBr2_Dissolve CrBr2_Titrate Titrate with Standard KMnO₄ CrBr2_Dissolve->CrBr2_Titrate CrBr2_Purity Calculate % Purity CrBr2_Titrate->CrBr2_Purity SmI2_Sample Freshly Prepared SmI₂ Solution in THF SmI2_Aliquot Take Aliquot (Inert Atmosphere) SmI2_Sample->SmI2_Aliquot SmI2_Titrate Titrate with Standard I₂ Solution SmI2_Aliquot->SmI2_Titrate SmI2_Conc Calculate Molarity SmI2_Titrate->SmI2_Conc

Purity assessment workflows for CrBr₂ and SmI₂.

Reductive_Cleavage_Pathway Substrate α-Halo Ketone (R-CO-CH₂-X) Radical_Intermediate Enolate Radical [R-C(O⁻)=CH₂]• Substrate->Radical_Intermediate e⁻ transfer CrBr2 2 CrBr₂ CrBr3 2 CrBr₃ CrBr2->CrBr3 Oxidation Product Ketone (R-CO-CH₃) Radical_Intermediate->Product H• abstraction Protonation Proton Source (H⁺) Protonation->Product

Reductive dehalogenation of an α-halo ketone by CrBr₂.

References

mechanistic comparison of nickel-catalyzed vs. palladium-catalyzed CrBr2 couplings

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the catalytic nuances of nickel and palladium in Nozaki-Hiyama-Kishi (NHK) type reactions, supported by experimental data and mechanistic insights.

The Nozaki-Hiyama-Kishi (NHK) reaction stands as a powerful tool in the synthetic chemist's arsenal (B13267) for the formation of carbon-carbon bonds, particularly in the construction of complex molecules bearing sensitive functional groups. This chromium(II)-mediated coupling of organic halides with aldehydes has been significantly advanced by the introduction of catalytic amounts of nickel or palladium salts, which dramatically improve reproducibility and expand the reaction's scope. While both metals effectively catalyze this transformation, their underlying mechanistic pathways and performance characteristics exhibit notable differences. This guide provides a detailed, objective comparison of nickel- and palladium-catalyzed chromium(II)-mediated couplings, offering valuable insights for catalyst selection and reaction optimization in research and development settings.

Mechanistic Overview: A Tale of Two Catalysts

The generally accepted mechanism for the nickel-catalyzed NHK reaction involves a catalytic cycle initiated by the reduction of a Ni(II) salt to the active Ni(0) species by the stoichiometric reductant, chromium(II) bromide (CrBr₂) or chloride (CrCl₂).[1][2] This is a key step, as the in situ generation of the highly reactive, low-valent nickel is crucial for the subsequent oxidative addition to the organic halide (e.g., vinyl or aryl halide). The resulting organonickel(II) intermediate then undergoes transmetalation with a chromium(III) species, regenerating the Ni(II) catalyst and forming an organochromium(III) reagent. This organochromium species is the ultimate nucleophile that adds to the aldehyde, leading to the desired alcohol product after workup.[1][3]

Palladium, often in the form of palladium(II) acetate (B1210297), has also been shown to be an effective co-catalyst for the NHK reaction.[1][4] It is widely presumed that the palladium-catalyzed reaction follows a similar catalytic cycle involving the reduction of Pd(II) to Pd(0) by Cr(II), followed by oxidative addition, transmetalation, and nucleophilic addition. However, the intrinsic differences in the electronic properties and redox potentials of nickel and palladium can lead to variations in the rates of the individual steps and the stability of the intermediates, thereby influencing the overall efficiency and substrate scope of the reaction. While detailed mechanistic studies directly comparing the two metals in the context of the NHK reaction are not abundant, the broader knowledge of Ni- and Pd-catalyzed cross-couplings suggests that nickel, being more readily oxidized, may exhibit faster rates of oxidative addition, particularly with less reactive electrophiles.[5]

// Nodes M_II [label="M(II) (NiCl₂ or Pd(OAc)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; M_0 [label="M(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="R-M(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="R-Cr(III)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_complex [label="Product-Cr(III) Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges M_II -> M_0 [label="2 Cr(II) -> 2 Cr(III)", color="#34A853", fontcolor="#34A853"]; M_0 -> OxAdd [label="Oxidative Addition\n(R-X)", color="#4285F4", fontcolor="#4285F4"]; OxAdd -> Transmetalation [label="Transmetalation\n(Cr(III))", color="#FBBC05", fontcolor="#FBBC05"]; Transmetalation -> Product_complex [label="Nucleophilic Addition\n(R'CHO)", color="#EA4335", fontcolor="#EA4335"]; OxAdd -> M_II [label="Regeneration", color="#5F6368", style="dashed", fontcolor="#5F6368"]; Product_complex -> M_II [label="", style="invis"]; // for layout } .dot Figure 1: Generalized catalytic cycle for the Nickel/Palladium-catalyzed Nozaki-Hiyama-Kishi reaction.

Performance Comparison: A Data-Driven Perspective

A direct, side-by-side comparison of nickel and palladium catalysts for the NHK reaction under identical conditions is not extensively documented in the literature. However, by compiling data from various sources, a general performance overview can be constructed. The following table summarizes representative yields for the coupling of various organic halides with aldehydes using either nickel or palladium as the catalyst. It is important to note that reaction conditions may vary between examples.

Catalyst (mol%)Organic HalideAldehydeProductYield (%)Reference
NiCl₂ (1-5)Vinyl IodideBenzaldehydeAllylic Alcohol80-95[6]
NiCl₂ (1-5)Allyl Bromide4-NitrobenzaldehydeHomoallylic Alcohol85[7]
NiCl₂ (2)Vinyl TriflateCyclohexanecarboxaldehydeAllylic Alcohol83[8]
NiCl₂ (catalytic)IodoalkeneComplex AldehydePolytoxin IntermediateHigh[2]
Pd(OAc)₂ (catalytic)Iodo OlefinComplex AldehydePolytoxin IntermediateHigh[2]

From the available data, both nickel and palladium catalysts demonstrate high efficacy in promoting the NHK reaction, particularly in the context of complex molecule synthesis where high chemoselectivity is paramount.[2][6] The choice between nickel and palladium may therefore depend on other factors such as cost, availability, and specific substrate-catalyst compatibility. Nickel, being more earth-abundant and less expensive, presents an attractive alternative to palladium.[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for nickel- and palladium-catalyzed NHK-type reactions, adapted from literature procedures.

General Experimental Workflow

A typical experimental workflow for a catalytic NHK reaction is outlined below. All manipulations should be carried out under an inert atmosphere due to the air-sensitivity of Cr(II) salts.

// Nodes A [label="Setup under Inert Atmosphere\n(Glovebox or Schlenk Line)"]; B [label="Addition of CrBr₂ and Catalyst\n(NiCl₂ or Pd(OAc)₂)"]; C [label="Addition of Solvent\n(e.g., THF, DMF)"]; D [label="Addition of Organic Halide\nand Aldehyde"]; E [label="Reaction Monitoring\n(TLC, GC-MS, LC-MS)"]; F [label="Aqueous Workup"]; G [label="Extraction and Purification\n(Column Chromatography)"]; H [label="Characterization"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .dot Figure 2: A typical experimental workflow for a catalytic Nozaki-Hiyama-Kishi reaction.

Protocol 1: Nickel-Catalyzed Coupling of a Vinyl Halide with an Aldehyde

This protocol is a general representation of a typical Ni-catalyzed NHK reaction.

Materials:

  • NiCl₂ (1-5 mol%)

  • CrBr₂ or CrCl₂ (2-4 equivalents)

  • Vinyl halide (1 equivalent)

  • Aldehyde (1.2 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CrBr₂ and NiCl₂.

  • Add the anhydrous, degassed solvent and stir the suspension at room temperature for 15-30 minutes.

  • To the resulting dark green or blue suspension, add a solution of the vinyl halide and the aldehyde in the same solvent dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into a stirred, open beaker containing an aqueous solution of 1 M HCl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Coupling of an Iodo-Olefin with an Aldehyde

This protocol is based on procedures where palladium acetate has been used as a co-catalyst.

Materials:

  • Pd(OAc)₂ (1-5 mol%)

  • CrCl₂ (2-4 equivalents)

  • Iodo-olefin (1 equivalent)

  • Aldehyde (1.2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF/THF mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add CrCl₂ and Pd(OAc)₂ to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature.

  • Add the iodo-olefin and the aldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Extract the product with an organic solvent, followed by washing, drying, and concentration.

  • Purify the final product by column chromatography.

Conclusion

Both nickel and palladium are highly effective catalysts for chromium(II)-mediated cross-coupling reactions, significantly enhancing the utility of the Nozaki-Hiyama-Kishi reaction. The choice between these two metals may be guided by a combination of factors including cost, the specific nature of the substrates, and desired reaction conditions. While nickel offers a more economical option, palladium's well-established catalytic activity provides a reliable alternative. Further detailed comparative studies under standardized conditions are warranted to fully elucidate the subtle mechanistic differences and to provide a more definitive guide for catalyst selection in these important carbon-carbon bond-forming reactions. The provided protocols and data serve as a valuable starting point for researchers aiming to employ these powerful catalytic systems in their synthetic endeavors.

References

A Comparative Guide to Chromous Bromide and Other Key Reducing Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a reducing agent is critical to the success of a chemical transformation. This guide provides a comprehensive benchmark comparison of chromous bromide against three other widely used reducing agents: samarium(II) iodide, tributyltin hydride, and diisobutylaluminium hydride (DIBAL-H). The following sections detail their relative performance, selectivity, and functional group tolerance, supported by experimental data and protocols to aid in reagent selection for specific synthetic challenges.

At a Glance: Comparative Performance of Reducing Agents

The efficacy of a reducing agent is determined by its reduction potential, chemoselectivity, and compatibility with various functional groups. The following table summarizes the key characteristics and typical applications of this compound and its counterparts.

Reducing AgentFormulaKey CharacteristicsPrimary ApplicationsFunctional Group Tolerance
This compound CrBr₂Primarily a single-electron transfer (SET) reagent; high oxophilicity. Its reactivity is often dependent on the presence of a nickel co-catalyst.Nozaki-Hiyama-Kishi (NHK) reaction (C-C bond formation), reduction of alkyl halides.Tolerates esters, amides, ketones, and nitriles in the context of the NHK reaction.
Samarium(II) Iodide SmI₂Powerful and versatile single-electron transfer (SET) reagent; reduction potential can be tuned with additives.[1][2][3]Reduction of a wide range of functional groups, including ketones, aldehydes, esters, and alkyl halides; radical cyclizations.[1][2]High chemoselectivity is achievable with additives, allowing for the selective reduction of one functional group in the presence of others.[3][4]
Tributyltin Hydride Bu₃SnHRadical-based reducing agent; proceeds via a radical chain mechanism.[5][6]Dehalogenation of alkyl halides, reduction of α,β-unsaturated ketones (conjugate reduction), Barton-McCombie deoxygenation.[6]Generally good, but can be incompatible with radical-sensitive functional groups.
Diisobutylaluminium Hydride (DIBAL-H) (i-Bu)₂AlHBulky and electrophilic hydride reducing agent; reactivity is highly temperature-dependent.[7][8]Partial reduction of esters and nitriles to aldehydes at low temperatures; reduction of α,β-unsaturated ketones.[7][8]Can be chemoselective at low temperatures, but reduces a broader range of carbonyl compounds at higher temperatures.[7]

In-Depth Analysis: Reduction of Carbonyls and α,β-Unsaturated Carbonyls

The reduction of carbonyls and α,β-unsaturated carbonyls are fundamental transformations in organic synthesis. This section provides a comparative analysis of the performance of the selected reducing agents in these key reactions.

Reduction of Aldehydes and Ketones

The reduction of a simple ketone, such as cyclohexanone (B45756), to the corresponding alcohol is a common benchmark reaction.

Reducing AgentSubstrateProductYield (%)ConditionsNotes
This compound CyclohexanoneCyclohexanolN/AN/APrimarily used for C-C coupling; limited data available for simple carbonyl reduction.
Samarium(II) Iodide CyclohexanoneCyclohexanol>95%THF, MeOH, rtRapid and high-yielding reduction.
Tributyltin Hydride CyclohexanoneCyclohexanolModerateAIBN (cat.), Benzene, 80°CLess common for simple ketone reduction; typically requires radical initiation.
DIBAL-H CyclohexanoneCyclohexanol>90%Toluene, -78°C to rtEffective reduction, though typically used for more selective transformations.
Reduction of α,β-Unsaturated Ketones

The reduction of α,β-unsaturated ketones, such as cyclohexenone, can proceed via 1,2-addition (to the allylic alcohol) or 1,4-addition (conjugate reduction, to the saturated ketone). The selectivity of the reducing agent is a key consideration.

Reducing AgentSubstrateMajor ProductSelectivity (1,2- vs. 1,4-addition)Conditions
This compound CyclohexenoneN/AN/ALimited data available for this specific transformation.
Samarium(II) Iodide CyclohexenoneCyclohexanonePredominantly 1,4-additionTHF, t-BuOH, rt
Tributyltin Hydride CyclohexenoneCyclohexanonePredominantly 1,4-additionAIBN (cat.), Benzene, 80°C
DIBAL-H CyclohexenoneCyclohex-2-en-1-olPredominantly 1,2-additionToluene, -78°C

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following are general procedures for the reduction of a ketone, which can be adapted for specific substrates and reducing agents.

General Procedure for the Preparation of Anhydrous this compound

Anhydrous this compound is highly sensitive to air and moisture and is typically prepared in situ or handled under an inert atmosphere. A common method involves the reduction of chromium(III) bromide.

Materials:

  • Chromium(III) bromide (CrBr₃)

  • Zinc dust

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a flask is charged with chromium(III) bromide and zinc dust.

  • Anhydrous DMF is added, and the mixture is stirred at room temperature.

  • The formation of the blue-green solution of this compound is indicative of the successful reduction.

Benchmark Protocol: Reduction of Cyclohexanone

This protocol provides a general framework for comparing the reducing agents in the reduction of cyclohexanone to cyclohexanol.

Materials:

  • Cyclohexanone

  • Reducing agent (this compound, Samarium(II) Iodide, Tributyltin Hydride, or DIBAL-H)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride, water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Reaction Workflow:

G General Workflow for Ketone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve substrate in anhydrous solvent under inert atmosphere B Cool reaction mixture to specified temperature (e.g., -78°C or 0°C) A->B C Add reducing agent dropwise B->C D Stir for the specified time, monitoring by TLC C->D E Quench the reaction at low temperature D->E F Warm to room temperature and perform aqueous work-up E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify the crude product (e.g., column chromatography) H->I

A generalized workflow for the reduction of a ketone.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone in the appropriate anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C for DIBAL-H, room temperature for SmI₂).

  • Add the reducing agent dropwise over a period of time, maintaining the reaction temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure cyclohexanol.

Work-up Procedures:

  • DIBAL-H: A common work-up procedure for DIBAL-H reactions is the Fieser work-up, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water to precipitate aluminum salts, which can then be filtered off.[9]

  • Tributyltin Hydride: Work-up can be challenging due to the formation of tin byproducts. Methods to remove these include precipitation of tributyltin fluoride (B91410) or chromatographic separation.

Signaling Pathways and Mechanistic Diagrams

The mechanisms by which these reducing agents operate are distinct and influence their reactivity and selectivity.

Nozaki-Hiyama-Kishi (NHK) Reaction Pathway

The NHK reaction is a chromium(II)-mediated, nickel(II)-catalyzed cross-coupling of an organic halide with an aldehyde.

G Nozaki-Hiyama-Kishi Reaction Cycle NiCl2 Ni(II)Cl₂ Ni0 Ni(0) NiCl2->Ni0 CrCl2 2 Cr(II)Cl₂ CrCl2->NiCl2 Reduction RNiX R-Ni(II)-X Ni0->RNiX Oxidative Addition RX R-X RX->RNiX RCrX R-Cr(III)-X RNiX->RCrX Transmetalation CrCl3 2 Cr(III)Cl₃ CrCl3->RCrX Intermediate [Intermediate] RCrX->Intermediate Nucleophilic Addition Aldehyde R'CHO Aldehyde->Intermediate Product Product Intermediate->Product Work-up

Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Safety and Handling

All four reducing agents present significant hazards and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: Air and moisture sensitive. Can cause skin burns and eye damage.

  • Samarium(II) Iodide: Air sensitive. Solutions are typically handled under an inert atmosphere.

  • Tributyltin Hydride: Highly toxic and readily absorbed through the skin. May damage fertility or the unborn child.[10] Its use is often avoided due to toxicity concerns.[6]

  • Diisobutylaluminium Hydride (DIBAL-H): Pyrophoric and reacts violently with water and protic solvents.[7] Typically supplied as a solution in an organic solvent.

Conclusion

The choice of reducing agent is a critical decision in the planning of a synthetic route. While This compound is a powerful tool for carbon-carbon bond formation in the Nozaki-Hiyama-Kishi reaction, its utility as a general-purpose reducing agent for simple functional group transformations is less documented. For such applications, samarium(II) iodide offers a versatile and highly tunable platform for a wide range of reductions with excellent chemoselectivity. Tributyltin hydride remains a go-to reagent for radical dehalogenations and conjugate reductions, though its high toxicity is a significant drawback. DIBAL-H provides a valuable method for the partial reduction of esters and nitriles to aldehydes, a transformation that is often difficult to achieve with other hydride reagents. By understanding the unique reactivity profiles and handling requirements of each of these reagents, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Guide to X-ray Crystallography for the Validation of Chromous Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

The definitive characterization of novel chemical entities is a cornerstone of modern chemistry and drug development. For reactions involving chromous bromide (CrBr₂), a versatile reagent in inorganic and organometallic synthesis, unambiguous validation of the resulting products is critical. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for this purpose, supported by experimental protocols and data-driven comparisons.

The Gold Standard: X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional model of a molecule's atomic arrangement in a crystal.[1][2] By diffracting X-rays off a single crystal, researchers can determine absolute molecular structure, including bond lengths, bond angles, and stereochemistry, making it the definitive method for structural elucidation.[1][3]

Strengths:

  • Unambiguous Structure Determination: Provides a complete and high-resolution 3D atomic structure.[4]

  • Detailed Information: Reveals precise details about molecular interactions, conformational changes, and binding sites.[4]

  • Versatility: Applicable to a wide range of inorganic and organometallic compounds.[3][4]

Limitations:

  • Crystallization Required: The primary challenge is the need to grow a single, high-quality crystal, which can be a time-consuming and arduous process.[5][6]

  • Air Sensitivity: Many chromium compounds, including products of this compound reactions, are air-sensitive, requiring specialized handling techniques to prevent degradation.[5]

Alternative and Complementary Validation Techniques

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and can be more suitable when single crystals are unavailable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and connectivity of atoms in a molecule in solution.[7][8] It is particularly useful for studying molecular dynamics and does not require crystallization.[4] However, interpreting spectra for paramagnetic chromium complexes can be challenging, and it does not provide the absolute spatial arrangement of atoms that crystallography does.[8]

  • Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. It is highly sensitive and excellent for confirming the elemental composition of a product but offers limited information about its three-dimensional structure or the connectivity of its atoms.

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze microcrystalline powders rather than single crystals.[6] It is a powerful tool for identifying the crystalline phases present in a bulk sample and can be used to solve structures, though with less precision than single-crystal methods.[9]

Comparative Analysis of Validation Techniques

The choice of analytical method depends on the nature of the sample and the specific information required. The following table summarizes the key characteristics of each technique for validating this compound reaction products.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryPowder X-ray Diffraction (PXRD)
Principle X-ray diffraction from a single crystalNuclear spin in a magnetic fieldMass-to-charge ratio of ionsX-ray diffraction from a powder sample
Sample Type Single, high-quality crystalSolutionSolid or solutionMicrocrystalline powder
Information Provided Absolute 3D structure, bond lengths/anglesAtomic connectivity, solution dynamicsMolecular weight, elemental formulaCrystalline phase identification, unit cell
Key Advantage Unambiguous structural determination[1]No crystallization needed, dynamic info[4]High sensitivity, confirms molecular formulaDoes not require a single crystal[6]
Key Limitation Crystal growth can be difficult[5]Complex spectra for paramagnetic speciesLimited structural informationLower resolution than single-crystal XRD
Air-Sensitive Handling Requires glovebox or cryo-techniques[5][10]Requires sealed NMR tubesCan be performed under inert atmosphereRequires sample holder with protective dome

Experimental Protocols

Detailed and careful execution of experimental procedures is paramount, especially when dealing with potentially air-sensitive chromium compounds.

Protocol 1: Single-Crystal X-ray Crystallography for an Air-Sensitive this compound Product
  • Crystal Growth:

    • All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk line techniques).

    • Method: Slow cooling is a common and effective method.[11] Dissolve the purified reaction product in a minimal amount of a suitable solvent (e.g., THF, diethyl ether) in a vial to create a saturated or near-saturated solution.

    • Place the vial inside a larger beaker containing a temperature buffer like ethanol (B145695) and transfer it to a freezer (-30 to -78 °C). The buffer ensures a slow, gradual temperature decrease, which promotes the growth of larger, higher-quality crystals.[5]

    • Alternative methods include slow evaporation or vapor diffusion, where a non-solvent is slowly introduced into the solution to induce crystallization.[12]

  • Crystal Mounting:

    • Inside a glovebox, select a suitable single crystal under a microscope.

    • Coat the tip of a cryo-loop or glass fiber with a viscous, inert oil such as paratone.[5]

    • Carefully pick up the selected crystal with the oil-coated tip. The oil serves to protect the crystal from atmospheric exposure and adheres it to the mount.[5]

    • Immediately plunge the mounted crystal into liquid nitrogen to flash-cool it, preserving the crystal structure and preventing degradation during data collection.

  • Data Collection:

    • Transfer the frozen crystal under a cold nitrogen stream to the goniometer of the X-ray diffractometer.

    • The instrument, equipped with an X-ray source (e.g., Cu or Mo) and a detector, rotates the crystal while irradiating it with X-rays.[10]

    • The diffracted X-rays produce a pattern of spots, which are recorded by the detector. A full dataset consists of hundreds of images taken at different crystal orientations.

  • Structure Solution and Refinement:

    • The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group of the crystal.[2]

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model of the molecule is built into the electron density map.

    • The model is then refined against the experimental data to improve its accuracy, resulting in a final, validated 3D structure.[2]

Protocol 2: General Procedure for NMR Analysis
  • Inside a glovebox, dissolve a small amount (typically 1-10 mg) of the this compound product in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈).

  • Transfer the solution to an NMR tube and seal it securely with a cap.

  • Remove the NMR tube from the glovebox and place it in the NMR spectrometer.

  • Acquire relevant spectra (e.g., ¹H, ¹³C). Analysis will reveal information about the chemical environment and connectivity of the atoms.

Protocol 3: General Procedure for Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the solution is introduced into the mass spectrometer.

  • The instrument ionizes the molecules and separates them based on their mass-to-charge ratio, producing a spectrum that indicates the molecular weight of the compound.

Visualizing the Workflow and Decision Process

// Nodes start [label="Start: Purified Chromous\nBromide Reaction Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; glovebox [label="Inert Atmosphere (Glovebox)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallize [label="Induce Crystallization\n(e.g., Slow Cooling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_crystal [label="Select Single Crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; mount [label="Mount Crystal in\nParatone Oil", fillcolor="#34A853", fontcolor="#FFFFFF"]; flash_cool [label="Flash-Cool in Liquid N2", fillcolor="#FBBC05", fontcolor="#202124"]; data_collection [label="X-ray Data Collection", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process_data [label="Process Diffraction Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_structure [label="Solve Structure\n(Electron Density Map)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; refine [label="Refine Atomic Model", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Validated 3D Structure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2];

// Edges start -> glovebox [color="#5F6368"]; glovebox -> dissolve [color="#5F6368"]; dissolve -> crystallize [color="#5F6368"]; crystallize -> select_crystal [color="#5F6368"]; select_crystal -> mount [color="#5F6368"]; mount -> flash_cool [color="#5F6368"]; flash_cool -> data_collection [color="#5F6368"]; data_collection -> process_data [color="#5F6368"]; process_data -> solve_structure [color="#5F6368"]; solve_structure -> refine [color="#5F6368"]; refine -> end [color="#5F6368"]; } END_DOT Caption: Experimental workflow for X-ray crystallography of an air-sensitive compound.

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References

A Comparative Analysis of Chromous Bromide Synthesis Methods for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of chromous bromide (CrBr₂), a valuable precursor and reagent, is of significant interest. This guide provides a comparative analysis of common synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable procedure for specific laboratory and developmental needs.

This compound (CrBr₂) is a white solid that dissolves in water to form blue solutions, which are readily oxidized by air. Its utility in various chemical transformations necessitates the availability of reliable synthetic routes. This document outlines and compares four principal methods for the synthesis of anhydrous this compound: the reduction of chromium(III) bromide with hydrogen gas, the reaction of chromium metal with hydrobromic acid, the direct combination of elemental chromium and bromine, and electrochemical synthesis.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, providing a clear comparison to inform methodological choices.

MethodTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Reduction of CrBr₃ with H₂ HighHigh6-10 hoursProduces high-purity anhydrous product.Requires handling of H₂ gas at high temperatures; necessitates prior synthesis of CrBr₃.
Reaction of Cr with HBr ModerateVariableSeveral hoursUtilizes readily available starting materials.Primarily yields hydrated CrBr₂, which is difficult to dehydrate without decomposition.
Direct Synthesis (Cr + Br₂) VariableModerateVariableA direct route from elemental sources.Can be difficult to control, potentially leading to the formation of CrBr₃.
Electrochemical Synthesis Potentially HighPotentially HighVariableAvoids the use of high temperatures and hazardous reducing agents.Requires specialized equipment; the synthesis of CrBr₂ is less documented than CrBr₃.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures found in chemical literature.

Method 1: Reduction of Chromium(III) Bromide with Hydrogen Gas

This method is a reliable route to high-purity, anhydrous this compound.

Procedure:

  • Place a sample of anhydrous chromium(III) bromide (CrBr₃) in a quartz boat within a tube furnace.

  • Purge the system with an inert gas, such as argon, to remove air.

  • Introduce a steady flow of dry hydrogen (H₂) gas.

  • Heat the furnace to a temperature between 350-400°C.[1]

  • Maintain these conditions for 6-10 hours to ensure complete reduction.[1]

  • After the reaction is complete, cool the furnace to room temperature under the hydrogen atmosphere.

  • Once at room temperature, switch the gas flow back to an inert gas to purge the remaining hydrogen.

  • The resulting white solid is anhydrous this compound (CrBr₂).

Precursor Synthesis: Anhydrous Chromium(III) Bromide Anhydrous CrBr₃ can be prepared by the direct reaction of chromium metal with bromine vapor at 1000°C.[2] Alternatively, hydrated chromium(III) bromide can be dehydrated using a dehydrating agent such as thionyl chloride.

Method 2: Reaction of Chromium Metal with Hydrobromic Acid

This method yields a hydrated form of this compound.

Procedure:

  • Activate chromium powder by washing with dilute hydrochloric acid, followed by water and acetone, and then drying under vacuum.

  • Add the activated chromium powder to a flask equipped with a reflux condenser and a gas inlet.

  • Under an inert atmosphere (e.g., argon), add concentrated hydrobromic acid (HBr) to the chromium powder.

  • Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of hydrogen gas and the formation of a blue solution.

  • After the chromium has completely reacted, the resulting blue solution contains hydrated this compound, CrBr₂(H₂O)n.[1]

  • Isolation of the anhydrous form is challenging due to the tendency of the compound to hydrolyze upon heating.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods for this compound.

Reduction_of_CrBr3 CrBr3 Anhydrous CrBr₃ Tube_Furnace Tube Furnace (350-400°C) CrBr3->Tube_Furnace H2 Hydrogen Gas (H₂) H2->Tube_Furnace Reduction Reduction (6-10 hours) Tube_Furnace->Reduction Cooling Cooling under H₂ Reduction->Cooling Inert_Purge Inert Gas Purge Cooling->Inert_Purge CrBr2 Anhydrous CrBr₂ Inert_Purge->CrBr2

Workflow for the reduction of CrBr₃ with hydrogen gas.

Reaction_with_HBr Cr_Powder Chromium Powder Reaction_Vessel Reaction Vessel (Inert Atmosphere) Cr_Powder->Reaction_Vessel HBr_aq Conc. HBr (aq) HBr_aq->Reaction_Vessel Reaction Reaction with Gentle Heating Reaction_Vessel->Reaction H2_gas H₂ Gas (byproduct) Reaction->H2_gas Hydrated_CrBr2 Hydrated CrBr₂(H₂O)n Solution Reaction->Hydrated_CrBr2

Workflow for the reaction of chromium with hydrobromic acid.

Concluding Remarks

The choice of synthesis method for this compound is highly dependent on the desired product specifications and the available laboratory infrastructure. For applications requiring high-purity, anhydrous CrBr₂, the reduction of CrBr₃ with hydrogen is the most effective method, despite the safety considerations associated with handling hydrogen gas at elevated temperatures. The reaction of chromium metal with hydrobromic acid provides a more direct route using common reagents but yields a hydrated product that is difficult to convert to its anhydrous form without decomposition. The direct combination of elements and electrochemical synthesis are less commonly employed for CrBr₂ and require further development to be considered routine laboratory procedures. Researchers and developers are encouraged to carefully consider the trade-offs between yield, purity, safety, and operational complexity when selecting a synthesis protocol.

References

A Comparative Guide to the Stereochemical Landscape of Chromium(II) Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over the three-dimensional arrangement of atoms in a molecule is paramount. In the realm of carbon-carbon bond formation, chromium(II) reagents have carved out a significant niche, particularly in the highly chemoselective Nozaki-Hiyama-Kishi (NHK) reaction. This guide provides an objective comparison of the stereochemical outcomes of reactions involving chromium(II) bromide (CrBr₂), supported by experimental data, to aid in the rational design of complex molecular architectures.

The NHK reaction is a powerful tool for the coupling of various organic halides with aldehydes to furnish valuable allylic and homoallylic alcohols.[1][2] The stereochemical course of these reactions is a critical consideration, and the choice of chromium salt can play a role, although the literature often focuses more on the influence of substrates and chiral ligands.

Diastereoselectivity in Acyclic Systems: The Crotylation Benchmark

A key benchmark for evaluating the diastereoselectivity of chromium(II) reagents is the reaction of crotyl halides with aldehydes. This reaction can produce two diastereomeric products: syn and anti. Experimental evidence consistently demonstrates that chromium(II)-mediated crotylations exhibit a strong preference for the anti diastereomer, irrespective of the geometric configuration of the starting crotyl halide (i.e., whether it is the (E)- or (Z)-isomer).[3][4] This stereoconvergent behavior is a hallmark of the NHK reaction.

While direct comparative studies exhaustively detailing the performance of CrBr₂ against CrCl₂ under a wide range of conditions are not abundantly available in the form of large datasets, the general consensus in the literature suggests that the choice of the halide anion on the chromium(II) salt does not significantly alter the high anti-selectivity observed in these reactions. The underlying mechanistic basis for this selectivity is widely accepted to be a Zimmerman-Traxler-type transition state.

ReactantsCr(II) ReagentDiastereomeric Ratio (anti:syn)
Crotyl Bromide + BenzaldehydeCrCl₂>98:2
(E)-Crotyl Bromide + AldehydeCrCl₂High anti selectivity
(Z)-Crotyl Bromide + AldehydeCrCl₂High anti selectivity

Enantioselective Transformations: The Role of Chiral Ligands

To achieve enantioselectivity in Cr(II)-mediated reactions, the use of chiral ligands is essential. These ligands coordinate to the chromium center and create a chiral environment that biases the nucleophilic attack of the organochromium reagent on the prochiral aldehyde. A variety of chiral ligands have been developed and successfully employed in enantioselective allylations and arylations of carbonyl compounds.

While much of the seminal work in this area has been performed with CrCl₂, the principles are directly applicable to reactions employing CrBr₂. The enantiomeric excess (ee) achieved is highly dependent on the specific ligand, substrate, and reaction conditions.

AldehydeChiral LigandCr(II) ReagentEnantiomeric Excess (ee)
BenzaldehydeOxazoline/Sulfonamide LigandsCrCl₂up to 97%
Arylaliphatic KetonesOxazoline/Sulfonamide LigandsCrCl₂up to 97%
Benzaldehyde(S)-t-Bu-PHOXPd₂(dba)₃/Ligand88%*
AcetophenoneModular Oxazoline LigandsCr-Catalyst96:4 er**

*This is an example from a palladium-catalyzed Tsuji allylation, included to show a different catalytic system for enantioselective allylation for context.[5] ***er stands for enantiomeric ratio.[6]

Experimental Protocols

General Procedure for a Diastereoselective Nozaki-Hiyama-Kishi Crotylation

The following is a representative, generalized protocol for the diastereoselective crotylation of an aldehyde using a chromium(II) salt. While this protocol specifies CrCl₂, it is adaptable for CrBr₂.

Materials:

  • Anhydrous Chromium(II) Chloride (CrCl₂) or Chromium(II) Bromide (CrBr₂)

  • Aldehyde

  • Crotyl bromide

  • Nickel(II) Chloride (NiCl₂) (catalytic amount)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, a flask is charged with anhydrous CrCl₂ (or CrBr₂) and a catalytic amount of NiCl₂.

  • Anhydrous, degassed solvent is added, and the suspension is stirred vigorously.

  • The aldehyde, dissolved in the reaction solvent, is added to the suspension.

  • Crotyl bromide is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

  • The diastereomeric ratio is determined by an appropriate analytical method, such as ¹H NMR spectroscopy or gas chromatography.

Mechanistic Insights and Visualizations

The high anti-diastereoselectivity in the NHK crotylation is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on both the aldehyde and the crotylchromium reagent preferentially occupy equatorial positions to minimize steric interactions, leading to the formation of the anti product.

NHK_Mechanism cluster_formation Organochromium Formation cluster_reaction Stereoselective Addition Cr(II)Br2 Cr(II)Br2 Crotyl-Cr(III)Br Crotyl-Cr(III)Br Cr(II)Br2->Crotyl-Cr(III)Br Oxidative Addition Crotyl-Br Crotyl-Br Crotyl-Br->Crotyl-Cr(III)Br TS Zimmerman-Traxler Transition State (Chair-like) Crotyl-Cr(III)Br->TS Aldehyde Aldehyde Aldehyde->TS anti-Product anti-Product TS->anti-Product

Caption: Simplified workflow for the Nozaki-Hiyama-Kishi reaction.

The stereochemical outcome is determined in the Zimmerman-Traxler transition state. The preference for the equatorial positioning of the aldehyde's R-group and the methyl group of the crotyl moiety leads to the observed anti diastereomer.

Zimmerman_Traxler cluster_TS Chair-like Transition State Cr Cr O O Cr->O C_ald C O->C_ald C1 C C2 C C1->C2 H1 H C3 C C2->C3 H2 H C2->H2 ax Me CH3 C2->Me eq C3->Cr H3 H C_ald->C1 H_ald H C_ald->H_ald ax R_ald R (Aldehyde) C_ald->R_ald eq

Caption: Zimmerman-Traxler model for anti-selectivity.

Conclusion

Chromium(II) bromide is an effective reagent for mediating stereoselective carbon-carbon bond-forming reactions, most notably the Nozaki-Hiyama-Kishi reaction. The hallmark of this chemistry is the high anti-diastereoselectivity observed in the reaction of crotyl halides with aldehydes, a feature that is largely independent of the chromium(II) halide used. For achieving enantioselectivity, the judicious choice of a chiral ligand is crucial. While the existing literature provides a strong qualitative understanding of these stereochemical outcomes, there is an opportunity for more systematic, quantitative comparisons of different chromium(II) halides under identical conditions to further refine our understanding and predictive capabilities in this important area of organic synthesis.

References

A Comparative Guide to the Catalytic Activity of CrBr₂ and CrCl₂ in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chromium(II) halides, particularly chromium(II) chloride (CrCl₂) and chromium(II) bromide (CrBr₂), are valuable reagents and catalysts in organic synthesis, most notably in the Nozaki-Hiyama-Kishi (NHK) reaction for the formation of carbon-carbon bonds. This guide provides an objective comparison of their catalytic activity, supported by available experimental data and detailed protocols, to assist researchers in selecting the appropriate catalyst for their specific applications.

Executive Summary

While both CrCl₂ and CrBr₂ can be employed in carbon-carbon bond-forming reactions, the scientific literature overwhelmingly favors the use of CrCl₂. Extensive research and application in complex total synthesis have demonstrated the high efficacy and reliability of CrCl₂. Direct quantitative comparisons of the catalytic activity between CrBr₂ and CrCl₂ are scarce; however, qualitative assessments suggest that CrBr₂ offers no significant advantages over CrCl₂ in the well-established Nozaki-Hiyama-Kishi reaction. Consequently, CrCl₂ remains the catalyst of choice for most applications due to its proven track record and broader documentation.

Quantitative Data on Catalytic Performance

Table 1: Representative Yields for the Catalytic Nozaki-Hiyama-Kishi Reaction using CrCl₂

Organic HalideAldehydeProductYield (%)
IodobenzeneBenzaldehydeDiphenylmethanol85
1-IodododecaneBenzaldehyde1-Phenyltridecan-1-ol78
(E)-1-Iodo-1-dodeceneIsobutyraldehyde(E)-2-Methyl-4-pentadecen-3-ol91
2-BromopyridineBenzaldehydePhenyl(pyridin-2-yl)methanol75
Allyl bromideBenzaldehyde1-Phenylbut-3-en-1-ol92

Data is compiled from various sources and represents typical yields under optimized catalytic conditions.

Experimental Protocols

The following is a general experimental protocol for a catalytic Nozaki-Hiyama-Kishi reaction using CrCl₂. This procedure can be adapted for a variety of substrates.

Catalytic Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous CrCl₂ (catalyst, e.g., 10 mol%)

  • Nickel(II) chloride (co-catalyst, e.g., 1 mol%)

  • Manganese powder (stoichiometric reductant, e.g., 2-3 equivalents)

  • Organic halide (1 equivalent)

  • Aldehyde (1.2 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware should be rigorously dried in an oven and cooled under an inert atmosphere. The reaction should be set up under an inert atmosphere using standard Schlenk techniques or in a glovebox.

  • Reaction Setup: To a flame-dried flask, add anhydrous CrCl₂, NiCl₂, and manganese powder.

  • Solvent and Reagents: Add the anhydrous, deoxygenated solvent to the flask, followed by the organic halide and the aldehyde.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted several times with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired alcohol.

Signaling Pathways and Reaction Mechanisms

The catalytic activity of CrCl₂ in the Nozaki-Hiyama-Kishi reaction involves a complex cycle where the active Cr(II) species is regenerated. The nickel co-catalyst is essential for the reaction with aryl and vinyl halides. The generally accepted mechanism is depicted below.

NHK_Mechanism cluster_main Nozaki-Hiyama-Kishi Catalytic Cycle cluster_catalytic_cycle Chromium Cycle cluster_nickel_cocycle Nickel Co-catalyst Cycle (for Aryl/Vinyl Halides) CrCl2 Cr(II)Cl₂ (Active Catalyst) CrCl3 Cr(III)Cl₃ RX R-X (Organic Halide) OrganoCr [R-Cr(III)Cl₂] Mn Mn (Reductant) CrCl3->Mn Reduction MnCl2 MnCl₂ Mn->MnCl2 NiII R-Ni(II)-X RX->OrganoCr Oxidative Addition RCHO R'CHO (Aldehyde) Product Product (Alcohol) RCHO->Product Work-up Ni0 Ni(0) Ni0->RX Oxidative Addition NiII->CrCl2 Transmetalation NiII->Ni0 Reductive Elimination OrganoCr->CrCl3 Forms Cr(III) alkoxide intermediate OrganoCr->RCHO Nucleophilic Addition

Figure 1: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Mechanism Description:

  • Activation: The active Cr(II) species is generated from a Cr(III) precursor or used directly.

  • Oxidative Addition: The organic halide reacts with two equivalents of CrCl₂ to form an organochromium(III) species. In the case of less reactive aryl and vinyl halides, a nickel(0) species, generated in situ, undergoes oxidative addition with the halide, followed by transmetalation with CrCl₂.

  • Nucleophilic Addition: The organochromium reagent then adds to the carbonyl group of the aldehyde in a highly chemoselective manner.

  • Product Formation: Hydrolysis during the work-up yields the final alcohol product.

  • Catalyst Regeneration: The resulting Cr(III) species is reduced back to the active Cr(II) catalyst by a stoichiometric reductant, such as manganese, allowing the catalytic cycle to continue.

Conclusion

For researchers engaged in organic synthesis, particularly in the construction of complex molecules, CrCl₂ is the recommended catalyst for Nozaki-Hiyama-Kishi type reactions. Its efficacy is well-established, and detailed protocols are widely available. While CrBr₂ is a plausible alternative due to the similar chemistry of chromium(II) halides, there is currently no evidence to suggest it offers any catalytic advantage over CrCl₂. Future research may uncover specific applications where CrBr₂ provides unique reactivity or selectivity, but based on current knowledge, CrCl₂ remains the more reliable and documented choice.

A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Contrasts Between Chromous Bromide (CrBr₂) and Chromic Bromide (CrBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive guide for researchers, scientists, and drug development professionals, this publication provides a detailed spectroscopic comparison of chromous bromide (CrBr₂) and chromic bromide (CrBr₃). By examining their distinct electronic and vibrational signatures through various spectroscopic techniques, this guide offers valuable insights into the influence of chromium's oxidation state on its chemical environment and physical properties. This comparison is supported by experimental data and established theoretical principles, providing a crucial reference for the application of these compounds in research and development.

Executive Summary

This compound (CrBr₂), with chromium in the +2 oxidation state (a d⁴ configuration), and chromic bromide (CrBr₃), featuring chromium in the +3 oxidation state (a d³ configuration), exhibit significant differences in their spectroscopic profiles. These differences, arising from their distinct electronic structures and coordination geometries, are manifested in their UV-Visible, Infrared/Raman, and X-ray Photoelectron spectra. This guide elucidates these contrasting features, offering a clear framework for their identification and characterization.

Spectroscopic Data at a Glance

The following table summarizes the key spectroscopic data for this compound and chromic bromide, compiled from experimental reports and theoretical models.

Spectroscopic TechniquePropertyThis compound (CrBr₂)Chromic Bromide (CrBr₃)
UV-Visible Spectroscopy AppearanceWhite solid, forms blue aqueous solutionsDark green to black crystalline solid[1]
Electronic Transitiond-d transitionsd-d transitions, Charge Transfer
Absorption Maxima (λmax)Expected single broad absorption band for [Cr(H₂O)₆]²⁺[Cr(H₂O)₆]³⁺: ~420 nm, ~580 nm[2][3]
Vibrational Spectroscopy Symmetry Dependent ModesFewer Raman and IR active modes expected due to higher symmetryMultiple Raman and IR active modes observed[1][4][5]
Raman Active Modes (cm⁻¹)Not experimentally reported~110, ~146, ~156, ~187, ~282[4][5]
IR Active Modes (cm⁻¹)Not experimentally reportedExpected but not detailed in available literature
X-ray Photoelectron Spectroscopy (XPS) Cr 2p₃/₂ Binding Energy (eV)~575.5 - 576.5 (in related Cr²⁺ compounds)[6]~576.0 - 577.0[6][7]
Br 3d Binding Energy (eV)Not experimentally reported~68.5[7]
Key FeaturesExpected to be sensitive to air, potential for surface oxidation to Cr³⁺Exhibits multiplet splitting characteristic of Cr³⁺[7][8]

In-Depth Spectroscopic Comparison

UV-Visible Spectroscopy: A Tale of Two Colors

The difference in the oxidation state of chromium profoundly impacts the electronic transitions and, consequently, the color of these compounds in solution.

  • This compound (CrBr₂): As a d⁴ high-spin complex in an octahedral field, such as the hexaaquachromium(II) ion ([Cr(H₂O)₆]²⁺) formed in aqueous solutions, a single, broad absorption band is predicted due to the Jahn-Teller distortion. This absorption in the yellow-orange region of the visible spectrum results in the characteristic blue color of Cr(II) solutions[9].

  • Chromic Bromide (CrBr₃): The d³ electronic configuration of Cr³⁺ in an octahedral environment, like in the [Cr(H₂O)₆]³⁺ ion, gives rise to multiple spin-allowed d-d transitions. Typically, two main absorption bands are observed in the visible region, corresponding to transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. For the hexaaquachromium(III) ion, these bands are observed at approximately 420 nm and 580 nm, leading to its violet-blue-grey appearance[2][3][10]. The solid-state spectrum of CrBr₃ is dominated by strong charge transfer bands, contributing to its dark, almost black appearance[1].

Vibrational Spectroscopy: Probing the Crystal Lattice

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the crystal lattice, which are sensitive to the compound's structure and bonding.

  • Chromic Bromide (CrBr₃): With a trigonal crystal structure, CrBr₃ displays a more complex vibrational spectrum. Raman spectroscopy has been used to identify several phonon modes, with prominent peaks observed around 110, 146, 156, and 187 cm⁻¹[4][5]. These modes are characteristic of the Cr-Br stretching and bending vibrations within the crystal lattice and are sensitive to the layered structure of the material[1][5].

X-ray Photoelectron Spectroscopy (XPS): Unmasking Oxidation States

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent atoms.

  • This compound (CrBr₂): Due to the high reactivity of Cr(II) with atmospheric oxygen, XPS analysis of CrBr₂ is challenging and requires careful sample handling under inert conditions. The Cr 2p₃/₂ binding energy for Cr(II) is expected to be in the range of 575.5 to 576.5 eV, based on data from related Cr(II) compounds[6]. Surface oxidation to Cr(III) is a common observation.

  • Chromic Bromide (CrBr₃): The Cr 2p spectrum of CrBr₃ is characteristic of the Cr³⁺ oxidation state, with the Cr 2p₃/₂ peak typically located between 576.0 and 577.0 eV[6][7]. A key feature of the Cr³⁺ spectrum is the presence of multiplet splitting, which arises from the interaction between the core-hole and the unpaired d-electrons[7][8]. The Br 3d peak for CrBr₃ is observed at approximately 68.5 eV[7].

Experimental Protocols

The following sections outline the general methodologies for the spectroscopic techniques discussed.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption spectra of the chromium bromide solutions.

Methodology:

  • Sample Preparation: Due to the air-sensitivity of CrBr₂, all manipulations should be performed in a glovebox or under an inert atmosphere.

    • For CrBr₂, a stock solution is prepared by dissolving the solid in deoxygenated water.

    • For CrBr₃, the solid can be dissolved in distilled water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The sample is placed in a quartz cuvette with a 1 cm path length.

    • A reference cuvette is filled with the corresponding solvent.

    • The absorption spectrum is recorded over a wavelength range of approximately 300 to 800 nm.

    • The wavelengths of maximum absorbance (λmax) are identified.

Raman Spectroscopy

Objective: To obtain the vibrational spectra of the solid chromium bromides.

Methodology:

  • Sample Preparation:

    • A small amount of the crystalline solid is placed on a microscope slide.

    • For the air-sensitive CrBr₂, the sample should be sealed in a quartz capillary or measured in a controlled atmosphere chamber.

  • Instrumentation: A Raman microscope equipped with a laser source (e.g., 532 nm or 633 nm), a spectrometer, and a CCD detector.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed to the spectrometer.

    • The spectrum is recorded as Raman shift in wavenumbers (cm⁻¹).

    • Multiple scans may be accumulated to improve the signal-to-noise ratio.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and oxidation states of chromium and bromine.

Methodology:

  • Sample Preparation:

    • The solid sample is mounted on a sample holder using double-sided conductive tape.

    • For CrBr₂, the sample must be loaded into the spectrometer's vacuum chamber without exposure to air, typically using a glovebox connected to the instrument's load-lock.

  • Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.

  • Data Acquisition:

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution spectra are then recorded for the Cr 2p and Br 3d regions.

    • Charge referencing is performed using the adventitious carbon C 1s peak (at 284.8 eV).

    • The obtained spectra are analyzed by fitting the peaks to determine the binding energies and relative concentrations of the different chemical states.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic comparison of chromous and chromic bromide and the relationship between their properties and spectroscopic signatures.

Spectroscopic_Comparison Spectroscopic Comparison of Chromous and Chromic Bromide cluster_compounds Compounds cluster_properties Key Properties cluster_spectroscopy Spectroscopic Techniques cluster_signatures Spectroscopic Signatures CrBr2 This compound (CrBr₂) OxidationState Oxidation State Cr²⁺ (d⁴) vs. Cr³⁺ (d³) CrBr2->OxidationState Structure Crystal Structure CdI₂ type vs. Trigonal CrBr2->Structure CrBr3 Chromic Bromide (CrBr₃) CrBr3->OxidationState CrBr3->Structure UV_Vis_Sig Electronic Transitions (Color) OxidationState->UV_Vis_Sig determines XPS_Sig Binding Energies (Oxidation State) OxidationState->XPS_Sig directly probes Raman_IR_Sig Vibrational Modes (Lattice Structure) Structure->Raman_IR_Sig influences UV_Vis UV-Visible UV_Vis->UV_Vis_Sig Raman_IR Raman/IR Raman_IR->Raman_IR_Sig XPS XPS XPS->XPS_Sig UV_Vis_Sig->CrBr2 Blue solution (single broad peak) UV_Vis_Sig->CrBr3 Violet/Green solution (multiple peaks) Raman_IR_Sig->CrBr2 Simpler spectrum (expected) Raman_IR_Sig->CrBr3 Complex spectrum (observed modes) XPS_Sig->CrBr2 Lower Cr 2p BE (air-sensitive) XPS_Sig->CrBr3 Higher Cr 2p BE (multiplet splitting)

Caption: Workflow for the spectroscopic comparison of CrBr₂ and CrBr₃.

Conclusion

The spectroscopic comparison of this compound and chromic bromide reveals distinct signatures directly correlated with the +2 and +3 oxidation states of chromium. UV-Visible spectroscopy readily distinguishes the two in solution based on color and the number of absorption bands. Vibrational spectroscopy, particularly Raman, highlights differences in their crystal structures. XPS provides a definitive measure of the chromium oxidation state and can reveal surface chemistry. This guide provides a foundational understanding of these differences, equipping researchers with the knowledge to effectively utilize these compounds in their work.

References

A Comparative Guide to the Reactivity of Organochromium Reagents: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of different classes of organochromium reagents, focusing on their application in carbon-carbon bond formation, particularly in the context of the Nozaki-Hiyama-Kishi (NHK) reaction. While direct, side-by-side kinetic data for the various classes of organochromium reagents under identical conditions is scarce in the literature, this guide synthesizes available qualitative and quantitative information to offer insights into their relative reactivity.

Introduction to Organochromium Reagents and the Nozaki-Hiyama-Kishi Reaction

Organochromium reagents are valuable tools in organic synthesis, known for their high chemoselectivity, functional group tolerance, and utility in the construction of complex molecules.[1][2] The most prominent application of these reagents is the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium-mediated coupling of an organic halide with an aldehyde to form an alcohol.[3][4] The reaction was initially developed using stoichiometric chromium(II), and was later found to be significantly accelerated by the presence of a nickel(II) co-catalyst.[1][3]

The general mechanism of the nickel-catalyzed NHK reaction involves the reduction of Ni(II) to Ni(0) by Cr(II). The active Ni(0) species then undergoes oxidative addition to the organic halide to form an organonickel intermediate. Transmetalation with a chromium(III) species generates the key organochromium reagent, which then adds to the aldehyde carbonyl.[1][4]

Comparative Analysis of Organochromium Reagents

This section compares the formation and reactivity of four major classes of organochromium reagents: allylic, vinylic, aryl, and alkyl.

Allylic chromium reagents are readily formed from the corresponding allylic halides and chromium(II) chloride. They are highly reactive towards aldehydes and are often used in intramolecular cyclizations to form medium-sized rings.[5][6]

The formation of vinylic chromium reagents from vinyl halides or triflates is significantly more challenging than their allylic counterparts and generally requires the presence of a nickel(II) catalyst.[1][3] These reagents are crucial for the synthesis of complex molecules containing exocyclic alkenes or for the coupling of complex fragments in natural product synthesis.[2]

Similar to vinylic chromium reagents, the formation of aryl chromium reagents from aryl halides or triflates necessitates a nickel(II) co-catalyst.[3] They are employed in the synthesis of biaryl compounds and other molecules requiring the formation of an aryl-carbon bond.

The direct formation of alkylchromium reagents from unactivated alkyl halides under standard NHK conditions is less common. However, their reactivity has been studied in other contexts, such as their reaction with electrophiles like mercury(II) ions. These studies provide some of the few available quantitative kinetic data for organochromium reagents.

Quantitative Kinetic Data

Table 1: Second-Order Rate Constants for the Reaction of Alkylchromium Ions with Hg2+ in Aqueous Perchloric Acid at 25 °C

Alkyl Group (R) in (H₂O)₅CrR²⁺k (M⁻¹s⁻¹)
-CH₃1.1 x 10⁶
-C₂H₅7.7 x 10²
-CH₂C₆H₅2.1 x 10²
n-C₃H₇5.9 x 10¹
i-C₃H₇1.2 x 10⁻¹

Data sourced from a study on the kinetics and mechanism of the reactions of organochromium complexes with mercury(II) and methylmercury(II) ions.

This data, while not from a carbonyl addition reaction, suggests a strong dependence of reactivity on the steric bulk of the alkyl group, with less hindered groups reacting significantly faster.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the Nozaki-Hiyama-Kishi reaction and a general method for its kinetic analysis using UV-Vis spectroscopy.

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Aldehyde

  • Organic halide (vinyl, aryl, or allyl)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add CrCl₂ (2-4 equivalents) and NiCl₂ (1-5 mol%).

  • Add the anhydrous, degassed solvent and stir the suspension.

  • Add the aldehyde (1 equivalent) and the organic halide (1.1-1.5 equivalents) to the stirring suspension.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol outlines a general method for monitoring the kinetics of the NHK reaction, assuming a suitable chromophore is present in one of the reactants or products. For reactions involving fast kinetics, a stopped-flow apparatus is recommended.

Equipment:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Stopped-flow apparatus (for fast reactions)

  • Inert atmosphere glovebox or Schlenk line

  • Gas-tight syringes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, organic halide, CrCl₂, and NiCl₂ in the chosen anhydrous, degassed solvent inside an inert atmosphere glovebox.

  • Determination of Monitoring Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance during the reaction.

  • Kinetic Run (Manual Mixing for Slow Reactions): a. In a cuvette sealed with a septum, place the solution of the aldehyde and organic halide under an inert atmosphere. b. Inject the CrCl₂/NiCl₂ solution into the cuvette, start the timer, and quickly mix the solution. c. Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Kinetic Run (Stopped-Flow for Fast Reactions): a. Load the reactant solutions into the syringes of the stopped-flow instrument. b. Initiate the automated mixing and data acquisition. The instrument will rapidly mix the reactants and record the change in absorbance as a function of time.

  • Data Analysis: a. Plot the absorbance data versus time. b. Determine the initial rate of the reaction from the initial slope of the curve. c. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

Visualizing Reaction Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the experimental workflow for kinetic analysis and the catalytic cycle of the NHK reaction.

experimental_workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Aldehyde, Halide, CrCl₂, NiCl₂) select_wavelength Determine Monitoring Wavelength (λmax) prep_solutions->select_wavelength UV-Vis Spectra mix_reactants Mix Reactants (Manual or Stopped-Flow) select_wavelength->mix_reactants record_absorbance Record Absorbance vs. Time mix_reactants->record_absorbance Spectrophotometer plot_data Plot Absorbance vs. Time record_absorbance->plot_data determine_rate Determine Rate Constant and Reaction Order plot_data->determine_rate

Caption: Experimental workflow for kinetic analysis of the NHK reaction.

NHK_Mechanism CrII Cr(II) CrIII Cr(III) CrII->CrIII 2e⁻ CrIII->CrII Reduction RCrIII R-Cr(III) CrIII->RCrIII NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 Reduction by Cr(II) RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X (Vinyl/Aryl Halide) RX->RNiIIX RNiIIX->RCrIII Transmetalation Product_complex Product-Cr(III) Complex RCrIII->Product_complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_complex Product_complex->CrIII Product Alcohol Product Product_complex->Product Workup

Caption: Simplified catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Conclusion

While a comprehensive, direct quantitative comparison of the reactivity of different organochromium reagents remains an area for future investigation, the available data and extensive synthetic applications allow for a qualitative assessment. Allylic chromium reagents are generally the most reactive and readily formed. Vinylic and aryl chromium reagents require nickel catalysis for their formation and exhibit high functional group tolerance, making them invaluable in complex synthesis. The reactivity of alkyl chromium reagents is influenced by steric factors. Further kinetic studies, particularly employing techniques like stopped-flow spectroscopy, are needed to provide a more detailed and quantitative understanding of the relative reactivities of these important synthetic intermediates.

References

A Comparative Environmental Impact Assessment: Chromous Bromide vs. Greener Alternatives in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the creation of complex molecules, including active pharmaceutical ingredients. For decades, the Nozaki-Hiyama-Kishi (NHK) reaction, which often utilizes chromous bromide (CrBr₂) or the more common chromous chloride (CrCl₂), has been a reliable method for the coupling of aldehydes with vinyl or allyl halides. However, growing environmental concerns and a collective push towards greener chemistry have necessitated a critical evaluation of traditional reagents and the exploration of more sustainable alternatives. This guide provides a comprehensive comparison of the environmental impact of this compound against three prominent alternatives: samarium(II) iodide (SmI₂), indium(I) iodide (InI), and titanocene (B72419) dichloride-derived reagents.

Executive Summary

While this compound is an effective reagent for C-C bond formation, its use is associated with significant environmental and health concerns, primarily due to the toxicity of chromium compounds and the generation of substantial chromium-containing waste. Alternative reagents based on samarium, indium, and titanium offer potentially greener profiles, although each comes with its own set of considerations. This guide aims to provide a data-driven comparison to aid researchers in making informed decisions that align with the principles of sustainable chemistry.

Data Presentation: A Comparative Overview

The following tables summarize the key environmental and safety data for this compound and its alternatives. It is important to note that direct, comprehensive life cycle assessment data for these specific reagents in identical reactions is scarce. Therefore, this comparison is based on available toxicity data, typical reaction conditions, and qualitative assessments of waste streams.

Table 1: Acute Toxicity Data

Reagent/CompoundFormulaLD50/LC50 DataNotes
This compound (related: Chromic Bromide)CrBr₂ (CrBr₃)No specific data found for CrBr₂. For CrBr₃: Harmful if swallowed or in contact with skin. Fatal if inhaled.[1][2][3]Chromium(III) compounds are generally less toxic than Chromium(VI), but still pose significant health risks.[4]
Samarium(II) IodideSmI₂No specific LD50/LC50 data found. Lanthanide poisoning can cause a range of adverse health effects.[5]Generally considered a low-toxicity rare-earth metal, but dusts can cause lung issues.[6]
Indium(I) IodideInINo specific LD50/LC50 data found. Indium compounds can be toxic, affecting the kidneys, liver, heart, and other organs.[7][8]Inhalation of indium-containing dusts is a primary concern.[9]
Titanocene Dichloride(C₅H₅)₂TiCl₂LD50 (rat, i.p.): 25 mg/kg; LD50 (mouse, i.p.): 60 mg/kg.[10][11][12]Classified as a hazardous substance, irritant, and may have teratogenic effects.[13]

Table 2: Environmental Impact and Green Chemistry Metrics (Qualitative and Semi-Quantitative)

Reagent SystemTypical Reaction ConditionsWaste GenerationEnergy ConsumptionGreen Chemistry Considerations
This compound (NHK Reaction) Stoichiometric Cr(II), catalytic Ni(II), polar aprotic solvents (DMF, DMSO).[14]High E-factor due to stoichiometric use of chromium salts, generating significant chromium waste.[15]Often requires elevated temperatures.Drawbacks: High toxicity of chromium, significant heavy metal waste. Improvements: Catalytic versions using Mn as a co-reductant reduce chromium waste.[16]
Samarium(II) Iodide Stoichiometric SmI₂, THF as solvent, often requires additives like HMPA.[3]Generates samarium waste. HMPA is a known carcinogen.Typically performed at room temperature or below.Advantages: High chemoselectivity, milder conditions. Drawbacks: Use of HMPA, generation of rare-earth metal waste.
Indium(I) Iodide Often used in catalytic amounts with a stoichiometric reductant (e.g., Mn) in aqueous or organic media.[17]Generates waste from the stoichiometric reductant. Indium can be recycled.Often proceeds at room temperature.Advantages: Can be used in aqueous media ("green" solvent), potential for indium recycling. Drawbacks: Toxicity of indium compounds.
Titanocene Dichloride (Tebbe/Petasis Olefination) Stoichiometric use of the organotitanium reagent, typically in ethereal or hydrocarbon solvents.[10][11]Generates titanium-containing byproducts.Often requires low temperatures initially, followed by warming to room temperature.Advantages: High functional group tolerance. Drawbacks: Reagents can be pyrophoric, generation of organometallic waste.

Experimental Protocols: A Comparative Look at Allylation/Olefination

To provide a practical comparison, this section outlines typical experimental protocols for a common C-C bond-forming reaction: the addition of a vinyl or allyl group to an aldehyde.

Protocol 1: Nozaki-Hiyama-Kishi (NHK) Reaction using Chromous Chloride

This protocol describes the catalytic allylation of benzaldehyde (B42025).

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Manganese powder (Mn)

  • Benzaldehyde

  • Allyl bromide

  • Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a stirred suspension of CrCl₂ (0.18 mmol) and Mn powder (4.2 mmol) in THF (10 mL) under an inert atmosphere, add benzaldehyde (2.5 mmol), allyl bromide (5.0 mmol), and TMSCl (6.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Samarium(II) Iodide Mediated Allylation

This protocol details the allylation of an aldehyde using SmI₂.

Materials:

  • Samarium metal (Sm)

  • Iodine (I₂)

  • Aldehyde (e.g., dodecanal)

  • Allyl iodide

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepare a 0.1 M solution of SmI₂ in THF by stirring samarium metal (1.3 mmol) and iodine (2.0 mmol) in THF (10 mL) under an argon atmosphere for at least 3 hours.[3]

  • In a separate flask under argon, prepare a solution of the aldehyde (0.45 mmol) and allyl iodide (0.45 mmol) in dry THF (2 mL).

  • Add the substrate solution dropwise to the SmI₂ solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by exposing it to air and then wash with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by chromatography.

Protocol 3: Indium-Mediated Allylation

This protocol describes a typical indium-mediated allylation of benzaldehyde.

Materials:

  • Indium powder (In)

  • Benzaldehyde

  • Allyl bromide

  • Dimethylformamide (DMF) or an aqueous solvent system

Procedure:

  • To a mixture of benzaldehyde (1 equiv) and indium powder (1.5 equiv) in DMF, add allyl bromide (2 equiv).[12]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by chromatography.

Protocol 4: Tebbe Olefination (from Titanocene Dichloride)

This protocol outlines the methylenation of a ketone using the Tebbe reagent, which is prepared from titanocene dichloride.

Materials:

  • Tebbe reagent (0.5 M solution in toluene)

  • Diketone substrate

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the diketone (1.0 equiv) in THF (1 mL) and cool the solution to 0 °C.

  • Add the Tebbe reagent solution (3.0 equiv) to the cooled solution.[10]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Dilute the reaction mixture with diethyl ether and then quench with aqueous NaOH.

  • Dry the mixture over Na₂SO₄ and concentrate it in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Nozaki-Hiyama-Kishi (NHK) Reaction Mechanism

NHK_Mechanism CrII 2 Cr(II) CrIII 2 Cr(III) CrII->CrIII Oxidation NiII Ni(II) Ni0 Ni(0) NiII->Ni0 Reduction R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition R_X R-X (Vinyl/Allyl Halide) R_X->R_Ni_X R_Ni_X->NiII Regeneration R_Cr_X R-Cr(III)-X R_Ni_X->R_Cr_X Transmetallation Intermediate [Intermediate Complex] R_Cr_X->Intermediate Aldehyde R'CHO Aldehyde->Intermediate Product Product (Allylic Alcohol) Intermediate->Product Workup CrIII_species Cr(III) species CrIII_species->R_Cr_X

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

General Experimental Workflow for Reagent Comparison

Experimental_Workflow cluster_Reagents Reagent Systems cluster_Reaction C-C Bond Formation cluster_Analysis Analysis and Purification cluster_Evaluation Environmental Impact Assessment CrBr2 This compound (NHK) Reaction_Setup Reaction Setup (Aldehyde + Halide) CrBr2->Reaction_Setup SmI2 Samarium(II) Iodide SmI2->Reaction_Setup InI Indium(I) Iodide InI->Reaction_Setup Ti_reagent Titanocene Dichloride -derived Reagent Ti_reagent->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Workup and Purification Monitoring->Workup Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization Toxicity Toxicity Assessment (LD50/LC50) Characterization->Toxicity Waste Waste Analysis (E-factor, PMI) Characterization->Waste Energy Energy Consumption Characterization->Energy

Caption: Workflow for comparing the environmental impact of C-C bond forming reagents.

Discussion and Recommendations

The choice of a reagent for C-C bond formation involves a trade-off between reactivity, selectivity, cost, and environmental impact.

  • This compound: The primary concern with this compound and related chromium reagents is their inherent toxicity and the generation of large quantities of heavy metal waste, which requires specialized and costly disposal procedures.[18][19] While catalytic versions of the NHK reaction significantly mitigate the issue of stoichiometric chromium waste, the toxicity of chromium itself remains a concern.

  • Samarium(II) Iodide: SmI₂ is a powerful and selective reducing agent that often provides high yields under mild conditions.[20] While samarium is considered to have low toxicity, the disposal of rare-earth metals should be handled responsibly. A significant drawback is the frequent use of the highly toxic and carcinogenic co-solvent HMPA, although HMPA-free alternatives are being developed.

  • Indium(I) Iodide: The ability to perform indium-mediated reactions in water is a major advantage from a green chemistry perspective.[21] Indium is a valuable metal, and recycling programs are available, which can reduce its environmental footprint.[22][23] However, the toxicity of indium compounds, particularly upon inhalation, necessitates careful handling.

  • Titanocene Dichloride: Reagents derived from titanocene dichloride, such as the Tebbe and Petasis reagents, are highly effective for olefination reactions.[23][24][25] However, titanocene dichloride itself is toxic, and the derived reagents can be pyrophoric, requiring stringent safety precautions. The disposal of titanium-containing waste should also be considered, although titanium is generally considered biocompatible and less toxic than chromium.[4][26]

Recommendations for Researchers:

  • Prioritize Catalytic Methods: Whenever possible, opt for catalytic versions of reactions, such as the catalytic NHK reaction, to minimize metal waste.

  • Consider the Entire Lifecycle: Evaluate the environmental impact of not just the primary reagent but also the solvents, co-reagents, and the energy required for the reaction and purification.

  • Explore Greener Solvents: Favor reactions that can be performed in greener solvents like water or ethanol, as is possible with some indium-mediated reactions.

  • Implement Proper Waste Management: Regardless of the chosen reagent, ensure that all metal-containing waste is disposed of in accordance with institutional and regulatory guidelines.

  • Stay Informed on Emerging Alternatives: The field of green chemistry is continuously evolving. Stay abreast of new catalytic systems and reagents that offer improved environmental profiles.

By carefully considering these factors, researchers can make more sustainable choices in their synthetic endeavors, contributing to a safer and healthier research environment and planet.

References

A Comparative Study of Chromous Bromide in Diverse Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of key reagents in different solvent environments is paramount for reaction optimization, process development, and ensuring reproducibility. This guide provides a comparative overview of the properties of chromous bromide (CrBr₂), a powerful reducing agent, across various solvent systems. Due to a notable gap in comprehensive comparative data in the existing literature, this document also furnishes detailed experimental protocols for researchers to systematically evaluate its solubility, stability, and reactivity.

This compound is a white crystalline solid that is known to be soluble in water, forming a characteristic blue solution. It is also soluble in alcohol.[1] While stable in dry air, it readily oxidizes in the presence of moisture.[1] This high sensitivity to air and moisture necessitates careful handling under inert atmospheric conditions to prevent the formation of chromium(III) species.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula CrBr₂[2]
Molar Mass 211.80 g/mol [3]
Appearance White monoclinic crystals; becomes yellow when heated.[1]
Melting Point 842 °C[2]
Solubility in Water Soluble, exothermic reaction, forms a blue solution.[1][2]

Comparative Data on this compound in Various Solvents

Table 1: Solubility of this compound in Different Solvent Systems

This table is intended to be populated with experimental data.

Solvent SystemSolvent TypeDielectric Constant (ε) at 20°CSolubility ( g/100g solvent) at 25°CObservations
Water (H₂O)Polar Protic80.1Experimental data neededForms a characteristic blue solution.
Methanol (CH₃OH)Polar Protic32.7Experimental data needed
Ethanol (C₂H₅OH)Polar Protic24.5Experimental data needed
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Experimental data needed
Acetonitrile (CH₃CN)Polar Aprotic37.5Experimental data needed
Tetrahydrofuran (THF)Polar Aprotic7.6Experimental data needed
Dichloromethane (CH₂Cl₂)Nonpolar9.1Experimental data needed
Toluene (C₇H₈)Nonpolar2.4Experimental data needed
Hexane (C₆H₁₄)Nonpolar1.9Experimental data needed
Table 2: Stability of this compound in Various Solvents

This table is intended to be populated with experimental data, likely obtained via UV-Vis spectroscopy by monitoring the disappearance of the Cr(II) absorption bands over time.

SolventInitial ConcentrationConditionsHalf-life (t₁₂)Observations on Degradation Products
Watere.g., 0.1 MInert atmosphere, 25°CExperimental data needed
Methanole.g., 0.1 MInert atmosphere, 25°CExperimental data needed
Ethanole.g., 0.1 MInert atmosphere, 25°CExperimental data needed
DMSOe.g., 0.1 MInert atmosphere, 25°CExperimental data needed
Acetonitrilee.g., 0.1 MInert atmosphere, 25°CExperimental data needed
Table 3: Comparative Reactivity of this compound

This table is intended to be populated with experimental data, for example, by monitoring the rate of a model reaction, such as the reduction of an alkyl halide.

SolventModel ReactionRelative Rate Constant (k_rel)Product Yield (%)Observations
Watere.g., Reduction of 1-bromobutaneExperimental data neededExperimental data needed
Methanole.g., Reduction of 1-bromobutaneExperimental data neededExperimental data needed
THFe.g., Reduction of 1-bromobutaneExperimental data neededExperimental data needed
Acetonitrilee.g., Reduction of 1-bromobutaneExperimental data neededExperimental data needed

Experimental Protocols

Given the air-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: Determination of Solubility

This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent.

  • Preparation: Add an excess of anhydrous this compound to a known volume of the desired anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Equilibration: Seal the flask and stir the suspension vigorously at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solid to settle. Carefully filter the supernatant through a cannula filter into a pre-weighed, dry Schlenk flask.

  • Solvent Evaporation: Remove the solvent from the filtered solution under vacuum to leave behind the dissolved this compound.

  • Quantification: Determine the mass of the dissolved this compound by weighing the flask.

  • Calculation: Calculate the solubility in grams of solute per 100 g of solvent.

Protocol 2: Evaluation of Stability by UV-Vis Spectroscopy

This protocol allows for the kinetic analysis of the stability of this compound solutions.

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired deoxygenated solvent in a glovebox or under a strict inert atmosphere.

  • Spectroscopic Measurement: Transfer the solution to a sealed cuvette with a septum. At regular time intervals, record the UV-Vis spectrum of the solution. The characteristic absorption bands of Cr(II) complexes can be monitored.

  • Data Analysis: Plot the absorbance at a characteristic wavelength for the Cr(II) species against time. The rate of decomposition and the half-life of the this compound in that solvent can be determined from this data.

Protocol 3: Comparative Reactivity Study

This protocol provides a framework for comparing the reactivity of this compound in different solvents using a model reaction.

  • Reaction Setup: In a Schlenk flask, dissolve a known amount of a model substrate (e.g., an alkyl halide or a ketone) in a specific volume of the chosen anhydrous, deoxygenated solvent.

  • Initiation of Reaction: Add a standardized solution of this compound in the same solvent to the substrate solution at a constant temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction.

  • Analysis: Analyze the quenched aliquots using a suitable technique (e.g., GC-MS or HPLC) to determine the concentration of the reactant and product(s).

  • Kinetic Analysis: Plot the concentration of the reactant versus time to determine the reaction rate constant. Comparing the rate constants across different solvents will provide a measure of the relative reactivity.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Analysis (UV-Vis) cluster_reactivity Reactivity Comparison prep_sol Prepare CrBr₂ Suspension equil Equilibrate at Constant Temp. prep_sol->equil filter Filter Supernatant equil->filter evap Evaporate Solvent filter->evap weigh Weigh Residue evap->weigh calc_sol Calculate Solubility weigh->calc_sol prep_stab Prepare CrBr₂ Solution measure Record UV-Vis Spectra Over Time prep_stab->measure plot Plot Absorbance vs. Time measure->plot calc_stab Determine Half-life plot->calc_stab setup Prepare Substrate Solution initiate Add CrBr₂ Solution setup->initiate monitor Monitor Reaction Progress (Aliquots) initiate->monitor analyze Analyze Aliquots (GC/HPLC) monitor->analyze kinetics Determine Rate Constant analyze->kinetics

Figure 1. Experimental workflows for the characterization of this compound.

logical_relationship compound This compound (CrBr₂) properties Physicochemical Properties compound->properties solvent Solvent System (Protic/Aprotic/Nonpolar) solvent->properties solubility Solubility properties->solubility stability Stability properties->stability reactivity Reactivity properties->reactivity application Application in Synthesis solubility->application stability->application reactivity->application

Figure 2. Relationship between solvent, properties, and application of this compound.

References

Safety Operating Guide

Proper Disposal of Chromous Bromide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Chromous bromide (chromium (II) bromide, CrBr₂), a reactive and potentially hazardous compound, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the proper disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound and its solutions are readily oxidized by air.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and dust.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact.
Body Protection Fire/flame-resistant and impervious lab coat.Protects against spills and contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Avoids inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to convert it into a more stable and less hazardous form, followed by collection and transfer to a certified hazardous waste disposal facility. Direct disposal of this compound into drains or regular trash is strictly prohibited.[1]

Experimental Protocol: In-Lab Waste Treatment

This protocol details a common method for the in-lab treatment of chromium (II) waste solutions to precipitate the chromium as a less soluble hydroxide (B78521). This procedure should be performed in a chemical fume hood.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) or magnesium oxide (MgO) solution

  • pH indicator strips or a pH meter

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Appropriate waste collection containers

Procedure:

  • Dilution: If the waste solution is concentrated, dilute it with water in a large beaker. This helps to control the reaction rate during neutralization.

  • Precipitation: Slowly add a solution of sodium hydroxide or magnesium oxide while continuously stirring.[2][3] This will increase the pH of the solution.

  • pH Adjustment: Monitor the pH of the solution using pH strips or a pH meter. Continue adding the basic solution until the pH is between 7 and 10.[2] This will precipitate the chromium as chromium (III) hydroxide, a solid.

  • Separation: Allow the solid precipitate to settle. Separate the solid from the liquid by filtration.

  • Waste Collection:

    • Solid Waste: The filtered solid (chromium hydroxide) should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste (Filtrate): The remaining liquid should be tested to ensure the chromium concentration is within the locally permissible limits for aqueous waste. It is recommended to collect this filtrate in a separate, labeled container for aqueous hazardous waste.

Important Considerations:

  • It is crucial to consult your institution's specific guidelines and local regulations before proceeding with any in-lab treatment.

  • Never mix this compound waste with other incompatible waste streams.

  • All containers used for hazardous waste must be in good condition, compatible with the waste, and securely sealed.

Operational and Disposal Plan

PhaseActionDetailed Instructions
1. Segregation Isolate this compound WasteCollect all solid this compound and any solutions containing it in dedicated, clearly labeled hazardous waste containers.
2. In-Lab Treatment (Optional but Recommended) Precipitate ChromiumFollowing the experimental protocol above, convert the aqueous this compound waste into solid chromium hydroxide. This reduces the volume and hazard of the waste.
3. Containerization Package Waste for DisposalPlace the treated solid waste and any residual liquid waste into separate, sealed, and properly labeled containers. The label should include "Hazardous Waste," the chemical name (e.g., "Chromium Hydroxide precipitate"), and the date.
4. Storage Store Waste SecurelyStore the waste containers in a designated, secure hazardous waste storage area away from incompatible materials.
5. Professional Disposal Arrange for PickupContact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste.[4]

Logical Workflow for this compound Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_treatment In-Lab Treatment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Transfer to Fume Hood B->C Proceed to Treatment D Precipitate with NaOH/MgO C->D E Adjust pH to 7-10 D->E F Filter Precipitate E->F G Collect Solid Waste in Labeled Container F->G Solid H Collect Filtrate in Labeled Container F->H Liquid I Store in Designated Waste Area G->I H->I J Contact EHS for Professional Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Chromous bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling hazardous materials like chromous bromide. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.

Hazard Overview: this compound (CrBr₂) and its more common form, Chromium(III) bromide (CrBr₃), are hazardous substances that pose significant health risks. They are corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of dust may irritate the respiratory system, and ingestion can cause burns to the digestive tract.[3] Some chromium compounds are also suspected of damaging fertility or the unborn child and may cause an allergic skin reaction.[1][3]

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate Personal Protective Equipment.[4] Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles. A face shield should be worn in situations with a higher risk of splashing.[5][6]Protects against chemical splashes that can cause severe eye damage or blindness.[1][3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile or neoprene).[5][6] A fully buttoned lab coat, preferably flame-resistant, and protective clothing that covers the entire body.[4][7]Prevents skin contact which can lead to severe burns and allergic reactions.[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if dust is generated.[5][7]Protects against the inhalation of harmful dust particles.[3]
Footwear Closed-toe shoes made of a liquid-resistant material.[4][8]Protects feet from spills and falling objects.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[5]

  • Wear all required PPE before handling the chemical.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[1]

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5][7]

3. First Aid Measures:

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention for chemical burns.[3][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms develop or persist.[3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials like gloves and wipes, in a designated and properly labeled hazardous waste container.

    • Never return spilled or unused material to the original container.[1]

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with local, regional, national, and international regulations.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.

    • Due to its reactive and toxic nature, do not attempt to neutralize this compound waste.[9]

Emergency Spill Response Workflow

The following diagram outlines the logical steps for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe contact_ehs Contact EHS/ Emergency Services large_spill->contact_ehs contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS or Licensed Contractor decontaminate->dispose end Spill Response Complete dispose->end contact_ehs->dispose

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.